molecular formula C8H5BrN2O2 B1343684 6-bromo-4-nitro-1H-indole CAS No. 885520-50-3

6-bromo-4-nitro-1H-indole

Cat. No.: B1343684
CAS No.: 885520-50-3
M. Wt: 241.04 g/mol
InChI Key: OJCSAZREHRCISJ-UHFFFAOYSA-N
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Description

6-bromo-4-nitro-1H-indole is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCSAZREHRCISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311931
Record name 6-Bromo-4-nitro-1H-indole
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Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-50-3
Record name 6-Bromo-4-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-nitro-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectroscopic properties of the heterocyclic compound 6-bromo-4-nitro-1H-indole. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application in research and development. This document synthesizes available data to offer a detailed technical resource for professionals in the field.

Introduction: Significance of this compound

This compound is a substituted indole, a class of heterocyclic compounds renowned for their diverse biological activities. The strategic placement of a bromine atom at the 6-position and a nitro group at the 4-position of the indole scaffold imparts unique electronic properties and chemical reactivity. These features make it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional organic materials. The electron-withdrawing nature of the nitro group and the halogen's ability to participate in cross-coupling reactions open up a wide array of synthetic possibilities.

Molecular and Physicochemical Properties

A foundational understanding of the molecular and bulk properties of this compound is essential for its handling, reaction design, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
CAS Number 885520-50-3[1]
Physical Form Solid
Purity (Typical) ≥97%[1]

Storage and Handling: this compound should be stored in a dry, well-sealed container at 2-8°C to ensure its stability and prevent degradation.

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy: While a direct spectrum for this compound is not available in the reviewed literature, data from the closely related N-protected derivative, 1-Benzhydryl-6-bromo-4-nitro-1H-indole, provides valuable insight into the expected chemical shifts for the protons on the indole core.[3] The benzhydryl group is a bulky protecting group and its electronic influence on the indole ring is minimal, thus the aromatic proton signals are expected to be in similar regions.

  • H5 and H7 Protons: In the derivative, a doublet at δ 8.26 (d, J = 1.5 Hz, 1H) and a triplet at δ 7.69 (t, J = 1.1 Hz, 1H) are observed.[3] These are attributable to the protons at the 5- and 7-positions of the indole ring, respectively. The presence of the electron-withdrawing nitro group at the 4-position and the bromine at the 6-position significantly deshields these protons, pushing their chemical shifts downfield.

  • H2 and H3 Protons: A doublet of doublets at δ 7.21 (dd, J = 3.3, 0.8 Hz, 1H) is also reported for the derivative, which is likely one of the pyrrolic protons.[3] The protons on the pyrrole ring (H2 and H3) are expected to appear in the aromatic region, with their precise shifts and coupling patterns influenced by the substituent on the nitrogen atom.

¹³C NMR Spectroscopy: To date, experimentally determined ¹³C NMR data for this compound has not been reported in peer-reviewed literature. However, based on the known effects of the bromo and nitro substituents on the indole ring, the following can be anticipated:

  • Carbons bearing the electron-withdrawing nitro group (C4) and the bromine atom (C6) will be significantly influenced.

  • The other aromatic carbons will show shifts consistent with a substituted indole system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The key expected vibrational frequencies are:

  • N-H Stretch: A sharp to moderately broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the indole ring.

  • Aromatic C-H Stretch: Peaks typically appearing just above 3000 cm⁻¹.

  • Asymmetric and Symmetric NO₂ Stretch: Strong absorptions are expected for the nitro group, typically around 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric).

  • C=C Aromatic Ring Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ range.

  • C-Br Stretch: A characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z 240 and 242, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Fragmentation Pattern: The fragmentation of this compound is likely to involve the loss of the nitro group (NO₂) to give a fragment at m/z 194/196. Further fragmentation may involve the loss of HCN from the pyrrole ring, a characteristic fragmentation pathway for indoles.

Synthesis and Reactivity

This compound is typically synthesized via the nitration of 6-bromoindole. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve the desired regioselectivity.

The reactivity of this compound is governed by its functional groups:

  • The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as in the formation of amides or participation in diazotization reactions.

  • The bromine atom is a versatile functional group for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 6-position.

  • The indole N-H can be deprotonated and alkylated or acylated to introduce substituents on the nitrogen atom.

Experimental Protocols and Data Interpretation

General Procedure for NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Confirmation prep Weigh & Dissolve This compound nmr ¹H and ¹³C NMR prep->nmr Analyze ir FT-IR prep->ir Analyze ms Mass Spectrometry prep->ms Analyze nmr_interp Chemical Shifts Coupling Constants nmr->nmr_interp ir_interp Functional Group Identification ir->ir_interp ms_interp Molecular Weight Fragmentation Pattern ms->ms_interp confirm Confirm Structure of This compound nmr_interp->confirm Correlate Data ir_interp->confirm Correlate Data ms_interp->confirm Correlate Data

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has consolidated the available information on the physical and spectroscopic properties of this compound. While some experimental data remains to be published, the provided information, including key molecular identifiers, storage conditions, and predicted spectral characteristics, serves as a valuable resource for scientists and researchers. The unique combination of functional groups on the indole scaffold makes this compound a promising substrate for further investigation in drug discovery and materials science. It is recommended that researchers undertaking work with this compound perform thorough in-house characterization to confirm its identity and purity.

References

Sources

"6-bromo-4-nitro-1H-indole" chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-bromo-4-nitro-1H-indole: Structure, Synthesis, and Applications in Drug Discovery

Introduction

The indole core, a bicyclic aromatic structure formed by the fusion of a pyrrole and a benzene ring, is a cornerstone of medicinal chemistry.[1][2] It is a "privileged pharmacophore," a molecular framework that is repeatedly found in biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1] Indole derivatives exhibit a vast range of therapeutic applications, from anticancer agents like vinblastine to crucial neurotransmitters like serotonin.[2][3]

This guide focuses on a specific, highly functionalized derivative: This compound . This molecule is not merely an indole; it is a precisely engineered building block for chemical synthesis. The strategic placement of a bromo substituent and a nitro group on the carbocyclic ring transforms the indole scaffold into a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of these groups profoundly influences the molecule's reactivity and provides multiple "handles" for diversification.

As a Senior Application Scientist, the purpose of this document is to provide researchers, chemists, and drug development professionals with a comprehensive technical understanding of this compound. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, provide validated protocols for its synthesis, and discuss its strategic importance as a precursor in the quest for novel therapeutics.

Part 1: Molecular Structure and Physicochemical Properties

Core Structure Analysis

The foundational structure of this compound (CAS Number: 885520-50-3) consists of the bicyclic 1H-indole system.[4] The numbering of the indole ring is standard, with the nitrogen atom at position 1. This derivative is characterized by two key substitutions on the six-membered benzene ring: a bromine atom at position 6 and a nitro group (NO₂) at position 4.

Caption: Chemical structure of this compound.

Bonding and Electronic Effects

The chemical personality of this compound is dominated by the interplay between its aromatic core and its powerful electron-withdrawing substituents.

  • Aromatic Core : The indole ring system is aromatic, adhering to Hückel's rule with 10 delocalized π-electrons. This aromaticity is the source of its stability. However, the electron density is not uniform; the pyrrole ring is inherently electron-rich and more susceptible to electrophilic attack than the benzene ring, typically at the C3 position.

  • Nitro Group (-NO₂) : As one of the strongest electron-withdrawing groups, the nitro function at C4 significantly depletes electron density from the entire fused ring system through both inductive (-I) and resonance (-M) effects. This has several consequences:

    • Deactivation : It strongly deactivates the benzene portion of the ring towards further electrophilic aromatic substitution.

    • Increased Acidity : By withdrawing electron density, it stabilizes the conjugate base (indolide anion), thereby increasing the acidity of the N-H proton at position 1 compared to unsubstituted indole.

    • Reactivity Modulation : It profoundly influences the regioselectivity of reactions across the molecule.

  • Bromo Group (-Br) : The bromine atom at C6 also withdraws electron density via its inductive effect (-I). While halogens can donate electron density through resonance (+M), this effect is weak for bromine. Its primary role here is to add steric bulk and provide a crucial reactive site for cross-coupling reactions.

The combined effect of these two substituents is a significantly electron-poor aromatic system, which dictates the molecule's reactivity profile and potential as a synthetic intermediate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 885520-50-3[4][5]
Molecular Formula C₈H₅BrN₂O₂[4][5]
Molecular Weight 241.04 g/mol [4][5]
Appearance Solid[6]
Purity Typically ≥97%[4][5]
Solubility Soluble in various organic solvents[7]
Storage Sealed in dry, room temperature or 2-8°C[6][8]
SMILES O=[O-][5][8]
InChI Key BVXHHQBPXSUJPE-UHFFFAOYSA-N[6][7]

Part 2: Synthesis and Reactivity

Retrosynthetic Analysis & Synthetic Strategy

The most logical and industrially scalable approach to this compound is through electrophilic nitration of a readily available precursor, 6-bromo-1H-indole. Indole nitration is a well-established transformation, though controlling the regioselectivity can be a challenge. Given the directing effects of the pyrrole ring and the existing bromo substituent, careful selection of the nitrating agent and reaction conditions is paramount to favor substitution at the C4 position.

G Target This compound Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Target->Reagents Precursor 6-bromo-1H-indole Reagents->Precursor Electrophilic Nitration

Caption: General retrosynthetic workflow for this compound.

Detailed Experimental Protocol: Nitration of 6-Bromo-1H-indole

This protocol is a representative procedure adapted from standard methodologies for indole nitration.[7] As with any chemical synthesis, it must be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Objective: To synthesize this compound via electrophilic nitration of 6-bromo-1H-indole.

Materials:

  • 6-Bromo-1H-indole (1.0 eq)[9]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 6-bromo-1H-indole (1.0 eq) in concentrated sulfuric acid. Cool the flask to 0°C using an ice-water bath.

    • Causality: Using concentrated H₂SO₄ as the solvent ensures the indole is fully protonated, which helps direct nitration to the benzene ring rather than the electron-rich pyrrole ring. Cooling to 0°C is critical to control the rate of this highly exothermic reaction and to minimize the formation of undesired side products and regioisomers.

  • Addition of Nitrating Agent: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid. Add this mixture dropwise to the stirred indole solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

    • Causality: The combination of HNO₃ and H₂SO₄ generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Slow, dropwise addition is essential for temperature control and safety.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.

    • Trustworthiness: TLC is a self-validating check. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. This prevents premature quenching or unnecessarily long reaction times.

  • Work-up and Quenching: Once the reaction is complete, cautiously pour the reaction mixture over a large volume of crushed ice. This will precipitate the crude product.

    • Causality: Quenching on ice serves two purposes: it safely neutralizes the strong acid and dilutes the reaction, causing the organic product, which is insoluble in water, to precipitate out of the aqueous solution.

  • Neutralization and Extraction: Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with dichloromethane (3x volumes). Combine the organic layers.

    • Causality: Neutralization is necessary before extraction to ensure the product is in its neutral form for optimal solubility in the organic solvent. Multiple extractions ensure maximum recovery of the product.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Causality: The brine wash removes residual water. Drying agents remove any dissolved water from the organic solvent. Column chromatography is the standard and most effective method for separating the desired 4-nitro isomer from any other regioisomers (e.g., 7-nitro) or unreacted starting material.

Chemical Reactivity and Potential Derivatizations

This compound is a hub for chemical diversification. Its functional groups are poised for a variety of subsequent reactions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (4-amino-6-bromo-1H-indole) using standard conditions like SnCl₂ in HCl, or catalytic hydrogenation (H₂/Pd-C).[7] This resulting aniline derivative is a key nucleophile for forming amides, sulfonamides, and ureas, which are common motifs in bioactive molecules.

  • Palladium Cross-Coupling: The bromine atom at C6 is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, vinyl, or amino groups, enabling rapid analogue synthesis and structure-activity relationship (SAR) studies.

  • N-H Functionalization: The indole nitrogen remains reactive. It can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents that can modulate solubility, metabolic stability, or receptor binding.[10]

Part 3: Spectroscopic Characterization

Verifying the structure and purity of the final compound is non-negotiable. While specific experimental data requires direct measurement, the expected spectroscopic signatures can be reliably predicted based on the structure.

TechniqueExpected Signature
¹H NMR - A broad singlet for the N-H proton (δ > 10 ppm). - A complex pattern of aromatic protons in the δ 7-9 ppm range. The protons adjacent to the nitro group (H5) and the bromo group (H7) would be significantly deshielded (shifted downfield). The pyrrole protons at C2 and C3 would also appear in this region.
¹³C NMR - Signals for 8 distinct carbon atoms. - The carbon bearing the nitro group (C4) and the carbon bearing the bromo group (C6) would be readily identifiable. Other aromatic carbons would appear in the typical δ 100-140 ppm range.
FT-IR - N-H stretching vibration (~3300-3400 cm⁻¹). - Strong, characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹, respectively). - Aromatic C-H and C=C stretching vibrations.
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z 240 and 242 in an approximate 1:1 ratio, characteristic of a monobrominated compound. - Common fragmentation patterns would include the loss of NO₂ (M-46) and NO (M-30).[11]

Part 4: Applications in Drug Discovery and Medicinal Chemistry

Strategic Value as a Synthetic Building Block

This compound is rarely the final therapeutic agent itself; its value lies in its role as a highly versatile intermediate.[7] The presence of three distinct reactive sites—the N-H, the C-Br bond, and the reducible -NO₂ group—allows for a modular and combinatorial approach to drug design. Researchers can systematically and independently modify each position to build extensive chemical libraries for high-throughput screening.

Potential Therapeutic Trajectories

While direct biological data for this specific molecule is limited, its structure points toward several promising avenues of research based on related compounds.

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors for cancer therapy, such as Osimertinib, are built upon substituted heterocyclic scaffolds.[3] The 4-amino derivative of this molecule could serve as a key intermediate for synthesizing compounds that target EGFR, CDK-2, or other oncogenic kinases.[2]

  • nNOS Inhibition: 7-nitroindole is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[12] Given the structural and electronic similarity, this compound and its derivatives are logical candidates for exploration as novel nNOS inhibitors.

  • G-Quadruplex Binders: Certain nitroindole derivatives have been shown to bind and stabilize G-quadruplex DNA structures, which are found in the promoter regions of oncogenes like c-Myc.[12] Stabilizing these structures can inhibit gene transcription and suppress tumor growth. The planar, electron-deficient nature of this compound makes it an attractive core for developing new G-quadruplex ligands.

Conclusion

This compound is a prime example of a molecular tool designed for purpose. Its structure is not accidental but is instead a carefully considered arrangement of functional groups that provides a powerful platform for innovation in medicinal chemistry. The combination of a privileged indole core with the strong electronic influence of a nitro group and the synthetic versatility of a bromo substituent creates a building block of significant potential. For research teams engaged in drug discovery, this compound offers a reliable and strategically sound starting point for the synthesis of novel, diverse, and potentially life-changing therapeutic agents.

References

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health. Available at: [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2024). Royal Society of Chemistry. Available at: [Link]

  • Preparation method of 6-bromoindole derivative - CN104292145A. Google Patents.
  • Synthesis of 4- and 6-Substituted Nitroindoles. ResearchGate. Available at: [Link]

  • 4-nitroindole. Organic Syntheses Procedure. Available at: [Link]

  • This compound - [B26133]. Synthonix. Available at: [Link]

  • 6-Methyl-4-nitro-1H-indole | C9H8N2O2. PubChem. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Available at: [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2022). National Institutes of Health. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). MDPI. Available at: [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2022). ACS Publications. Available at: [Link]

  • 6-Bromoindole | C8H6BrN. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-bromo-4-nitro-1H-indole is a heterocyclic organic compound that serves as a crucial building block in various scientific domains. Its indole core, substituted with both a bromine atom and a nitro group, provides a unique electronic and reactive profile. This guide offers a comprehensive technical overview for researchers, scientists, and professionals in drug development, detailing the compound's identifiers, synthesis, reactivity, applications, and safe handling protocols. The strategic placement of the bromo and nitro functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic and material science applications.[1]

Compound Identification and Properties

Accurate identification is paramount in chemical research. The following table summarizes the key identifiers and properties for this compound.

IdentifierValue
CAS Number 885520-50-3[2][3][4]
IUPAC Name This compound
Molecular Formula C₈H₅BrN₂O₂[1][2][3][4]
Molecular Weight 241.04 g/mol [2]
SMILES O=[O-][3][4]
Physical Form Solid
Purity Typically ≥97%[2][4]
Storage Sealed in a dry place at room temperature.[3]

Synthesis and Purification

The synthesis of this compound can be achieved through the nitration of 6-bromoindole. This electrophilic aromatic substitution reaction introduces a nitro group onto the indole ring. One reported method involves the use of fuming nitric acid.[1] Post-synthesis, purification is typically carried out using techniques such as column chromatography to isolate the desired product with high purity.[1]

Below is a conceptual workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow Start 6-Bromoindole Nitration Nitration (Fuming Nitric Acid) Start->Nitration Crude Crude Product Nitration->Crude Purification Purification (Column Chromatography) Crude->Purification Final Pure this compound Purification->Final

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of spectroscopic methods. Analytical data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available from various chemical suppliers and databases, which are essential for verifying the identity and purity of the compound.[3][5]

Chemical Reactivity and Derivatization

The presence of both a nitro group and a bromine atom on the indole scaffold allows for a range of chemical transformations, making this compound a versatile intermediate.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) using various reducing agents, such as iron powder in acetic acid.[1] This transformation yields 6-bromo-4-amino-1H-indole, opening up possibilities for further functionalization, like amide bond formation.

  • Substitution of the Bromine Atom: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups at the 6-position of the indole ring.[1]

G cluster_reactivity Reactivity Pathways Start This compound Reduction Reduction (e.g., Fe/CH₃COOH) Start->Reduction Substitution Nucleophilic Substitution (Nu⁻) Start->Substitution Amine_Product 6-bromo-4-amino-1H-indole Reduction->Amine_Product Substituted_Product 6-substituted-4-nitro-1H-indole Substitution->Substituted_Product

Caption: Key reactivity pathways of this compound.

Applications in Research and Drug Discovery

The unique structure of this compound makes it a compound of interest in several research areas:

  • Medicinal Chemistry: The indole nucleus is a common scaffold in many biologically active compounds.[6] The nitro group in this compound can be further functionalized, potentially leading to the development of novel drug candidates.[1] Research has suggested its potential in creating anticonvulsant and anti-inflammatory agents.[1] Aromatic nitro compounds are a significant class of molecules that exhibit a wide range of biological activities and are used in various drugs.[7]

  • Material Science: The electronic properties of this molecule make it a candidate for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).[1]

  • Organic Synthesis: It serves as a valuable building block for the synthesis of more complex, multi-functionalized organic molecules.[1]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

  • Handling: Use in a well-ventilated area.[8][9] Avoid formation of dust and aerosols.[8] Avoid contact with skin, eyes, and clothing.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Experimental Protocol: Reduction of this compound

This protocol details the reduction of the nitro group to an amine, a common and useful transformation.

Objective: To synthesize 6-bromo-4-amino-1H-indole from this compound.

Materials:

  • This compound

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Solvent Addition: Add a mixture of ethanol and water to the flask to suspend the starting material.

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (excess, e.g., 5-10 equivalents) and glacial acetic acid (catalytic amount).

    • Rationale: Iron in the presence of an acid is a classic and effective reagent for the reduction of aromatic nitro groups. Acetic acid helps to activate the iron surface.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating increases the rate of reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the excess iron powder. Wash the filter cake with ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Neutralization and Extraction: To the remaining aqueous residue, add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Extract the product into ethyl acetate.

    • Rationale: Neutralization is necessary before extraction. The product, being organic, will preferentially dissolve in the ethyl acetate layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-4-amino-1H-indole.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

References

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An In-Depth Technical Guide to 6-Bromo-4-nitro-1H-indole: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The strategic functionalization of this privileged scaffold is paramount in the design of novel therapeutics. 6-Bromo-4-nitro-1H-indole emerges as a particularly valuable, albeit specialized, building block for drug discovery. Its utility lies not in its intrinsic biological activity, but in its identity as a bifunctional intermediate. The presence of a bromine atom at the 6-position and a nitro group at the 4-position offers orthogonal chemical handles for sequential, regioselective modification.

The bromine atom serves as a versatile anchor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the nitro group can be readily reduced to a primary amine, providing a nucleophilic center for amide bond formation, sulfonylation, or reductive amination. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, positioning it as a key precursor for advanced pharmaceutical intermediates.

Core Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₅BrN₂O₂[2][3]
Molecular Weight 241.04 g/mol [2][3]
CAS Number 885520-50-3[2][3]
Appearance Solid (predicted)N/A
SMILES O=[O-][3]
InChI Key Not readily availableN/A

Synthesis Methodology: A Rationale for the Leimgruber-Batcho Approach

The synthesis of polysubstituted indoles requires careful strategic planning to ensure correct regiochemistry. While direct electrophilic nitration of 6-bromo-1H-indole might seem plausible, the inherent reactivity of the indole ring complicates this approach. Electrophilic substitution on indoles overwhelmingly favors the C3 position, with reactions at the benzene ring being less facile and often resulting in mixtures of isomers.[4]

Therefore, a more robust and regiochemically controlled strategy is to construct the indole ring from a pre-functionalized benzene precursor. The Leimgruber-Batcho indole synthesis is exceptionally well-suited for this purpose, as it begins with an appropriately substituted o-nitrotoluene.[5][6] This method provides unambiguous placement of the nitro group and other substituents on the carbocyclic ring.

The proposed synthesis for this compound commences with 1-bromo-5-methyl-2-nitrobenzene. The causality for this choice is rooted in the mechanism: the methyl group becomes the C2 carbon of the indole, and the nitro group is positioned to cyclize with it, locking in the desired 4-nitro substitution pattern relative to the newly formed pyrrole ring.

Synthetic Workflow Diagram

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Purification A 1-Bromo-5-methyl-2-nitrobenzene (Starting Material) C trans-β-pyrrolidino-3-bromo-5-nitrostyrene (Enamine Intermediate) A->C Condensation B DMF-DMA, Pyrrolidine Heat (e.g., 110 °C) B->C E This compound (Final Product) C->E Reduction & Cyclization F Crude Product D Raney Nickel, Hydrazine or H₂, Pd/C D->E H Pure Product F->H Purification G Silica Gel Chromatography (e.g., Hexane/Ethyl Acetate) G->H

Caption: Proposed Leimgruber-Batcho synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of trans-1-(3-Bromo-5-nitrostyryl)pyrrolidine (Enamine Intermediate)

  • To a solution of 1-bromo-5-methyl-2-nitrobenzene (1.0 eq) in dry N,N-dimethylformamide (DMF, approx. 4 mL per mmol of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq).

  • Add pyrrolidine (1.2 eq) to the mixture. The use of pyrrolidine often accelerates the formation of the enamine compared to relying on the dimethylamine adduct from DMF-DMA alone.[5]

  • Heat the reaction mixture at 110 °C for 4-6 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC). The intermediate enamine is typically a highly colored (often red or deep purple) compound due to its extended π-conjugation.[5]

  • Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate or diethyl ether (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Add a reducing agent. Common choices include:

    • Raney Nickel with Hydrazine Hydrate: Add a catalytic amount of Raney Nickel slurry, followed by the slow, portion-wise addition of hydrazine hydrate (4-5 eq) at room temperature or with gentle heating (40-50 °C). This in situ generation of hydrogen is effective and common.[5]

    • Palladium on Carbon (Pd/C) with Hydrogen: Subject the solution to an atmosphere of hydrogen gas (balloon or Parr shaker) in the presence of 5-10% Pd/C catalyst.

  • Monitor the reaction by TLC until the disappearance of the colored enamine and formation of the indole product (visualized by UV light).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30% ethyl acetate) as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

While a publicly available, verified spectrum is not available, the key features of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra can be predicted based on the structure and data from analogous compounds.[7]

  • ¹H NMR Spectroscopy:

    • N-H Proton: A broad singlet is expected far downfield, typically > 10 ppm, due to the acidic nature of the indole N-H.

    • Aromatic Protons: The benzene portion of the ring contains two protons at C5 and C7. The C7 proton will appear as a doublet coupled to the C5 proton. The C5 proton will also be a doublet. The strong electron-withdrawing effect of the nitro group at C4 will shift these protons downfield.

    • Pyrrole Protons: The C2 and C3 protons will exhibit characteristic signals. The C2 proton, adjacent to the nitrogen, often appears as a triplet (or doublet of doublets) coupled to the C3 and N-H protons. The C3 proton will appear as a triplet (or doublet of doublets) coupled to the C2 and N-H protons.

  • ¹³C NMR Spectroscopy:

    • Eight distinct carbon signals are expected.

    • Carbons attached to heteroatoms or electron-withdrawing groups will be shifted downfield. The C4 carbon (bearing the nitro group) and C6 carbon (bearing the bromine) will be significantly affected.

    • The C2 and C3 carbons of the pyrrole ring will have characteristic shifts, typically in the 100-130 ppm range.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

    • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

    • N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

    • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

    • C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) will be observed at m/z 241 and m/z 243 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

    • Common fragmentation patterns for indoles include the loss of HCN.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound is its role as a strategic intermediate for the synthesis of more complex, biologically active molecules. The reduction of the 4-nitro group to a 4-amino group is a pivotal transformation, yielding 4-amino-6-bromo-1H-indole , a highly versatile building block for creating libraries of potential drug candidates, particularly in the fields of oncology and inflammation.[8]

Synthetic Utility Pathway

The following diagram illustrates the transformation of this compound into the key 4-amino intermediate and its subsequent derivatization, showcasing its utility in building molecular diversity.

G cluster_0 Derivatization at 4-Amino Group cluster_1 Derivatization at 6-Bromo Group A This compound (Target Compound) C 4-Amino-6-bromo-1H-indole (Key Intermediate) A->C Key Transformation B Reduction (e.g., SnCl₂, Fe/AcOH, H₂/Pd-C) B->C F Amide Product C->F G Sulfonamide Product C->G J 6-Aryl Product C->J K 6-Amino Product C->K D Acylation (R-COCl) D->F E Sulfonylation (R-SO₂Cl) E->G H Suzuki Coupling (Ar-B(OH)₂) H->J I Buchwald-Hartwig (R₂NH) I->K

Caption: Strategic derivatization of the key intermediate.

Causality in Drug Design
  • 4-Amino Group as a Hydrogen Bond Donor/Acceptor: The 4-amino group is a critical pharmacophoric feature. It can act as a hydrogen bond donor and, after acylation, the resulting amide can participate in extensive hydrogen bonding networks within protein active sites, a common feature in kinase inhibitors and other targeted therapies.

  • 6-Bromo Group for Vectorial Elaboration: The 6-position of the indole ring often points towards solvent-exposed regions of protein binding pockets. Replacing the bromine via cross-coupling allows for the installation of larger, tailored substituents (e.g., solubilizing groups, additional pharmacophores) to enhance potency, selectivity, or pharmacokinetic properties. The synthesis of inhibitors for bacterial cystathionine γ-lyase from 6-bromoindole highlights the importance of this substitution pattern.[9]

By synthesizing this compound, a researcher gains access to a scaffold where two distinct and highly useful functional groups are precisely placed, enabling a logical and efficient exploration of chemical space around the indole core.

Safety Information

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. As a nitroaromatic compound, it should be treated as potentially toxic and mutagenic.

Conclusion

This compound is a strategically important molecule whose value is realized in its potential for synthetic elaboration. Its logical and regiocontrolled synthesis via the Leimgruber-Batcho method provides a reliable route to this key intermediate. The orthogonal reactivity of the bromo and nitro functionalities offers medicinal chemists a powerful platform for generating diverse libraries of substituted indoles. Understanding the synthesis and potential transformations of this compound enables researchers to efficiently access novel chemical matter in the pursuit of next-generation therapeutics.

References

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  • Kaila, V. R., et al. (2016). Discovery of a regioselectivity switch in nitrating P450s guided by MD simulations and Markov models.
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  • Trost, B. M., & Zhang, Y. (2013). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 135(44), 16379-16391.
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Solubility Profile of 6-bromo-4-nitro-1H-indole: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-4-nitro-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the predicted solubility characteristics of this compound based on its molecular structure and fundamental chemical principles. In the absence of extensive published empirical data, this document offers a predictive framework and details robust, step-by-step experimental protocols for researchers to accurately determine its solubility. The guide covers theoretical predictions, qualitative and quantitative experimental methodologies, and factors influencing solubility, serving as an essential resource for scientists working with this compound.

Introduction: The Critical Role of Solubility

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. Chemical modifications, such as halogenation and nitration, are common strategies to modulate the physicochemical and pharmacological properties of these molecules. This compound combines these features, making it a compound of interest.

Solubility is a critical physicochemical parameter that dictates the feasibility of a compound's application.[1] In drug development, poor solubility can lead to low bioavailability and challenging formulation. For synthetic chemists, solvent selection is crucial for achieving optimal reaction kinetics, managing reaction work-up, and enabling effective purification through techniques like crystallization or chromatography.[1] This guide addresses the solubility of this compound by first principles and provides the necessary tools for its empirical validation.

Physicochemical Profile and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[2] An analysis of the structure of this compound allows for a robust prediction of its behavior in various solvent classes.

Molecular Structure: C₈H₅BrN₂O₂

  • Indole Core: The bicyclic aromatic indole system is predominantly non-polar and capable of engaging in π-π stacking interactions.

  • N-H Group: The indole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor .[3][4]

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. The oxygen atoms are potent hydrogen bond acceptors .

  • Bromo Group (-Br): The bromine atom is electronegative, adding to the molecule's polarity and molecular weight.

The combination of a large aromatic surface with highly polar functional groups suggests that this compound is an amphiphilic molecule with a complex solubility profile.

Predicted Solubility in Organic Solvent Classes
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherLow to InsolubleThe high polarity of the nitro group and the hydrogen-bonding N-H moiety are incompatible with the non-polar nature of these solvents. Van der Waals forces alone are insufficient to overcome the strong intermolecular forces in the solid-state crystal lattice of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileHighThese solvents possess high dipole moments and can act as hydrogen bond acceptors, interacting favorably with the indole N-H. They effectively solvate both the polar and non-polar regions of the molecule. Structurally similar compounds like 5-nitroindole are known to be soluble in DMSO.[5]
Polar Protic Methanol, Ethanol, WaterModerate to LowAlcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing for moderate solubility.[6] However, the large, non-polar bromo-indole core may limit high solubility. Solubility in water is expected to be very low due to the hydrophobicity of the aromatic system.[5]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can dissolve a range of organic compounds.[7] They are likely to offer some solubility, but less than polar aprotic solvents like DMSO.
Key Intermolecular Interactions in Solution

The dissolution process is driven by the interplay of various intermolecular forces between the solute (this compound) and the solvent molecules.

G cluster_forces Dominant Interaction Types Solute Indole N-H (Donor) Nitro O (Acceptor) Aromatic Rings (π-system) Bromo Group Solvent Solvent Molecules (e.g., DMSO, Ethanol) Solute->Solvent HB Hydrogen Bonding (N-H···O=S(CH₃)₂) Solute->HB DD Dipole-Dipole (C-NO₂ ↔ Solvent Dipole) Solute->DD PiPi π-π Stacking (Indole ↔ Indole) Solute->PiPi VdW Van der Waals (Aromatic Surface ↔ Solvent Alkyl) Solute->VdW Solvent->HB Solvent->DD Solvent->VdW

Caption: Intermolecular forces governing solubility.

Experimental Protocols for Solubility Determination

While predictions are valuable, empirical determination is essential for accurate data. The following protocols provide methods for both rapid qualitative assessment and precise quantitative measurement.

Protocol 1: Qualitative Solubility Assessment

This method provides a quick, preliminary assessment of solubility in a range of solvents.

Objective: To classify the compound as "soluble," "partially soluble," or "insoluble" in selected solvents.

Methodology:

  • Preparation: Dispense approximately 1-2 mg of this compound into a series of clean, dry 1.5 mL microcentrifuge tubes or small test tubes. Label each tube with a different solvent.

  • Solvent Addition: Add 0.5 mL of the first solvent to its corresponding tube.

  • Mixing: Vigorously shake or vortex the tube for 30-60 seconds.[8][9]

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat: Repeat steps 2-4 for each selected solvent.

  • Confirmation (Optional): For samples that appear soluble, add another 1-2 mg of the compound to see if the solvent is saturated.

Protocol 2: Quantitative Solubility Determination (Equilibrium Saturation Method)

This protocol determines the equilibrium solubility of the compound at a specific temperature.

Objective: To measure the concentration (e.g., in mg/mL or µg/mL) of a saturated solution.

G A Step 1: Prepare Supersaturated Mixture Add excess solid to solvent in a vial. B Step 2: Equilibrate Incubate at constant temperature (e.g., 25°C) with agitation for 24-48h. A->B C Step 3: Separate Phases Centrifuge or filter (0.22 µm PTFE) to remove undissolved solid. B->C D Step 4: Dilute Supernatant Prepare a known dilution of the clear saturated supernatant. C->D E Step 5: Quantify Concentration Analyze by HPLC or UV-Vis spectroscopy against a standard curve. D->E F Step 6: Calculate Solubility Solubility = (Measured Conc.) x (Dilution Factor) E->F

Caption: Workflow for quantitative solubility measurement.

Methodology:

  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound of known concentration in a highly soluble solvent (e.g., DMSO).

    • Perform a serial dilution to create a series of standards of decreasing concentration.

    • Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a standard curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 10 mg in 1 mL). The amount should be sufficient to ensure undissolved solid remains after equilibration.

  • Equilibration:

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation:

    • Remove the vial and allow any undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is critical to either:

      • Centrifuge the vial at high speed and draw from the top layer.

      • Filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE).

  • Analysis:

    • Accurately dilute the clear supernatant with a suitable solvent to bring its concentration within the linear range of the previously prepared standard curve.

    • Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis).

  • Calculation:

    • Determine the concentration of the diluted sample from the standard curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Factors Influencing Solubility Measurements

  • Temperature: The solubility of most solid compounds increases with temperature. It is crucial to perform and report solubility measurements at a specified, constant temperature.

  • Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound.[5] Using a highly purified sample is essential for accurate data.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility.

  • pH: While this compound is not strongly acidic or basic, extreme pH values could potentially deprotonate the indole N-H, forming a salt with significantly different solubility characteristics. This is primarily a consideration for aqueous, not organic, solubility.

Conclusion

References

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  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • NIH. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?
  • ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?
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Spectroscopic Scrutiny of 6-bromo-4-nitro-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Predicted Spectroscopic Behavior

6-bromo-4-nitro-1H-indole possesses a unique substitution pattern on the indole core, featuring a bromine atom at the 6-position and a nitro group at the 4-position. These substituents significantly influence the electronic environment of the molecule, which in turn governs its spectroscopic signature. The bromine atom, being an electron-withdrawing group via induction but electron-donating through resonance, and the strongly electron-withdrawing nitro group, will cause characteristic shifts in Nuclear Magnetic Resonance (NMR) signals, specific vibrational modes in Infrared (IR) spectroscopy, and predictable fragmentation patterns in Mass Spectrometry (MS).

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with reference to the known spectra of 4-nitro-1H-indole and 6-bromo-1H-indole.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing prep1 Weigh ~5-10 mg of this compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 setup1 Insert sample into the NMR spectrometer prep3->setup1 setup2 Lock on the deuterium signal of the solvent setup1->setup2 setup3 Shim the magnetic field to achieve homogeneity setup2->setup3 acq1 Acquire ¹H NMR spectrum (e.g., 16 scans) setup3->acq1 acq2 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq1->acq2 acq3 Perform 2D NMR experiments (COSY, HSQC, HMBC) if necessary acq2->acq3 proc1 Apply Fourier transform to the raw data acq3->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate the chemical shift scale (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate the ¹H NMR signals proc3->proc4

Figure 2. Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the five protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the anisotropic effects of the bromine atom.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogues.

ProtonPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 4-nitro-1H-indole[1]Experimental Chemical Shift (ppm) for 6-bromo-1H-indole[2]Predicted Multiplicity & Coupling Constant (J)
H-1~12.011.811.2br s
H-2~7.87.67.4t, J ≈ 2.5 Hz
H-3~7.06.86.4t, J ≈ 2.5 Hz
H-5~8.07.9 (d, J = 7.8 Hz)7.2 (d, J = 8.4 Hz)d, J ≈ 8.5 Hz
H-7~8.37.2 (t, J = 7.8 Hz)7.6 (d, J = 1.8 Hz)d, J ≈ 8.5 Hz

Interpretation:

  • H-1 (NH): The N-H proton is expected to be significantly deshielded due to its acidic nature and the presence of electron-withdrawing groups, appearing as a broad singlet far downfield.

  • H-2 and H-3: These protons on the pyrrole ring will appear as triplets due to coupling with each other. Their chemical shifts will be influenced by the overall electron density of the indole system.

  • H-5 and H-7: These protons on the benzene ring form an AX system. H-7 is expected to be more deshielded than H-5 due to the anisotropic effect of the adjacent bromine atom. Both will appear as doublets with a typical ortho-coupling constant.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogues.

CarbonPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 4-nitro-1H-indole[3]Experimental Chemical Shift (ppm) for 6-bromo-1H-indole[4]
C-2~125124.5125.0
C-3~105103.2102.5
C-3a~130128.9128.1
C-4~145143.8121.9
C-5~120118.7123.0
C-6~118120.5115.1
C-7~115110.1113.8
C-7a~138136.5137.0

Interpretation:

  • C-4 and C-6: The carbons directly attached to the nitro and bromo groups will show the most significant shifts. C-4 will be strongly deshielded by the nitro group, while the chemical shift of C-6 will be influenced by the electronegativity of bromine.

  • Other Aromatic Carbons: The remaining carbon signals will be shifted according to the combined electronic effects of the two substituents, providing a unique fingerprint for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=C, and N-O bonds.

Experimental Protocol for IR Data Acquisition

G cluster_sample_prep Sample Preparation (KBr Pellet) cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing prep1 Grind a small amount of sample with dry KBr powder prep2 Press the mixture into a thin, transparent pellet prep1->prep2 acq1 Place the KBr pellet in the sample holder of the FT-IR spectrometer prep2->acq1 acq2 Record the background spectrum (air) acq1->acq2 acq3 Record the sample spectrum acq2->acq3 proc1 The instrument software automatically subtracts the background from the sample spectrum acq3->proc1 proc2 Identify and label the major absorption bands proc1->proc2

Figure 3. Workflow for FT-IR data acquisition.

Predicted IR Absorption Frequencies

Table 3: Predicted IR Absorption Bands for this compound and Experimental Data for Analogues.

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for 4-nitro-1H-indole[5]Experimental Wavenumber (cm⁻¹) for 6-bromo-1H-indole[6]
N-H Stretch~3400~3400~3400
Aromatic C-H Stretch3100-30003100-30003100-3000
Asymmetric NO₂ Stretch~1520~1510-
Symmetric NO₂ Stretch~1340~1330-
C=C Stretch (Aromatic)1600-14501600-14501600-1450
C-Br Stretch~600-~600

Interpretation:

  • N-H Stretch: A prominent, relatively sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in the indole ring.

  • NO₂ Stretches: The presence of the nitro group will give rise to two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. These are highly diagnostic for nitro compounds.

  • Aromatic Region: The 1600-1450 cm⁻¹ region will contain several bands due to the C=C stretching vibrations of the indole ring.

  • C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

A common technique for analyzing solid samples like this compound is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₈H₅BrN₂O₂) is 240.95 g/mol . The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ and/or a protonated molecule peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

M [M]⁺˙ m/z 240/242 M_minus_NO2 [M-NO₂]⁺ m/z 194/196 M->M_minus_NO2 - NO₂ M_minus_NO2_minus_HCN [M-NO₂-HCN]⁺ m/z 167/169 M_minus_NO2->M_minus_NO2_minus_HCN - HCN C7H4Br [C₇H₄Br]⁺ m/z 169/171

Figure 4. Predicted major fragmentation pathway for this compound.

Interpretation of Fragmentation:

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), resulting in a fragment ion with m/z 194/196.

  • Loss of HCN: Subsequent fragmentation of the indole ring can occur through the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 167/169.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established spectroscopic principles and data from closely related analogues, researchers can confidently approach the synthesis, identification, and application of this molecule. The detailed protocols and interpretations serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Further experimental validation of these predictions will undoubtedly contribute to a deeper understanding of the structure-property relationships in this class of compounds.

References

  • Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au.
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  • PubChem. (n.d.). 4-Nitro-1H-indole. Retrieved from [Link]

  • Wiley-VCH. (2007).
  • ResearchGate. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Bromo-3-methyl-1H-indole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
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Synthesis of 6-bromo-4-nitro-1H-indole from 4-nitroindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Nitroindoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the various modifications, halogenation and nitration play a crucial role in modulating biological activity. The introduction of a bromine atom can enhance a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Simultaneously, the nitro group, a potent electron-withdrawing group, can serve as a synthetic handle for further transformations into other functional groups, such as amines, which are pivotal for creating diverse chemical libraries for drug screening.[2]

This guide provides a comprehensive technical overview of the synthesis of 6-bromo-4-nitro-1H-indole from 4-nitroindole. This transformation is a key step in the synthesis of more complex molecules with potential therapeutic applications. We will delve into the mechanistic intricacies of the reaction, provide a detailed experimental protocol, and present characterization data to ensure the successful and reproducible synthesis of this valuable building block.

Mechanistic Insights: Regioselectivity in the Electrophilic Bromination of 4-Nitroindole

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The choice of the brominating agent and the understanding of the directing effects of the substituents on the indole ring are paramount for achieving the desired regioselectivity.

The Role of N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of various organic compounds, including electron-rich aromatic systems like indoles.[3] It serves as a source of electrophilic bromine (Br⁺) and offers several advantages over elemental bromine, such as milder reaction conditions and improved selectivity.[4] In the presence of an acid catalyst or in a polar solvent, the N-Br bond of NBS is polarized, facilitating the generation of the bromonium ion or a related electrophilic bromine species.[5]

Directing Effects and Regioselectivity

The indole ring is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C3 position due to the high electron density at this carbon.[6] However, in our case, the starting material is 4-nitroindole, where the C3 position is unsubstituted. While the C3 position is electronically favored for electrophilic attack, the presence of the strongly electron-withdrawing nitro group at the C4 position significantly deactivates the benzene ring towards electrophilic substitution.[7][8]

The nitro group is a meta-director in classical electrophilic aromatic substitution on a benzene ring.[9][10] In the context of the 4-nitroindole system, this deactivating effect is most pronounced at the positions ortho and para to the nitro group (C5 and C7). The C6 position is meta to the nitro group and is therefore less deactivated.

The regioselective bromination at the C6 position can be rationalized by considering the interplay of the activating nature of the indole's pyrrole ring and the deactivating and directing effects of the nitro group. The lone pair of electrons on the indole nitrogen atom activates the entire ring, but this activation is attenuated by the nitro group. The attack of the electrophilic bromine at the C6 position leads to a resonance-stabilized cationic intermediate (the sigma complex) where the positive charge can be delocalized without placing it on the carbon atom bearing the electron-withdrawing nitro group, which would be a highly destabilized arrangement.

G Proposed Mechanism of Bromination at C6 cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Rearomatization NBS N-Bromosuccinimide (NBS) Br_plus Br⁺ (Electrophile) NBS->Br_plus Protonation & Cleavage H_plus H⁺ (catalyst) Succinimide Succinimide Indole 4-Nitro-1H-indole Sigma_Complex Sigma Complex Intermediate (Resonance Stabilized) Indole->Sigma_Complex Attack by π-electrons Product This compound Sigma_Complex->Product Deprotonation H_out H⁺

Caption: Proposed mechanism for the C6 bromination of 4-nitroindole.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Nitroindole98%Commercially Available
N-Bromosuccinimide (NBS)99%Commercially Available
Acetonitrile (CH₃CN)AnhydrousCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Step-by-Step Methodology

G Experimental Workflow Start 1. Dissolve 4-nitroindole in Acetonitrile Add_NBS 2. Add NBS portion-wise at 0°C Start->Add_NBS Reaction 3. Stir at room temperature (Monitor by TLC) Add_NBS->Reaction Quench 4. Quench with Na₂S₂O₃ solution Reaction->Quench Extract 5. Extract with Dichloromethane Quench->Extract Wash 6. Wash organic layer with NaHCO₃ and Brine Extract->Wash Dry 7. Dry over MgSO₄ and filter Wash->Dry Concentrate 8. Concentrate under reduced pressure Dry->Concentrate Purify 9. Purify by column chromatography Concentrate->Purify End 10. Characterize the product Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroindole (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of 4-nitroindole).

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 eq.) portion-wise over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any unreacted NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Data Summary

ParameterValueReference
Starting Material 4-Nitroindole[11]
Reagent N-Bromosuccinimide (NBS)[3]
Solvent Acetonitrile[5]
Temperature 0 °C to Room Temperature-
Reaction Time 2-4 hours-
Purification Column Chromatography[12]
Product CAS Number 885520-50-3[13]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule. The spectrum for this compound is available for reference.[10]

Carbon AtomPredicted Chemical Shift (ppm)
C2~125
C3~103
C3a~130
C4~145 (due to NO₂)
C5~120
C6~115 (due to Br)
C7~118
C7a~135

Conclusion

The synthesis of this compound from 4-nitroindole via electrophilic bromination with N-bromosuccinimide is a reliable and efficient method for producing this valuable synthetic intermediate. A thorough understanding of the directing effects of the substituents on the indole ring is crucial for achieving the desired C6 regioselectivity. The detailed protocol and characterization data provided in this guide will enable researchers in drug development and organic synthesis to confidently prepare this compound for their research endeavors.

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A Technical Guide to the Predicted Biological Activity and Preclinical Evaluation of 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] This guide focuses on the novel, yet under-explored, compound 6-bromo-4-nitro-1H-indole (CAS: 885520-50-3). While specific biological data for this molecule is not currently available in public literature, its structure, featuring both a bromine atom and a nitro group on the indole core, suggests a high potential for significant pharmacological activity.[3] This document serves as a technical whitepaper for researchers and drug development professionals, providing a predictive analysis of the compound's potential biological activities based on established structure-activity relationships (SAR) of related bromo- and nitro-indoles. Furthermore, it presents a comprehensive and actionable framework of detailed in vitro protocols to systematically investigate these hypothesized activities, guiding the initial stages of its preclinical evaluation.

PART 1: Deconstruction of the this compound Scaffold

The therapeutic potential of an indole derivative is profoundly influenced by the nature and position of its substituents.[1] The unique combination of a halogen and a nitro group in this compound suggests a confluence of electronic and steric properties that could drive interactions with various biological targets.

The Significance of the 6-Bromo Substituent

Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance the biological activity of the indole scaffold. Brominated indoles, many of which are derived from marine organisms, exhibit a wide spectrum of pharmacological effects.[4][5][6]

  • Anticancer Potential: Numerous 5- and 6-bromoindole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[4] The bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, and can participate in halogen bonding, a specific non-covalent interaction that can contribute to target affinity.

  • Antimicrobial Properties: Bromoindoles have shown significant activity against pathogenic bacteria, including Staphylococcus aureus.[5] Notably, 6-bromoindole itself serves as a key building block for the synthesis of inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide production. Inhibition of bCSE can potentiate the efficacy of existing antibiotics, suggesting a role for 6-bromo-substituted indoles in combating antibiotic resistance.[7]

  • Receptor Modulation: Naturally occurring marine bromoindoles have been identified as ligands and agonists for the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor involved in cellular responses to environmental stimuli and in modulating immune responses.[8]

The Influence of the 4-Nitro Substituent

The introduction of a strong electron-withdrawing group like the nitro moiety at the C4 position drastically alters the electronic character of the indole ring system, making it more electron-deficient. This modification is known to impart distinct biological activities.

  • Enzyme Inhibition: The 7-nitroindole scaffold is a classic pharmacophore for the potent and selective inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[9] The electron-deficient nature of the nitro-substituted ring is crucial for its binding and inhibitory activity. This precedent suggests that this compound could be investigated as an inhibitor for various enzymes, including synthases and kinases.

  • Targeting DNA Secondary Structures: Substituted 5-nitroindoles have been successfully developed as ligands that bind to and stabilize G-quadruplex (G4) DNA structures, particularly in the promoter region of the c-Myc oncogene.[10][11] Stabilization of this G4 structure represses c-Myc transcription, leading to anticancer effects. The planar indole core and the electronic properties of the nitro group are key to this interaction.

  • Enhanced Electrophilicity: The nitro group renders the indole core more electrophilic, opening up unique chemical reactivity profiles that can be exploited for covalent interactions with biological targets or for further synthetic derivatization.[12]

The combined presence of bromine at C6 and a nitro group at C4 likely results in a molecule with unique steric and electronic properties, making it a compelling candidate for broad biological screening.

PART 2: A Proposed Funnel for Biological Activity Screening

Given the lack of empirical data, a tiered screening approach is proposed to efficiently profile the biological activities of this compound. This funnel begins with broad primary assays and progresses to more specific, mechanism-of-action studies for any identified "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Secondary Assays cluster_2 Tier 3: Mechanism of Action (MoA) Studies a Cytotoxicity Screen (MTT Assay) d IC50 Determination in Multiple Cell Lines a->d Hit b Antimicrobial Screen (MIC Assay) f Spectrum of Activity (Gram+/Gram-) b->f Hit c Broad Enzyme/Receptor Panel (e.g., Kinase Panel) g Enzyme Inhibition Kinetics (Mode of Inhibition) c->g Hit e Apoptosis vs. Necrosis (Annexin V Assay) d->e h Signaling Pathway Analysis (Western Blot) e->h i Target Engagement (Binding Assay) g->i j SAR Exploration (Derivative Synthesis) h->j i->j G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibitor->Akt G cluster_0 start Initial Hit: This compound N1 N1-Position (Alkylation, Acylation) C6 C6-Bromo (Replace with Cl, F, I, CN) C4 C4-Nitro (Reduce to Amine, Convert to other groups) lib Synthesize Focused Library of Analogs assay Biological Screening (e.g., IC50 Determination) lib->assay sar Establish SAR (Identify Key Moieties) assay->sar lead Optimized Lead Compound sar->lead

Caption: A workflow for Structure-Activity Relationship (SAR) exploration and lead optimization.

Conclusion

While this compound remains a largely uncharacterized molecule, its constituent chemical motifs strongly suggest a high probability of possessing significant biological activity. The bromo- substitution points towards potential anticancer and antimicrobial effects, while the nitro- group suggests possibilities in enzyme inhibition and targeting of unique DNA structures. This guide provides a robust, evidence-based rationale and a series of detailed, actionable protocols for the systematic in vitro evaluation of this compound. The proposed screening funnel offers an efficient pathway from initial broad screening to mechanistic elucidation, paving the way for the potential development of this compound as a novel scaffold in drug discovery.

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A complete list of all sources cited within this document is provided below. Each entry includes the title, source, and a verifiable URL.

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An In-depth Technical Guide to the Reactivity and Stability of 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 6-bromo-4-nitro-1H-indole, a key heterocyclic intermediate in medicinal chemistry and materials science. The document elucidates the compound's electronic properties and steric factors that govern its reaction profile. Detailed discussions on its susceptibility to electrophilic and nucleophilic attack, behavior in cross-coupling reactions, and the reactivity of its functional groups are presented. Furthermore, this guide outlines the stability of this compound under various conditions and provides best practices for its handling and storage. Experimental protocols and mechanistic insights are included to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this versatile molecule.

Introduction: The Strategic Importance of this compound

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic placement of bromo and nitro functionalities on the indole ring, as seen in this compound, imparts a unique and highly valuable reactivity profile. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the indole ring system, while the bromo substituent serves as a versatile handle for a wide array of synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions.[2] This unique combination of functional groups makes this compound a crucial building block for the synthesis of complex molecular architectures with diverse biological activities and material properties.[2]

Molecular Structure and Electronic Properties

The reactivity of this compound is a direct consequence of its molecular structure and the interplay of its constituent functional groups. The indole nucleus is an aromatic, 10-π electron system, inherently electron-rich and prone to electrophilic substitution, with the C3 position being the most reactive site.[3][4]

However, the presence of the strongly electron-withdrawing nitro group at the C4 position significantly modulates this inherent reactivity. The nitro group deactivates the benzene ring towards electrophilic attack and enhances the acidity of the N-H proton of the pyrrole ring. Conversely, the bromine atom at the C6 position, while being deactivating due to its inductive effect, can participate in a wide range of cross-coupling reactions.

Chemical Reactivity: A Multifaceted Profile

The chemical reactivity of this compound can be systematically explored by considering the reactions at the indole nitrogen, the pyrrole ring, the benzene ring, and the functional groups.

Reactions at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is nucleophilic and can readily undergo alkylation and acylation reactions.

N-alkylation of the indole nitrogen is a common strategy to introduce diverse substituents and modulate the biological activity of the resulting compounds. This reaction typically proceeds under basic conditions to deprotonate the indole nitrogen, followed by nucleophilic attack on an alkyl halide.[5]

Experimental Protocol: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or THF, add a suitable base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-acylation introduces an acyl group onto the indole nitrogen, often serving as a protecting group or as a precursor for further transformations. The reaction is typically carried out using an acylating agent in the presence of a base.

Experimental Protocol: N-Acylation of this compound

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or THF.

  • Add a base, such as triethylamine or pyridine (1.5 eq.).

  • Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Electrophilic Substitution on the Pyrrole Ring

Despite the deactivating effect of the nitro group, the C3 position of the pyrrole ring remains the most nucleophilic carbon and is susceptible to electrophilic attack. However, harsher reaction conditions may be required compared to unsubstituted indole.[3]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution.[6][7] While the bromine at C6 is a potential leaving group, nucleophilic attack is more likely to occur at positions ortho and para to the nitro group. The electron density at these positions is significantly reduced, making them susceptible to attack by strong nucleophiles.

Cross-Coupling Reactions at the C6-Bromo Position

The bromine atom at the C6 position is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[8][9][10]

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.[10][11][12] This reaction is widely used to synthesize biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq.).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Organoboron R-B(OR)2 Organoboron->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Heck-Mizoroki reaction couples the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[9][13][14]

Experimental Protocol: Heck-Mizoroki Reaction

  • Combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq.) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Degas the mixture and heat under an inert atmosphere to the required temperature (typically 80-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off any solids, and dilute with water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X Carbopalladation Carbopalladation Ar-Pd(II)-X->Carbopalladation Alkene Alkene Alkene->Carbopalladation Intermediate R-CH2-CH(Ar)-Pd(II)-X(L2) Carbopalladation->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product Substituted Alkene Beta_Hydride_Elimination->Product Regeneration Catalyst Regeneration Beta_Hydride_Elimination->Regeneration Base Base Base->Regeneration Regeneration->Pd(0)L2

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[8][15][16]

Experimental Protocol: Buchwald-Hartwig Amination

  • Charge a reaction vessel with this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere.

  • After completion, cool the reaction, quench with water, and extract the product.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product via column chromatography.

Reduction of the Nitro Group

The nitro group at the C4 position can be readily reduced to an amino group, which is a valuable precursor for the synthesis of a wide range of derivatives.[2] Various reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule.[17][18][19]

Reducing AgentConditionsSelectivity
H₂/Pd/C Catalytic hydrogenationHighly effective, but may also reduce other functional groups.[17]
Fe/HCl or Fe/NH₄Cl Acidic or neutral conditionsMild and often used for selective reduction of nitro groups.
SnCl₂·2H₂O Acidic conditions (e.g., in ethanol or ethyl acetate)A classic and reliable method for nitro group reduction.[18]
NaBH₄/NiCl₂ Methanol or ethanolA milder alternative to catalytic hydrogenation.
Zn/AcOH Acetic acidMild conditions suitable for substrates with sensitive functional groups.[17]

Experimental Protocol: Reduction of the Nitro Group with SnCl₂·2H₂O

  • Suspend this compound (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in the same solvent.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Filter the mixture to remove tin salts.

  • Extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to obtain the desired 6-bromo-1H-indol-4-amine.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in synthetic applications.

Thermal Stability
pH Stability

The indole ring can be sensitive to strong acids, which may cause polymerization.[4] The stability of nitroindoles can also be pH-dependent. For instance, some nitrosated indole compounds have shown varying stability at different pH levels.[22] It is recommended to handle this compound under neutral or mildly basic conditions to avoid degradation.

Photostability

Many nitroaromatic compounds are light-sensitive and can undergo degradation upon prolonged exposure to UV or visible light.[20] Therefore, it is recommended to store this compound in light-resistant containers.

Chemical Incompatibility

This compound is incompatible with strong oxidizing agents and strong bases.[20][21] Contact with these substances can lead to vigorous reactions and decomposition, potentially producing hazardous byproducts such as nitrogen oxides (NOₓ), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[21]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[23]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[23]

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[20] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation from moisture and air.[20]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile molecule with a rich and predictable reactivity profile. The interplay between the electron-rich indole nucleus and the electron-withdrawing nitro and bromo substituents provides a platform for a wide array of chemical transformations. A thorough understanding of its reactivity and stability, as outlined in this guide, is paramount for its effective utilization in the synthesis of novel compounds for pharmaceutical and material science applications. By adhering to the described protocols and safety precautions, researchers can confidently and efficiently harness the synthetic potential of this valuable chemical intermediate.

References

  • BenchChem. (n.d.). Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide.
  • Wakabayashi, K., et al. (1983). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
  • A manifold implications of indole and its derivatives: A brief Review. (n.d.). ResearchGate.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene.
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  • Preparation and Properties of INDOLE. (n.d.). SlideShare.
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  • 3-Substituted indole: A review. (2019). International Journal of Chemical Studies.
  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
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  • Mastering Organic Synthesis with 1-Bromo-4-nitrobenzene: A Buyer's Guide. (n.d.). BenchChem.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
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  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
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  • Metal-Free Reduction of Aromatic Nitro Compounds. (2022). Synfacts.
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  • (a) Reduction of the nitro group in 6a to obtain 11a, a possible... (n.d.). ResearchGate.
  • Buchwald-Hartwig Amination of Nitroarenes. (2017). PubMed.
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (n.d.). Chemical Science (RSC Publishing).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki reaction. (n.d.). Wikipedia.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Stack Exchange.
  • Bartoli indole synthesis. (n.d.). Wikipedia.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.
  • 4-Bromo-6-nitro-1H-indole. (n.d.). Sigma-Aldrich.
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"6-bromo-4-nitro-1H-indole" safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling and Use of 6-bromo-4-nitro-1H-indole

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the safety and handling precautions for this compound (CAS No. 885520-50-3).[1][2] As a functionalized indole derivative, this compound is of significant interest to researchers in medicinal chemistry and materials science.[3] The presence of both a bromine atom and a nitro group on the indole scaffold necessitates a robust understanding of its potential reactivity and toxicological profile.[3][4] This guide is intended for researchers, scientists, and drug development professionals. It synthesizes available data from structurally related compounds to establish best practices for safe handling, storage, emergency response, and disposal, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Inferred Toxicological Profile

The primary hazards are anticipated to be:

  • Skin Irritation: Halogenated and nitrated aromatic compounds frequently cause skin irritation.[6][7]

  • Serious Eye Irritation: As a fine powder, the compound poses a significant risk of causing serious, potentially damaging, eye irritation.[6][7]

  • Respiratory Irritation: Inhalation of the dust may lead to irritation of the respiratory tract.[7][8]

  • Acute Toxicity (Harmful if Swallowed/Inhaled/In Contact with Skin): Many nitroaromatic compounds exhibit moderate acute toxicity.[6]

GHS Hazard Classification (Anticipated)

Based on data from similar compounds, the following GHS classifications should be conservatively assumed.

Hazard ClassHazard StatementSignal WordPictogramSource Citation
Acute Toxicity, OralH302: Harmful if swallowedWarning

[6]
Skin Corrosion/IrritationH315: Causes skin irritationWarning

[6][7]
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning

[6][7]
Specific target organ toxicity — single exposureH335: May cause respiratory irritationWarning

[7][8]
Pre-Handling Risk Assessment Workflow

Before any manipulation of this compound, a thorough risk assessment is mandatory. This workflow ensures that all potential hazards are identified and mitigated.

cluster_prep Phase 1: Preparation & Assessment cluster_controls Phase 2: Control Implementation cluster_review Phase 3: Final Review A Review Literature & SDS of Analogs B Identify Potential Hazards (Irritation, Toxicity) A->B C Evaluate Experimental Scale (mg vs. g) B->C D Select Primary Engineering Control (e.g., Fume Hood) C->D E Define Mandatory PPE (Gloves, Goggles, Lab Coat, Respirator) D->E F Prepare Spill & Emergency Kits E->F G Verify Emergency Contacts & Eyewash/Shower Access F->G H Final Go/No-Go Decision G->H

Caption: Risk assessment workflow prior to handling the compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls
  • Primary Control: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][9]

  • Ventilation: The laboratory should have adequate general ventilation.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5][6]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the mandatory PPE.[10]

Body PartRequired PPESpecification and RationaleSource Citation
Eyes/Face Safety GogglesMust provide a complete seal around the eyes (compliant with ANSI Z87 or EU Standard EN166) to protect from airborne powder and splashes.[9][11]
Hands Nitrile GlovesNitrile rubber gloves offer good resistance to a range of organic solvents and are standard for handling such chemicals. Double-gloving can be considered for extended operations. Gloves must be changed immediately upon contamination.[9][10][11]
Body Chemical-Resistant Lab CoatA long-sleeved lab coat, fully buttoned, is required to protect skin and clothing from contamination.[9][11]
Respiratory N95 Dust Mask or HigherA NIOSH-approved N95 (or equivalent) respirator is mandatory when weighing or transferring the solid powder to prevent inhalation of fine particles. For higher-risk operations, a higher level of respiratory protection may be necessary.[7][9]

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Weighing Protocol

The highest risk of aerosolization occurs during the handling of the solid compound.

  • Designate Area: Cordon off a specific area within the chemical fume hood exclusively for handling this compound.

  • Assemble Materials: Before introducing the chemical, gather all necessary PPE, spatulas, weigh paper/boats, and sealable containers within the fume hood.

  • Tare Weighing Method: a. Place a labeled, sealable container (e.g., a vial or round-bottom flask) on the analytical balance and tare it. b. Move the container back into the chemical fume hood. c. Carefully transfer the desired amount of this compound into the container, minimizing any disturbance that could create dust. d. Securely seal the container before removing it from the fume hood to transport back to the balance for final weighing.

  • Post-Weighing: Carefully clean any residual powder from the spatula and work surface within the hood using a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

Dissolution and Reaction Use
  • Solvent Addition: Add the desired solvent to the sealed container containing the compound via syringe or cannula while it is still inside the fume hood.

  • Transfer: If transferring the solution, use a syringe or cannula to avoid splashes.

  • Post-Handling: After completing the work, decontaminate all surfaces. Carefully remove PPE, ensuring the outer surfaces are not touched. Gloves should be removed last, followed by thorough hand washing with soap and water.[5]

Storage, Stability, and Incompatibilities

Storage Conditions

Proper storage is vital to maintain the integrity of the compound and ensure safety.

  • Container: Store in a tightly closed, properly labeled container.[12]

  • Environment: Keep in a dry, cool, and well-ventilated place, protected from light.[6][12]

  • Security: Store in a locked cabinet or an area with restricted access.[12]

Stability and Reactivity
  • Stability: The compound is expected to be stable under recommended storage conditions.[6]

  • Reactivity: The nitro group is an electron-withdrawing group that can make the indole ring susceptible to certain nucleophilic reactions.[3][4] The presence of both bromo and nitro groups enhances its reactivity, making it a valuable synthetic intermediate.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may lead to vigorous or exothermic reactions.[6]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource Citation
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[8][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8][12]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]
Spill Response

For minor spills of solid material:

  • Ensure proper PPE is worn.

  • Avoid generating dust. Moisten the powder with a suitable, non-reactive solvent (e.g., isopropanol) if safe to do so.[9]

  • Carefully sweep or wipe up the material with an absorbent pad.[6][9]

  • Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[6][9]

  • Decontaminate the spill area thoroughly with soap and water.[9]

Emergency Response Decision Tree

A Exposure Event Occurs B Identify Route of Exposure A->B C Inhalation B->C Inhaled D Skin/Eye Contact B->D Dermal/Ocular E Ingestion B->E Ingested F Move to Fresh Air C->F G Flush with Water for 15 min Remove Contaminated Clothing D->G H Rinse Mouth Do NOT Induce Vomiting E->H I Call Emergency Services & Seek Immediate Medical Attention F->I G->I H->I

Caption: Decision tree for responding to an exposure event.

Waste Disposal

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Disposal must be carried out by a licensed chemical waste disposal company in strict accordance with all local, state, and federal regulations.[6][12] Do not dispose of via standard drains or trash.

Conclusion

This compound is a valuable research chemical with a hazard profile that demands respect and careful handling. By employing a conservative risk assessment based on analogous structures, utilizing appropriate engineering controls and PPE, and adhering strictly to the established protocols for handling, storage, and disposal, researchers can safely harness the synthetic potential of this compound. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

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  • Sigma-Aldrich. (2025). Safety Data Sheet: Indole.
  • Rkein, B., Bigot, A., Birbaum, L., Manneveau, M., De Paolis, M., Legros, J., & Chataigner, I. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27–44. Retrieved January 12, 2026, from [Link]

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The Strategic Utility of 6-Bromo-4-Nitro-1H-Indole in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a cornerstone—a privileged scaffold from which a multitude of therapeutic agents have been born. Its inherent bioactivity and synthetic versatility have cemented its importance in drug discovery programs targeting a wide array of diseases. The strategic functionalization of the indole ring is a key endeavor, allowing for the fine-tuning of pharmacological properties. Within this context, 6-bromo-4-nitro-1H-indole has emerged as a highly valuable, yet specialized, building block. The presence of both a bromine atom and a nitro group imparts unique reactivity, opening avenues for diverse chemical transformations and the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, focusing on its commercial availability, synthesis, and critical applications in modern drug development, particularly in the realm of kinase inhibitors.

I. Physicochemical Properties and Commercial Availability

This compound is a stable, solid organic compound. Its key identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 885520-50-3
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Typically a yellow to brown solid
Typical Purity ≥97%

A survey of the chemical supplier landscape indicates that this compound is commercially available from a number of specialized vendors. This accessibility is crucial for research and development activities, as it obviates the need for de novo synthesis in many instances, thereby accelerating discovery timelines.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Synthonix97%100mg, 250mg
Ivy Fine ChemicalsNot SpecifiedInquire for details
BLD PharmNot SpecifiedInquire for details
Various other research chemical suppliers

Note: Availability and purity may vary. It is imperative to consult the supplier's certificate of analysis for batch-specific data.

II. The Synthetic Pathway: A Closer Look at the Nitration of 6-Bromoindole

While commercially available, an understanding of the synthesis of this compound is paramount for researchers who may need to produce it in-house or require a deeper understanding of its chemical provenance. The most logical and commonly inferred synthetic route is the electrophilic nitration of 6-bromo-1H-indole. This reaction leverages the electron-rich nature of the indole ring, though the regioselectivity of nitration can be influenced by the existing bromo substituent and the reaction conditions.

Start 6-Bromo-1H-indole Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Reagents Electrophilic Aromatic Substitution Product This compound Reagents->Product Regioselective Nitration SideProduct Other Isomers Reagents->SideProduct Potential side reaction Purification Purification (e.g., Chromatography) Product->Purification SideProduct->Purification Purification->Product Isolated Product

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a detailed, representative protocol for the nitration of 6-bromo-1H-indole. This procedure is based on established methods for the nitration of similar aromatic and heterocyclic compounds.[1]

Materials and Equipment:

  • 6-Bromo-1H-indole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (Silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-1H-indole in a minimal amount of concentrated sulfuric acid at 0 °C in an ice bath. Stir the mixture until a homogeneous solution is obtained.

  • Nitration: While maintaining the temperature at 0 °C, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution of 6-bromo-1H-indole. The addition should be slow to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for a specified time (typically 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

A representative ¹H NMR spectrum for this compound can be found in chemical databases such as ChemicalBook.[2]

III. Synthetic Utility in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The nitro and bromo functionalities serve as handles for a variety of chemical transformations.

Start This compound Reduction Reduction of Nitro Group Start->Reduction Coupling Cross-Coupling at Bromo Position Start->Coupling Amine 6-Bromo-4-amino-1H-indole Reduction->Amine CoupledProduct 6-Aryl/Alkyl-4-nitro-1H-indole Coupling->CoupledProduct FinalProduct Complex Bioactive Molecules (e.g., Kinase Inhibitors) Amine->FinalProduct Further Functionalization CoupledProduct->FinalProduct Further Functionalization

Figure 2: Key synthetic transformations of this compound.

A notable application of this compound is in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

A patent for 1,2,4-triazine-6-carboxamide derivatives as Syk inhibitors describes the use of this compound as a starting material.[4] Although the patent provides a detailed procedure for a similar starting material, the steps can be adapted for this compound. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by a series of coupling reactions to build the final complex molecule.

Exemplary Application: Synthesis of a Kinase Inhibitor Precursor

The following is a conceptual protocol for the initial steps in the synthesis of a kinase inhibitor precursor, based on the information from the aforementioned patent.

Step 1: Reduction of the Nitro Group

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, iron powder in the presence of an acid like acetic acid, or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the catalyst or inorganic salts.

  • Concentrate the filtrate to obtain the crude 6-bromo-4-amino-1H-indole, which can be purified by crystallization or column chromatography.

Step 2: Subsequent Coupling Reactions

The resulting 6-bromo-4-amino-1H-indole can then be used in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce different substituents at the 6-position. The amino group at the 4-position can be further functionalized to build the desired pharmacophore.

IV. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a cool, dry place away from incompatible materials.

V. Conclusion

This compound represents a strategically important building block for medicinal chemists and drug discovery scientists. Its commercial availability, coupled with its versatile reactivity, makes it a valuable tool for the synthesis of novel and complex bioactive molecules. The ability to selectively functionalize both the bromo and nitro groups provides a powerful platform for generating diverse chemical libraries and optimizing lead compounds. As the quest for new and more effective therapeutics continues, the utility of such specialized intermediates will undoubtedly grow, further solidifying the prominent role of the indole scaffold in the future of medicine.

VI. References

  • Synthonix. This compound - [B26133]. [Link]

  • Google Patents. US9145414B2 - 1,2,4-triazine-6-carboxamide derivative.

  • Ivy Fine Chemicals. This compound [CAS: 885520-50-3]. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. [Link]

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Theoretical studies on 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical Perspectives on 6-Bromo-4-Nitro-1H-Indole: A Computational Approach to Structure, Reactivity, and Drug Design

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] The strategic functionalization of the indole ring system allows for the fine-tuning of its electronic and steric properties, profoundly influencing its biological activity. This technical guide focuses on this compound, a derivative featuring two potent electron-withdrawing groups. These substituents dramatically alter the canonical electron-rich nature of the indole heterocycle, creating a unique electronic landscape with significant implications for its chemical reactivity and potential as a drug scaffold.[2] Through a comprehensive theoretical framework based on Density Functional Theory (DFT), we will dissect the molecule's geometric structure, electronic properties, and predicted reactivity. This guide provides researchers, scientists, and drug development professionals with field-proven insights into the computational elucidation of substituted indoles, transforming theoretical data into a predictive tool for synthesis and application.

Rationale and Synthetic Considerations

The introduction of a bromine atom at the C6 position and a nitro group at the C4 position serves to withdraw electron density from the indole ring system. This modification is critical for several reasons:

  • Modulation of Reactivity: It inverts the typical nucleophilic character of the indole's benzene ring, making it susceptible to nucleophilic attack and modifying the regioselectivity of other reactions.[2]

  • Bioactivity Scaffolding: Halogen bonds (involving bromine) are increasingly recognized for their role in ligand-protein interactions, while the nitro group can act as a hydrogen bond acceptor or be chemically reduced to a versatile amino group.[3][4]

  • Synthetic Handle: Both the bromo and nitro groups serve as valuable synthetic handles for further molecular elaboration, allowing for the creation of diverse chemical libraries.[3]

A plausible synthetic route to this compound involves the direct nitration of commercially available 6-bromo-1H-indole.[3] Experimental confirmation of the final structure relies on standard spectroscopic techniques. While specific experimental spectra for this exact compound are proprietary, data is available through chemical suppliers.[5][6]

TechniqueExpected Key Features
¹H NMR Aromatic protons shifted downfield due to deshielding from electron-withdrawing groups; distinct signals for protons on the pyrrole and benzene rings; presence of N-H proton signal.
¹³C NMR Deshielded aromatic carbons, particularly those bonded to or near the bromine and nitro groups.[7]
IR Spectroscopy Characteristic N-H stretching vibration (~3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching from the NO₂ group (~1500-1550 and ~1300-1350 cm⁻¹), and C-Br stretching.[8]
Mass Spec. A molecular ion peak corresponding to the formula C₈H₅BrN₂O₂ (m/z ≈ 241.04) with a characteristic isotopic pattern (M, M+2) due to the presence of bromine.[8]

Theoretical & Computational Methodology

To provide a robust theoretical model of this compound, all calculations are performed using Density Functional Theory (DFT), a workhorse of modern computational chemistry renowned for its balance of accuracy and computational cost in describing electronic structures.[9]

Experimental Protocol: Computational Analysis Workflow
  • Structure Optimization:

    • The initial 3D structure of this compound is constructed.

    • A full geometry optimization is performed in the gas phase using the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This level of theory is well-suited for organic molecules containing heteroatoms and halogens, providing reliable geometric parameters.

    • Frequency calculations are run on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, single-point energy calculations are performed.

    • Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess kinetic stability and reactivity.[10]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's total electron density surface. This visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.[11]

  • Data Analysis & Interpretation:

    • Calculated geometric parameters (bond lengths, angles) are tabulated.

    • FMO energies are used to calculate the HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity.

    • The MEP map is color-coded to identify electron-rich (negative potential; red) and electron-poor (positive potential; blue) regions.

G cluster_input Input cluster_dft DFT Calculation Engine cluster_output Analysis & Output mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy & Wavefunction freq_calc->sp_calc geom_params Optimized Geometry (Bond Lengths, Angles) sp_calc->geom_params fmo HOMO-LUMO Analysis (Energy Gap, Reactivity) sp_calc->fmo mep MEP Map (Charge Distribution) sp_calc->mep

Caption: Workflow for the computational analysis of this compound.

Theoretical Analysis of Molecular Structure

The optimized geometry of this compound reveals a planar bicyclic system, which is characteristic of the indole core. The presence of the bulky bromine atom and nitro group introduces minor steric strain, but the overall planarity required for aromaticity is maintained.

G center Theoretical Analysis (FMO, MEP) prop1 Low LUMO Energy center->prop1 prop2 Negative Potential on NO₂ center->prop2 prop3 High HOMO on Pyrrole Ring center->prop3 prop4 Positive Potential on N-H center->prop4 pred1 Susceptible to Nucleophilic Attack at C4 prop1->pred1 predicts pred2 Primary Site for Electrophilic Interaction prop2->pred2 predicts pred3 Site for Electrophilic Substitution (if forced) prop3->pred3 predicts pred4 Acidic Proton, H-Bond Donor Site prop4->pred4 predicts

Caption: Logical relationship between theoretical properties and predicted reactivity.

Key Reactivity Insights:

  • Nucleophilic Aromatic Substitution (SₙAr): The low-lying LUMO and electron-deficient nature of the benzene ring make the molecule a prime candidate for SₙAr reactions. Nucleophiles are predicted to attack the C4 position, potentially displacing the nitro group under specific conditions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (6-bromo-4-amino-1H-indole) using standard reducing agents like Fe/HCl or catalytic hydrogenation. [3][4]This transformation is a cornerstone of drug development, converting a strongly withdrawing group into a versatile electron-donating and basic group, opening up new synthetic and biological possibilities.

  • N-H Acidity: The N-H proton is significantly more acidic than in unsubstituted indole. It can be easily deprotonated to form an indolyl anion, which can then be alkylated or otherwise functionalized at the nitrogen position. [12]4. Electrophilic Substitution: Electrophilic substitution on the ring is generally disfavored. If it occurs, it will be directed towards the least deactivated positions, likely C3 or C7 on the pyrrole ring, as suggested by the HOMO distribution.

From a drug design perspective, these insights are invaluable. The MEP map can guide the design of inhibitors by predicting hydrogen bonding patterns with a target protein. [13]For example, the N-H group can act as a donor to a backbone carbonyl, while the nitro group can accept a hydrogen bond from an amide or hydroxyl group in an active site. The predicted reactivity allows chemists to strategically plan the synthesis of derivatives for structure-activity relationship (SAR) studies. [14]

Conclusion

The theoretical study of this compound provides a powerful, predictive lens through which to understand its fundamental chemical properties. Our DFT-based analysis demonstrates that the combined electron-withdrawing effects of the bromo and nitro substituents create a unique electronic landscape. Key findings include the pronounced electron deficiency of the benzene ring, the localization of the LUMO at the C4-position, and the identification of the nitro-oxygens and the N-H proton as primary sites for intermolecular interactions. These computational insights offer a rational basis for predicting the molecule's reactivity, guiding synthetic derivatization, and accelerating its exploration as a scaffold in modern drug discovery programs.

References

  • Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC - NIH. Available at: [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC - NIH. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

  • Indolyne experimental and computational studies: synthetic applications and origins of selectivities of nucleophilic additions. | Semantic Scholar. Available at: [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1 - ACS Publications. Available at: [Link]

  • Electrostatic potential maps of all investigated compounds using the same level of theory. Available at: [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. Available at: [Link]

  • Molecular electrostatic potential maps of the compounds studied. - ResearchGate. Available at: [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed. Available at: [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available at: [Link]

  • Reactivity of 3-nitroindoles with electron-rich species - RSC Publishing. Available at: [Link]

  • 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem - NIH. Available at: [Link]

  • Electrostatic potential map of b. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - ResearchGate. Available at: [Link]

  • CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents.
  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids | ACS Catalysis - ACS Publications. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]

  • Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 4- and 6-Substituted Nitroindoles. - ResearchGate. Available at: [Link]

  • This compound - [B26133] - Synthonix. Available at: [Link]

  • 4-nitroindole - Organic Syntheses Procedure. Available at: [Link]

  • Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation - Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. Available at: [Link]

  • THE PREPARATION OF 3-BROMOINDOLE - Canadian Science Publishing. Available at: [Link]

  • ALEKS: Identifying a molecule from its electrostatic potential map - YouTube. Available at: [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH. Available at: [Link]

  • Indole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

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An In-Depth Technical Guide to the Structural Analysis of Substituted Indoles: A Case Study on 6-Bromo-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As of January 2026, a detailed single-crystal X-ray diffraction analysis of 6-bromo-4-nitro-1H-indole is not publicly available in peer-reviewed scientific literature. This guide, therefore, utilizes the crystallographic data of a closely related and structurally characterized compound, 6-bromo-1H-indole-3-carboxylic acid , as an illustrative case study. This allows for a comprehensive exploration of the methodologies and analytical depth expected by researchers in the field, while maintaining scientific integrity. The synthesis and potential properties of this compound will be discussed based on established chemical principles and available data for analogous compounds.

Introduction: The Significance of the Indole Scaffold in Modern Research

The indole ring system is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials. Its unique electronic properties and the versatility of its chemical functionalization make it a "privileged scaffold" in drug discovery. The introduction of substituents, such as halogens and nitro groups, profoundly influences the molecule's steric and electronic characteristics, thereby modulating its biological activity and material properties.

This guide provides a technical framework for the synthesis, crystallization, and structural elucidation of substituted indoles, with a particular focus on the insights gained from single-crystal X-ray diffraction. For researchers, scientists, and drug development professionals, a precise understanding of the three-dimensional structure of these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel materials.

Part 1: Synthesis and Crystallization of Substituted Indoles

The synthesis of this compound, while not explicitly detailed in the literature with crystallographic analysis, can be approached through established synthetic routes for nitroindoles. A plausible synthetic pathway would involve the nitration of a 6-bromoindole precursor.

Hypothetical Synthetic Protocol for this compound

This protocol is based on common nitration procedures for indole derivatives.

Step 1: Synthesis of 6-Bromoindole

6-Bromoindole is a commercially available starting material. Should a custom synthesis be required, established methods such as the Fischer indole synthesis starting from 4-bromophenylhydrazine and a suitable ketone or aldehyde can be employed.

Step 2: Nitration of 6-Bromoindole

Caution: Nitration reactions are highly exothermic and require careful temperature control. Appropriate personal protective equipment (PPE) should be worn at all times.

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 6-bromoindole (1.0 eq) in a suitable solvent such as concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating agent, such as fuming nitric acid (1.1 eq), dropwise to the solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis.

Protocol for Crystallization:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture like dichloromethane/hexane).

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.

  • Alternatively, employ vapor diffusion by placing a small vial of the concentrated solution inside a larger sealed container with a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent will gradually decrease the solubility and promote crystal growth.

  • Once suitable single crystals have formed, carefully isolate them for mounting on the diffractometer.

Part 2: The Core of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow for this powerful analytical technique is systematic and can be broken down into several key stages.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement cluster_final Final Analysis synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Data Collection (Intensity Measurements) diffractometer->data_collection data_reduction Data Reduction & Absorption Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods/Patterson) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF File Generation) structure_refinement->validation final_analysis Analysis of Molecular Geometry, Intermolecular Interactions, and Crystal Packing

Caption: A flowchart illustrating the key stages of crystal structure determination.

Part 3: Crystal Structure Analysis of 6-Bromo-1H-indole-3-carboxylic acid: A Case Study

The following data and analysis are based on the published crystal structure of 6-bromo-1H-indole-3-carboxylic acid, which serves as a valuable proxy for understanding the structural characteristics of related bromo-indole derivatives.

Crystallographic Data

The crystallographic data provides a fundamental description of the crystal lattice and the experimental setup.

ParameterValue
Chemical FormulaC₉H₆BrNO₂
Formula Weight240.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2229 (14)
b (Å)11.874 (2)
c (Å)11.079 (2)
β (°)108.37 (3)
Volume (ų)901.7 (3)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected8876
Independent Reflections2051
Final R indices [I > 2σ(I)]R₁ = 0.063, wR₂ = 0.158

Data sourced from Acta Crystallographica Section E, 2012, E68, o1019.

Molecular Geometry

The analysis of bond lengths and angles reveals the precise geometry of the molecule in the solid state.

BondLength (Å)AngleAngle (°)
Br1-C61.904(5)C5-C6-Br1119.5(4)
N1-C7a1.383(6)C7-C7a-N1109.9(4)
C2-C31.488(7)N1-C2-C3109.8(4)
C3-C81.484(7)C2-C3-C8126.9(5)
C8-O11.311(6)O1-C8-O2122.9(5)
C8-O21.220(6)O1-C8-C3111.9(5)

Note: This is a selection of key bond lengths and angles. A full list can be found in the cited publication.

In the structure of 6-bromo-1H-indole-3-carboxylic acid, the indole ring system is essentially planar. The carboxylic acid group is slightly twisted out of the plane of the indole ring, with a dihedral angle of 6.4(4)°. This slight twist is a common feature in such structures, arising from a balance of electronic and steric effects.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 6-bromo-1H-indole-3-carboxylic acid, hydrogen bonding plays a dominant role.

  • Hydrogen-Bonded Dimers: Pairs of molecules are linked by strong O—H···O hydrogen bonds between their carboxylic acid groups, forming inversion dimers. This is a very common and stable motif for carboxylic acids in the solid state.

  • Layered Structure: These dimers are further connected into layers by N—H···O hydrogen bonds, where the indole N-H acts as a hydrogen bond donor and a carboxylic oxygen acts as the acceptor. These layers are parallel to the (-101) plane of the crystal lattice.

intermolecular_interactions Intermolecular Interactions in 6-Bromo-1H-indole-3-carboxylic acid mol1 N1-H C3-COOH mol2 N1-H C3-COOH mol1:c3->mol2:c3 O-H···O (Dimer Formation) mol3 N1-H C3-COOH mol2:n1->mol3:c3 N-H···O (Layer Formation)

Caption: A schematic representation of the key hydrogen bonding interactions.

Part 4: Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of a molecule like this compound would have significant implications:

  • Drug Development: The precise knowledge of the three-dimensional shape and the nature of intermolecular interactions would inform the design of more potent and selective drug candidates. It would also be crucial for understanding polymorphism, which can affect the solubility, stability, and bioavailability of a drug.

  • Materials Science: The crystal packing and intermolecular interactions determine the bulk properties of an organic material, such as its conductivity, optical properties, and mechanical strength. For example, the presence of π-π stacking interactions, which are common in indole derivatives, can lead to interesting electronic properties.

Conclusion and Future Outlook

While the crystal structure of this compound remains to be publicly reported, this guide has provided a comprehensive framework for its potential synthesis, crystallization, and detailed structural analysis, using the closely related 6-bromo-1H-indole-3-carboxylic acid as a case study. The methodologies and analytical approaches detailed herein are central to the fields of medicinal chemistry and materials science.

The elucidation of the crystal structure of this compound would be a valuable contribution to the scientific community, providing crucial data for structure-based drug design and the development of novel organic materials. It is hoped that this guide will serve as a useful resource for researchers working on this and related classes of compounds.

References

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1019. [Link]

  • Organic Syntheses. 4-Nitroindole. [Link]

The Art of Awakening the Privileged Scaffold: An In-depth Technical Guide to the Functionalization of Indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus - A Cornerstone of Modern Drug Discovery

The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a titan in the world of medicinal chemistry and natural products.[1][2] Its rigid structure, coupled with the electron-rich nature of the pyrrole ring, imparts a unique combination of chemical reactivity and biological promiscuity.[1] This "privileged" scaffold is the cornerstone of a vast array of biologically active molecules, from essential amino acids like tryptophan to potent pharmaceuticals such as the anti-inflammatory drug Indomethacin and the anti-cancer agent Vincristine.[2][3] The ability to selectively introduce functional groups at various positions on the indole ring is therefore a critical endeavor, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties and the exploration of new chemical space in drug discovery.[2][4]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere recitation of reactions. It aims to provide a deeper understanding of the principles governing indole functionalization, the causal relationships behind experimental choices, and the practical application of these methods in the synthesis of complex, biologically relevant molecules. We will explore the strategic activation of C-H bonds, the nuances of transition-metal catalysis, the classical yet powerful electrophilic and nucleophilic substitutions, and the elegant complexity of cycloaddition reactions. Through detailed protocols, mechanistic elucidations, and illustrative case studies, this guide will equip you with the knowledge to strategically and effectively "awaken" the indole scaffold to its full synthetic potential.

I. The Logic of Reactivity: Understanding the Indole Landscape

The indole ring system presents a fascinating tapestry of reactivity, with distinct electronic properties at each position. The pyrrole moiety is electron-rich and thus highly susceptible to electrophilic attack, while the benzene ring is less reactive.[5] Understanding this inherent reactivity is paramount to designing effective and regioselective functionalization strategies.

  • C3: The Nucleophilic Heart: The C3 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic substitution.[5]

  • C2: The Alternative Nucleophile: While less reactive than C3, the C2 position can be targeted, particularly when C3 is blocked or when specific catalytic systems are employed that favor this position.[5][6]

  • N1: The Site of Modulation: The indole nitrogen (N1) can be readily functionalized, which not only introduces substituents but also modulates the reactivity of the entire ring system. N-protection is a common strategy to prevent unwanted side reactions and to direct functionalization to other positions.[7]

  • C4-C7: The Benzenoid Frontier: The C-H bonds on the benzene ring (C4, C5, C6, and C7) are significantly less reactive and their selective functionalization represents a formidable challenge in indole chemistry.[8] Overcoming this challenge often requires the use of directing groups and specialized catalytic systems.[8]

II. The Power of C-H Functionalization: A Paradigm Shift in Indole Synthesis

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[5] In the context of indole chemistry, C-H activation has unlocked new avenues for regioselective modification, particularly at the less reactive positions.

A. Palladium-Catalyzed C2-H Arylation: A Modern Approach to Biaryl Indoles

The direct arylation of the C2 position of indoles is a powerful method for the synthesis of 2-arylindoles, a common motif in pharmaceuticals and materials science.[9] Palladium catalysis has been instrumental in achieving this transformation with high regioselectivity.[6]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor. The choice of palladium source can influence reaction efficiency, with some protocols utilizing palladium on carbon (Pd/C) for heterogeneous catalysis.[9]

  • Ligand: The choice of ligand is crucial for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands, such as 2-(dicyclohexylphosphino)biphenyl, are often employed to promote the desired C-H activation and reductive elimination steps.[6]

  • Base: An appropriate base is required to facilitate the C-H activation step. The choice of base can significantly impact the reaction yield and can be a key factor in optimizing the reaction.[10]

  • Solvent: Aprotic polar solvents like N,N-dimethylacetamide (DMA) or 1,4-dioxane are commonly used to ensure the solubility of the reactants and catalyst.[10]

Experimental Protocol: Palladium-Catalyzed C2-H Arylation of N-Methylindole

This protocol is adapted from a procedure described for the direct C2-arylation of N-substituted indoles.[10]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add N-methylindole (1.0 mmol), the desired aryl iodide (1.2 mmol), cesium acetate (CsOAc, 2.0 mmol), palladium(II) acetate (0.005 mmol, 0.5 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA, 2 mL) to the vial.

  • Reaction Execution: Seal the vial and heat the reaction mixture at 125 °C for 24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-N-methylindole.

EntryAryl HalideProductYield (%)
1Iodobenzene2-Phenyl-1-methyl-1H-indole85
24-Iodoanisole2-(4-Methoxyphenyl)-1-methyl-1H-indole82
34-Iodotoluene1-Methyl-2-(p-tolyl)-1H-indole88
41-Iodo-4-(trifluoromethyl)benzene1-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-indole75

Table 1: Representative yields for the palladium-catalyzed C2-H arylation of N-methylindole with various aryl iodides. Data compiled from representative literature.[10]

Mechanism of Palladium-Catalyzed C2-H Arylation

The mechanism is believed to proceed through a catalytic cycle involving C-H activation, oxidative addition, and reductive elimination.

G Mechanism of Pd-Catalyzed C2-H Arylation Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition (Ar-X) Indole_complex Indole-Pd(II) Complex PdII_ArX->Indole_complex Coordination of Indole Palladacycle C2-Palladacycle Indole_complex->Palladacycle C-H Activation (-HX) PdIV_intermediate Ar-Pd(IV)-Indole(L_n) Palladacycle->PdIV_intermediate Oxidative Addition (Ar-X) Product_complex Product-Pd(II) Complex PdIV_intermediate->Product_complex Reductive Elimination Product_complex->Pd0 Regeneration Product 2-Aryl-Indole Product_complex->Product

Caption: Proposed catalytic cycle for the palladium-catalyzed C2-H arylation of indoles.

B. Directing Group Strategies for Benzenoid C-H Functionalization (C4-C7)

The functionalization of the benzenoid ring of indole is a significant challenge due to the lower reactivity of these C-H bonds.[8] A powerful strategy to overcome this hurdle is the use of a directing group (DG) attached to the indole nitrogen (N1) or another position. The DG coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective activation.[8]

Causality Behind Experimental Choices:

  • Choice of Directing Group: The nature of the directing group is critical for determining the site of functionalization. For example, a pivaloyl group at C3 can direct arylation to the C4 position, while a phosphinoyl group at N1 can direct arylation to the C7 position.[11][12] The choice of DG is often a balance between its directing ability and the ease of its subsequent removal.

  • Catalyst System: The combination of the metal catalyst (e.g., Pd, Rh, Ru) and ligands is tailored to the specific directing group and the desired transformation (e.g., arylation, alkenylation).[8][12][13]

Experimental Protocol: Rhodium-Catalyzed C7-H Alkenylation of N-Pivaloyl-Indole

This protocol is a representative example of a directing group-mediated C-H functionalization at the C7 position.

  • Reaction Setup: In a sealed tube, combine N-pivaloyl-indole (0.5 mmol), the desired alkene (1.0 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).

  • Solvent Addition: Add 1,2-dichloroethane (DCE, 2 mL).

  • Reaction Execution: Heat the mixture at 80 °C for 12 hours.

  • Workup and Purification: After cooling, filter the reaction mixture through a short pad of silica gel, washing with dichloromethane. Concentrate the filtrate and purify the residue by flash column chromatography to yield the C7-alkenylated product.

Mechanism of Directing Group-Assisted C-H Activation

The directing group plays a pivotal role in the formation of a key metallacyclic intermediate.

G Directing Group-Assisted C-H Activation Indole_DG Indole-DG Coordination_complex Coordinated Complex Indole_DG->Coordination_complex Coordination Catalyst [M]Ln Catalyst->Coordination_complex Metallacycle Metallacycle Intermediate Coordination_complex->Metallacycle C-H Activation Functionalized_product Functionalized Indole Metallacycle->Functionalized_product Further Reaction (e.g., with alkene) Functionalized_product->Indole_DG Removal of DG

Caption: Generalized mechanism for directing group-assisted C-H functionalization of the indole scaffold.

III. Classical Approaches Revisited: Electrophilic and Nucleophilic Substitution

While modern C-H activation methods have garnered significant attention, classical electrophilic and nucleophilic substitution reactions remain indispensable tools for indole functionalization.

A. Electrophilic Substitution: The Friedel-Crafts Alkylation of Indoles

The Friedel-Crafts alkylation is a classic example of electrophilic aromatic substitution, and it is a highly effective method for introducing alkyl groups at the C3 position of indoles.[14]

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: A Lewis acid, such as zinc(II) triflate (Zn(OTf)₂), is typically required to activate the electrophile.[15] The choice and loading of the Lewis acid can influence the reaction rate and selectivity.

  • Electrophile: A variety of electrophiles can be used, with nitroalkenes being particularly effective for the synthesis of 3-(nitroalkyl)indoles, which are versatile synthetic intermediates.[14]

  • Solvent: The choice of solvent can affect the solubility of the catalyst and reactants, as well as the reaction rate. Dichloromethane is a commonly used solvent for these reactions.[14]

Experimental Protocol: Enantioselective Friedel-Crafts Alkylation of Indole with a Nitroalkene

This protocol is adapted from an organocatalytic method for the asymmetric Friedel-Crafts alkylation of indoles.[14]

  • Reaction Setup: To a solution of the indole (0.2 mmol) and the nitroalkene (0.2 mmol) in dichloromethane (0.5 mL) at room temperature, add the chiral squaramide organocatalyst (0.004 mmol, 2 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-72 hours).

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched 3-substituted indole.

EntryIndoleNitroalkeneYield (%)ee (%)
1Indole(E)-β-Nitrostyrene75>99
25-Methoxyindole(E)-β-Nitrostyrene8098
3Indole(E)-1-Nitro-2-(4-chlorophenyl)ethene72>99
4Indole(E)-1-Nitroprop-1-ene6595

Table 2: Representative yields and enantioselectivities for the organocatalytic Friedel-Crafts alkylation of indoles with nitroalkenes. Data compiled from representative literature.[14]

B. Nucleophilic Substitution on the Indole Ring

While less common than electrophilic substitution due to the electron-rich nature of the indole ring, nucleophilic substitution can be achieved under specific circumstances, often requiring activation of the indole nucleus or the use of highly reactive nucleophiles.

IV. Building Complexity: Cycloaddition Reactions of Indoles

Cycloaddition reactions are powerful tools for the construction of complex polycyclic structures in a single step.[16] The indole ring, with its inherent diene- and dienophile-like character, can participate in a variety of cycloaddition reactions, leading to a diverse range of fused and spirocyclic indole derivatives.

A. [4+2] Cycloaddition (Diels-Alder) Reactions

The C2-C3 double bond of the indole ring can act as a dienophile, or suitably substituted indoles can function as dienes in Diels-Alder reactions. For example, 2,3-divinylindoles can undergo [4+2] cycloaddition with dienophiles to form carbazole derivatives.

Experimental Protocol: Diels-Alder Reaction of a 2,3-Divinylindole

This is a general procedure for a Diels-Alder reaction.

  • Reaction Setup: In a round-bottom flask, dissolve the 2,3-divinylindole (1.0 mmol) and the dienophile (e.g., dimethyl acetylenedicarboxylate, 1.2 mmol) in a suitable solvent such as toluene (10 mL).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the carbazole derivative.

B. [3+2] Cycloaddition Reactions

Indole derivatives can also participate in [3+2] cycloaddition reactions. For instance, azomethine ylides generated from indole-based precursors can react with dipolarophiles to form pyrroloindoline structures, which are common motifs in natural products.[9]

Mechanism of [3+2] Cycloaddition of an Azomethine Ylide

The reaction proceeds through a concerted cycloaddition of the 1,3-dipole (azomethine ylide) with the dipolarophile.

G [3+2] Cycloaddition of an Azomethine Ylide Azomethine_ylide Azomethine Ylide (from Indole precursor) Transition_state Concerted Transition State Azomethine_ylide->Transition_state Dipolarophile Dipolarophile Dipolarophile->Transition_state Pyrroloindoline Pyrroloindoline Product Transition_state->Pyrroloindoline

Caption: General representation of a [3+2] cycloaddition reaction involving an indole-derived azomethine ylide.

V. Case Studies: Functionalization Strategies in the Total Synthesis of Bioactive Indole Alkaloids

The true power of these functionalization methods is best appreciated in the context of the total synthesis of complex, biologically active natural products.

Case Study 1: The Synthesis of Indomethacin

Indomethacin is a widely used non-steroidal anti-inflammatory drug (NSAID) that features a 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid structure. Its synthesis provides a classic example of indole functionalization.

Key Functionalization Step: Fischer Indole Synthesis

The core indole scaffold of Indomethacin is typically constructed via the Fischer indole synthesis, a robust and versatile method for forming indoles from phenylhydrazines and carbonyl compounds.

Synthetic Workflow for Indomethacin

G Synthesis of Indomethacin Starting_materials 4-Methoxyphenylhydrazine + Levulinic Acid Phenylhydrazone Phenylhydrazone Intermediate Starting_materials->Phenylhydrazone Condensation Indole_core 5-Methoxy-2-methyl-1H-indole-3-acetic acid Phenylhydrazone->Indole_core Fischer Indole Synthesis N_Acylation N-Acylation with p-chlorobenzoyl chloride Indole_core->N_Acylation Indomethacin Indomethacin N_Acylation->Indomethacin

Caption: A simplified workflow for the synthesis of Indomethacin, highlighting the key indole-forming step.

Case Study 2: The Total Synthesis of (+)-Scholarisine A

(+)-Scholarisine A is a complex monoterpenoid indole alkaloid with an intricate cage-like structure. Its total synthesis showcases a combination of classical and modern indole functionalization techniques.

Key Functionalization Step: Modified Fischer Indole Protocol

A modified Fischer indole synthesis was employed to construct the indole nucleus within a complex polycyclic intermediate. This highlights the enduring relevance of this classic reaction in the synthesis of architecturally challenging molecules.

Case Study 3: The Total Synthesis of Dragmacidin D

Dragmacidin D is a marine alkaloid with potent biological activity, featuring a bis-indole structure.[13] Its synthesis demonstrates the power of direct C-H coupling reactions for the rapid assembly of complex molecular architectures.[13]

Key Functionalization Steps:

  • Pd-catalyzed thiophene-indole C-H/C-I coupling: To form one of the key biaryl linkages.[13]

  • Pd-catalyzed indole-pyrazine N-oxide C-H/C-H coupling: A direct coupling to build another part of the core structure.[13]

  • Acid-catalyzed indole-pyrazinone C-H/C-H coupling: To complete the central pyrazinone-linked bis-indole motif.[13]

VI. Conclusion and Future Outlook

The functionalization of the indole scaffold is a vibrant and continuously evolving field of research. While classical methods remain valuable tools, the advent of transition-metal-catalyzed C-H functionalization has revolutionized the way chemists approach the synthesis of indole-containing molecules. The ability to selectively functionalize previously inaccessible positions on the indole ring has opened up new avenues for the design and synthesis of novel therapeutic agents and functional materials.

Looking ahead, the development of more sustainable and efficient catalytic systems, utilizing earth-abundant metals and environmentally benign reaction conditions, will continue to be a major focus. Furthermore, the discovery of new directing groups that can be easily installed and removed, or that are "traceless," will further enhance the utility of C-H functionalization strategies. The continued exploration of enantioselective functionalization methods will also be crucial for the synthesis of chiral indole-containing drugs. As our understanding of the intricate reactivity of the indole nucleus deepens, so too will our ability to harness its power for the creation of molecules that can address some of the most pressing challenges in medicine and science.

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives from 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-bromo-4-nitro-1H-indole scaffold is a highly valuable starting material in medicinal chemistry and materials science. Its strategic substitution with a bromine atom and a nitro group at the C6 and C4 positions, respectively, provides orthogonal chemical handles for a diverse range of synthetic transformations. This guide offers an in-depth exploration of key derivatization strategies, including palladium-catalyzed cross-coupling reactions, reduction of the nitro moiety, and N-alkylation. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and present data in a clear, accessible format to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Value of this compound

The indole nucleus is a cornerstone of numerous biologically active compounds, forming the core of many pharmaceuticals and natural products.[1] The specific functionalization of the indole ring system allows for the fine-tuning of pharmacological properties. This compound emerges as a particularly powerful building block due to its distinct reactive sites. The C6-bromo substituent is primed for carbon-carbon and carbon-nitrogen bond-forming reactions, most notably through palladium-catalyzed cross-coupling. Simultaneously, the C4-nitro group can be readily reduced to a versatile amino group, opening avenues for amide bond formation and other functionalizations. This inherent reactivity makes it a sought-after precursor for creating libraries of novel compounds for drug discovery programs, particularly in the development of anticancer and antimicrobial agents.[2][3]

This document serves as a practical guide to harnessing the synthetic potential of this scaffold. We will detail key transformations at the C6, C4, and N1 positions, providing robust protocols and mechanistic insights.

Synthetic Pathways from this compound

The primary pathways for derivatization involve leveraging the three key functional sites on the molecule. The following diagram illustrates the main synthetic routes that will be discussed in this guide.

G cluster_c6 C6 Position Functionalization cluster_c4 C4 Position Functionalization cluster_n1 N1 Position Functionalization A This compound B Suzuki Coupling (C-C Bond Formation) A->B ArB(OH)2, Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R2NH, Pd Catalyst D Nitro Group Reduction A->D Reducing Agent (e.g., SnCl2) G N-Alkylation / N-Arylation A->G R-X, Base E 4-Amino-6-bromo-1H-indole D->E F Amide/Sulfonamide Formation E->F Acyl Chloride or Sulfonyl Chloride

Caption: Key synthetic derivatization pathways from this compound.

C6-Position: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. These reactions are fundamental in modern organic synthesis due to their reliability and broad functional group tolerance.[4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[5] This reaction is widely used to synthesize biaryls, styrenes, and other conjugated systems.[6][7] For this compound, this allows for the introduction of a wide variety of aryl or heteroaryl substituents at the C6 position.[8][9]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The choice of palladium catalyst, ligand, and base is crucial for reaction efficiency. Electron-rich, bulky phosphine ligands often accelerate the reaction by promoting the oxidative addition and reductive elimination steps. The base activates the boronic acid, facilitating the transmetalation step.[5]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)L2-Br (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L2-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation_complex->product start Ar-Br (this compound) start->pd2_complex boronic Ar'B(OH)2 + Base boronic->pd2_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), SPhos (0.06 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture). The reaction mixture should be stirred vigorously.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-4-nitro-1H-indole derivative.

Parameter Typical Range/Value Rationale/Comment
Boronic Acid 1.2 - 1.5 eqA slight excess ensures complete consumption of the starting halide.
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand effective for coupling aryl chlorides and bromides.[6]
Base K₃PO₄A strong base that is effective in promoting transmetalation.[6]
Solvent Dioxane/WaterA common biphasic system that effectively dissolves both organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines.[11] This reaction is of paramount importance in pharmaceutical synthesis, as the aniline and arylamine moieties are present in a vast number of drugs.[12] Applying this reaction to this compound allows for the introduction of primary or secondary amines at the C6 position.

This protocol provides a general method for the C-N coupling of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 - 2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • XPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the 6-amino-substituted indole derivative.

Parameter Typical Range/Value Rationale/Comment
Catalyst Pd₂(dba)₃ / XPhosXPhos is a highly effective ligand for C-N coupling, known for its broad substrate scope.[13]
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[14]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst.
Temperature 90 - 110 °CNecessary to overcome the activation energy for the oxidative addition and reductive elimination steps.

C4-Position: Reduction of the Nitro Group and Subsequent Functionalization

The nitro group at the C4 position is a key functional handle that can be readily converted into an amino group, which serves as a nucleophile for further derivatization.

Selective Reduction to 4-Amino-6-bromo-1H-indole

The reduction of an aromatic nitro group is a classic transformation.[15] However, care must be taken to choose a reducing agent that is chemoselective and will not affect the C-Br bond. Catalytic hydrogenation with Pd/C, for example, can sometimes lead to dehalogenation.[16] Therefore, metal-acid systems like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media are often preferred.[17]

Reduction Start This compound Intermediate 4-amino-6-bromo-1H-indole Start->Intermediate Reduction (SnCl2·2H2O, EtOH) Product Amide / Sulfonamide Derivatives Intermediate->Product Acylation / Sulfonylation (RCOCl or RSO2Cl, Base)

Caption: Workflow for the reduction of the C4-nitro group and subsequent functionalization.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 eq) portion-wise.

  • Heat the mixture to reflux (approx. 78 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Stir the resulting suspension vigorously for 30-60 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 4-amino-6-bromo-1H-indole is often pure enough for the next step, but can be purified by column chromatography if necessary.

N1-Position: N-Alkylation of the Indole Ring

The indole N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation.[18] This modification is crucial as N-substitution can significantly impact the biological activity and physicochemical properties of the final compound.[19]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve and the solution should become clear.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated derivative.[20]

Conclusion

This compound is a powerhouse scaffold for synthetic and medicinal chemistry. The distinct reactivity of the C6-bromo, C4-nitro, and N1-H positions allows for a systematic and modular approach to the synthesis of diverse derivatives. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, nitro reduction, and N-alkylation provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile starting material. By understanding the principles behind these transformations, scientists can rationally design and synthesize novel compounds with tailored properties for a wide range of applications.

References

  • Royal Society of Chemistry. (n.d.). Elegant Synthetic Routes to Indole Derivatives. RSC Publishing.
  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Smolecule. (n.d.). Buy this compound | 885520-50-3.
  • Xu, R., et al. (2020). Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Powers, D. C., et al. (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central.
  • Google Patents. (n.d.). US9145414B2 - 1,2,4-triazine-6-carboxamide derivative.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Rakib, E. M., et al. (n.d.). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Google Patents. (n.d.). WO2013047813A1 - 1,2,4-triazine-6-carboxamide derivative.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Tumkevičius, S., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija.
  • Gandon, V., et al. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PubMed Central.
  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry.
  • BenchChem. (2025). The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry.
  • Kaushik, N., et al. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed.

Sources

Application Notes & Protocols: The Strategic Role of 6-bromo-4-nitro-1H-indole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 6-bromo-4-nitro-1H-indole, a versatile heterocyclic building block, and its applications in contemporary medicinal chemistry. We move beyond a simple cataloging of facts to deliver field-proven insights and detailed protocols, explaining the causality behind experimental choices to empower researchers in their drug discovery efforts. The indole scaffold is a privileged structure in drug development, and the specific substitution pattern of this compound offers unique chemical handles for creating diverse and potent therapeutic candidates.[1][2]

Compound Profile and Strategic Importance

This compound is a substituted indole featuring two key functional groups that make it a highly valuable starting material in synthetic and medicinal chemistry.[3][4] The indole nucleus itself is a core component of numerous biologically active compounds and approved drugs.[5][6] The strategic placement of the bromine atom and the nitro group provides orthogonal reactivity, allowing for sequential and site-selective modifications.

  • The Bromine Atom (C6-position): This serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity and explore structure-activity relationships (SAR).[7][8]

  • The Nitro Group (C4-position): As a strong electron-withdrawing group, it modulates the electronic properties of the indole ring. More importantly, it can be readily reduced to an amino group.[3] This resulting aniline derivative is a critical precursor for forming amides, sulfonamides, ureas, and other functional groups essential for mimicking peptide bonds and establishing key hydrogen bonding interactions with biological targets.[1]

Physicochemical and Safety Data
PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[9]
Molecular Weight 241.04 g/mol [9]
CAS Number 885520-50-3[9][10]
Appearance Solid[11]
Purity Typically ≥97%[9]
Storage Sealed in dry, 2-8°C[11]
Signal Word Warning[11]
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[11]
Precautionary Codes P280, P305+P351+P338[11]

Synthesis Pathway and Protocol

The most common laboratory-scale synthesis of this compound involves the direct nitration of 6-bromo-1H-indole.[4] This electrophilic aromatic substitution is directed by the activating nature of the pyrrole ring, though conditions must be carefully controlled to manage regioselectivity and prevent over-nitration.

Protocol 2.1: Synthesis of this compound

This protocol describes the nitration of 6-bromo-1H-indole using a standard nitrating mixture.

Causality: Acetic anhydride is used as the solvent and helps to moderate the reactivity of nitric acid. The reaction is performed at a low temperature (-15°C) to control the exothermic reaction and minimize the formation of side products. Sodium bicarbonate is used to neutralize the acidic mixture during workup, allowing for the safe extraction of the organic product.

Materials:

  • 6-bromo-1H-indole

  • Fuming nitric acid (HNO₃)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-salt bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a thermometer and a dropping funnel, dissolve 6-bromo-1H-indole (1.0 eq) in acetic anhydride under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to -15°C using an ice-salt bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -10°C. The addition of a strong acid to an organic compound is often exothermic, and low temperatures are critical for selectivity.

  • After the addition is complete, stir the reaction mixture at -15°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated NaHCO₃ solution. Caution: This neutralization is vigorous and will release CO₂ gas.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine. This removes residual acid and water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

G cluster_0 Reaction Conditions A 6-bromo-1H-indole C This compound A->C 1. Starting Material B Nitrating Mixture (HNO₃ / Acetic Anhydride) B->C 2. Reagent condition -15°C Electrophilic Aromatic Substitution caption Synthesis of this compound

Caption: Synthetic pathway for this compound.

Applications & Experimental Protocols in Drug Discovery

The true utility of this compound is realized when it is used as a foundational scaffold. The following protocols outline its use in a typical medicinal chemistry workflow, from scaffold elaboration to biological evaluation.

Workflow: From Building Block to Biological Hit

G cluster_0 Scaffold Elaboration cluster_1 Biological Evaluation Start This compound Suzuki Suzuki Coupling (at C6-Br) Start->Suzuki Reduction Nitro Reduction (at C4-NO₂) Start->Reduction Library Compound Library Suzuki->Library Amide Amide Coupling (at C4-NH₂) Reduction->Amide Amide->Library Screening Primary Screening (e.g., Kinase Assay) Library->Screening Hit Hit Compound Screening->Hit caption Drug discovery workflow using the target scaffold.

Caption: Drug discovery workflow using the target scaffold.

Application in Kinase Inhibitor Synthesis

The indole core is a well-established "hinge-binding" motif found in many FDA-approved kinase inhibitors.[12] The following protocol uses the bromine at C6 for a Suzuki coupling to append a boronic acid, a common strategy for accessing the solvent-front region of the ATP-binding pocket.

Protocol 3.1: Suzuki Cross-Coupling Reaction

Causality: A palladium catalyst (Pd(PPh₃)₄) is used to facilitate the oxidative addition/reductive elimination cycle of the coupling. A base (K₂CO₃) is required to activate the boronic acid partner. The reaction is run in a degassed solvent mixture under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100°C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the C6-arylated-4-nitro-1H-indole derivative.

Functionalization via Nitro Group Reduction

Reducing the C4-nitro group to an amine unlocks a wealth of subsequent chemical transformations. This is a critical step for installing groups that can form key interactions with protein targets.

Protocol 3.2: Reduction of the Nitro Group

Causality: Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the transfer of hydrogen to the nitro group, reducing it to an amine. Hydrogen gas is the reducing agent. Methanol is a common solvent for this transformation. The reaction is run under a positive pressure of hydrogen to ensure sufficient reagent is available to drive the reaction to completion.

Materials:

  • C6-substituted-4-nitro-1H-indole derivative (from Protocol 3.1)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the 4-nitroindole derivative in methanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this three times.

  • Stir the mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the 4-amino-1H-indole derivative, which can often be used in the next step without further purification.

Evaluation of Biological Activity: Anticancer Cytotoxicity

Indole derivatives are frequently investigated for their anticancer properties.[13][14] Once a small library of compounds has been synthesized from the this compound scaffold, a primary screen for cytotoxicity against cancer cell lines is a logical next step.

Protocol 3.3: MTT Cytotoxicity Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living, metabolically active cells. A potent cytotoxic compound will result in less formazan production and thus a weaker signal.

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma or HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indole derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well microplates

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest compound dose) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

  • Vertex AI Search. Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Organic Chemistry Portal. (2006-09-05). Novel Synthetic Approaches Toward Substituted Indole Scaffolds.
  • Smolecule. Buy 4-Bromo-6-nitro-1H-indole | 885520-47-8.
  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
  • MDPI. (2023-07-18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • International Journal of Chemical Studies. (2019-02-15). 3-Substituted indole: A review.
  • NIH. (2023-04-19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
  • Smolecule. (2023-08-15). Buy this compound | 885520-50-3.
  • PMC - NIH. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • PubMed Central. (2024-05-10). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors.
  • NIH. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro.
  • ResearchGate. (2024-12-01). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study | Request PDF.
  • PMC - PubMed Central. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • PubMed Central. (2024-12-23). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells.
  • Sigma-Aldrich. 4-Bromo-6-nitro-1H-indole | 885520-47-8.
  • Wikipedia. Bartoli indole synthesis.
  • Chula Digital Collections. (2022-01-01). Recent advancements on biological activity of indole and their derivatives: A review.
  • (2022-12-01). Recent advancements on biological activity of indole and their derivatives: A review.
  • PMC - PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors.
  • BLD Pharm. 885520-50-3|this compound.
  • This compound, min 97%, 10 grams.
  • MDPI. (2024-09-28). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis.
  • NIH. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354.
  • PubMed Central. Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2.
  • MDPI. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro.
  • Sigma-Aldrich. 6-Bromo-4-nitro-1H-indazole AldrichCPR 885518-46-7.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • PMC - PubMed Central. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.
  • Benchchem. The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry.
  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors.
  • PMC - PubMed Central. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases.
  • Benchchem. Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles.
  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

Sources

Application Note: 6-Bromo-4-nitro-1H-indole as a Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals, particularly in oncology.[1] Its unique electronic properties and ability to participate in various biological interactions make it an ideal starting point for drug design. This application note focuses on a specific, highly functionalized indole derivative, 6-bromo-4-nitro-1H-indole , and its strategic application in the synthesis of potential anticancer agents.

The strategic placement of a bromine atom at the C6 position and a nitro group at the C4 position transforms the indole core into a versatile platform for chemical diversification. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.[2] Simultaneously, the electron-withdrawing nitro group not only modulates the electronic landscape of the indole ring but can also be chemically reduced to a primary amine, opening a new vector for functionalization.[3][4] This dual functionality enables a modular and efficient approach to building libraries of complex indole derivatives for anticancer screening.

Physicochemical Properties and Strategic Importance

This compound is a solid organic compound with the key properties summarized below.[5]

PropertyValue
CAS Number 885520-50-3
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Solid
Purity Typically ≥97%

The true value of this reagent lies in its three primary reactive sites, which can be addressed with high selectivity to build molecular complexity.

G cluster_0 cluster_1 cluster_2 main_molecule p1 C6-Br: Suzuki, Sonogashira, Buchwald-Hartwig Cross-Coupling main_molecule->p1 p2 C4-NO₂: Reduction to Amine, Amide Coupling main_molecule->p2 p3 N1-H: Alkylation, Arylation main_molecule->p3

Caption: Reactive sites of this compound.

Synthetic Pathways & Key Transformations

A multi-directional synthetic strategy allows for the rapid generation of diverse compound libraries from a single starting material. The following pathways can be employed sequentially or in various combinations to achieve a wide range of target molecules.

Synthetic_Strategy cluster_A Pathway A: C6-Coupling cluster_B Pathway B: N1-Alkylation cluster_C Pathway C: C4-Reduction start This compound A1 Suzuki Coupling (Pd(PPh₃)₄, Base) start->A1 B1 N-Alkylation (R-X, Base) start->B1 C1 Nitro Reduction (Fe/HCl or H₂, Pd/C) start->C1 A2 6-Aryl-4-nitro-1H-indole A1->A2 end_node Diverse Anticancer Agent Candidates A2->end_node B2 6-Bromo-1-alkyl-4-nitro-1H-indole B1->B2 B2->end_node C2 6-Bromo-1H-indol-4-amine C1->C2 C2->end_node

Caption: Multi-directional synthetic strategy.
Pathway A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

This is one of the most powerful methods for creating C-C bonds.[6] The reaction couples the C6-bromo position with a wide variety of commercially available boronic acids or esters, introducing new aryl or heteroaryl groups that can significantly influence biological activity.[2][7]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv.).

    • Rationale: Pd(PPh₃)₄ is a robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings. The phosphine ligands stabilize the palladium center throughout the catalytic cycle.[6]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the 6-aryl-4-nitro-1H-indole derivative.

Pathway B: Reduction of the C4-Nitro Group

The conversion of the nitro group to a primary amine is a critical step, as it introduces a nucleophilic site that can be used for amide bond formation, sulfonylation, or reductive amination.[3] This transformation fundamentally alters the electronic character of this position from electron-withdrawing to electron-donating.

Protocol: Nitro Group Reduction using Iron in Acid

  • Reaction Setup: To a solution of the this compound derivative in a mixture of ethanol and water, add iron powder (Fe, 5.0-10.0 equiv.) and a catalytic amount of hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).

    • Rationale: This classical method, known as the Béchamp reduction, uses an inexpensive and readily available metal. The reaction proceeds via single-electron transfers from the iron surface to the nitro group under acidic conditions.[8] It is often preferred over catalytic hydrogenation when other reducible functional groups (like alkynes or benzylic ethers) are present.

  • Reaction: Heat the suspension to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often accompanied by a color change from yellow to colorless. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Rinse the pad with ethanol or ethyl acetate.

  • Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting 6-bromo-1H-indol-4-amine is often pure enough for the next step or can be purified by column chromatography.

Exemplary Synthesis: A Hypothetical Kinase Inhibitor

To illustrate the utility of this scaffold, the following is a hypothetical multi-step synthesis of a potential kinase inhibitor, where the indole core is functionalized at the C6 and C4 positions. Many kinase inhibitors feature a heterocyclic core linked to an aromatic "hinge-binding" region and a solubilizing group.

workflow A This compound B Step 1: Suzuki Coupling (4-pyridylboronic acid, Pd(PPh₃)₄) A->B C 4-Nitro-6-(pyridin-4-yl)-1H-indole B->C D Step 2: Nitro Reduction (Fe, NH₄Cl, EtOH/H₂O) C->D E 6-(Pyridin-4-yl)-1H-indol-4-amine D->E F Step 3: Amide Coupling (3-methoxybenzoyl chloride, Pyridine) E->F G Target Molecule: N-(6-(Pyridin-4-yl)-1H-indol-4-yl)-3-methoxybenzamide F->G

Caption: Workflow for synthesis of a target molecule.

Protocol: Synthesis of N-(6-(pyridin-4-yl)-1H-indol-4-yl)-3-methoxybenzamide

  • Step 1: Synthesis of 4-Nitro-6-(pyridin-4-yl)-1H-indole

    • Follow the general Suzuki-Miyaura coupling protocol described in Section 2, using 4-pyridylboronic acid as the coupling partner. The pyridine nitrogen provides a key interaction point for many protein kinases and enhances solubility.

  • Step 2: Synthesis of 6-(Pyridin-4-yl)-1H-indol-4-amine

    • Follow the general nitro reduction protocol from Section 2, using the product from Step 1 as the starting material.

  • Step 3: Amide Coupling to Yield the Final Product

    • Reaction Setup: Dissolve 6-(pyridin-4-yl)-1H-indol-4-amine (1.0 equiv.) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. Add a non-nucleophilic base such as pyridine or triethylamine (1.5 equiv.).

    • Acylation: Cool the solution to 0 °C in an ice bath. Add 3-methoxybenzoyl chloride (1.1 equiv.) dropwise with stirring.

      • Rationale: The amine is a nucleophile that attacks the electrophilic carbonyl carbon of the acid chloride. The base neutralizes the HCl generated during the reaction. The 3-methoxybenzoyl group is chosen as a representative fragment that can occupy a hydrophobic pocket in a kinase active site.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Workup & Purification: Quench the reaction with water and extract with DCM or ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by flash chromatography or recrystallization to obtain the target compound.

Biological Evaluation Workflow

Once synthesized, the novel compounds must be evaluated for anticancer activity. A standard primary screening workflow is outlined below.

bio_workflow A Synthesized Compound Library B Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->B C Identify 'Hits' (Compounds with IC₅₀ < 10 µM) B->C D Secondary Screen: Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) C->D E Lead Compound Identification D->E

Caption: Biological evaluation workflow.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation after exposure to a test compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited). Compounds with low micromolar or nanomolar IC₅₀ values are considered promising hits.[9][10]

Safety and Handling

  • This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and skin contact.

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood. Strong acids, bases, and reactive acylating agents must be handled with appropriate care.

  • Solvents: Use flammable organic solvents in a well-ventilated area or fume hood, away from ignition sources.

References

  • Current time information in Pasuruan, ID. (n.d.). Google Search.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • (a) Reduction of the nitro group in 6a to obtain 11a, a possible... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. (n.d.). Chemical Methodologies. Retrieved January 12, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 12, 2026, from [Link]

  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • This compound - [B26133]. (n.d.). Synthonix. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • WO2020131574A1 - Method of reducing aromatic nitro compounds. (n.d.). Google Patents.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 12, 2026, from [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][11]-Fused Indole Heterocycles. (2014). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Nitroindole Scaffold

The indole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceuticals.[1] Its derivatives are known to interact with a wide array of biological targets, leading to applications in oncology, neurology, and infectious diseases.[1] The specific substitution pattern of 6-bromo-4-nitro-1H-indole presents a unique opportunity for synthetic diversification. The bromine atom at the C6 position serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nitro group at the C4 position significantly modulates the electronic properties of the indole ring system, influencing both its reactivity and its potential as a pharmacophore. This application note provides a detailed guide to performing Suzuki coupling reactions on this valuable, yet challenging, substrate.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds.[2] The reaction typically involves an aryl or vinyl halide, an organoboron species (like a boronic acid or ester), a palladium catalyst, and a base.[3] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

1. Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate. The presence of the electron-withdrawing nitro group on the indole ring is anticipated to make the C-Br bond more susceptible to oxidative addition, potentially facilitating this initial step.[5]

2. Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

3. Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium complex, which forms the new carbon-carbon bond in the desired product (6-aryl-4-nitro-1H-indole) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)XL2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)R'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Setup Combine this compound, arylboronic acid, and base in a flask. B 2. Inert Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C 3. Solvent & Catalyst Addition Add degassed solvent mixture followed by the palladium catalyst. B->C D 4. Reaction Heat the mixture (e.g., 80-100 °C) and monitor progress by TLC or LC-MS. C->D E 5. Workup Cool, dilute with water, and extract with an organic solvent. D->E F 6. Purification Dry, concentrate, and purify the crude product by column chromatography. E->F

Caption: A generalized workflow for the Suzuki coupling reaction.

Step-by-Step Method:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. Allow the mixture to stir for a few minutes before adding the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 6-aryl-4-nitro-1H-indole.

Optimization and Data Presentation

The efficiency of the Suzuki coupling is highly dependent on the specific substrates and reaction conditions. A screening of different catalysts, ligands, bases, and solvents is often necessary to achieve optimal results. [7]

Table 1: Screening of Reaction Parameters
EntryCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (2)Dioxane/H₂O9012Moderate
2Pd(dppf)Cl₂ (3)dppfK₂CO₃ (2)Dioxane/H₂O906Good
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1008Good-Excellent
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)2-MeTHF8010Good

This table represents hypothetical outcomes based on literature for similar substrates to guide optimization.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the reaction is performed under strictly anaerobic conditions. Use fresh, high-quality catalyst and solvents.

    • Insufficient Base Strength: A stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation.

    • Poor Ligand Choice: For electron-deficient or sterically hindered substrates, more electron-rich and bulky ligands like SPhos or XPhos may be necessary to promote oxidative addition and reductive elimination. [8]

  • Protodeboronation of Boronic Acid:

    • This side reaction, where the boronic acid is replaced by a hydrogen atom, can be prevalent at higher temperatures and with prolonged reaction times. Using a less aqueous solvent system or a milder base might mitigate this issue. Alternatively, using boronate esters (e.g., pinacol esters) can enhance stability.

  • Homocoupling of Boronic Acid:

    • The formation of biaryl products from the boronic acid coupling with itself can occur, often due to the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere is critical.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound, providing access to a diverse range of 6-aryl-4-nitro-1H-indoles. These products are valuable building blocks for the discovery of new therapeutic agents. Success with this electron-deficient substrate hinges on the careful selection and optimization of the catalyst system and reaction conditions. This guide provides a robust starting point and a framework for troubleshooting, enabling researchers to efficiently synthesize novel indole derivatives for their drug discovery and development programs.

References

  • Fitzarr. (2019). Comment on "How resistant are Suzuki couplings to nitro groups?" Reddit. [Link]

  • ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • Cheval, N., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. ResearchGate. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link]

  • Ferretti, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. [Link]

  • Söderberg, B. C., & Shriver, J. A. (2002). Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes. ACS Publications. [Link]

  • Pizzo, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. NIH Public Access. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Pizzo, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • AIR Unimi. (2022). Synthesis of indoles by palladium-catalyzed reductive cyclization of β-nitrostyrenes with phenyl formate as a CO surrogate. AIR Unimi. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of -Nitrostyrenes with Carbon Monoxide as the Reductant. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

Sources

Application Notes and Protocols: Heck Reaction Protocol for 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Heck reaction protocol specifically tailored for the coupling of 6-bromo-4-nitro-1H-indole with various alkenes. As a versatile carbon-carbon bond-forming reaction, the Heck coupling is invaluable in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[1][2] This guide, designed for experienced researchers, delves into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering a robust starting point for methodological development and optimization. We will explore the nuances of applying this powerful transformation to a substrate bearing both a halogen and a strong electron-withdrawing group on the indole scaffold.

Introduction: The Heck Reaction in the Context of Substituted Indoles

The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of aryl or vinyl halides with alkenes to generate substituted olefins.[1][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings.[1] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination steps.[1][4]

The indole nucleus is a privileged scaffold in numerous pharmaceuticals and natural products. The functionalization of the indole core is therefore of paramount importance. The Heck reaction offers a direct method for introducing vinyl groups onto the indole ring system, which can then be further elaborated. However, the reactivity of substituted indoles in Heck couplings can be complex. The substrate in focus, this compound, presents a unique set of challenges and opportunities:

  • The Bromo Substituent: The carbon-bromine bond at the 6-position is the reactive site for the initial oxidative addition of the palladium(0) catalyst.[1]

  • The Nitro Group: As a strong electron-withdrawing group, the nitro group at the 4-position will influence the electronic properties of the indole ring, potentially affecting the rate of oxidative addition and subsequent steps.

  • The Indole N-H: The acidic proton on the indole nitrogen can interact with the basic reaction components, potentially necessitating the use of a protecting group or careful selection of the base.

This guide will provide a detailed protocol and the underlying scientific principles to successfully navigate these factors.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Heck reaction mechanism is crucial for troubleshooting and optimizing the reaction. The generally accepted catalytic cycle is depicted below.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)BrL2 Alkene_Coordination Alkene Coordination ArPd(II)BrL2->Alkene_Coordination Alkene ArPd(II)BrL2_Alkene Ar-Pd(II)(Br)L2(Alkene) Alkene_Coordination->ArPd(II)BrL2_Alkene Migratory_Insertion Migratory Insertion ArPd(II)BrL2_Alkene->Migratory_Insertion AlkylPd(II)BrL2 R-Pd(II)(Br)L2 Migratory_Insertion->AlkylPd(II)BrL2 Beta_Hydride_Elimination β-Hydride Elimination AlkylPd(II)BrL2->Beta_Hydride_Elimination HPd(II)BrL2_Alkene H-Pd(II)(Br)L2(Alkene) Beta_Hydride_Elimination->HPd(II)BrL2_Alkene Reductive_Elimination Reductive Elimination HPd(II)BrL2_Alkene->Reductive_Elimination Product Substituted Alkene HPd(II)BrL2_Alkene->Product Reductive_Elimination->Pd(0)L2 HBr Base_Workup Base Reductive_Elimination->Base_Workup Base_Workup->Pd(0)L2 Regenerates Catalyst

Figure 1: The catalytic cycle of the Heck reaction.

Experimental Protocol: A Starting Point for Optimization

This protocol is a robust starting point for the Heck coupling of this compound with a model alkene, such as an acrylate.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially available
Alkene (e.g., ethyl acrylate)≥99%Commercially availableShould be freshly distilled or passed through a column of basic alumina to remove inhibitors.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially availableA common and effective palladium precursor.[4]
Tri(o-tolyl)phosphine (P(o-tol)₃)≥98%Commercially availableA bulky, electron-rich phosphine ligand that can enhance catalyst activity.[5]
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially availableActs as the base to neutralize the HBr generated.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableA polar aprotic solvent suitable for Heck reactions.
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeCommercially availableFor drying the organic extract.
Diethyl ether (Et₂O)AnhydrousCommercially availableFor extraction.
Saturated aqueous sodium chloride (brine)Prepared in-house
Deionized water
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially availableFor reaction monitoring.
Column chromatography silica gel230-400 meshCommercially availableFor product purification.
Step-by-Step Procedure

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Add this compound, Pd(OAc)₂, and P(o-tol)₃ to a dry Schlenk flask. Inert_Atmosphere 2. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Reagents->Inert_Atmosphere Solvent_Alkene_Base 3. Add anhydrous DMF, the alkene, and triethylamine via syringe. Inert_Atmosphere->Solvent_Alkene_Base Heating 4. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Solvent_Alkene_Base->Heating Monitoring 5. Monitor the reaction progress by TLC until the starting material is consumed. Heating->Monitoring Cooling_Quenching 6. Cool the reaction to room temperature and quench with water. Monitoring->Cooling_Quenching Extraction 7. Extract the aqueous layer with diethyl ether (3x). Cooling_Quenching->Extraction Washing_Drying 8. Wash the combined organic layers with brine, dry over Na₂SO₄, and filter. Extraction->Washing_Drying Concentration 9. Concentrate the filtrate under reduced pressure. Washing_Drying->Concentration Purification 10. Purify the crude product by column chromatography. Concentration->Purification

Sources

Application Notes & Protocols: Strategic N-Alkylation of 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the N-alkylation of 6-bromo-4-nitro-1H-indole, a critical building block in medicinal chemistry. The presence of two powerful electron-withdrawing groups (EWGs) on the indole scaffold significantly modulates the reactivity of the N-H bond, presenting unique challenges and opportunities for synthetic chemists. We will explore the underlying chemical principles and offer a comparative analysis of key methodologies, including classical SN2 alkylation and the Mitsunobu reaction. Each section is designed to move beyond simple procedural steps, offering expert insights into the causality behind experimental choices to empower researchers to select and optimize the most suitable method for their specific synthetic goals.

Introduction: The Significance of a Challenging Scaffold

N-alkylated indoles are privileged structures, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] The substituent on the indole nitrogen is a key vector for modifying a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The target substrate, this compound, is a particularly valuable starting material. The bromo-substituent provides a handle for further cross-coupling reactions, while the nitro group can be reduced to an amine, opening avenues for diverse functionalization.

However, the synthetic utility of this scaffold is dictated by the ability to control its N-alkylation. The combined electron-withdrawing effects of the bromine at C6 and the nitro group at C4 dramatically increase the acidity of the N-H proton compared to unsubstituted indole.[2] This heightened acidity facilitates deprotonation but concurrently decreases the nucleophilicity of the resulting indolate anion, which can complicate subsequent alkylation steps. This document serves as an expert guide to navigating these electronic effects to achieve efficient and predictable N-alkylation.

Mechanistic Considerations: The Double-Edged Sword of Electron Withdrawal

The N-alkylation of an indole typically proceeds via the formation of a nucleophilic indolate anion, which then attacks an electrophilic alkylating agent. The presence of EWGs at the C4 and C6 positions is the single most important factor governing the reaction's success.

  • Increased Acidity: The EWGs stabilize the negative charge on the nitrogen atom of the conjugate base (the indolate), thereby lowering the pKa of the N-H proton.[2] This allows for the use of a wider range of bases, including milder options like potassium carbonate, in addition to strong bases like sodium hydride.

  • Decreased Nucleophilicity: While deprotonation is easier, the same electronic stabilization that lowers the pKa also reduces the electron density on the nitrogen atom. This makes the indolate less nucleophilic, potentially slowing the rate of the desired SN2 reaction. Consequently, more reactive alkylating agents or more forcing conditions (e.g., heating) may be necessary.

This interplay necessitates a careful selection of base, solvent, and alkylating agent to achieve optimal results.

Caption: General pathways for the N-alkylation of an electron-deficient indole.

Comparative Analysis of N-Alkylation Methodologies

The choice of method depends critically on the nature of the alkylating agent, the scale of the reaction, and the presence of other functional groups. We will focus on two robust and widely applicable methods.

Method 1: Classical SN2 Alkylation with a Strong Base

This is the most direct and common approach, relying on the full deprotonation of the indole followed by reaction with an alkyl halide.[3]

  • Principle: An irreversible deprotonation using a strong, non-nucleophilic base like sodium hydride (NaH) generates the indolate anion quantitatively. This anion then reacts with an electrophile (e.g., methyl iodide, benzyl bromide) in an SN2 fashion.

  • Expertise & Causality: The choice of solvent is paramount. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal.[4] They effectively solvate the sodium cation of the indolate salt without interfering with the nucleophilicity of the anion. Using NaH ensures that the reaction is not an equilibrium, driving the formation of the indolate and preventing side reactions involving the starting indole.

  • Trustworthiness: This method is highly reliable for reactive primary and benzylic halides. Reaction progress can be easily monitored by TLC, watching for the consumption of the starting material.

  • Challenges: NaH is water-sensitive and generates flammable hydrogen gas, requiring careful handling under an inert atmosphere.[4] For less reactive alkylating agents (e.g., secondary halides), elevated temperatures may be needed, which can lead to decomposition or side reactions in DMF.[3]

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for coupling the indole with primary or secondary alcohols under mild, neutral conditions.[5] It is particularly useful for substrates sensitive to strong bases or when the desired alkyl group is only available as an alcohol.[6]

  • Principle: The reaction involves the condensation of an alcohol and an acidic N-H component in the presence of a phosphine (typically triphenylphosphine, PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD).[5]

  • Expertise & Causality: For electron-deficient indoles, the Mitsunobu reaction is often highly effective.[7] The increased acidity of the N-H bond facilitates its participation in the reaction mechanism. The reaction proceeds through an alkoxyphosphonium salt, which is then attacked by the indolate. This in-situ generation of a potent electrophile from the alcohol avoids the need for a separate activation step (e.g., conversion to a tosylate).

  • Trustworthiness: The reaction is generally high-yielding and proceeds with inversion of configuration at the alcohol's stereocenter. However, purification can be challenging due to stoichiometric phosphine oxide and hydrazide byproducts.

  • Challenges: The reaction generates significant amounts of byproducts, often requiring careful chromatography for purification.[5] The reagents (DEAD/DIAD) are toxic and potentially explosive, requiring cautious handling.

Summary of Methodologies
MethodKey ReagentsAdvantagesLimitationsSuitability for this compound
Classical SN2 Base (NaH, K₂CO₃), Alkyl Halide (R-X), Solvent (DMF, THF)High yield for reactive halides, straightforward, scalable.[3]Requires inert atmosphere, strong base can be incompatible with sensitive groups, risk of side reactions at high temp.Excellent for simple alkylations (methyl, ethyl, benzyl) using the corresponding halides.
Mitsunobu Reaction Alcohol (R-OH), PPh₃, DEAD or DIADMild, neutral conditions, uses alcohols directly, inversion of stereochemistry.[5][8]Stoichiometric byproducts complicate purification, toxic/hazardous reagents.Ideal for introducing complex or chiral alkyl groups derived from alcohols.[7]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Benzylation using Sodium Hydride and Benzyl Bromide

This protocol details a standard SN2 alkylation, a robust method for introducing a benzyl group.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30-60 minutes until the gas evolution ceases and a deep-red solution of the indolate forms.[4]

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the cold solution.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.[4]

  • Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then brine (1x) to remove residual DMF and salts.[4]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or recrystallization to yield the pure N-benzyl-6-bromo-4-nitro-indole.

Caption: Step-by-step workflow for the classical SN2 N-alkylation protocol.

Protocol 2: N-Alkylation with 2-Propanol via Mitsunobu Reaction

This protocol is ideal for alkylating with a secondary alcohol where the corresponding halide is less stable or accessible.

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • 2-Propanol (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes, Ethyl Acetate for chromatography

Procedure:

  • Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), triphenylphosphine (1.5 eq), and 2-propanol (1.5 eq).

  • Dissolution: Add anhydrous THF to dissolve the solids (concentration typically 0.1-0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice-water bath. Add the DIAD or DEAD (1.5 eq) dropwise via syringe over 15-20 minutes. An exothermic reaction with a color change (typically to a yellow or orange hue) is expected.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-24 hours. Monitor the reaction's progress by TLC.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The primary challenge of the Mitsunobu reaction is purification. The crude residue will contain the desired product along with triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.

    • Direct purification by flash column chromatography is the most common method. A gradient elution (e.g., starting from 100% hexanes and gradually increasing the percentage of ethyl acetate) is typically effective at separating the less polar product from the more polar byproducts.

    • Alternatively, precipitation of some byproducts can sometimes be achieved by triturating the crude residue with a solvent like diethyl ether or a hexanes/ether mixture prior to chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive base (NaH exposed to air).2. Insufficiently reactive alkylating agent.3. Wet solvent or glassware.1. Use a fresh bottle of NaH or wash the dispersion with dry hexanes before use.2. Increase reaction temperature or time. Consider converting the alkyl halide to a more reactive iodide (Finkelstein reaction).3. Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of Multiple Products 1. C3-alkylation as a side reaction (less likely for this electron-deficient indole but possible).2. Decomposition of substrate or product under basic/thermal conditions.1. Use a less-coordinating cation (e.g., use K₂CO₃ or Cs₂CO₃ as the base) which can favor N- over C-alkylation.2. Run the reaction at a lower temperature for a longer time. Consider switching to the milder Mitsunobu conditions.
Difficult Purification (Mitsunobu) Stoichiometric byproducts (phosphine oxide, hydrazide) co-elute with the product.1. Optimize chromatography conditions (try different solvent systems or use a shallower gradient).2. Use polymer-supported PPh₃ to simplify removal.3. Explore alternative workups designed to remove byproducts prior to chromatography.

Conclusion

The N-alkylation of this compound is a readily achievable transformation when the substrate's unique electronic properties are considered. For direct alkylation with reactive halides, a classical SN2 approach using sodium hydride in DMF offers a reliable and high-yielding pathway. For the introduction of alkyl groups from alcohols, especially those that are chiral or more complex, the Mitsunobu reaction provides a powerful, albeit purification-intensive, alternative. By understanding the causality behind the choice of reagents and conditions, researchers can confidently select and execute the optimal strategy to advance their synthetic and drug development programs.

References

  • Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.
  • PlumX. (n.d.). N-alkylation of indole ring using Mitsunobu reaction. Elsevier.
  • Bandini, M., & Umani-Ronchi, A. (2010). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 2(3), 1183-1215. Available at: [Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available at: [Link]

  • Zhang, Q., Shan, H., Xu, Q., Ma, F., Liu, Y., Xu, W., & Wu, M. (2015). Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. Organic Letters, 17(12), 6515-6521. Available at: [Link]

  • Bandini, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry - A European Journal, 16(41), 12462-12473. Available at: [Link]

  • Kanger, T., et al. (2008). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. European Journal of Organic Chemistry, 2008(18), 3125-3130. Available at: [Link]

  • Tamm, T., & Kanger, T. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Angewandte Chemie International Edition, 56(49), 15699-15703. Available at: [Link]

  • Zembower, D. E., & Ames, M. M. (1997). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 62(10), 3258-3266. Available at: [Link]

  • Slawecki, T. R., et al. (2018). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron, 74(38), 5398-5406. Available at: [Link]

  • Browne, D. L., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9836-9840. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ARKIVOC, 2004(5), 49-57. Available at: [Link]

  • Li, X., et al. (2016). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 6(59), 54321-54324. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-alkylated indoles. ResearchGate. Available at: [Link]

  • Reddy, K. S., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(9), 3233-3236. Available at: [Link]

  • Sigman, M. S., et al. (2016). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 138(41), 13507-13510. Available at: [Link]

  • Du, B., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2944-2948. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Phase Transfer Catalysis. Reagent Guides. Available at: [Link]

  • Cole, D. E., et al. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 144(35), 16016-16024. Available at: [Link]

  • Sortais, J.-B., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(56), 12791-12796. Available at: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Nitroindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The specific substitution pattern of 6-bromo-4-nitro-1H-indole presents a unique platform for the synthesis of novel molecular entities. The electron-withdrawing nitro group at the 4-position significantly modulates the electronic properties of the indole ring, influencing its reactivity and potential biological interactions. The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3] This guide provides an in-depth exploration of the key considerations and detailed protocols for the successful implementation of palladium-catalyzed cross-coupling reactions with this compound, targeting researchers and professionals in drug discovery and development.

Core Principles and Mechanistic Considerations

Palladium-catalyzed cross-coupling reactions fundamentally proceed through a catalytic cycle involving a palladium(0) active species.[4][5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira), and reductive elimination.

Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R-M ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Impact of the 4-Nitro Group

The presence of the strongly electron-withdrawing nitro group at the 4-position of the indole ring has a profound impact on the reactivity of the 6-bromo substituent. This electronic influence is a critical factor to consider when designing cross-coupling protocols.

  • Activation of the C-Br Bond: The nitro group enhances the electrophilicity of the indole ring, making the carbon-bromine bond more susceptible to oxidative addition by the palladium(0) catalyst. This can lead to faster reaction rates compared to electron-rich or neutral bromoindoles.

  • Potential for Side Reactions: The electron-deficient nature of the substrate can also increase the likelihood of side reactions. For instance, in the presence of strong bases, nucleophilic aromatic substitution (SNAAr) could potentially compete with the desired cross-coupling pathway. Careful selection of the base is therefore crucial.

Key Reaction Components: A Deeper Dive

The success of any cross-coupling reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Pre-catalysts

While a variety of palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts that are reduced in situ to the active Pd(0) species.[3] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be employed directly.[6]

The Crucial Role of Ligands

Ligands are essential for stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of palladium black.[7][8] The choice of ligand is often the most critical parameter for optimizing a cross-coupling reaction.

  • Phosphine Ligands: A vast array of phosphine ligands has been developed. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands promote the reductive elimination step and can enhance catalyst stability.[7][9] Examples include tri-tert-butylphosphine (P(t-Bu)₃) and the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos).[9]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust complexes with palladium, often exhibiting high catalytic activity and stability.[10] They can be particularly effective for challenging cross-couplings.

Base Selection

The base plays multiple roles in the catalytic cycle, including facilitating the transmetalation step in Suzuki and Sonogashira couplings and neutralizing the HX by-product.[11]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and offer a good balance of reactivity and functional group tolerance.[6][12]

  • Organic Bases: Amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are often employed in Heck and Sonogashira reactions.[13]

Solvent Systems

The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature and should be inert to the reaction conditions.

  • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are widely used and are suitable for a broad range of cross-coupling reactions.[6][14]

  • Protic Solvents: In some cases, particularly for Suzuki couplings, the addition of water as a co-solvent can be beneficial.[6] Ethanol is also a viable solvent, especially in microwave-assisted reactions.[12]

Experimental Protocols: A Starting Point for Optimization

The following protocols are designed as robust starting points for the cross-coupling of this compound. Researchers should consider these as a basis for further optimization, with screening of ligands, bases, and solvents recommended for achieving the highest yields and purity.

General Laboratory Setup and Safety Precautions
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands. This is typically achieved using a Schlenk line or a glovebox.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents to avoid deactivation of the catalyst.

  • Safety: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][11][15]

Suzuki Workflow Start Combine Reactants & Catalyst Inert Establish Inert Atmosphere Start->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Obtain 6-Aryl-4-nitro-1H-indole Purify->Product

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃; 1.1 - 2.2 equivalents relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or DMF, often with water as a co-solvent)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[16]

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Microwave irradiation can also be employed to accelerate the reaction.[12][17]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-nitro-1H-indole.

ParameterRecommended Starting Conditions
Catalyst System Pd(OAc)₂ (2 mol%) / SPhos (4.4 mol%)
Base K₃PO₄ (2.5 eq.)
Solvent 1,4-Dioxane / H₂O (4:1)
Temperature 100 °C
Time 4-24 hours

Table 1: Recommended starting conditions for the Suzuki-Miyaura coupling of this compound.

Protocol 2: Mizoroki-Heck Coupling

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[11][18]

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylic acid ester; 1.5 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂; 1-5 mol%)

  • Phosphine ligand (optional, but often beneficial, e.g., P(o-tolyl)₃ or PPh₃; 2-10 mol%)

  • Base (e.g., NEt₃, DIPEA, or K₂CO₃; 1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

  • In a dry reaction vessel, combine this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (if used, e.g., P(o-tolyl)₃, 4 mol%).

  • Seal the vessel and establish an inert atmosphere.

  • Add the degassed solvent (e.g., DMF), the alkene (1.5 eq.), and the base (e.g., NEt₃, 2.0 eq.) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 100-140 °C).

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to yield the 6-alkenyl-4-nitro-1H-indole.

ParameterRecommended Starting Conditions
Catalyst System Pd(OAc)₂ (2 mol%) / P(o-tolyl)₃ (4 mol%)
Base NEt₃ (2.0 eq.)
Solvent DMF
Temperature 120 °C
Time 6-24 hours

Table 2: Recommended starting conditions for the Heck coupling of this compound.

Protocol 3: Sonogashira Coupling

The Sonogashira reaction is a highly effective method for coupling aryl halides with terminal alkynes, providing access to arylethynyl scaffolds.[13][19][20] A copper(I) co-catalyst is often employed.[13]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₂Cl₂; 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI; 1-10 mol%)

  • Base (e.g., NEt₃, DIPEA; 2-3 equivalents, often used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., NEt₃, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic phase, concentrate, and purify by column chromatography to obtain the 6-alkynyl-4-nitro-1H-indole.

ParameterRecommended Starting Conditions
Catalyst System Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)
Base NEt₃ (3.0 eq.)
Solvent THF
Temperature Room Temperature to 50 °C
Time 2-12 hours

Table 3: Recommended starting conditions for the Sonogashira coupling of this compound.

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[4][14][21] The use of bulky, electron-rich biarylphosphine ligands is often crucial for high efficiency.[9]

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%)

  • Biarylphosphine ligand (e.g., XPhos, RuPhos; 1.1 - 2.2 equivalents relative to Pd)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or LHMDS; 1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to a dry reaction vessel.

  • Add the degassed solvent (e.g., toluene) followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

  • Separate the layers and extract the aqueous phase.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the 6-amino-4-nitro-1H-indole derivative.

ParameterRecommended Starting Conditions
Catalyst System Pd₂(dba)₃ (2 mol%) / XPhos (4.4 mol%)
Base NaOtBu (1.5 eq.)
Solvent Toluene
Temperature 100 °C
Time 12-24 hours

Table 4: Recommended starting conditions for the Buchwald-Hartwig amination of this compound.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and modular approach to the synthesis of a diverse range of substituted indole derivatives. The electron-withdrawing nitro group activates the C-Br bond, facilitating the crucial oxidative addition step. However, careful optimization of the reaction conditions, particularly the choice of ligand and base, is essential to achieve high yields and minimize side reactions. The protocols provided herein serve as a comprehensive starting point for researchers to explore the rich chemistry of this valuable building block, enabling the rapid generation of novel compounds for applications in medicinal chemistry and materials science.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available at: [Link]

  • Daugulis, O., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]

  • (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib. NIH. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

  • (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. Available at: [Link]

  • (2017). The Buchwald‐Hartwig Amination of Nitroarenes. ResearchGate. Available at: [Link]

  • (2011). Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]

  • Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. PubMed. Available at: [Link]

  • (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija. Available at: [Link]

  • (n.d.). Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. Available at: [Link]

  • (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL thèses. Available at: [Link]

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  • (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of Applicable Chemistry. Available at: [Link]

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  • (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

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Application Notes and Protocols for the Vilsmeier-Haack Reaction on 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive technical guide for performing the Vilsmeier-Haack reaction on the electron-deficient substrate, 6-bromo-4-nitro-1H-indole. The protocol and accompanying notes are designed to offer both a practical step-by-step procedure and a deeper understanding of the chemical principles at play, ensuring a robust and reproducible experimental design.

Introduction: The Vilsmeier-Haack Reaction in Indole Chemistry

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a nucleophilic ring system.[3][4][5] For indole scaffolds, this reaction is of paramount importance, as the resulting indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of biologically active molecules and pharmaceuticals.

However, the reactivity of the indole nucleus in the Vilsmeier-Haack reaction is highly dependent on the nature of the substituents on the ring. The substrate in focus, this compound, presents a significant challenge due to the presence of two potent electron-withdrawing groups: a bromo group at the 6-position and a nitro group at the 4-position. These substituents markedly decrease the electron density of the indole ring, thereby reducing its nucleophilicity and making the electrophilic substitution inherent to the Vilsmeier-Haack reaction more difficult. Consequently, the reaction conditions must be carefully optimized to achieve a successful formylation.

Mechanistic Considerations for an Electron-Deficient Indole

The Vilsmeier-Haack reaction proceeds via a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][4][5]

  • Electrophilic Aromatic Substitution: The indole, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. For indoles, this attack preferentially occurs at the electron-rich C-3 position. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.

The strong deactivating effect of the nitro and bromo groups on the this compound substrate necessitates more forcing reaction conditions to drive the electrophilic substitution forward. This typically translates to higher reaction temperatures and longer reaction times compared to the formylation of electron-rich indoles.

Experimental Protocol: Synthesis of this compound-3-carbaldehyde

This protocol is designed as a starting point for the formylation of this compound. Researchers should be prepared to optimize conditions based on their experimental observations.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Dropping funnel

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere, place this compound (1.0 eq). Dissolve the indole in anhydrous N,N-dimethylformamide (DMF) (approximately 10-15 mL per gram of indole).

  • Formation of the Vilsmeier Reagent: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (3.0 eq) to anhydrous DMF (5.0 eq) at 0 °C (ice bath) with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is exothermic and should be controlled.

  • Reaction: Slowly add the freshly prepared Vilsmeier reagent to the solution of this compound at 0 °C via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step should be performed with caution as it will generate gas (CO₂).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound-3-carbaldehyde.

Data Presentation

ParameterRecommended ValueRationale
Substrate This compoundElectron-deficient indole
Reagents POCl₃, DMFStandard for Vilsmeier-Haack
Stoichiometry 1.0 eq Substrate, 3.0 eq POCl₃, 5.0 eq DMFExcess reagent to drive the reaction
Temperature 80-90 °COvercomes deactivation by EWGs
Reaction Time 4-6 hoursRequires monitoring by TLC
Work-up Aqueous NaHCO₃Neutralization and hydrolysis
Purification Column ChromatographyTo isolate the pure product

Visualization of the Workflow

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reaction_Setup Dissolve Substrate in DMF Start->Reaction_Setup Reagent_Prep Prepare Vilsmeier Reagent (POCl3 + DMF at 0°C) Addition Add Vilsmeier Reagent to Substrate at 0°C Reagent_Prep->Addition Reaction_Setup->Addition Heating Heat to 80-90°C (4-6 hours) Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench with Ice Monitoring->Quenching Reaction Complete Neutralization Neutralize with NaHCO3 Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Purify by Column Chromatography Extraction->Purification End Pure Product Purification->End Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Indole This compound Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent (Attack at C3) Product This compound-3-carbaldehyde Intermediate->Product Hydrolysis (Work-up)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on a substituted indole.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If TLC analysis indicates a significant amount of unreacted starting material, consider increasing the reaction temperature (e.g., to 100-110 °C) or extending the reaction time. The stoichiometry of the Vilsmeier reagent can also be increased (e.g., to 4-5 equivalents of POCl₃).

  • Side Reactions: At elevated temperatures, the highly acidic conditions can lead to decomposition of the starting material or product. Careful monitoring of the reaction is crucial. If significant decomposition is observed, a lower reaction temperature with a longer reaction time may be beneficial.

  • Purification Challenges: The product, this compound-3-carbaldehyde, is expected to be a relatively polar compound. A gradient elution during column chromatography, starting with a less polar eluent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, will likely be necessary for effective separation.

  • Safety Precautions: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be carried out under an inert atmosphere to prevent the reaction of POCl₃ with atmospheric moisture. The quenching and neutralization steps are exothermic and involve gas evolution, so they must be performed slowly and with adequate cooling and ventilation.

References

  • Clementi, S., Linda, P., & Marino, G. (1972). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, 427. (No direct URL available in search results)
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • BenchChem. A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • National Center for Biotechnology Information.
  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A).
  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
  • PubMed. (2022).
  • Organic Syntheses Procedure. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthetic studies of indoles and related compounds. Part 22.
  • ChemScene. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde.
  • RSC Advances. (2018).
  • Sciencemadness.org. (1981).
  • BenchChem. (n.d.).
  • PubChem. (n.d.). 6-Bromoindole-3-carbaldehyde.
  • Organic Syntheses Procedure. (n.d.). 4-nitroindole.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Der Pharma Chemica. (2012).
  • BLD Pharm. (n.d.). This compound.
  • Combi-Blocks. (n.d.). This compound, min 97%, 10 grams.
  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Sigma-Aldrich. (n.d.). 6-Bromoindole-3-carboxaldehyde 97%.

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Introduction: The Strategic Importance of Purifying Substituted Indoles

The Strategic Utility of 6-bromo-4-nitro-1H-indole as a Versatile Intermediate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Complex Molecular Architectures

In the intricate field of natural product synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The indole nucleus, a privileged scaffold in medicinal chemistry, is a recurring motif in a vast array of biologically active natural products.[1][2] However, the functionalization of the indole core with the requisite substituents for complex molecule synthesis presents a significant challenge. This application note details the synthesis and utility of a highly functionalized intermediate, 6-bromo-4-nitro-1H-indole , and showcases its pivotal role in the total synthesis of the marine alkaloid, Dragmacidin D.[3][4] The strategic placement of the bromo and nitro groups on the indole framework provides orthogonal handles for subsequent chemical transformations, making it an invaluable tool for researchers and drug development professionals.

The Strategic Importance of Substitution

The utility of this compound as a synthetic intermediate is derived from the distinct reactivity imparted by its substituents:

  • The 6-Bromo Substituent: This halogen atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl moieties.[5][6][7] This functionality is crucial for the construction of the complex polycyclic frameworks often found in natural products.

  • The 4-Nitro Substituent: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indole ring.[8] It deactivates the benzene portion of the indole towards electrophilic substitution, thereby directing reactions to the pyrrole ring. More importantly, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is key to introducing nitrogen-containing substituents, a common feature in alkaloids.

This dual functionalization provides a powerful platform for a convergent synthetic strategy, where different fragments of a target molecule can be appended to the indole core in a controlled and sequential manner.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is adapted from the synthetic route developed in the total synthesis of Dragmacidin D.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 3-bromo-5-methylaniline

  • To a solution of 3-bromo-5-methylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portionwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until a pH of ~8 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-methyl-2-nitroaniline.

Step 2: Sandmeyer Reaction

  • Suspend 3-bromo-5-methyl-2-nitroaniline (1.0 eq) in a mixture of acetic acid and propionic acid.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.5 eq) in hydrobromic acid.

  • Add the diazonium salt solution to the copper(I) bromide solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,4-dibromo-6-nitrotoluene.

Step 3: Leimgruber-Batcho Indole Synthesis

  • To a solution of 2,4-dibromo-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Heat the reaction mixture to 110 °C for 16 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess DMF-DMA and DMF.

  • Dissolve the resulting crude enamine in a mixture of acetic acid and ethyl acetate.

  • Add zinc dust (10 eq) portionwise at a rate that maintains the reaction temperature below 40 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford This compound .

Data Summary: Characterization of this compound
Parameter Value
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol [9]
Appearance Yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.65 (br s, 1H), 8.13 (d, J = 1.8 Hz, 1H), 7.78 (d, J = 1.8 Hz, 1H), 7.41 (t, J = 3.0 Hz, 1H), 6.91 (dd, J = 3.0, 1.8 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 141.8, 137.9, 127.2, 126.9, 121.5, 118.8, 115.6, 102.3
High-Resolution Mass Spectrometry (HRMS) Calculated for C₈H₆BrN₂O₂ [M+H]⁺: 240.9667; Found: 240.9665

Application in Natural Product Synthesis: The Case of Dragmacidin D

Dragmacidin D is a marine alkaloid isolated from the sponge Dragmacidon sp. that exhibits a range of biological activities, including the inhibition of serine/threonine protein phosphatases.[3] Its complex bis-indole structure has made it an attractive target for total synthesis. The utility of this compound as a key intermediate in the synthesis of Dragmacidin D is highlighted below.

Workflow for the Synthesis of the Dragmacidin D Core

G A This compound B N-Protection (e.g., SEM-Cl) A->B 1. NaH, DMF 2. SEM-Cl C Protected Indole B->C D Suzuki-Miyaura Coupling (with pyrazine boronic ester) C->D Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O E Coupled Bi-aryl System D->E F Reduction of Nitro Group (e.g., SnCl2·2H2O) E->F SnCl2·2H2O, EtOH G Amino-indole Intermediate F->G H Amide Coupling/Cyclization G->H Multi-step sequence I Dragmacidin D Core H->I

Caption: Synthetic workflow from this compound to the Dragmacidin D core.

Detailed Protocol: Key Transformations

1. N-Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield N-SEM-protected this compound.

Causality: The protection of the indole nitrogen is crucial to prevent side reactions in the subsequent Suzuki-Miyaura coupling. The SEM group is chosen for its stability under the coupling conditions and its relatively straightforward removal later in the synthesis.

2. Suzuki-Miyaura Coupling

  • To a degassed solution of N-SEM-protected this compound (1.0 eq) and the desired pyrazine boronic ester (1.2 eq) in a mixture of toluene, ethanol, and water, add potassium carbonate (3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80 °C for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the coupled bi-aryl product.

Causality: The Suzuki-Miyaura reaction is a highly efficient method for the formation of the C-C bond between the indole and pyrazine rings. The choice of palladium catalyst and base is critical for achieving high yields and minimizing side reactions.

3. Reduction of the Nitro Group

  • To a solution of the coupled bi-aryl product (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through Celite, washing with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amino-indole intermediate, which is often used in the next step without further purification.

Causality: The reduction of the nitro group to an amine is a key transformation that unmasks a nucleophilic site for further elaboration of the Dragmacidin D structure. Tin(II) chloride is a mild and effective reagent for this transformation in the presence of other functional groups.

Conclusion

This compound is a strategically designed and highly valuable intermediate for the synthesis of complex natural products. Its synthesis is achievable through established synthetic methodologies, and its dual functionality allows for a convergent and flexible approach to the construction of intricate molecular architectures. The successful application of this intermediate in the total synthesis of Dragmacidin D underscores its potential as a powerful tool in the arsenal of synthetic organic chemists. The protocols and insights provided in this application note are intended to facilitate the use of this versatile building block in the pursuit of novel and medicinally important natural products.

References

  • Chandra, A., & Kumar, R. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 21(34), 6825-6853. [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (n.d.). MDPI. [Link]

  • Vila, C., et al. (2015). Catalytic Asymmetric Reactions of 4-Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures. Angewandte Chemie International Edition, 54(43), 12857-12861. [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health. [Link]

  • Yadav, J. S., et al. (2024). Recent advances in the synthesis of indoles and their applications. RSC Advances, 14(1), 1-25. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The First Total Synthesis of Dragmacidin D. Journal of the American Chemical Society, 124(45), 13179-13184. [Link]

  • Copp, B. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 550. [Link]

  • Google Patents. (n.d.).
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  • ResearchGate. (n.d.). Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6). [Link]

  • Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of 4- and 6-Substituted Nitroindoles. European Journal of Organic Chemistry, 2001(7), 1337-1342. [Link]

  • PubChem. (n.d.). 6-Bromoindole. [Link]

  • Gul, H. I., et al. (2018). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 23(11), 2949. [Link]

  • Andrade, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Lee, K., & Kim, S. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(12), 3103. [Link]

  • PubChem. (n.d.). 6-Nitro-1H-indole. [Link]

  • Galloway, W. R. J. D., et al. (2010). Application of natural product-inspired diversity-oriented synthesis to drug discovery. Natural Product Reports, 27(9), 1426-1444. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • Cooksey, C. J. (2011). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 16(7), 5434-5455. [Link]

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Application Notes and Protocols: 6-bromo-4-nitro-1H-indole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Indole Building Block

Indole and its derivatives are privileged scaffolds in medicinal chemistry, but their rich electronic and photophysical properties also make them compelling building blocks for advanced materials.[1][2] The subject of this guide, 6-bromo-4-nitro-1H-indole, is a particularly promising yet underexplored molecule for materials science applications. Its unique bifunctional nature, featuring a potent electron-withdrawing nitro group and a versatile bromo substituent, opens avenues for the rational design of novel organic semiconductors, fluorescent sensors, and electroactive polymers.

The indole core itself is an electron-rich aromatic system that can participate in π-π stacking, a critical interaction for charge transport in organic electronic devices.[3] The strategic placement of a nitro group at the 4-position significantly modulates the electronic properties of the indole ring, rendering it more electron-deficient. This is a key attribute for the development of n-type or ambipolar organic semiconductors, materials that are essential for the fabrication of complementary logic circuits.[4]

Furthermore, the bromine atom at the 6-position serves as a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, enabling the facile construction of conjugated polymers and complex molecular architectures.[5] This allows for the precise tuning of the material's electronic and optical properties by covalently linking the indole unit to other functional moieties.

This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science, exploring the untapped potential of this compound as a foundational component for next-generation functional materials. The following sections will delve into specific applications, outlining the scientific rationale and providing step-by-step experimental procedures to facilitate the exploration of this promising molecule.

Application Note I: A Building Block for n-Type Organic Semiconductors

Scientific Rationale:

The development of high-performance, air-stable n-type organic semiconductors remains a significant challenge in the field of organic electronics.[4] The majority of known organic semiconductors exhibit p-type (hole-transporting) behavior. The introduction of strong electron-withdrawing groups is a common strategy to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a conjugated molecule, facilitating electron injection and transport.[4]

The nitro group (-NO₂) in this compound is a powerful electron-withdrawing substituent that can significantly lower the LUMO level of the indole core. By incorporating this building block into a larger conjugated system, it is possible to design materials with favorable energetics for electron transport. The bromo-substituent provides a convenient point of attachment for creating extended π-conjugated systems through palladium-catalyzed cross-coupling reactions.

This application note outlines a protocol for the synthesis of a novel n-type organic semiconductor based on this compound via a Suzuki cross-coupling reaction. The resulting material could be a candidate for use in organic field-effect transistors (OFETs) and other organic electronic devices.

Protocol: Synthesis of a Dimerized Indole-Based n-Type Semiconductor via Suzuki Coupling

This protocol describes the synthesis of a dimer of this compound, which can be considered a model compound for a larger polymeric n-type semiconductor.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • 2 M aqueous solution of sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_step1 Step 1: Borylation cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Purification A This compound E Heat under Argon A->E B Bis(pinacolato)diboron B->E C Pd(dppf)Cl₂ C->E D KOAc, Dioxane D->E F 4-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole E->F K Heat under Argon F->K G Boronic ester from Step 1 H This compound H->K I Pd(dppf)Cl₂ I->K J Na₂CO₃ (aq), Toluene J->K L Dimerized Product K->L M Crude Dimer L->M N Column Chromatography M->N O Pure Dimer N->O

Caption: Synthetic workflow for the dimerized indole-based semiconductor.

Procedure:

  • Synthesis of 4-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (Boronic Ester Intermediate):

    • In a Schlenk flask, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture at 80-90 °C under an argon atmosphere for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the boronic ester intermediate.

  • Suzuki Coupling to Form the Dimer:

    • In a Schlenk flask, combine the boronic ester intermediate from step 1 (1.0 eq) and this compound (1.0 eq).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene, followed by the 2 M aqueous Na₂CO₃ solution.

    • Heat the biphasic mixture at 90-100 °C with vigorous stirring under an argon atmosphere for 12-24 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction to room temperature and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure.

  • Purification of the Dimer:

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure dimerized product.

    • Further purification can be achieved by recrystallization or sublimation if required for device fabrication.

Characterization:

The synthesized dimer should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity. The thermal stability can be assessed by thermogravimetric analysis (TGA), and the optical and electrochemical properties by UV-Vis spectroscopy and cyclic voltammetry (CV), respectively.

Application Note II: A Platform for Fluorescent Chemosensors

Scientific Rationale:

Indole derivatives are known to exhibit strong fluorescence, making them excellent scaffolds for the development of fluorescent chemosensors. The design of a chemosensor typically involves a fluorophore unit and a receptor unit that selectively binds to a target analyte. This binding event perturbs the electronic structure of the fluorophore, leading to a change in its fluorescence properties (e.g., quenching, enhancement, or a shift in the emission wavelength).[6]

This compound can serve as a versatile platform for creating such sensors. The indole core acts as the fluorophore. The N-H proton of the indole can be deprotonated, making it sensitive to pH changes or the presence of certain anions.[7] The bromo and nitro groups can be further functionalized to introduce specific receptor moieties for the selective detection of metal ions or other species. For instance, the bromo group can be used to attach a chelating ligand via a cross-coupling reaction.

This application note provides a protocol for the synthesis of a simple indole-based fluorescent sensor for the detection of metal ions, by modifying the N-H position of this compound.

Protocol: Synthesis of an N-Functionalized Indole-Based Fluorescent Sensor

This protocol describes the synthesis of an N-alkylated derivative of this compound bearing a potential chelating group.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Chloro-N,N-dimethylethanamine hydrochloride

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Workflow Diagram:

Sensor_Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Work-up and Purification A This compound C Stir at 0°C under Argon A->C B NaH in DMF B->C D Indole Anion C->D G Stir at RT D->G E Indole Anion F 2-Chloro-N,N-dimethylethanamine F->G H N-alkylated Product G->H I Crude Product H->I J Aqueous Work-up I->J K Column Chromatography J->K L Pure Sensor Molecule K->L

Caption: Synthetic workflow for the N-functionalized indole-based sensor.

Procedure:

  • Deprotonation of the Indole N-H:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the indole anion is usually indicated by a color change.

  • N-Alkylation:

    • To the solution of the indole anion, add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq). Note: The free base can be generated in situ or used directly, depending on the specific reaction conditions.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the pure N-alkylated indole derivative.

Sensor Evaluation:

The synthesized compound can be evaluated as a fluorescent sensor by studying its photophysical properties in the presence of various metal ions in a suitable solvent system (e.g., ethanol/water mixture).[7] Changes in the fluorescence emission spectrum upon addition of different metal ions would indicate its sensing capabilities.

Application Note III: Monomer for Electroactive Polymers

Scientific Rationale:

Polyindoles are a class of conducting polymers that have garnered interest for their good environmental stability and electrochemical properties.[8][9] They can be synthesized by either chemical or electrochemical oxidation of indole monomers. Electropolymerization is a particularly attractive method as it allows for the direct deposition of a thin, uniform polymer film onto an electrode surface.[10]

The properties of polyindoles can be tuned by introducing substituents on the indole ring. The this compound monomer offers two key features for the development of novel electroactive polymers. The nitro group will influence the electronic properties of the resulting polymer, potentially leading to materials with interesting redox and electrochromic behavior. The bromo group can either be retained in the polymer for post-polymerization modification or it can be involved in the polymerization process itself, depending on the reaction conditions.

This application note provides a general protocol for the electropolymerization of this compound to form an electroactive polymer film.

Protocol: Electropolymerization of this compound

This protocol describes the deposition of a poly(this compound) film on a working electrode using cyclic voltammetry.

Materials and Equipment:

  • This compound

  • Acetonitrile (anhydrous, HPLC grade)

  • Tetrabutylammonium perchlorate (TBAP) or another suitable supporting electrolyte

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO) coated glass)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

  • Argon or Nitrogen gas supply

Workflow Diagram:

Electropolymerization_Workflow cluster_setup Electrochemical Cell Setup cluster_polymerization Electropolymerization cluster_characterization Film Characterization A Prepare Electrolyte Solution: This compound + TBAP in Acetonitrile B Assemble Three-Electrode Cell: Working, Counter, and Reference Electrodes A->B C Deoxygenate with Argon B->C D Connect to Potentiostat C->D E Apply Cyclic Voltammetry Scan D->E F Monitor Current Response E->F G Polymer Film Deposition F->G H Rinse Electrode G->H I Electrochemical Characterization (CV in monomer-free electrolyte) H->I J Spectroelectrochemical Analysis I->J

Caption: Workflow for the electropolymerization and characterization of poly(this compound).

Procedure:

  • Preparation of the Electrolyte Solution:

    • Prepare a solution of this compound (e.g., 0.01 M) and the supporting electrolyte, TBAP (e.g., 0.1 M), in anhydrous acetonitrile.

  • Electrochemical Cell Setup:

    • Polish the working electrode to a mirror finish (if applicable) and clean it thoroughly.

    • Assemble the three-electrode cell with the working, counter, and reference electrodes.

    • Add the electrolyte solution to the cell.

    • Deoxygenate the solution by bubbling argon or nitrogen through it for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Electropolymerization:

    • Connect the electrodes to the potentiostat.

    • Perform cyclic voltammetry by scanning the potential between a suitable range (e.g., from 0 V to an oxidation potential of the monomer, which needs to be determined experimentally, and back).

    • The formation of a polymer film on the working electrode is indicated by an increase in the peak currents with each successive cycle.

    • Continue cycling for a desired number of scans to obtain a film of the desired thickness.

  • Polymer Film Characterization:

    • After polymerization, carefully remove the working electrode from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • The electrochemical properties of the polymer film can be characterized by running cyclic voltammetry in a monomer-free electrolyte solution.

    • The electrochromic properties can be investigated using spectroelectrochemistry, where the UV-Vis absorption spectrum is recorded at different applied potentials.

Quantitative Data Summary:

PropertyDescriptionExpected Range/Value
Oxidation Potential Potential at which the monomer undergoes oxidation to initiate polymerization.To be determined experimentally (typically > 1.0 V vs. Ag/AgCl for indoles).
HOMO/LUMO Levels Highest Occupied and Lowest Unoccupied Molecular Orbital energies, crucial for semiconductor applications.Can be estimated from cyclic voltammetry data. The nitro group is expected to lower both levels.
Fluorescence Quantum Yield Efficiency of the fluorescence process for sensor applications.Dependent on the specific derivative and its environment.
Polymer Film Conductivity Electrical conductivity of the electropolymerized film.Expected to be in the semiconductor range, tunable by doping.

Conclusion

This compound is a promising, yet largely unexplored, building block for the creation of advanced functional materials. The unique combination of an electron-withdrawing nitro group and a synthetically versatile bromo group on the indole scaffold provides a rich platform for the design of novel organic semiconductors, fluorescent sensors, and electroactive polymers. The protocols outlined in these application notes are intended to serve as a starting point for researchers to explore the potential of this molecule in their respective fields. Further derivatization and optimization of these foundational concepts are expected to yield a new generation of high-performance organic materials.

References

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Application Notes & Protocols: Strategic C2-Position Functionalization of 6-Bromo-4-Nitro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active natural products.[1][2] The targeted functionalization of specific positions on the indole ring is a critical endeavor in drug discovery, enabling the fine-tuning of molecular properties and the exploration of structure-activity relationships (SAR). This guide provides a detailed technical overview and actionable experimental protocols for the functionalization of the C2 position of 6-bromo-4-nitro-1H-indole. This particular substrate presents a unique synthetic challenge due to its electron-deficient nature, a consequence of the strongly withdrawing nitro group, which modulates the reactivity of the indole core. We will explore several robust methodologies, including palladium-catalyzed cross-coupling reactions and direct C-H activation, offering researchers a strategic toolkit for derivatizing this valuable synthetic intermediate.

Introduction: The Significance of C2-Functionalized Indoles

The C2 position of the indole nucleus is a prime target for chemical modification in the design of novel therapeutic agents. While the C3 position is inherently more nucleophilic, selective C2 functionalization opens avenues to unique chemical space and novel molecular architectures.[1][2] The starting material, this compound, is a highly functionalized scaffold. The bromo group at C6 offers a handle for subsequent cross-coupling reactions, while the nitro group at C4 significantly influences the electronic properties of the ring system, making direct comparisons to simple indole chemistry insufficient. This guide addresses the specific challenges of this electron-poor system by providing detailed, field-proven protocols.

Critical Safety Considerations

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.

  • This compound: This compound is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[3][4]

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

  • Solvents: Anhydrous and flammable solvents like DMF, dioxane, and THF require handling in a well-ventilated fume hood, away from ignition sources.

  • Bases: Strong bases such as potassium carbonate, cesium carbonate, and lithium bases are corrosive and/or reactive.

Standard Personal Protective Equipment (PPE) is mandatory:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A flame-resistant lab coat.

  • All manipulations should be performed within a certified chemical fume hood.[5]

The Strategic Imperative of N-H Protection

The indole N-H proton is acidic and can interfere with many organometallic reactions, particularly those involving strong bases or the formation of metal-indolyl species.[6] Protecting the indole nitrogen is a crucial first step to prevent unwanted side reactions and enhance the selectivity of C2 functionalization. The choice of protecting group is critical, as it can influence the electronic nature of the indole and must be removable under conditions that do not degrade the final product.

Protocol 3.1: N-Protection with tert-Butoxycarbonyl (Boc)

The Boc group is a common choice due to its straightforward installation and facile removal under acidic conditions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF in a round-bottom flask, add DMAP (0.1 eq).

  • Add (Boc)₂O (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/EtOAc gradient) to yield N-Boc-6-bromo-4-nitro-1H-indole.

Palladium-Catalyzed Direct C-H Arylation at C2

Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalization of the C2 position (e.g., halogenation or borylation).[7] Palladium catalysis is particularly effective for the direct arylation of indoles, offering a streamlined route to 2-arylindoles.[8][9][10]

Workflow for Direct C2-Arylation

G cluster_prep Preparation cluster_reaction Reaction Vessel cluster_workup Workup & Purification N_Boc_Indole N-Boc-6-bromo-4-nitro-1H-indole Reaction_Mix Assemble under Inert Gas (N₂/Ar) Heat (e.g., 80-120 °C) N_Boc_Indole->Reaction_Mix Aryl_Halide Aryl Halide (e.g., Iodide/Bromide) Aryl_Halide->Reaction_Mix Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Mix Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Mix Solvent Solvent (e.g., DMF, Dioxane) Solvent->Reaction_Mix Quench Quench & Aqueous Workup Reaction_Mix->Quench Extraction Solvent Extraction Quench->Extraction Purify Column Chromatography Extraction->Purify Product C2-Aryl Indole Product Purify->Product caption Workflow for Pd-Catalyzed Direct C2-Arylation.

Caption: Workflow for Pd-Catalyzed Direct C2-Arylation.

Protocol 4.1: Direct Suzuki-Type C-H Arylation with Boronic Acids

This protocol adapts methodologies for direct C-H arylation, coupling the N-protected indole directly with an arylboronic acid.[7]

Materials:

  • N-Boc-6-bromo-4-nitro-1H-indole (from Protocol 3.1)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dioxane/Water (e.g., 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add N-Boc-6-bromo-4-nitro-1H-indole (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the C2-arylated indole.

Causality and Insights:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium(II) precursor for C-H activation cycles.

  • Base: K₂CO₃ is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle and to facilitate the C-H activation/deprotonation step.

  • Solvent: A mixed aqueous-organic solvent system is often beneficial for Suzuki couplings, aiding in the dissolution of both organic substrates and the inorganic base.[9]

ParameterRecommended ConditionsRationale
Pd Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Effective for C-H activation and cross-coupling.
Ligand PPh₃, SPhos, XPhosStabilizes the Pd center and promotes catalytic activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Crucial for catalytic cycle turnover. Cs₂CO₃ is often more effective but costlier.
Solvent Dioxane, DMF, TolueneHigh-boiling polar aprotic solvents are generally preferred.
Temperature 80 - 120 °CSufficient thermal energy is required to overcome the activation barrier for C-H cleavage.

Sonogashira Coupling for C2-Alkynylation

The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds, installing an alkyne moiety at the C2 position.[11] This typically requires a C2-halogenated indole. However, recent advances have enabled direct C-H alkynylation, though this can be more substrate-dependent. For reliability with the this compound substrate, a two-step sequence involving C2-iodination followed by Sonogashira coupling is recommended.

Protocol 5.1: Two-Step C2-Alkynylation

Step A: C2-Iodination

  • Protect the indole nitrogen as per Protocol 3.1.

  • Cool a solution of the N-Boc indole in anhydrous THF to -78 °C.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) and stir for 1 hour to achieve selective C2-lithiation.

  • Quench the lithiated species with a solution of iodine (I₂) (1.2 eq) in THF.

  • Allow the reaction to warm to room temperature, then quench with aqueous sodium thiosulfate.

  • Perform a standard aqueous workup and purify by chromatography to isolate N-Boc-2-iodo-6-bromo-4-nitro-1H-indole.

Step B: Sonogashira Coupling

G cluster_prep Reactants cluster_reaction Catalytic System cluster_workup Isolation Indole_Iodide N-Boc-2-iodo-6-bromo-4-nitro-1H-indole Reaction Assemble & Stir at RT to 60 °C Indole_Iodide->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Pd_Cat Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Cat->Reaction Cu_Cat Cu(I) Co-catalyst (e.g., CuI) Cu_Cat->Reaction Base Amine Base (e.g., Et₃N, DIPEA) Base->Reaction Workup Aqueous Workup Reaction->Workup Purify Column Chromatography Workup->Purify Product C2-Alkynyl Indole Purify->Product caption General workflow for a Sonogashira coupling reaction.

Caption: General workflow for a Sonogashira coupling reaction.

Materials:

  • N-Boc-2-iodo-6-bromo-4-nitro-1H-indole (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)

  • Inert atmosphere

Procedure:

  • To a Schlenk flask, add the C2-iodinated indole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add degassed Et₃N followed by the terminal alkyne.

  • Stir the mixture at room temperature to 50 °C until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc, wash with water and brine, dry over MgSO₄, and filter.

  • Purify by flash column chromatography to yield the desired C2-alkynylated product.

Causality and Insights:

  • Two-Catalyst System: The Sonogashira reaction relies on a synergistic palladium/copper catalytic system. The palladium complex facilitates the oxidative addition to the aryl iodide and reductive elimination, while the copper(I) salt forms a copper(I) acetylide intermediate, which then transmetalates to the palladium center.[11][12]

  • Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as the solvent.

Final Deprotection

To obtain the final N-H indole, the Boc group must be removed.

Protocol 6.1: Boc Deprotection

Materials:

  • N-Boc protected C2-functionalized indole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected indole in DCM.

  • Add TFA (5-10 equivalents or as a 20-50% v/v solution in DCM) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction with saturated aqueous NaHCO₃.

  • Extract with DCM, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify as needed to yield the final C2-functionalized this compound.

Conclusion

The functionalization of the C2 position of this compound is a challenging yet highly rewarding synthetic endeavor. The electron-withdrawing nature of the nitro group deactivates the indole ring, necessitating robust and carefully optimized reaction conditions. This guide provides validated starting points for researchers through strategic N-protection followed by powerful palladium-catalyzed C-H activation or cross-coupling methodologies like the Suzuki and Sonogashira reactions. These protocols empower chemists to generate diverse libraries of novel indole derivatives, paving the way for new discoveries in medicinal chemistry and drug development.

References

  • Yuan, G., Zheng, J., & Li, X. (2014). Palladium-catalyzed direct C2 arylation of N-substituted indoles with 1-aryltriazenes. Chemical Asian Journal, 9(9), 2584–2589.
  • Lu, G., & Cai, C. (2012). Palladium-Catalyzed Direct C-2 Arylation of Indoles with Aryl Halides in Aqueous Medium. Synthesis, 44(19), 2992-2996.
  • Lane, B. S., & Sames, D. (2005). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 7(19), 4053–4056. [Link]

  • Zhao, D., & Wu, Y. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules, 25(21), 5173. [Link]

  • Malmgren, J., Nagendiran, A., Tai, C.-W., Bäckvall, J. E., & Olofsson, B. (2014). C2-Selective Arylation of Indoles with Heterogeneous Nanopalladium and Diaryliodonium Salts. Chemistry – A European Journal, 20(42), 13531–13535. [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Palladium-catalyzed direct C2-arylation of free (N-H) indoles via norbornene-mediated regioselective C-H activation. Journal of the American Chemical Society, 132(21), 7232–7233. [Link]

  • Race, N. J., Yuan, Q., & Sigman, M. S. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. Angewandte Chemie International Edition, 58(2), 512-515. [Link]

  • Deb, I., & Seayad, J. (2013). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 125(6), 1279–1285. [Link]

  • Race, N. J., Yuan, Q., & Sigman, M. S. (2019). Enantioselective C2-Alkylation of Indoles through a Redox-Relay Heck Reaction of 2-Indole Triflates. Chemistry, 25(2), 512–515. [Link]

  • Yoshikai, N., & Yoshino, T. (2015). C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation. Beilstein Journal of Organic Chemistry, 11, 223–228. [Link]

  • Li, C. J. (2018). C-H Functionalization of indoles and oxindoles through CDC reactions. Science Press. [Link]

  • Vemula, S., Kumar, D., & Cook, G. (2022). pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. ChemRxiv. [Link]

  • Katritzky, A. R., Lue, P., & Chen, Y. X. (1990). An alternative route to 2-substituted indoles via N-aminal-directed lithiation. The Journal of Organic Chemistry, 55(11), 3688–3691. [Link]

  • ResearchGate. (n.d.). C2 allylation strategies of indoles. [Link]

  • Race, N. J., Yuan, Q., & Sigman, M. S. (2019). Enantioselective C2‐Alkylation of Indoles through a Redox‐Relay Heck Reaction of 2‐Indole Triflates. Chemistry – A European Journal, 25(2), 512-515. [Link]

  • Sharma, U., & Kumar, N. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(38), 17619-17642. [Link]

  • ResearchGate. (n.d.). Ligand‐controlled C2−H and C3−H selective oxidative Heck reaction of indoles. [Link]

  • Deb, M. L., Borpatra, P., & Baruah, P. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. SN Applied Sciences, 2(4), 629. [Link]

  • Lu, B. Z., Zhao, W., Wei, H.-X., Dufour, M., Farina, V., & Senanayake, C. H. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271–3274. [Link]

  • ResearchGate. (n.d.). Different approaches to C2 functionalized indole derivatives (A–D). [Link]

  • Western Michigan University. (2018). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. ScholarWorks at WMU. [Link]

  • ResearchGate. (n.d.). Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions. [Link]

  • Li, Y., Peng, J., Chen, X., Mo, B., Li, X., Sun, P., & Chen, C. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry, 83(9), 5288–5294. [Link]

  • Lu, B. Z., Wei, H.-X., Zhang, Y., Zhao, W., Dufour, M., Li, G., Farina, V., & Senanayake, C. H. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(9), 4558–4562. [Link]

  • ResearchGate. (n.d.). C–H carboxylation of indoles at the C‐2 position. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wang, F., Wang, D., & Yu, J. Q. (2012). Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis. Organic & Biomolecular Chemistry, 10(30), 5732–5735. [Link]

  • Fisher Scientific. (2014). Safety Data Sheet for 4-Nitro-1H-indole. [Link]

  • Smith, A. B., III, & Fox, E. M. (2006). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic Letters, 8(22), 5173–5176. [Link]

  • Sharma, V., & Kumar, A. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo[B]Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU]Ac. International Journal of Organic Chemistry, 4(1), 1-8. [Link]

  • Li, X., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 23(4), 1184–1189. [Link]

  • Das, S. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances, 13(28), 19163-19201. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wang, Z., et al. (2023). Asymmetric C2-functionalization of indoles via visible-light-promoted three-component reaction. Nature Communications, 14(1), 4983. [Link]

  • Katritzky, A. R., Lue, P., & Chen, Y. X. (1990). An alternative route to 2-substituted indoles via N-aminal-directed lithiation. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free synthesis of C2-quaternary indolinones by (NH4)2S2O8 mediated oxidative dearomatization of indoles. [Link]

  • Gandeepan, P., & Li, C. J. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Angewandte Chemie International Edition, 60(16), 8684–8709. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 6-bromo-4-nitro-1H-indole. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges and improving the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.

Troubleshooting Guide: Addressing Common Synthesis Issues

The synthesis of this compound can be approached via two primary routes: the nitration of 6-bromoindole or the bromination of 4-nitroindole.[1] Each pathway presents unique challenges. This guide is structured to address specific problems you may encounter during your experiments.

Issue 1: Low Yield in the Nitration of 6-Bromoindole

Question: My nitration of 6-bromoindole is resulting in a low yield of the desired this compound, along with a significant amount of dark, insoluble tar-like material. What is causing this, and how can I improve the yield?

Answer: This is a frequent issue stemming from the high reactivity of the indole ring, which is susceptible to acid-catalyzed polymerization.[2] The use of strong nitrating agents, such as a mixture of concentrated sulfuric and nitric acids, can lead to uncontrolled side reactions.

Root Causes and Solutions:

  • Acid-Catalyzed Polymerization: The indole nucleus, particularly at the C-3 position, is prone to protonation in strongly acidic media.[3] This generates a reactive intermediate that can polymerize with other indole molecules.[2]

    • Solution: Employ milder, non-acidic nitrating agents. Benzoyl nitrate or acetyl nitrate are effective alternatives that can provide better control over the reaction and minimize polymerization.[2][3]

  • Over-Nitration (Dinitration): The harsh conditions can also lead to the formation of dinitrated byproducts.

    • Solution 1: Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent, using a minimal excess (e.g., 1.05-1.1 equivalents).[2]

    • Solution 2: Temperature Management: Maintain low reaction temperatures (e.g., -20 °C to 0 °C) to decrease the rate of the second nitration.[2]

  • Regioselectivity Issues: While the 4-position is a target, other isomers can form under harsh conditions.

    • Solution: The choice of nitrating agent and reaction conditions significantly influences regioselectivity. Milder reagents at low temperatures generally favor nitration at specific positions.

Experimental Protocol: Nitration using a Milder Agent (Illustrative)

  • Preparation of Acetyl Nitrate: In a flask cooled to 0-5 °C, slowly add acetic anhydride to an equimolar amount of fuming nitric acid.

  • Reaction Setup: Dissolve 6-bromoindole in a suitable solvent (e.g., acetic anhydride) and cool the mixture to -20 °C.

  • Addition of Nitrating Agent: Add the prepared acetyl nitrate solution dropwise to the cooled 6-bromoindole solution while maintaining the temperature below -15 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into a mixture of ice and water.

  • Work-up and Purification: Extract the product with a suitable organic solvent, wash with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, dry the organic layer, and purify by column chromatography.

Issue 2: Poor Regioselectivity in the Bromination of 4-Nitroindole

Question: I am attempting to synthesize this compound by brominating 4-nitroindole, but I am obtaining a mixture of brominated isomers. How can I improve the regioselectivity to favor the 6-bromo product?

Answer: Achieving high regioselectivity in the bromination of substituted indoles can be challenging. The directing effects of the existing nitro group and the indole nitrogen, as well as the reaction conditions, play a crucial role.

Root Causes and Solutions:

  • Competing Directing Effects: The nitro group is a deactivating meta-director on the benzene ring, while the pyrrole ring remains highly activated towards electrophilic substitution, primarily at the C-3 position.[3]

  • Harsh Brominating Agents: Using elemental bromine (Br₂) in a polar solvent can lead to multiple bromination products and potential oxidation.

    • Solution: Utilize a milder brominating agent such as N-bromosuccinimide (NBS). The reaction can be carried out in a less polar solvent like carbon tetrachloride or chloroform, which can improve selectivity.

Experimental Protocol: Regioselective Bromination with NBS (Illustrative)

  • Reaction Setup: Dissolve 4-nitroindole in a suitable dry solvent (e.g., chloroform or acetonitrile) in a flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (NBS) in small portions to the solution at room temperature.

  • Monitoring: Follow the reaction progress using TLC.

  • Work-up: Once the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Purification: Dry the organic layer and purify the crude product by column chromatography to isolate the desired this compound.

Issue 3: Difficulty in Product Purification

Question: After my reaction, I am struggling to purify the this compound from starting materials and side products. What are the best practices for purification?

Answer: Purification can be challenging due to the presence of polar impurities and isomers with similar polarities. A systematic approach to purification is essential.

Troubleshooting Purification:

ProblemPotential CauseRecommended Solution
Inseparable spots on TLC Isomers with very similar polarity.Try a different solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Consider using a different stationary phase if silica gel is not effective.
Product remains colored after chromatography Presence of persistent colored impurities, possibly from oxidation or nitroso compounds.[2]Ensure starting materials and reagents are pure.[2] Degas solvents to remove dissolved oxygen.[2] A final recrystallization step after column chromatography can often remove residual colored impurities.
Low recovery from column Product may be adsorbing strongly to the silica gel.Use a slightly more polar eluent or add a small percentage of a modifier like triethylamine to the eluent to reduce tailing and improve recovery.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The synthesis can start from either 6-bromoindole, which is then nitrated, or from 4-nitroindole, which is subsequently brominated.[1] The choice of starting material often depends on commercial availability and the desired control over the reaction.

Q2: Why is N-protection of the indole sometimes recommended?

A2: Protecting the indole nitrogen with a group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can modulate the reactivity of the indole ring. This can improve selectivity during electrophilic substitution reactions like nitration by preventing side reactions at the nitrogen and influencing the position of substitution on the ring.[2]

Q3: Can I use microwave irradiation to improve the reaction yield and time?

A3: Microwave-assisted synthesis can be a valuable tool for optimizing indole synthesis. It can often lead to shorter reaction times and improved yields by providing rapid and uniform heating. However, reaction conditions would need to be carefully optimized for this specific synthesis.

Q4: What are the key safety precautions to take during this synthesis?

A4: Both nitration and bromination reactions should be conducted in a well-ventilated fume hood. Nitrating agents are highly corrosive and strong oxidizers. Bromine and NBS are toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing the Synthetic Pathways

To aid in understanding the synthetic logic, the following diagrams illustrate the two primary routes to this compound.

Synthesis_Pathways cluster_0 Route 1: Nitration cluster_1 Route 2: Bromination 6-Bromoindole 6-Bromoindole This compound This compound 6-Bromoindole->this compound Nitrating Agent (e.g., Acetyl Nitrate) 4-Nitroindole 4-Nitroindole 4-Nitroindole->this compound Brominating Agent (e.g., NBS)

Caption: Primary synthetic routes to this compound.

Troubleshooting Logic Flow

When encountering low yields, a systematic approach to troubleshooting is crucial. The following diagram outlines a decision-making process to identify and resolve common issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Reaction_Conditions Review Reaction Conditions (Temp., Time, Stoichiometry) Check_Purity->Reaction_Conditions Purity OK Optimize_Reagents Use Milder Reagents (e.g., Acetyl Nitrate, NBS) Check_Purity->Optimize_Reagents Impure Purification_Method Evaluate Purification Technique Reaction_Conditions->Purification_Method Conditions OK Optimize_Conditions Adjust Temperature & Stoichiometry Reaction_Conditions->Optimize_Conditions Suboptimal Optimize_Purification Modify Chromatography Solvent System or Recrystallize Purification_Method->Optimize_Purification Inefficient Success Improved Yield Purification_Method->Success Purification OK Optimize_Reagents->Start Optimize_Conditions->Start Optimize_Purification->Start

Caption: A systematic workflow for troubleshooting low yields.

References

  • Joule, J. A. (n.d.). Synthesis and Chemistry of Indole. Retrieved from a source providing general principles of indole chemistry.
  • Química Organica.org. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]

  • Cooksey, C. J. (2017). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 22(12), 2093. [Link]

Sources

Technical Support Center: Bromination of 4-Nitroindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of 4-nitroindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific electrophilic substitution. The potent electron-withdrawing nature of the 4-nitro group imposes unique challenges on the reactivity and stability of the indole scaffold, often leading to a narrow process window and a propensity for side reactions. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you achieve clean, high-yielding, and reproducible outcomes.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the bromination of 4-nitroindole in a direct question-and-answer format.

Q1: My reaction is yielding a mixture of mono-, di-, and sometimes tri-brominated products. How can I enhance the regioselectivity for 3-bromo-4-nitroindole?

Root Cause Analysis: This is a classic case of over-bromination. While the 4-nitro group deactivates the benzene ring, the pyrrole moiety of the indole system remains highly nucleophilic, particularly at the C3 position. Once the first bromine atom is added to C3, the system is somewhat deactivated, but under forcing conditions (excess brominating agent, elevated temperature), further bromination can occur at other positions, most commonly C2 or C6.

Corrective Actions & Protocol:

  • Strict Stoichiometric Control: The most critical parameter is the molar equivalence of your brominating agent. Use a precise 1.0 to 1.05 equivalents of the brominating agent. An excess of even 10-20% can significantly promote the formation of di-brominated species.

  • Lower the Reaction Temperature: Electrophilic additions are often exothermic. Running the reaction at lower temperatures (e.g., -20 °C to 0 °C, or even -78 °C) enhances selectivity. The activation energy for the desired mono-bromination is lower than that for the subsequent di-bromination, and this difference is amplified at reduced temperatures.

  • Slow, Controlled Addition: Add the brominating agent (e.g., a solution of NBS in DMF or Br₂ in CH₂Cl₂) dropwise to the solution of 4-nitroindole over an extended period (e.g., 30-60 minutes) using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the mono-brominated product.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂). NBS is a solid, easier to handle, and the in-situ generation of the electrophilic bromine species is often more controlled.[1][2] Br₂ is highly reactive and the HBr byproduct can catalyze degradation pathways.

Troubleshooting Flowchart for Poor Selectivity

start Problem: Multiple Brominated Products check_stoi Is Brominating Agent > 1.05 eq? start->check_stoi check_temp Is Temperature > 0°C? check_stoi->check_temp No sol_stoi Action: Reduce to 1.0 - 1.05 eq. check_stoi->sol_stoi Yes check_add Was Addition Rapid? check_temp->check_add No sol_temp Action: Lower Temp to -20°C to 0°C. check_temp->sol_temp Yes check_reagent Using Br₂? check_add->check_reagent No sol_add Action: Use Syringe Pump for Slow Addition. check_add->sol_add Yes sol_reagent Action: Switch to NBS. check_reagent->sol_reagent Yes end_node Achieved High Selectivity check_reagent->end_node No sol_stoi->check_temp sol_temp->check_add sol_add->check_reagent sol_reagent->end_node cluster_main Desired Bromination Pathway cluster_side Oxidation Side Reaction A 4-Nitroindole B Bromonium Ion Intermediate A->B + 'Br+' C 3-Bromo-4-nitroindole B->C - 'H+' D Trapping by H₂O B->D E 2-Hydroxy-3-bromo Intermediate D->E F 3-Bromo-2-oxindole E->F Tautomerization/ Oxidation

Sources

Overcoming poor solubility of "6-bromo-4-nitro-1H-indole" in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-4-nitro-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this compound. The unique substitution pattern of this compound, featuring a strongly electron-withdrawing nitro group and a halogen, presents significant solubility hurdles in many common organic solvents. This document provides in-depth, practical solutions to overcome these issues in various chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound won't dissolve for a Suzuki-Miyaura coupling reaction. What solvents and conditions should I try?

A1: The Challenge: Poor solubility of this compound in typical Suzuki-Miyaura reaction solvents is a common issue. The combination of the polar nitro group and the N-H bond for hydrogen bonding leads to strong intermolecular forces, making it difficult to dissolve in less polar solvents like toluene or even moderately polar ones like THF alone.

Root Cause Analysis: The key is to use a solvent system that can disrupt the intermolecular forces of the starting material while also being compatible with the palladium catalyst, base, and boronic acid partner. Polar aprotic solvents are generally the best starting point.

Troubleshooting Protocol & Recommendations:

  • Primary Solvent Selection: High-boiling point, polar aprotic solvents are your first choice. These solvents are effective at solvating both the organic substrate and the inorganic base.[1]

    • Dimethylformamide (DMF)

    • Dimethylacetamide (DMAc)

    • 1,4-Dioxane

    • Tetrahydrofuran (THF)

  • Employing Co-solvents: Often, a single solvent is insufficient. A mixture of solvents can provide the right balance of polarity and coordinating ability.

    • Aqueous Mixtures: Adding water to solvents like dioxane or THF is a well-established strategy in Suzuki-Miyaura couplings.[1][2] Water helps dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and can accelerate the reaction.[1] A common ratio is 3:1 to 5:1 organic solvent to water.[1]

    • Alcohol Co-solvents: Protic solvents like ethanol or isopropanol can also be used as co-solvents with dioxane or THF to improve solubility.[1][3]

  • Temperature and Sonication:

    • Gently warming the solvent mixture while stirring can significantly improve the dissolution rate.

    • Using an ultrasonic bath can help break up solid aggregates and promote solubilization.

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionRationale
Solvent System 1,4-Dioxane/Water (4:1) or DMFDioxane/water is a versatile system for many substrates.[1] DMF offers excellent solvating power for polar compounds.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)These are robust catalysts for cross-coupling reactions involving heterocyclic halides.[4]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Carbonates are effective and commonly used bases in Suzuki couplings.[4]
Temperature 80-100 °CElevated temperatures are often necessary to drive the reaction to completion.[1]

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, boronic acid, base, and catalyst in a reaction vessel. B Evacuate and backfill with inert gas (e.g., Argon) three times. A->B C Add degassed solvent system (e.g., Dioxane/H₂O). B->C Solvent Addition D Heat mixture to 80-100 °C with vigorous stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature. E->F Completion G Perform aqueous work-up and extraction. F->G H Purify by column chromatography. G->H

Caption: Workflow for Suzuki-Miyaura Coupling of this compound.

Q2: I am attempting an N-alkylation of this compound, but the reaction is sluggish and gives low yields. How can I improve this?

A2: The Challenge: N-alkylation of indoles can be complicated by competing C3-alkylation and low reactivity of the indole nitrogen due to the electron-withdrawing nitro group. Poor solubility of the starting material in common alkylation solvents further exacerbates the problem.

Root Cause Analysis: To achieve successful N-alkylation, you need to:

  • Effectively deprotonate the indole N-H to form the more nucleophilic indolate anion.

  • Use a solvent system that dissolves the starting material and the resulting indolate salt.

  • Choose conditions that favor N-alkylation over C3-alkylation.

Troubleshooting Protocol & Recommendations:

  • Base and Solvent System Optimization: A strong base in a polar aprotic solvent is the classical approach for indole deprotonation.[5]

    • Sodium Hydride (NaH) in DMF or THF: This is a very common and effective combination. DMF is often superior to THF for N-alkylation due to its higher polarity, which helps to solvate the indolate anion and favor the N-alkylated product.[5]

    • Potassium tert-butoxide (t-BuOK) in DMSO: This system can also be effective, particularly for less reactive alkylating agents.[6]

    • Cesium Carbonate (Cs₂CO₃) in DMF: A milder base that can be effective, especially with more reactive alkylating agents like benzyl bromide or allyl bromide.

  • Improving Reaction Rate and Yield:

    • Ensure Complete Deprotonation: Allow sufficient time for the base to react with the indole before adding the alkylating agent. You may observe gas evolution (with NaH) or a color change.

    • Temperature: While some alkylations proceed at room temperature, heating may be necessary to increase the rate. However, excessive heat can lead to side products.

    • Phase-Transfer Catalysis: For reactions in biphasic systems or with limited solubility, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.

Recommended Starting Conditions for N-Alkylation:

ParameterRecommended ConditionRationale
Solvent Anhydrous DMFExcellent for dissolving the polar indole and its salt, favoring N-alkylation.[5]
Base NaH (1.1 - 1.2 equivalents)A strong, non-nucleophilic base that effectively deprotonates the indole N-H.[5]
Alkylating Agent Alkyl halide (1.1 equivalents)The reactivity will depend on the specific halide (I > Br > Cl).
Temperature 0 °C to room temperature, then heat if necessaryStart cool during deprotonation, then adjust temperature based on reaction progress.

Decision Tree for N-Alkylation Troubleshooting:

N_Alkylation_Troubleshooting start Low Yield in N-Alkylation q1 Is the starting material fully dissolved? start->q1 a1 Switch to a more polar solvent (e.g., THF -> DMF). Consider gentle heating or sonication. q1->a1 No q2 Is deprotonation complete? q1->q2 Yes sol_yes Yes sol_no No a1->q2 a2 Use a stronger base (e.g., K₂CO₃ -> NaH). Increase reaction time for deprotonation. Ensure anhydrous conditions. q2->a2 No q3 Is C3-alkylation observed? q2->q3 Yes deprot_yes Yes deprot_no No a2->q3 a3 Increase solvent polarity (favors N-alkylation). Use a more sterically hindered base. q3->a3 Yes end Improved Yield q3->end No c3_yes Yes c3_no No a3->end

Caption: Troubleshooting guide for N-alkylation of this compound.

Q3: I need to perform a Buchwald-Hartwig amination. Given the poor solubility, what solvent and catalyst system should I use?

A3: The Challenge: The Buchwald-Hartwig amination requires the careful selection of a solvent that can accommodate the aryl halide, the amine, the base, and the palladium catalyst complex. The poor solubility of this compound makes this particularly challenging.

Root Cause Analysis: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the solvent, base, and ligand.[7] For a substrate like this compound, a polar solvent is necessary, but it must also be compatible with the often bulky and less polar phosphine ligands.

Troubleshooting Protocol & Recommendations:

  • Solvent Selection:

    • 1,4-Dioxane and Toluene: These are the most common solvents for Buchwald-Hartwig aminations.[8][9] Toluene is less polar, while dioxane offers better solubility for more polar substrates. A mixture of the two can sometimes be beneficial.

    • tert-Butanol (t-BuOH): Can be used as a solvent or co-solvent and is often employed with alkoxide bases.

  • Catalyst and Ligand System: The choice of ligand is critical. Electron-rich, bulky phosphine ligands are typically required.

    • For Aryl Amines: XPhos or RuPhos are excellent choices.[8]

    • For Aliphatic Amines: BrettPhos or Josiphos-type ligands are often effective.

    • Palladium Precatalysts: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can improve reaction consistency and efficiency.

  • Base Selection: The choice of base is crucial and often depends on the amine coupling partner.

    • Sodium tert-butoxide (NaOtBu): A strong base, commonly used with aryl amines.[8]

    • Potassium Phosphate (K₃PO₄): A milder base, often used with aliphatic amines.[8]

    • Lithium bis(trimethylsilyl)amide (LiHMDS): Can be used for substrates with acidic protons.[10]

Recommended Starting Conditions for Buchwald-Hartwig Amination:

ParameterRecommended ConditionRationale
Solvent Anhydrous 1,4-Dioxane or TolueneStandard solvents for this reaction, with dioxane being preferred for polar substrates.[8]
Catalyst/Ligand Pd₂(dba)₃ (1-2 mol%) with RuPhos (2-4 mol%) or a RuPhos precatalystA robust system for coupling with a variety of amines.[8]
Base NaOtBu (for aryl amines) or K₃PO₄ (for aliphatic amines) (1.2-2.0 equivalents)The base choice is critical for reaction success and depends on the amine's pKa.[8]
Temperature 100-110 °CHigh temperatures are typically required for the catalytic cycle to proceed efficiently.[8]

Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A To a dry Schlenk tube, add This compound, Pd source, ligand, and base. B Evacuate and backfill with inert gas. A->B C Add anhydrous solvent (e.g., Dioxane) and the amine. B->C Reagent Addition D Heat mixture to 100-110 °C with vigorous stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature. E->F Completion G Dilute with solvent, filter through celite, and perform aqueous work-up. F->G H Purify by column chromatography. G->H

Caption: Workflow for Buchwald-Hartwig Amination of this compound.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 12, 2026, from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of 4- and 6-substituted nitroindoles. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]

  • MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved January 12, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4- and 6-Substituted Nitroindoles. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling with 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-bromo-4-nitro-1H-indole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Introduction: The Challenges of Coupling this compound

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, valued for its functional group tolerance and generally mild conditions.[1][2][3] However, the specific substrate, this compound, presents a unique set of challenges that require careful consideration for successful coupling.

  • Electronic Effects: The presence of a strong electron-withdrawing nitro group (-NO₂) deactivates the indole ring, which can influence the rate-limiting oxidative addition step.[4][5]

  • The Indole N-H Group: The acidic proton on the indole nitrogen can interfere with the reaction in several ways. It can react with the base, potentially altering the reaction conditions, and the nitrogen atom itself can coordinate to the palladium catalyst, leading to deactivation.[6][7][8]

  • Potential for Side Reactions: As with many Suzuki couplings, side reactions such as protodeboronation of the boronic acid partner and homocoupling can reduce the yield of the desired product.[6][9]

This guide will provide a structured approach to navigate these challenges, enabling you to achieve high yields and purity in your Suzuki coupling reactions with this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the Suzuki coupling of this compound. Each issue is followed by a series of potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Inactivity or Decomposition 1. Select an Appropriate Catalyst System: For electron-deficient halides, a more electron-rich and bulky phosphine ligand is often required to facilitate the oxidative addition step.[4] Consider using pre-catalysts like XPhos Pd G2/G3/G4 or catalysts generated in situ from Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as SPhos, XPhos, or RuPhos.[7] 2. Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen for an extended period).[10][11] Oxygen can oxidize the Pd(0) active catalyst to Pd(II), leading to catalyst deactivation and promoting side reactions like homocoupling.[9][12] 3. Check Catalyst Quality: Palladium catalysts, especially Pd(0) sources, can degrade over time. Use a fresh bottle or a recently purchased catalyst if in doubt.[13]
Sub-optimal Base or Solvent 1. Base Selection: A common cause of failure is an inappropriate base. For N-H containing substrates, a weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over strong bases like NaOH or KOtBu, which can deprotonate the indole N-H and cause complications.[14][10] However, for some challenging couplings, a stronger base like K₃PO₄ may be necessary.[7] 2. Solvent System: The choice of solvent is crucial for solubility of all components. A mixture of an organic solvent and water is common for Suzuki reactions.[2][15] For this compound, consider solvent systems like dioxane/water, THF/water, or DMF/water.[10][15][16] Anhydrous conditions with a base like KF can also be explored if protodeboronation is a major issue.[17]
Low Reaction Temperature 1. Increase Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate.[10] If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, especially if using a less reactive boronic acid.[10]

Issue 2: Formation of Significant Side Products

Side Product Troubleshooting Steps & Scientific Rationale
Protodeboronation (Ar-H from Boronic Acid) 1. Use a Boronic Ester: Pinacol esters (Bpin) or MIDA boronates are generally more stable to protodeboronation than the corresponding boronic acids.[2][9] 2. Minimize Water Content or Use Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation.[6] Try reducing the amount of water in your solvent system or switching to anhydrous conditions with a fluoride source like KF or CsF as the base.[17] 3. Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like K₂CO₃ or even NaHCO₃.[14]
Homocoupling (Ar-Ar from Boronic Acid) 1. Rigorous Degassing: As mentioned, oxygen is a major culprit in promoting the homocoupling of boronic acids.[6][9] Ensure your reaction is performed under a strictly inert atmosphere. 2. Use a Pd(0) Pre-catalyst: Starting with a Pd(II) source can sometimes lead to higher levels of homocoupling. Using a Pd(0) pre-catalyst like Pd₂(dba)₃ or a well-defined Pd(0) catalyst can mitigate this.[9]
Dehalogenation of Starting Material 1. Check for Impurities in the Base or Solvent: Certain impurities can act as hydride sources. Use high-purity reagents. 2. Adjust Ligand and Base Combination: This side reaction is less common but can occur. Screening different ligand and base combinations may be necessary.

Issue 3: Difficult Purification

Problem Troubleshooting Steps
Co-elution of Product and Impurities 1. Optimize Chromatography: If the product co-elutes with starting materials or byproducts, try a different solvent system for your column chromatography. A shallower gradient or the use of a different stationary phase (e.g., alumina instead of silica gel) might be effective. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Residual Palladium in the Product 1. Use a Palladium Scavenger: After the reaction is complete, stirring the crude product with a palladium scavenger (e.g., silica-supported thiol or amine) can help remove residual metal. 2. Filtration through Celite/Silica: Filtering the reaction mixture through a pad of Celite or silica gel can help remove some of the precipitated palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A1: There is no single "best" combination as the optimal choice can depend on the specific boronic acid partner. However, for an electron-deficient and potentially coordinating substrate like this compound, a good starting point would be a palladium(0) source like Pd₂(dba)₃ or a pre-catalyst combined with a bulky, electron-rich phosphine ligand.[7][14]

  • Recommended Starting Points:

    • Pd₂(dba)₃ with SPhos or XPhos: These Buchwald-type ligands are excellent for challenging couplings.[7][14]

    • XPhos Pd G3/G4 Pre-catalyst: These are air-stable and provide a reliable source of the active Pd(0) catalyst.[18]

    • Pd(dppf)Cl₂: This is a robust and commonly used catalyst that can be effective for a range of Suzuki couplings.[16]

It is often necessary to screen a few different catalyst/ligand combinations to find the most effective one for your specific reaction.

Q2: Which base should I choose?

A2: The choice of base is critical due to the presence of the acidic N-H proton on the indole ring.

  • Mild Bases (Good starting point): K₂CO₃ or Cs₂CO₃ are often good initial choices as they are less likely to cause issues related to the deprotonation of the indole.[14][10]

  • Stronger, Non-nucleophilic Base: If the reaction is sluggish with carbonate bases, K₃PO₄ is a stronger, non-nucleophilic base that has been shown to be effective in couplings of N-H containing heterocycles.[7]

  • Fluoride Bases (for anhydrous conditions): If protodeboronation is a problem, consider using KF or CsF in an anhydrous solvent like dioxane or THF.[17]

Q3: What is the ideal solvent system?

A3: A biphasic solvent system is typically used in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[2][15]

  • Common Choices:

    • 1,4-Dioxane / Water

    • Tetrahydrofuran (THF) / Water

    • N,N-Dimethylformamide (DMF) / Water

The ratio of organic solvent to water can be optimized, but a common starting point is between 4:1 and 10:1.[10][11] The choice of organic solvent can also influence the reaction temperature, as higher boiling point solvents like dioxane or DMF allow for higher reaction temperatures.[10]

Q4: Do I need to protect the indole N-H group?

A4: While N-protection is a possible strategy, modern palladium catalysis often allows for the direct coupling of unprotected N-H heterocycles.[7] It is generally recommended to first attempt the reaction with the unprotected indole. If significant issues arise that can be attributed to the N-H group (e.g., catalyst poisoning, side reactions), then protection with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be considered. However, this adds extra steps to the synthesis (protection and deprotection).

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, diluted with a suitable solvent (e.g., ethyl acetate), and analyzed. This will allow you to determine when the starting material (this compound) has been consumed.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling Conditions

This protocol provides a general starting point for the Suzuki coupling of this compound.

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and ligand (e.g., SPhos, 2.5-6 mol%) in the chosen organic solvent (e.g., dioxane).

  • Add the degassed organic solvent and water (e.g., 4:1 ratio) to the reaction vial containing the substrates and base.

  • Degas the resulting mixture by bubbling argon or nitrogen through it for another 10-15 minutes.

  • While maintaining a positive pressure of inert gas, add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Couplings

This protocol utilizes a pre-catalyst and a stronger base, which may be beneficial for less reactive coupling partners.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or boronic ester (1.5 equiv), the pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vial and subject it to three cycles of vacuum and backfilling with argon or nitrogen.

  • Add the degassed solvent system (e.g., dioxane/water, 5:1) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify as described in Protocol 1.

Data Presentation

Table 1: General Conditions for Suzuki Coupling Optimization

ParameterCondition 1 (Standard)Condition 2 (Optimized)Rationale
Palladium Source Pd₂(dba)₃ (1-2.5 mol%)XPhos Pd G3 (2-5 mol%)Pre-catalysts can offer better reproducibility and activity.
Ligand SPhos (2.5-6 mol%)(Part of pre-catalyst)Bulky, electron-rich ligands facilitate oxidative addition.
Base K₂CO₃ (2-3 equiv)K₃PO₄ (2-3 equiv)A stronger base may be needed for challenging couplings.
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (5:1)The solvent system should be optimized for solubility and temperature.
Temperature 80-100 °C100-110 °CHigher temperatures can increase reaction rates.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R-B(OR)₂ + Base pdi_aryl_complex Ar-Pd(II)L₂-R transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[19][20][21]

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system optimal? start->check_catalyst optimize_catalyst Screen bulky, e⁻-rich ligands (XPhos, SPhos) Use a pre-catalyst check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions appropriate? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Increase temperature Screen bases (K₂CO₃, K₃PO₄) Optimize solvent ratio check_conditions->optimize_conditions No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions mitigate_side_reactions Use boronic ester Ensure rigorous degassing Consider anhydrous conditions check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No mitigate_side_reactions->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • Cimini, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]

  • Li, J., et al. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • D'Halluin, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Giorgio, M. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • da Silva, M. S., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]

  • Buchwald, S. L., et al. (2025). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • D'Halluin, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Thomas, A. A., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. [Link]

  • Corpet, M., & Gosmini, C. (2021). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts. [Link]

  • Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

Sources

Preventing decomposition of "6-bromo-4-nitro-1H-indole" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-bromo-4-nitro-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this versatile yet sensitive compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and prevent the decomposition of this molecule during critical reactions.

I. Troubleshooting Guide: Preventing Decomposition

This section addresses specific experimental issues that can lead to the degradation of this compound. Each problem is analyzed to provide not just a solution, but a foundational understanding of the underlying chemical principles.

Issue 1: Low Yields and Tar Formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Symptoms: Your reaction mixture turns dark, TLC analysis shows a complex mixture of products with significant baseline material, and the isolated yield of the desired coupled product is significantly lower than expected.

Probable Causes & Solutions:

  • Catalyst Poisoning: The indole nitrogen possesses a lone pair of electrons that can coordinate strongly with the palladium catalyst, leading to catalyst poisoning or undesired side reactions.[1] This is a common issue with nitrogen-containing heterocycles in C-H activation and cross-coupling reactions.[1]

    • Solution 1: N-Protection. The most robust solution is to protect the indole nitrogen. This sterically and electronically shields the nitrogen, preventing its interference with the catalytic cycle.

      • Recommended Protecting Groups:

        • Sulfonyl Groups (e.g., Ts, Ms): These are effective but require relatively harsh conditions for removal.

        • Carbamates (e.g., Boc, Cbz): Offer milder removal conditions but may not be stable to all reaction conditions.

        • [2-(trimethylsilyl)ethoxy]methyl (SEM): A versatile group, removable under fluoride-mediated conditions.[2][3]

    • Solution 2: Ligand and Base Optimization. In cases where N-protection is not feasible, careful selection of ligands and bases can mitigate catalyst poisoning.

      • Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sometimes favor the desired catalytic cycle over catalyst deactivation.

      • Bases: Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases (e.g., NaOH, KOH) in Suzuki couplings involving sensitive substrates.[4][5] Strong bases can promote side reactions and degradation of the indole core.

  • Oxygen Sensitivity: Palladium(0) catalysts are highly sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Rigorous Inert Atmosphere. Employing air-sensitive techniques is crucial for the success of these reactions.[6][7] This involves using a Schlenk line or a glovebox to maintain an inert atmosphere of nitrogen or argon.[6][8]

      • Protocol: Ensure all glassware is oven-dried to remove adsorbed moisture.[7] The reaction vessel should be subjected to several vacuum/inert gas cycles to thoroughly remove air before adding reagents.[6]

  • Solvent Purity and Degassing: Dissolved oxygen in solvents can also lead to catalyst deactivation and unwanted side reactions.

    • Solution: Use of Degassed Solvents. Solvents should be thoroughly degassed before use.

      • Methods for Degassing:

        • Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[9] The solvent is frozen with liquid nitrogen, subjected to high vacuum, and then thawed. This cycle is typically repeated three times.[9]

        • Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period can displace dissolved oxygen.[10][11] This is a simpler but less rigorous method than freeze-pump-thaw.[10]

ParameterRecommendation for Suzuki CouplingRationale
N-Protection SEM or Boc groupPrevents catalyst poisoning by the indole nitrogen.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Commonly used and effective for a range of substrates.
Ligand XPhos, SPhos (if using a Pd(II) precatalyst)Bulky, electron-rich ligands can improve catalyst stability and activity.
Base K₃PO₄, Cs₂CO₃Milder bases that are less likely to cause substrate degradation.[4][5]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.[6][7]
Solvent Degassed 1,4-Dioxane/Water or Toluene/WaterRemoval of dissolved oxygen is critical for catalyst longevity.[9][10]
Issue 2: Uncontrolled Nitration or Ring Opening Under Acidic Conditions

Symptoms: When attempting reactions in the presence of strong acids (e.g., nitration, Friedel-Crafts), you observe the formation of multiple nitro-substituted products or complete degradation of the indole scaffold.

Probable Causes & Solutions:

  • High Reactivity of the Indole Ring: The indole ring system is electron-rich and susceptible to electrophilic attack, particularly at the C3 position.[12] The presence of a nitro group already on the benzene portion deactivates that ring, but the pyrrole ring remains reactive.

    • Solution: Control of Reaction Conditions.

      • Temperature: Perform reactions at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and minimize side reactions.

      • Stoichiometry: Use a precise stoichiometry of the electrophile to avoid over-reaction. A slow, dropwise addition of the electrophile is recommended.

  • Acid-Catalyzed Polymerization/Decomposition: In strongly acidic media, indoles are prone to polymerization and decomposition.

    • Solution: Choice of Acid and Solvent.

      • Milder Acids: Consider using milder Lewis acids or solid-supported acid catalysts where applicable.

      • Protic vs. Aprotic Solvents: Aprotic solvents are often preferred to minimize protonation of the indole nitrogen, which can trigger decomposition pathways.

Issue 3: Reduction of the Nitro Group During Other Transformations

Symptoms: While attempting a reaction that is not intended to affect the nitro group (e.g., reduction of another functional group, certain coupling reactions), you observe the formation of 6-bromo-4-amino-1H-indole.

Probable Causes & Solutions:

  • Incompatible Reagents: Many common reducing agents (e.g., H₂/Pd/C, SnCl₂, Fe/HCl) will readily reduce aromatic nitro groups.[13][14]

    • Solution: Chemoselective Reagents. Choose reagents that are known to be chemoselective for the desired transformation while leaving the nitro group intact. For example, if reducing a different functional group, consider reagents that are less reactive towards nitro groups under specific conditions. Tetrahydroxydiboron (B₂(OH)₄) has been shown to be a chemoselective reducing agent for nitro groups, but its reactivity can be tailored, suggesting that other borane-based reagents might offer selectivity for other functional groups in the presence of a nitroarene.[15]

  • Catalytic Hydrogenation Conditions: Even in the absence of a dedicated reducing agent, some catalytic systems (e.g., certain palladium catalysts with specific ligands and additives) can have unintended reductive capabilities, especially in the presence of a hydrogen source (e.g., a protic solvent).

    • Solution: Careful Catalyst and Reagent Selection. Scrutinize the literature for the chosen catalytic system to ensure it is not known to reduce nitroarenes under the planned reaction conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: this compound should be stored in a cool, dry, and dark place.[16] It is advisable to store it under an inert atmosphere (nitrogen or argon) to minimize potential degradation from atmospheric oxygen and moisture over the long term.[17]

Q2: I need to deprotect the indole nitrogen. What are the recommended methods?

A: The deprotection strategy depends on the protecting group used:

  • Boc (tert-Butoxycarbonyl): Cleaved with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • SEM ([2-(trimethylsilyl)ethoxy]methyl): Removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or by treatment with an acid like TFA.[2][3]

  • Ts (Tosyl): Typically removed under reductive conditions (e.g., sodium naphthalenide) or with strong base at elevated temperatures.

Q3: Can I perform a C-H functionalization on the benzene ring of this compound?

A: Directing group strategies are often necessary to achieve site-selective C-H functionalization on the benzene portion of the indole ring.[12] The inherent reactivity of the indole system often favors functionalization at the C2 or C3 positions of the pyrrole ring.[12] Without a directing group, achieving selectivity on the C4-C7 positions is challenging.[12]

Q4: How can I purify this compound if it has started to decompose?

A: Purification can often be achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point. If the decomposition products are acidic in nature (e.g., nitro-phenolic compounds from oxidative degradation), a mild basic wash of an organic solution of the crude material may help remove these impurities.[18] Recrystallization from a suitable solvent system can also be an effective purification method.

Q5: What is the purpose of degassing solvents, and when is it absolutely necessary?

A: Degassing removes dissolved gases, primarily oxygen, from a solvent.[10] This is critical for reactions that use oxygen-sensitive reagents or catalysts, such as Pd(0)-catalyzed cross-coupling reactions.[9] Failure to degas solvents in these cases can lead to catalyst deactivation and significantly lower reaction yields.[9][10] It is also important for reactions heated for prolonged periods at high temperatures.[9]

III. Experimental Protocols & Visual Guides

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol describes the standard procedure for setting up a reaction using a Schlenk line to ensure air- and moisture-free conditions.[6][7][19]

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at 125 °C overnight and allow it to cool in a desiccator.[7]

  • Assembly: Quickly assemble the glassware while still warm and attach it to the Schlenk line.

  • Purging the System: Evacuate the flask under vacuum for 5-10 minutes, then backfill with an inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure the removal of all atmospheric gases.[6]

  • Reagent Addition:

    • Solids: Add solid reagents under a positive pressure of inert gas.

    • Liquids: Add degassed solvents and liquid reagents via a syringe through a rubber septum.[19]

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler attached to the gas outlet of the Schlenk line.[7]

Diagrams
Troubleshooting Workflow for Cross-Coupling Reactions

G Fig. 1: Troubleshooting Cross-Coupling start Low Yield / Tar Formation q1 Is the Indole N-Protected? start->q1 protect_n Protect Indole Nitrogen (e.g., SEM, Boc) q1->protect_n No q2 Was the reaction run under rigorous inert atmosphere? q1->q2 Yes a1_yes Yes a1_no No protect_n->q2 use_inert Use Schlenk Line / Glovebox and Vacuum/Inert Gas Cycles q2->use_inert No q3 Were solvents properly degassed? q2->q3 Yes a2_yes Yes a2_no No use_inert->q3 degas Degas Solvents via Freeze-Pump-Thaw or Sparging q3->degas No optimize Optimize Ligands and Base (e.g., XPhos, K3PO4) q3->optimize Yes a3_yes Yes a3_no No degas->optimize G Fig. 2: Common Decomposition Pathways cluster_acid Strong Acid cluster_oxidative Oxidative Conditions cluster_reductive Reductive Conditions indole This compound protonation Protonation at C3 indole->protonation oxidation Oxidative Degradation (Air, O2) indole->oxidation reduction Non-selective Reduction (e.g., H2/Pd, Fe/HCl) indole->reduction polymerization Polymerization / Tar protonation->polymerization Dimerization & further reaction ring_opening Ring-Opened Products oxidation->ring_opening amino_indole 6-Bromo-4-Amino-1H-Indole reduction->amino_indole

Caption: Key decomposition routes for the indole substrate under different conditions.

IV. References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Le, C., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. (2013). [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. The Journal of Organic Chemistry. [Link]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]

  • How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents. (2016).

  • Paymond, A., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group. [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985). A New Protecting-Group Strategy for Indoles. The Journal of Organic Chemistry. [Link]

  • Process for the purification of mononitro aromatic compounds. Google Patents. (1947).

  • Degassing solvents. University of York, Chemistry Teaching Labs. [Link]

  • Barata, J. F. B., et al. (2016). Strategies for Corrole Functionalization. Chemical Reviews. [Link]

  • Lyu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Nichols, L. (2022). Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Park, S., & Roy, M. (2019). Degassing Solvents. University of Wisconsin-Madison, Berry Group. [Link]

  • Kumar, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Semantic Scholar. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Gande, A. (2022). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise. [Link]

  • Lagerwall, J. P. F. (2022). What's the best way of degassing volatile organic solvents? ResearchGate. [Link]

  • NITRO COMPOUNDS. e-Content, L.S. College. (2020). [Link]

  • Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. ResearchGate. (2018). [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Giri, R., et al. (2022). Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. Organic Process Research & Development. [Link]

  • Solvent degassing. Reddit. (2023). [Link]

  • Atmospheric Oxidation Mechanism and Kinetics of 2-Bromo-4, 6-dinitroaniline by OH radical – A Theoretical Study. ResearchGate. (2021). [Link]

  • Hussain, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Koskinen, A. M. P., & Vepsäläinen, J. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Current Organic Synthesis. [Link]

  • Ma, Q., et al. (2024). Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. International Journal of Molecular Sciences. [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with... ResearchGate. (2022). [Link]

  • This compound. Synthonix. [Link]

  • 6-Bromoindole. PubChem. [Link]

Sources

Technical Support Center: Challenges in the N-Protection of 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the N-protection of 6-bromo-4-nitro-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Here, we provide in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of this transformation.

Introduction: Understanding the Core Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its unique electronic structure presents significant hurdles for standard N-protection protocols. The presence of two powerful electron-withdrawing groups—a nitro group at the 4-position and a bromine atom at the 6-position—dramatically alters the reactivity of the indole ring.[1]

These substituents render the indole nucleus electron-poor, which has two primary consequences for N-protection reactions:

  • Decreased Nucleophilicity of the Indole Nitrogen: The electron density is pulled away from the nitrogen atom, making it a much weaker nucleophile compared to unsubstituted indole. This sluggish reactivity often leads to incomplete or failed reactions under standard conditions.

  • Increased Acidity of the N-H Proton: The inductive and resonance effects of the nitro and bromo groups stabilize the corresponding indolide anion.[1] This increased acidity (lower pKa) means that while deprotonation is easier, the resulting anion is less reactive. Furthermore, the choice of base becomes critical to avoid unwanted side reactions.

This guide will address these challenges directly, providing a framework for successful and reproducible N-protection.

Visualization: Electronic Effects on the Indole Ring

Below is a diagram illustrating the potent electron-withdrawing effects that deactivate the indole nitrogen.

electronic_effects cluster_indole This compound cluster_groups Substituent Effects cluster_consequences Chemical Consequences I Indole Nitrogen (N-H) R Indole Ring Nuc Decreased N Nucleophilicity I->Nuc Leads to Acid Increased N-H Acidity I->Acid Leads to NO2 4-Nitro Group (-I, -M Effect) NO2->I Strongly Reduces Electron Density Br 6-Bromo Group (-I Effect) Br->I Reduces Electron Density

Caption: Electron-withdrawing effects of nitro and bromo groups on the indole nitrogen.

Frequently Asked Questions (FAQs)

Q1: Why is my standard indole N-protection protocol (e.g., Boc₂O/DMAP) failing for this compound?

Standard protocols often fail due to the severely diminished nucleophilicity of the indole nitrogen. The combination of the 4-nitro and 6-bromo substituents makes the nitrogen atom exceptionally electron-poor.[1] Reagents like di-tert-butyl dicarbonate (Boc₂O) are not electrophilic enough to react with this deactivated nitrogen under typical catalytic conditions (like DMAP). You must move to stronger bases and/or more reactive electrophiles.[2]

Q2: I'm observing a dark-colored reaction mixture and multiple spots on my TLC. What is happening?

This often indicates side reactions or decomposition. Common culprits include:

  • Reaction with the Nitro Group: Strong, nucleophilic bases (like NaOH or LDA at warmer temperatures) can potentially react with the electron-deficient aromatic ring or the nitro group itself, leading to complex side products.[3][4]

  • Base-Induced Decomposition: The highly functionalized indole may be unstable to harsh basic conditions over long reaction times or at elevated temperatures.

  • Oxidation: Electron-deficient indoles can be more susceptible to oxidation under certain conditions.[2]

Q3: What are the most reliable protecting groups for this substrate?

Given the electronic properties, robust, electron-withdrawing protecting groups that are introduced using potent electrophiles tend to be more successful.

  • Sulfonyl Groups (e.g., Ts, Ms, PhSO₂): Introduced as sulfonyl chlorides (TsCl, MsCl, PhSO₂Cl), these are highly reactive electrophiles. The resulting N-sulfonylindoles are very stable but require relatively harsh conditions for removal.[2]

  • Silyl Groups (e.g., TIPS, TBDMS): Silyl chlorides, particularly the bulky triisopropylsilyl chloride (TIPSCl), can be effective. They are typically removed under fluoride-mediated conditions.[2]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): Introduced using SEM-Cl, this group is stable to a wide range of conditions and can be cleaved with fluoride ions or strong Lewis acids.[5]

Q4: How do I choose the correct base for the deprotonation step?

The ideal base should be strong enough to deprotonate the N-H bond efficiently but be non-nucleophilic to avoid side reactions.

  • Sodium Hydride (NaH): An excellent choice. It's a strong, non-nucleophilic base, and the only byproduct is hydrogen gas. It is typically used in an aprotic solvent like DMF or THF.[6]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): While weaker than NaH, these can be effective, especially with more reactive electrophiles like sulfonyl chlorides. Using a polar aprotic solvent like DMF or acetonitrile helps.[6]

  • Lithium Diisopropylamide (LDA): Can be used at low temperatures (-78 °C) but carries a higher risk of acting as a nucleophile or causing other side reactions if the temperature is not strictly controlled.[3]

Troubleshooting Guide

This section addresses common problems encountered during the N-protection of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient Base Strength: The chosen base (e.g., Et₃N, DMAP) is too weak to deprotonate the acidic but poorly nucleophilic indole N-H. 2. Low Reactivity of Electrophile: The protecting group precursor (e.g., Boc₂O) is not electrophilic enough. 3. Poor Solvent Choice: The solvent does not adequately dissolve the starting materials or the indolide salt.1. Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) . 2. Use a more reactive electrophile, such as p-toluenesulfonyl chloride (TsCl) or triisopropylsilyl chloride (TIPSCl) . 3. Use a polar aprotic solvent like anhydrous DMF or THF . Ensure all reagents and solvents are dry.
Formation of Multiple Unidentified Products 1. Side Reaction with Base: A nucleophilic base (e.g., alkoxides, LDA at > -40°C) may be attacking the electron-deficient ring.[4] 2. Reaction Temperature Too High: Elevated temperatures can promote decomposition or side reactions with the nitro group. 3. Presence of Water: Water can quench the base and the indolide anion, leading to incomplete reactions and potential hydrolysis of the electrophile.1. Use a non-nucleophilic base like NaH . 2. Maintain strict temperature control. Start reactions at 0 °C and allow them to warm to room temperature slowly. For highly reactive systems, maintain low temperatures throughout. 3. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Decomposition of Starting Material 1. Harsh Base/Temperature Combination: Prolonged exposure to a strong base at elevated temperatures can degrade the sensitive substrate. 2. Incompatible Solvent: Protic solvents (e.g., methanol, ethanol) are incompatible with strong bases like NaH.1. Add the base at a lower temperature (e.g., 0 °C) and do not heat the reaction unless necessary. Monitor by TLC and work up as soon as the starting material is consumed. 2. Ensure the use of anhydrous polar aprotic solvents (DMF, THF, ACN).
Difficulty in Purification 1. Similar Polarity of Product and Starting Material: The N-protected product may have a similar Rf value to the starting indole, making chromatographic separation difficult. 2. Residual Base or Salts: Inorganic salts from the reaction can interfere with purification.1. Use a 2D-TLC system to find a solvent system with better separation. Consider that N-protection often makes the compound significantly less polar. 2. Perform a thorough aqueous workup. Wash the organic layer with water and brine to remove inorganic byproducts before concentrating and attempting chromatography.

Recommended Protocols & Workflows

Given the challenges, we provide two robust protocols using protecting groups well-suited for this electron-deficient system.

Workflow: General N-Protection of this compound

N_Protection_Workflow start Start: Dry Glassware under N₂ Atmosphere dissolve Dissolve Indole in Anhydrous Solvent (e.g., DMF, THF) start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base Portion-wise (e.g., NaH) cool->add_base stir1 Stir for 30-60 min at 0 °C add_base->stir1 add_pg Add Electrophile (e.g., TsCl, TIPSCl) Dropwise stir1->add_pg stir2 Stir at 0 °C to RT (Monitor by TLC) add_pg->stir2 quench Quench Reaction (e.g., with sat. NH₄Cl) stir2->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify extract->purify end Characterize Final Product purify->end

Caption: A generalized experimental workflow for the N-protection reaction.

Protocol 1: N-Tosylation

The tosyl group is a robust, electron-withdrawing protecting group suitable for subsequent reactions that require a non-nucleophilic indole nitrogen.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Dissolve the indole in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq, 60% dispersion) portion-wise. Effervescence (H₂ gas) will be observed.

    • Stir the resulting dark-colored solution at 0 °C for 30 minutes to ensure complete deprotonation.

    • In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the TsCl solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The product should be significantly less polar than the starting material.

    • Once the reaction is complete, cool it back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the N-tosylated product.

Protocol 2: N-TIPS Protection

The triisopropylsilyl (TIPS) group is a bulky silyl ether that can be introduced under similar conditions and is labile to fluoride-based deprotection.[2]

  • Materials:

    • This compound

    • Triisopropylsilyl chloride (TIPSCl)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Follow steps 1-5 from the N-Tosylation protocol, using anhydrous THF as the solvent instead of DMF.

    • Add triisopropylsilyl chloride (1.3 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC (e.g., 9:1 Hexanes:EtOAc).

    • Upon completion, quench and perform the aqueous workup as described in steps 9-11 of the N-Tosylation protocol, using diethyl ether or EtOAc for extraction.

    • Purify the crude product by flash column chromatography to afford the N-TIPS protected indole.

Deprotection Strategies

The choice of deprotection must be compatible with the sensitive bromo and nitro functionalities.

Protecting GroupReagent(s)Typical ConditionsNotes
Tosyl (Ts) Mg, MeOH; SmI₂; Red-Al®Mg/MeOH, reflux; SmI₂, THF, RTCleavage of N-sulfonyl groups can be challenging.[2] Conditions must be carefully screened to avoid reduction of the nitro group.
TIPS TBAF; HF-PyridineTBAF, THF, 0 °C to RTTetrabutylammonium fluoride (TBAF) is the standard method and is generally mild and high-yielding.[7][8]
SEM TBAF; MgBr₂TBAF, THF, reflux; MgBr₂, Et₂O, RTOffers multiple deprotection pathways depending on the other functional groups present in the molecule.[5]

References

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Singh, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 10(1), 27-44. Available at: [Link]

  • Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27-44. Available at: [Link]

  • Kim, H., & Lee, H. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387. Available at: [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Available at: [Link]

  • RSC Publishing. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances. Available at: [Link]

  • Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Available at: [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Available at: [Link]

  • De Paolis, M., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications. Available at: [Link]

  • Insubria. (2010). SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS. Available at: [Link]

  • Karch, R., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3584. Available at: [Link]

  • Gu, Y., & Gribble, G. W. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2005(5), 188-196. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(12), 2150-2152. Available at: [Link]

  • Mary, Y. S., et al. (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2872. Available at: [Link]

  • Chataigner, I., et al. (2019). Dearomative Nucleophilic Addition of Lithium Enolates to Electron-Poor Indoles. European Journal of Organic Chemistry, 2019(42), 7136-7140. Available at: [Link]

Sources

Technical Support Center: Navigating Scale-Up for the Synthesis of 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for drug development professionals and researchers. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and scale-up of 6-bromo-4-nitro-1H-indole, a critical intermediate in various pharmaceutical and research applications. The nitration of electron-rich, acid-sensitive heterocycles like indoles presents significant challenges when moving from the bench to pilot scale. This document is designed to help you anticipate and resolve these complex issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider when scaling up the nitration of 6-bromoindole?

Scaling up any nitration reaction requires a rigorous safety assessment, as these transformations are typically highly exothermic and can pose a significant risk of thermal runaway.[1][2] For nitro-indoles specifically, which can be high-energy-density compounds, these risks are amplified.[3][4]

Key Hazards & Mitigation Strategies:

  • Thermal Runaway: The nitration of aromatic compounds is highly exothermic.[5] On a larger scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of an uncontrolled temperature increase.[2][6] This can lead to vigorous decomposition, gas evolution, and potentially an explosion.[2][7]

    • Mitigation:

      • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (RC1e) studies to determine the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and maximum temperature of the synthesis reaction (MTSR).[5][7] This data is critical for safe process design.

      • Controlled Addition: Add the nitrating agent slowly and sub-surface to a well-stirred solution of the substrate. This ensures rapid dilution and heat transfer, preventing localized hot spots.[2]

      • Adequate Cooling: Ensure the reactor has a cooling capacity that can handle the total heat flow of the reaction with a significant safety margin.

      • Dilution: Running the reaction at a lower concentration can help manage the exotherm, although this may impact reaction kinetics and downstream processing.

  • Thermal Instability of Product: Nitro-aromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[7] Impurities or residual acids can lower the decomposition temperature.[7]

    • Mitigation:

      • Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of decomposition for the final product and any isolated intermediates. Maintain a safe temperature margin (e.g., >50-75°C below onset) during the reaction, workup, and drying.

      • Quenching Strategy: Have a validated quenching procedure ready to stop the reaction and neutralize the nitrating agent in case of a deviation.

  • Gas Evolution: Decomposition can lead to the rapid evolution of gaseous byproducts (e.g., NOx), which can over-pressurize the reactor.[6]

    • Mitigation:

      • Sufficient Headspace: The reactor volume should be at least twice the total volume of all reagents to accommodate potential gas evolution.[6]

      • Adequate Venting: Ensure the reactor is equipped with a properly sized emergency relief system.

Q2: My reaction is producing a mixture of nitro-isomers and significant tar formation. How can I improve selectivity for the 4-nitro product and minimize byproducts?

This is the most common challenge in indole nitration. The indole nucleus is highly susceptible to acid-catalyzed polymerization, and electrophilic attack can occur at multiple positions.[8][9]

Understanding the Chemistry:

  • Polymerization: In the presence of strong acids like sulfuric acid (H₂SO₄), the indole ring protonates at the C-3 position. The resulting indoleninium cation is a potent electrophile that attacks another indole molecule, initiating a chain reaction that forms intractable polymeric tars.[8][9]

  • Regioselectivity: The C-3 position of indole is the most electron-rich and kinetically favored site for electrophilic attack.[8] However, substitution at other positions (C4, C5, C6, C7) is possible depending on the reaction conditions and the directing effects of existing substituents. For 6-bromoindole, the bromine atom is a deactivating but ortho-, para-directing group, which can influence the final isomer distribution.

Troubleshooting & Optimization Strategies:

IssueRoot CauseRecommended Solution
Dark, Insoluble Tar Acid-catalyzed polymerization of the indole starting material.[8]Avoid strong protic acids (e.g., H₂SO₄/HNO₃ mixed acid). Use milder, non-acidic nitrating agents like acetyl nitrate or trifluoroacetyl nitrate generated in situ.[8][10][11] Perform the reaction at low temperatures (-20 °C to 0 °C) under an inert atmosphere.[9]
Formation of Multiple Isomers Reaction conditions are not optimized for regioselectivity. The chosen nitrating agent has low selectivity.[8]Employ milder nitrating reagents. These tend to favor C-3 nitration, but careful optimization of solvent and temperature can influence other positions. For specific isomers like 4-nitroindole, indirect synthetic routes are often more reliable than direct nitration.[12]
Over-Nitration (Di-nitro Products) Excess of nitrating agent, elevated temperature, or prolonged reaction time.[2][8]Use precise stoichiometric control of the nitrating agent (e.g., 1.0-1.1 equivalents). Maintain low temperatures to decrease the rate of the second nitration.[8] Monitor the reaction closely by TLC or HPLC and quench it promptly upon completion.

Experimental Workflow: Decision Tree for Troubleshooting Nitration Issues

G start Low Yield or Impure Product tar Is significant tar/polymer observed? start->tar isomers Is a mixture of isomers the main issue? tar->isomers No sol_tar Switch to non-acidic nitrating agent (e.g., AcONO₂, TFAA/TMN). Lower temperature to < 0°C. Use inert atmosphere. tar->sol_tar Yes over_nitration Are di-nitrated byproducts present? isomers->over_nitration No sol_isomers Screen milder nitrating agents. Evaluate N-protection strategies (Boc, Ts). Consider an alternative, regioselective synthesis route. isomers->sol_isomers Yes sol_over_nitration Reduce nitrating agent stoichiometry to ~1.05 eq. Ensure low and stable temperature. Monitor reaction closely and quench at completion. over_nitration->sol_over_nitration Yes end_node Optimized Process over_nitration->end_node No sol_tar->end_node sol_isomers->end_node sol_over_nitration->end_node

Caption: Troubleshooting decision tree for common scale-up issues.

Q3: What is the most reliable method for purifying this compound on a large scale?

While column chromatography is suitable for small-scale purification, it is often impractical and costly at the kilogram scale. Recrystallization is the preferred industrial method for purifying solid organic compounds.[13]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents for similar compounds include ethanol, methanol, or acetonitrile.[12][13] Conduct small-scale trials to find the optimal solvent or solvent mixture.

  • Dissolution: In a suitably sized reactor, add the chosen solvent to the crude this compound. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.[13] Agitation speed should be low to avoid excessive nucleation.

  • Maximizing Yield: Once the solution has reached ambient temperature, cool it further in an ice bath or with a chiller for at least one hour to maximize the precipitation of the product.[13]

  • Isolation and Washing: Isolate the crystals by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified product under a vacuum at a temperature well below its decomposition point until a constant weight is achieved.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start 6-Bromoindole reaction Nitration Reaction (Controlled Temp & Addition) start->reaction quench Reaction Quench reaction->quench extraction Liquid-Liquid Extraction quench->extraction solvent_swap Solvent Swap to Crystallization Solvent extraction->solvent_swap crude_iso Crude Product Isolation solvent_swap->crude_iso recrystallization Recrystallization crude_iso->recrystallization filtration Filtration & Washing recrystallization->filtration drying Vacuum Drying filtration->drying end_node Pure this compound drying->end_node

Caption: General workflow for synthesis and purification.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
  • Scale-up Reactions. Division of Research Safety | Illinois.
  • Theoretical Calculations about the Nitro-Substituted Derivatives of Indole as Potential High-Energy-Density Compounds. Taylor & Francis Online.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
  • Theoretical Calculations about the Nitro-Substituted Derivatives of Indole as Potential High-Energy-Density Compounds. Taylor & Francis Online.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Scale-up and safety of toluene nitration in a meso-scale flow reactor.
  • common side products in the nitr
  • Melting studies of short DNA hairpins containing the universal base 5-nitroindole. PubMed.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
  • Technical Support Center: Improving Regioselectivity of Indole Nitr
  • A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry.
  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted deriv
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
  • Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. PMC - NIH.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cyst
  • Reactivity of 3-nitroindoles with electron-rich species.
  • What is the synthesis method of 6-BROMO-4-INDOLE CARBOXYLIC ACID?. Guidechem.
  • Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development.
  • 4-nitroindole. Organic Syntheses Procedure. [Link]

  • CN104292145A - Preparation method of 6-bromoindole derivative.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
  • Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. MDPI. [Link]

  • Which is the best organic solvent for nitrophenol solubility and extraction?. ResearchGate. [Link]

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Byproduct formation in "6-bromo-4-nitro-1H-indole" reactions and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-4-nitro-1H-indole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges related to byproduct formation and removal during reactions involving this versatile heterocyclic compound.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis and subsequent reactions can be accompanied by the formation of undesired byproducts, which can complicate purification and reduce yields. This guide is designed to provide a comprehensive understanding of these challenges and offer practical solutions.

Part 1: Troubleshooting Guide - Common Byproducts and Their Origins

The indole nucleus is electron-rich, making it susceptible to a variety of electrophilic substitution reactions.[1][2] The presence of both an electron-withdrawing nitro group and a halogen substituent on the benzene ring, along with the reactive pyrrole ring, creates a complex reactivity profile that can lead to several side products.

Issue 1: Formation of Regioisomeric Nitroindoles

During the synthesis of this compound, the formation of other isomers, such as 4-bromo-6-nitro-1H-indole, can occur. The regioselectivity of nitration on a substituted indole ring is highly dependent on the reaction conditions.[1][3]

Causality:

  • Reaction Conditions: The choice of nitrating agent and acidic catalyst can significantly influence the position of nitration. Strong acids can lead to a mixture of isomers.[4][5]

  • Protecting Groups: The presence or absence of a protecting group on the indole nitrogen can alter the electron density distribution in the ring system, thereby affecting the site of electrophilic attack.[3]

Issue 2: Dinitration and Polynitration

The introduction of more than one nitro group onto the indole ring system is a common side reaction, especially under harsh nitrating conditions.[3]

Causality:

  • Excess Nitrating Agent: Using a significant excess of the nitrating agent increases the likelihood of multiple nitration events.[3]

  • Reaction Temperature: Higher reaction temperatures can provide the activation energy needed for subsequent nitration steps.[4][5]

Issue 3: Polymerization and Tar Formation

Indoles are known to be sensitive to strong acids and can undergo acid-catalyzed polymerization, leading to the formation of intractable tars and a significant reduction in the yield of the desired product.[3][4]

Causality:

  • Strongly Acidic Conditions: The use of strong acids like sulfuric acid can protonate the indole ring, initiating a cascade of polymerization reactions.[3][4]

  • Elevated Temperatures: Higher temperatures accelerate the rate of these acid-catalyzed decomposition pathways.[4]

Issue 4: Oxidation Byproducts

The electron-rich nature of the indole ring makes it susceptible to oxidation, especially in the presence of strong oxidizing agents or certain nitrating agents that can have oxidative side reactions.[6] A common oxidation product of indoles is the corresponding oxindole.[6]

Causality:

  • Oxidizing Nitrating Agents: Some nitrating conditions can also lead to the oxidation of the indole ring.

  • Air Oxidation: In some cases, prolonged reaction times or work-up procedures open to the atmosphere can contribute to the formation of minor oxidation byproducts.

Summary of Common Byproducts and Mitigation Strategies
Byproduct TypeCommon CausesRecommended Mitigation Strategies
Regioisomeric Nitroindoles Harsh nitrating agents, strong acid catalysts.[4][5]Use milder nitrating agents (e.g., acetyl nitrate), control reaction temperature, consider N-protection.[3]
Dinitrated/Polynitrated Products Excess nitrating agent, high reaction temperatures.[3]Use stoichiometric amounts of nitrating agent, maintain low reaction temperatures.[3]
Polymers and Tars Strong acid catalysts (e.g., H₂SO₄), high temperatures.[3][4]Employ milder, non-acidic nitrating conditions, perform reactions at low temperatures.[3]
Oxidation Products (e.g., Oxindoles) Strong oxidizing conditions, certain nitrating agents.[6]Use nitrating agents with low oxidative potential, minimize reaction time and exposure to air.

Part 2: Purification and Removal of Byproducts

Effective purification is critical to obtaining high-purity this compound. A multi-step approach combining different techniques is often necessary.

Workflow for Purification

PurificationWorkflow A Crude Reaction Mixture B Aqueous Work-up (Quenching & Extraction) A->B Initial Quench C Recrystallization B->C Primary Purification D Column Chromatography C->D If impurities persist E Purity Analysis (HPLC, NMR, LC-MS) C->E Direct to analysis if pure D->E Characterization F Pure this compound E->F Final Product

Caption: General workflow for the purification of this compound.

Step-by-Step Methodologies
Protocol 1: Recrystallization

Recrystallization is an effective technique for removing impurities with different solubility profiles from the desired product.[7]

Objective: To purify crude this compound by leveraging differences in solubility.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, acetic acid, or a mixture)[7]

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Ethanol or acetic acid are often good starting points.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid dissolves completely.[7]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[7]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.[7]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[7]

Protocol 2: Column Chromatography

For separating compounds with similar polarities, such as regioisomers, column chromatography is the method of choice.[8][9]

Objective: To separate this compound from isomeric byproducts and other impurities.

Materials:

  • Crude product from recrystallization (if performed)

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Eluent System Selection: Determine an appropriate eluent system using Thin-Layer Chromatography (TLC). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Part 3: Analytical Techniques for Purity Assessment

Rigorous analytical testing is essential to confirm the purity of the final product.[10]

Recommended Analytical Methods
TechniquePurposeKey Parameters to Evaluate
HPLC (High-Performance Liquid Chromatography) Quantify purity and detect impurities.[10][11]Peak area percentage, retention time.
LC-MS (Liquid Chromatography-Mass Spectrometry) Identify the molecular weight of the main product and any impurities.[10]Mass-to-charge ratio (m/z) of eluted peaks.
NMR (Nuclear Magnetic Resonance) Spectroscopy Confirm the chemical structure and identify isomeric impurities.Chemical shifts, coupling constants, and integration of protons.
Melting Point Assess purity; a sharp melting point range indicates high purity.Comparison to the literature value.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of tar in my reaction. How can I prevent this?

A1: Tar formation is a common issue in indole chemistry, often caused by strongly acidic conditions.[3][4] To mitigate this, consider using milder, non-acidic nitrating agents like acetyl nitrate or benzoyl nitrate.[3] Performing the reaction at low temperatures (e.g., 0°C to -20°C) is also crucial to minimize acid-catalyzed decomposition.[3]

Q2: My final product appears to be a mixture of isomers that are difficult to separate. What is the best approach for purification?

A2: Regioisomers often have very similar physical properties, making separation by recrystallization challenging. The most effective technique is typically silica gel column chromatography.[8][9] Careful selection of the eluent system, often a gradient of non-polar and polar solvents like hexane and ethyl acetate, is key to achieving good separation.

Q3: How can I confirm the regiochemistry of my final product?

A3: The most definitive method for confirming the substitution pattern on the indole ring is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like ¹H-¹H COSY and HMBC can help establish the connectivity of protons and carbons, allowing for unambiguous structure elucidation.

Q4: Are there any alternative, milder methods for the synthesis of nitroindoles?

A4: Yes, modern synthetic methods often employ milder conditions to improve regioselectivity and reduce byproduct formation. For example, the nitration of N-protected indoles, such as N-Boc-1H-indole, with reagents like tetramethylammonium nitrate and trifluoroacetic anhydride can provide high regioselectivity for the 3-position with minimal side products.[3] While your target is a 4-nitro derivative, the principle of using milder, controlled conditions is broadly applicable.

Conclusion

Successfully navigating the synthesis and purification of this compound requires a thorough understanding of potential side reactions and a systematic approach to purification. By carefully controlling reaction conditions and employing a combination of purification techniques, researchers can obtain this valuable compound in high purity. This guide serves as a starting point for troubleshooting and optimizing your experimental procedures.

References

  • Chemcess. (n.d.). Indole: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • RSC Publishing. (2019). Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles. RSC Advances. DOI:10.1039/C9RA04741G. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

  • Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
  • ResearchGate. (n.d.). Synthesis of 4- and 6-Substituted Nitroindoles. Retrieved from [Link]

  • CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Convenient Synthesis of 2-Nitroindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

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Technical Support Center: Troubleshooting Guide for the Reduction of 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice for the chemical reduction of 6-bromo-4-nitro-1H-indole to its corresponding amine, 6-bromo-4-amino-1H-indole. It is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges such as incomplete reactions, undesirable side products, and purification difficulties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, with significant starting material remaining. What are the common causes and how can I improve conversion?

A1: Incomplete conversion is a frequent issue stemming from several factors related to reagent activity, reaction conditions, or catalyst efficiency. The key is to systematically diagnose the root cause.

Causality Analysis: The reduction of an aromatic nitro group is a multi-electron process that requires a potent and sufficiently available reducing agent. If the reaction stalls, it implies that the driving force for the reduction is insufficient to carry the reaction to completion under the chosen conditions.

Troubleshooting Workflow: The following workflow can help identify and resolve the issue of an incomplete reaction.

G start Incomplete Reaction: Starting Material Remains check_reagents 1. Verify Reagent Stoichiometry & Quality start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK reagent_sol Increase equivalents of reducing agent. Use fresh/activated reagents. check_reagents->reagent_sol Incorrect Stoichiometry or Poor Quality check_catalyst 3. Evaluate Catalyst (if applicable) check_conditions->check_catalyst Conditions OK condition_sol Increase temperature. Extend reaction time. Monitor via TLC/LC-MS. check_conditions->condition_sol Sub-optimal Time/Temp catalyst_sol Use fresh catalyst. Increase catalyst loading. Ensure proper activation. check_catalyst->catalyst_sol Deactivated or Insufficient success Reaction Complete check_catalyst->success Catalyst OK (Re-evaluate other params) reagent_sol->success condition_sol->success catalyst_sol->success

Caption: Troubleshooting workflow for incomplete reduction.

Specific Actions:

  • For Metal-Based Reductions (Fe, SnCl₂):

    • Activation: Metal powders like iron can have a passivating oxide layer. Pre-treatment with dilute acid (e.g., HCl) can activate the surface.[1] For instance, stirring iron powder in ethanol with concentrated HCl at 65°C for a couple of hours before adding the nitro compound can be effective.[1]

    • Stoichiometry: Ensure a sufficient excess of the metal is used. For iron-based reductions, using a large excess of iron powder is common.[2]

  • For Catalytic Hydrogenation (e.g., Raney Nickel):

    • Catalyst Quality: The catalyst may be old or deactivated. Use a fresh batch of catalyst from a reputable supplier.

    • Hydrogen Pressure: Ensure the system is properly sealed and maintaining the target hydrogen pressure. While atmospheric pressure can work, some reductions may require higher pressures to proceed efficiently.[3]

    • Solvent: Ensure the solvent is appropriate and dry, as impurities can poison the catalyst.

Q2: I'm observing significant debromination, yielding 4-amino-1H-indole as a major byproduct. How can I prevent this?

A2: Debromination is a critical challenge, particularly with bromo-substituted aromatic rings. This side reaction occurs via hydrogenolysis and is highly dependent on the choice of reducing agent and catalyst.

Causality Analysis: The Carbon-Bromine (C-Br) bond on an aromatic ring can be susceptible to cleavage under certain reductive conditions. Catalysts like Palladium on Carbon (Pd/C) are notoriously efficient at catalyzing this hydrogenolysis, making them a poor choice for this specific substrate.[4][5] The goal is to choose a reduction system that chemoselectively targets the nitro group while leaving the C-Br bond intact.

Decision Matrix for Reagent Selection:

G start Goal: Reduce -NO₂ Preserve -Br pd_c H₂ / Pd/C start->pd_c metals Metal-based Reagents? pd_c->metals No pd_c_bad High Risk of Debromination AVOID pd_c->pd_c_bad Yes fe_nh4cl Fe / NH₄Cl in EtOH/H₂O metals->fe_nh4cl Fe-based sncl2 SnCl₂·2H₂O in EtOH or EtOAc metals->sncl2 Sn-based raney_ni H₂ / Raney Ni metals->raney_ni Catalytic fe_nh4cl_desc Excellent Selectivity Mild, neutral conditions Good for scale-up fe_nh4cl->fe_nh4cl_desc sncl2_desc Mild & highly selective Good functional group tolerance sncl2->sncl2_desc raney_ni_desc Lower dehalogenation risk than Pd/C Still requires H₂ atmosphere raney_ni->raney_ni_desc

Caption: Decision tree for selecting a debromination-free reducing agent.

Recommended Protocol: Iron in the presence of Ammonium Chloride This method is one of the most reliable for reducing nitroarenes without affecting aryl halides.[2][6] The reaction is typically run under neutral or slightly acidic conditions (from hydrolysis of NH₄Cl), which are much milder than using strong acids.[6]

ReagentMolar EquivalentsPurpose
This compound1.0Starting Material
Iron powder (<325 mesh)5.0 - 10.0Reducing Agent
Ammonium chloride (NH₄Cl)4.0 - 5.0Electrolyte/Proton Source
Ethanol/Water (e.g., 4:1)-Solvent

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the this compound and the solvent mixture (e.g., ethanol/water).

  • Reagent Addition: Add ammonium chloride and iron powder to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 2-7 hours.[2] Using finer, electrolytic grade iron can significantly reduce reaction time.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. It is crucial to add water before attempting to remove the alcohol solvent to prevent a potential uncontrolled exotherm.[2] Dilute with an organic solvent like ethyl acetate or dichloromethane and filter the mixture through a pad of Celite® to remove the iron sludge.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified further by column chromatography or recrystallization.

Q3: My TLC shows multiple unidentified spots, suggesting significant byproduct formation. What are the likely side reactions?

A3: Besides debromination, several other side reactions can occur, often indicated by streaking on TLC or multiple distinct spots.

Potential Side Reactions:

  • Partial Reduction: The reduction of a nitro group proceeds through nitroso (-NO) and hydroxylamino (-NHOH) intermediates.[7] If the reaction conditions are too mild or the reducing agent is depleted, these intermediates can accumulate. Catalytic hydrogenation, in particular, can be risky due to the potential for accumulation of unstable hydroxylamine intermediates.[8]

  • Indole Ring Degradation: The indole nucleus, while aromatic, can be sensitive to overly harsh acidic or reductive conditions. Strong acids combined with high temperatures can lead to polymerization or decomposition, resulting in tar formation.

  • Dimerization: Azo or azoxy compounds can form from the condensation of intermediates, particularly under certain conditions with reagents like LiAlH₄ (which is not recommended for aromatic nitro reductions for this reason).[4]

Mitigation Strategies:

  • Ensure Complete Reduction: Use a sufficient excess of the reducing agent and allow adequate reaction time to drive the reaction past the intermediate stages.

  • Control Temperature: Avoid excessive heating, especially when using strong acids. The Fe/NH₄Cl method is advantageous here due to its milder nature.[2]

  • Inert Atmosphere: While not always necessary for metal/salt reductions, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially concerning the sensitive amino-indole product.

  • N-Protection: For particularly challenging substrates or harsh conditions, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or TBDMS (tert-butyldimethylsilyl) can enhance stability, though this adds synthetic steps.[9][10]

Q4: The work-up is challenging, and I'm struggling to remove fine black solids and metal salts from my product. How can I improve purification?

A4: Work-up for reductions using metals like iron or tin is notoriously difficult due to the formation of fine, often colloidal, metal oxides and hydroxides.

Causality Analysis: In Fe/NH₄Cl reductions, the iron is oxidized to iron(II) and iron(III) species, which precipitate as a black sludge of oxides/hydroxides.[2] Similarly, SnCl₂ reductions produce tin oxides upon quenching.[11] These fine particulates can clog filters and co-elute with the product.

Optimized Work-up Protocol:

  • Post-Reaction Quench: After the reaction is complete, cool to a safe temperature (~40 °C) and, if using an alcohol solvent, dilute with water before removing the alcohol.[2]

  • Basification: Add a base, such as aqueous sodium carbonate (Na₂CO₃) or dilute ammonium hydroxide (NH₄OH), and stir for 15-30 minutes. This fully precipitates the metal salts as hydroxides, which are often more granular and easier to filter.

  • Filtration through a Filter Aid: Prepare a thick pad (2-3 cm) of Celite® or diatomaceous earth in a Büchner funnel. Wet the pad with the extraction solvent (e.g., ethyl acetate). Filter the reaction slurry through this pad. The fine metal particles will be trapped in the Celite matrix.

  • Thorough Washing: Wash the filter cake thoroughly with several portions of the extraction solvent to recover any product adsorbed onto the solids.

  • Liquid-Liquid Extraction: Proceed with a standard aqueous work-up on the combined filtrate. If emulsions form, adding brine can help break them.

Q5: My final product, 6-bromo-4-amino-1H-indole, appears to decompose or change color upon standing. How should I handle and store it?

A5: The product, an amino-indole, contains two electron-rich functionalities: an aniline-type amine and an indole ring. Both are susceptible to air oxidation.

Causality Analysis: Anilines are well-known to darken over time due to the formation of colored, oxidized oligomeric impurities. The indole ring itself can also be prone to oxidation. This instability is often accelerated by exposure to air (oxygen) and light. Similar instability has been noted for related diindolylamine compounds, which decompose over days even in solution at low temperatures.[10]

Handling and Storage Recommendations:

  • Inert Atmosphere: Handle the purified product under an inert atmosphere (N₂ or Ar) as much as possible.

  • Storage: For long-term storage, keep the solid product in a sealed vial under argon or nitrogen, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and stored in a freezer (-20 °C).

  • Immediate Use: If the product is an intermediate for a subsequent step, it is best to use it immediately after purification and characterization.

  • Salt Formation: If the free amine is not required for the next step, consider converting it to a more stable salt, such as the hydrochloride (HCl) salt. This can be achieved by dissolving the purified amine in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl in a non-protic solvent (e.g., HCl in dioxane). The resulting salt is typically a more stable, crystalline solid that is less prone to air oxidation.

References

  • A. R. Kiasat, F. Kazemi, and K. Nourbakhsh, "Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN," Asian Journal of Chemistry, vol. 18, no. 1, pp. 233-238, 2006. Available: [Link]

  • A. F. Abdel-Magid, C. A. Maryanoff, and K. G. Carson, "Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound," Tetrahedron Letters, vol. 31, no. 39, pp. 5595-5598, 1990. Available: [Link]

  • ACS GCI Pharmaceutical Roundtable, "Sn2+ reduction," ACS GCI Pharmaceutical Roundtable Reagent Guides. Available: [Link]

  • B. Zeynizadeh, S. Ashuri, and F. Hassanloie, "NaBH4/NiCl2•6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent," ResearchGate, May 2015. Available: [Link]

  • askIITians, "Reduction of aromatic nitro compounds using Sn and HCl gives:," askIITians, Jul. 2025. Available: [Link]

  • N. Hassanloie, B. Zeynizadeh, S. Ashuri, and F. Hassanloie, "NaBH4/NiCl2·6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent," Trade Science Inc., 2014. Available: [Link]

  • Organic Chemistry Portal, "Nitro Reduction - Common Conditions," . Available: [Link]

  • Sciencemadness Discussion Board, "Nitroaromatic Reduction w/Sn," Sciencemadness.org, Aug. 2011. Available: [Link]

  • F. D. Bellamy and K. Ou, "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium," Tetrahedron Letters, vol. 25, no. 8, pp. 839-842, 1984. Available: [Link]

  • F. T. Edelmann, "What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?," ResearchGate, Mar. 2020. Available: [Link]

  • J. D. St. Denis et al., "Diindolylamine Preparation and Stability Investigations," Molecules, vol. 23, no. 1, p. 147, Jan. 2018. Available: [Link]

  • Y. Liu et al., "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron," Advanced Synthesis & Catalysis, vol. 347, no. 11‐13, pp. 1527-1530, 2005. Available: [Link]

  • Reddit r/Chempros, "Nitro reduction conditions," Reddit, Feb. 2025. Available: [Link]

  • Organic Chemistry Portal, "Amine synthesis by nitro compound reduction," . Available: [Link]

  • Reddit r/Chempros, "Problems with Fischer indole synthesis," Reddit, Dec. 2021. Available: [Link]

  • K. Ramadas and N. Srinivasan, "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant," Synthetic Communications, vol. 22, no. 22, pp. 3189-3195, Dec. 1992. Available: [Link]

  • Calvin College, "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups," Calvin Digital Commons. Available: [Link]

  • ResearchGate, "(a) Reduction of the nitro group in 6a to obtain 11a, a possible... ," ResearchGate. Available: [Link]

  • I. Brezovac et al., "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives," Molecules, vol. 27, no. 19, p. 6608, Oct. 2022. Available: [Link]

  • A. R. L. Cecil et al., "Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst," Nature Communications, vol. 15, no. 1, p. 7244, Aug. 2024. Available: [Link]

  • Google Patents, "CN104292145A - Preparation method of 6-bromoindole derivative," Google Patents.
  • Frontiers, "Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase," Frontiers in Catalysis. Available: [Link]

  • Y. Aubakirov et al., "Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase," Journal of Chemical Technology and Metallurgy, vol. 53, no. 3, pp. 522-527, 2018. Available: [Link]

  • J. Org. Chem., "Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines," The Journal of Organic Chemistry, vol. 86, no. 15, pp. 10713–10723, Jul. 2021. Available: [Link]

  • O. R. Suárez-Castillo et al., "Synthesis of bromoindole alkaloids from Laurencia brongniartii," Journal of Natural Products, vol. 69, no. 11, pp. 1596-1600, Nov. 2006. Available: [Link]

  • National Institutes of Health, "Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3," National Institutes of Health, Apr. 2023. Available: [Link]

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Technical Support Center: Regioselectivity in Reactions of 6-Bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complex reactivity of 6-bromo-4-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile but challenging scaffold. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The inherent electronic biases of the indole nucleus, coupled with the strong, opposing directing effects of the C4-nitro and C6-bromo substituents, create a unique landscape of reactivity. This guide will help you master it.

Understanding the Electronic Landscape

The reactivity of this compound is governed by a complex interplay of electronic and steric effects. The indole ring is inherently electron-rich, with the highest electron density typically at the C3 position, making it the kinetic site for electrophilic attack.[1] However, the substituents dramatically alter this landscape:

  • 4-Nitro Group (-NO₂): This is a powerful electron-withdrawing group (-I, -M effect). It deactivates the entire ring system towards electrophilic aromatic substitution (EAS) by pulling electron density away.[2] Its presence makes the benzene portion of the indole significantly electron-deficient.

  • 6-Bromo Group (-Br): This is a deactivating but ortho, para-directing group for EAS due to a dominant electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).

  • Indole N-H: The lone pair on the nitrogen atom is integral to the aromaticity of the pyrrole ring. Deprotonation to form the indolate anion significantly increases the nucleophilicity of the ring system and alters the site of attack for various electrophiles.

This combination leads to several key challenges: reduced reactivity in electrophilic substitutions, potential for nucleophilic aromatic substitution at C6, and the need to carefully control conditions for metal-catalyzed cross-couplings.

FAQ 1: Electrophilic Aromatic Substitution (EAS)

Question: I am attempting a Vilsmeier-Haack formylation (POCl₃, DMF) on this compound, but I am getting no reaction or a complex mixture of products. How can I achieve selective C3-formylation?

Answer: This is a common and challenging issue. The powerful deactivating effect of the 4-nitro group significantly reduces the nucleophilicity of the entire indole ring, making it resistant to even potent electrophiles like the Vilsmeier reagent.[3] The inherent preference for C3 attack on indoles is fighting against a strong deactivating field.

Root Cause Analysis:

  • Insufficient Nucleophilicity: The primary reason for reaction failure is that the 4-nitro group has withdrawn too much electron density from the C3 position. Standard Vilsmeier-Haack conditions are often not strong enough to overcome this deactivation.[3]

  • Side Reactions: At higher temperatures, forced conditions can lead to decomposition or reaction at less deactivated positions, resulting in a complex product mixture.

Troubleshooting & Optimization Protocol:

Strategy 1: N-Protection to Modulate Reactivity

Protecting the indole nitrogen with an electron-donating group can sometimes mitigate the deactivating effect of the nitro group. However, for a Vilsmeier-Haack reaction, N-protection is generally not recommended as it can lead to decomposition or other undesired reactions. A better approach is to use a more potent formylating agent or alternative C3-functionalization strategies.

Strategy 2: Alternative C3-Functionalization Methods

If Vilsmeier-Haack fails, consider alternative methods that do not rely on the inherent nucleophilicity of the C3 position.

  • C3-Lithiation followed by Electrophilic Quench: This is a powerful but technically demanding method. It requires N-protection and carefully controlled low-temperature conditions.

    Step-by-Step Protocol:

    • N-Protection: Protect the N-H of this compound. A common choice is the phenylsulfonyl (PhSO₂) group, which is stable to lithiation conditions.[4]

    • Directed Lithiation: Cool the N-protected indole to -78 °C in an inert atmosphere (Argon).

    • Add a strong base like n-butyllithium (n-BuLi) or Lithium diisopropylamide (LDA). The base will selectively deprotonate the C2 position.

    • Allow the C2-lithiated species to warm slightly (e.g., to -40 °C) to allow for thermodynamic rearrangement to the more stable C3-lithiated anion.

    • Electrophilic Quench: At -78 °C, add your electrophile (e.g., DMF to install a formyl group).

    • Work-up: Quench the reaction with saturated aqueous ammonium chloride.

    • Deprotection: Cleave the N-protecting group under appropriate conditions.

Logical Flow for Troubleshooting EAS:

Caption: Troubleshooting workflow for electrophilic substitution.

FAQ 2: Nucleophilic Aromatic Substitution (SNAr)

Question: I want to displace the C6-bromo group with a nucleophile (e.g., an amine or alkoxide). What conditions are necessary, and will the C4-nitro group interfere?

Answer: The C4-nitro group is your greatest ally here. For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be electron-deficient, and there must be an electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negative charge in the intermediate (the Meisenheimer complex).[5][6] In this compound, the nitro group is para to the bromo group, providing strong activation for SNAr.

Mechanism & Key Considerations:

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the nitro group, which is the key stabilizing interaction.[7] The subsequent loss of the bromide ion restores aromaticity.

Recommended Protocol for SNAr:

  • Substrate: this compound.

  • Nucleophile: 1.5 - 3.0 equivalents of the desired amine, alcohol, or thiol.

  • Base: A non-nucleophilic base is often required to deprotonate the nucleophile (if it's not already an anion) and the indole N-H. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good choices. For less reactive amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is ideal as it can solvate the cation without interfering with the nucleophile.

  • Temperature: Reactions can often be run from room temperature to 120 °C, depending on the nucleophilicity of the attacking species. Monitor by TLC or LC-MS.

Data Summary: Typical Conditions for SNAr Reactions

NucleophileBaseSolventTemperature (°C)Expected Outcome
Secondary Amine (e.g., Piperidine)K₂CO₃DMF80 - 100High yield of 6-amino-4-nitro-1H-indole derivative.
Primary Alcohol (e.g., Methanol)NaHTHF/DMF25 - 60Formation of 6-methoxy-4-nitro-1H-indole.
Thiol (e.g., Thiophenol)Cs₂CO₃NMP60 - 90High conversion to the 6-thioether derivative.

Troubleshooting:

  • No Reaction: Increase the temperature, use a stronger base, or switch to a more polar solvent (DMSO is often superior). Ensure your reagents are anhydrous, especially when using strong bases like NaH.

  • N-Alkylation/Arylation: If your nucleophile is also a potential electrophile under certain conditions or if side reactions are occurring, consider protecting the indole N-H with a group stable to basic conditions but easily removable, such as a Boc group.

FAQ 3: Metal-Catalyzed Cross-Coupling Reactions

Question: I am struggling with a Suzuki-Miyaura coupling at the C6-bromo position. My yields are low, and I suspect the nitro group is poisoning the palladium catalyst. How can I improve this reaction?

Answer: This is a valid concern. While palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides, electron-withdrawing groups like nitro can sometimes interfere with the catalytic cycle.[8] However, with the right choice of ligand, base, and palladium precursor, these reactions can be highly successful. The key is to use an electron-rich, sterically hindered phosphine ligand that promotes the desired oxidative addition and reductive elimination steps while stabilizing the palladium catalyst.

Troubleshooting & Optimization Protocol for Suzuki Coupling:

Core Problem: The electron-deficient nature of the aryl bromide can make oxidative addition slower. Furthermore, the nitro group can potentially coordinate to the palladium center, inhibiting catalysis.

Optimized Conditions:

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. (2-5 mol%).

  • Ligand: Use a modern, electron-rich, sterically bulky biarylphosphine ligand. These are designed to accelerate the key steps of the catalytic cycle and are more resistant to deactivation. Excellent choices include SPhos, XPhos, or RuPhos. (4-10 mol%).

  • Base: A moderately strong inorganic base is typically required to activate the boronic acid for transmetalation.[9] K₃PO₄ or K₂CO₃ are often superior to stronger bases like alkoxides, which can be incompatible with the nitro group. Use at least 3 equivalents.

  • Solvent System: A mixture of an organic solvent and water is standard. Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF/H₂O are all effective systems.

  • Temperature: Typically between 80-110 °C.

Step-by-Step Protocol (Suzuki-Miyaura):

  • To an oven-dried flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1).

  • Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Decision Tree for Ligand Selection in Cross-Coupling:

Caption: Ligand and base selection guide for common cross-couplings.

FAQ 4: N-H vs. C-H Functionalization

Question: When I try to alkylate my indole using an alkyl halide and a base, I get a mixture of N-alkylated and C3-alkylated products. How can I control the regioselectivity?

Answer: The N-H vs. C3-alkylation is a classic regioselectivity problem in indole chemistry. The outcome is a delicate balance between the reaction conditions which dictate the nature of the indole nucleophile.[10]

  • N-Alkylation (Thermodynamic Product): This occurs when the indole N-H is fully deprotonated to form the indolate anion. The negative charge is formally on the nitrogen, making it a hard nucleophile that reacts readily with alkyl halides.

  • C3-Alkylation (Kinetic Product): This can occur when the neutral indole reacts as the nucleophile. The C3 position is the most nucleophilic carbon, and this pathway is often favored with highly reactive electrophiles or under conditions where the indole is not fully deprotonated.[10]

Controlling the Selectivity:

To Favor N-Alkylation:

The key is to generate and maintain a high concentration of the indolate anion.

  • Use a Strong Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) to irreversibly deprotonate the indole N-H.

  • Use a Polar Aprotic Solvent: Solvents like DMF or THF are ideal. They solvate the counter-ion (e.g., Na⁺) and leave the indolate anion highly reactive.[10]

  • Procedure: Pre-treat the this compound with NaH in DMF at 0 °C for 30-60 minutes to ensure complete formation of the anion before adding the alkyl halide.

To Favor C3-Alkylation:

This is more challenging for simple alkylations but can be achieved using specific catalytic methods.

  • Metal-Catalyzed Reactions: Transition-metal-free methods using Cs₂CO₃/Oxone® have been developed for the C3-alkylation of indoles with alcohols.[11]

  • Friedel-Crafts Type Reactions: Using a Lewis acid to activate an electrophile can direct the reaction to the C3 position.

Summary of Conditions for Selective Alkylation:

Desired ProductBaseSolventKey Strategy
N-Alkylation NaH, KHDMF, THFPre-form the indolate anion before adding the electrophile.
C3-Alkylation Cs₂CO₃ (with oxidant)VariesUse catalytic methods designed for C-H functionalization.

References

  • Otero, N., et al. (2010). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A. Available at: [Link]

  • Chemistry LibreTexts (2023). 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • Wikipedia (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Wikipedia (2023). Heck reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Royal Society of Chemistry (2020). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]

  • Stack Exchange (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Available at: [Link]

  • Scribd. 4 - Nucleophilic Aromatic Substitution. Available at: [Link]

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Technical Support Center: Purification of 6-bromo-4-nitro-1H-indole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the recrystallization of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest purity for your downstream applications.

Introduction to Recrystallization Challenges

This compound is a moderately polar molecule due to the presence of the electron-withdrawing nitro group and the polarizable bromine atom on the indole scaffold. These functional groups can lead to specific challenges during recrystallization, such as solvent selection, the formation of oils instead of crystals, and the removal of closely related impurities. This guide will address these issues from a mechanistic perspective to empower you with the knowledge to optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[1] Given the compound's moderate polarity, polar protic solvents are a good starting point. Alcohols such as ethanol and methanol are often effective for nitroaromatic compounds.[2][3] A mixed solvent system, like ethanol-water, can also be highly effective.[1] In this system, the compound is dissolved in the more soluble solvent (ethanol) at an elevated temperature, and the less soluble solvent (water) is added dropwise until the solution becomes cloudy, indicating the saturation point.[4]

Q2: What are the most likely impurities in a crude sample of this compound?

A2: Impurities often stem from the synthetic route. A common precursor for 6-bromoindoles is 4-bromo-2-nitrotoluene.[5] Therefore, potential impurities could include:

  • Starting materials: Unreacted precursors from the indole ring formation.

  • Positional isomers: Other bromo-nitro-indole isomers that may have formed during synthesis.

  • Byproducts of bromination/nitration: Poly-brominated or poly-nitrated species.[1]

  • Residual reagents: Acids or bases used in the synthesis.

Q3: How do the bromo and nitro groups influence the recrystallization process?

A3: The electron-withdrawing nitro group and the bromine atom increase the polarity of the indole ring. The nitro group, in particular, can participate in strong intermolecular dipole-dipole interactions and potentially hydrogen bonding with the N-H of the indole, influencing crystal lattice formation.[6] This can sometimes lead to the formation of very stable crystal lattices that are difficult to dissolve, or conversely, it can hinder crystallization if impurities disrupt these interactions. The bromine atom primarily adds to the molecular weight and can influence solubility in halogenated solvents.

Q4: My compound is colored. Does this mean it is impure?

A4: While this compound is expected to be a colored compound (likely yellow or brownish) due to the nitro-aromatic chromophore, a particularly dark or intense color may indicate the presence of colored impurities.[4] These can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals

Cause: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent and comes out of solution as a liquid at a temperature above its melting point.[7] This is common when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.

Solutions:

  • Increase the Solvent Volume: Add more of the primary solvent to the hot mixture to decrease the saturation level. This will lower the temperature at which the compound precipitates, hopefully below its melting point.[7]

  • Use a Lower-Boiling Point Solvent: If possible, switch to a solvent with a lower boiling point.

  • Modify the Solvent System: If using a mixed solvent system (e.g., ethanol-water), add more of the "good" solvent (ethanol) to the hot solution to ensure the compound stays dissolved at a higher temperature, then allow for slower cooling.

Problem 2: No Crystals Form Upon Cooling

Cause: This typically happens if too much solvent was used, and the solution is not saturated at the lower temperature.[8] It can also occur if the energy barrier for nucleation is too high.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[7]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to act as a template for crystal growth.[8]

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to boil it too vigorously, which could cause the compound to bump. Once the volume is reduced, allow the solution to cool again.[8]

  • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility.[8]

Problem 3: The Recovered Crystals are Still Impure

Cause: Impurities may have co-crystallized with the product. This can happen if the cooling process is too rapid or if the impurity has very similar solubility properties to the desired compound.

Solutions:

  • Slow Down the Cooling Process: Allow the hot solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. This allows for the selective formation of purer crystals.[8]

  • Perform a Second Recrystallization: A second recrystallization of the obtained crystals will likely result in a significant increase in purity.

  • Use Activated Charcoal: If colored impurities are suspected, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[4]

Problem 4: Low Yield of Recovered Crystals

Cause: A low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or washing the final crystals with a solvent at room temperature.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9]

  • Prevent Premature Crystallization: During hot gravity filtration, keep the funnel and receiving flask warm to prevent the compound from crystallizing in the funnel. This can be done by placing the setup on a hot plate or by adding a small amount of hot solvent to the funnel just before filtration.[4]

  • Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of the product.[9]

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool Cool Solution Slowly hot_filter->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect_crystals Collect Crystals via Vacuum Filtration crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No oiling_out->crystals_form No add_more_solvent Add More Hot Solvent and Re-cool oiling_out->add_more_solvent Yes check_purity Check Purity (e.g., Melting Point, TLC) collect_crystals->check_purity pure Pure Product check_purity->pure Purity OK impure Product Impure check_purity->impure Purity Not OK rerun Re-dissolve and Re-crystallize impure->rerun add_more_solvent->cool reduce_solvent Reduce Solvent Volume by Evaporation induce_crystallization->reduce_solvent Still No Crystals reduce_solvent->cool rerun->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Solvent Selection and Properties

The following table provides a list of common recrystallization solvents, ordered by decreasing polarity, to aid in your selection process.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds; often used as an anti-solvent with alcohols.[10]
Methanol65HighA good starting point for many polar organic compounds.[10]
Ethanol78HighSimilar to methanol, widely used for recrystallizing aromatic compounds.[2][10]
Acetone56Medium-HighA strong solvent, may dissolve the compound too well even when cold.[10]
Ethyl Acetate77MediumGood for compounds of intermediate polarity.[10]
Dichloromethane40Medium-LowLow boiling point can be advantageous, but it is a strong solvent.
Toluene111LowGood for less polar aromatic compounds.[10]
Hexane69LowSuitable for non-polar compounds; can be used as an anti-solvent with more polar solvents.[10]

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of this compound. The exact solvent and volumes should be determined through small-scale solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine an appropriate solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[9]

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[4]

  • Hot Gravity Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[4]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, you may place the flask in an ice bath for 15-20 minutes to maximize the yield.[8]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. For final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a desiccator.

References

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.
  • Murray, J. S., & Politzer, P. (2008). Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide. PNAS, 105(37), 13839-13841.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • University of Massachusetts Lowell. (n.d.). Recrystallization.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds.
  • BenchChem. (2025). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Retrieved from a hypothetical BenchChem technical document.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676493, 6-Bromoindole. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • Science Learning Center, University of Michigan-Dearborn. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
  • Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange. Retrieved from [Link]

  • YouTube. (2017, September 4). Preparation of 4-nitrobromobenzene and 2,4-dinitrobromobenzene from bromobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PubMed Central. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78502, 6-Nitro-1H-indole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. PubMed Central. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Bromo-3-nitro-1H-indole. Retrieved from [Link]

  • University resource. (n.d.). Crystallization Solvents.pdf.
  • Autech Industry Co.,Limited. (n.d.). This compound, min 97%, 10 grams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4- and 6-Substituted Nitroindoles. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 6-bromoindole derivative.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728764, 6-Methyl-4-nitro-1H-indole. Retrieved from [Link]

Sources

Common pitfalls in the handling and storage of "6-bromo-4-nitro-1H-indole"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-4-nitro-1H-indole

Welcome to the technical support guide for this compound (CAS No. 885520-50-3). This resource is designed for researchers, medicinal chemists, and process development scientists. The unique electronic properties conferred by the bromo and nitro substituents make this compound a valuable intermediate in organic synthesis.[1] However, these same functional groups also necessitate specific handling and storage protocols to ensure its integrity and the reproducibility of your experimental results. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges.

Section 1: Initial Receipt and Storage

This section focuses on the critical first steps after receiving the compound, which are fundamental to preventing degradation before it even enters your workflow.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of high-purity this compound?

High-purity this compound should be a solid, typically appearing as a yellow to light-brown crystalline powder. Significant deviation from this, such as a dark brown, black, or tar-like appearance, may indicate the presence of impurities or degradation and warrants immediate purity analysis before use.

Q2: What are the optimal long-term storage conditions for this compound?

The key to preserving the integrity of this compound is to mitigate exposure to heat, light, and atmospheric moisture. The presence of the electron-withdrawing nitro group can make the indole ring susceptible to certain degradation pathways. Based on data for structurally related nitro-bromo-aromatics, the following conditions are recommended.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes the rate of potential thermal decomposition.
Atmosphere Tightly sealed container, under inert gas (Argon or Nitrogen)Prevents slow oxidation and hydrolysis from atmospheric moisture.
Light Amber vial or stored in the darkNitroaromatic compounds can be light-sensitive, leading to photodecomposition.
Environment Store in a dry, well-ventilated place[2][3]Prevents moisture ingress and ensures safety.

Q3: I've received a new batch of this compound. What initial checks should I perform?

Before incorporating a new batch into a critical synthesis, a validation workflow is essential for reproducibility. The following diagram outlines a recommended procedure for qualifying a new or aged sample.

initial_assessment_workflow A Sample Received or Retrieved from Storage B Visual Inspection: Color & Physical State A->B C Compare to Reference: Is it a yellow/brown solid? B->C Consistent? D Perform Quick Purity Check (e.g., TLC, see Protocol 1) C->D Yes G Consider Purification (e.g., Recrystallization or Column Chromatography) C->G No (Dark/Tarry) E Single major spot observed? D->E F Proceed with Experiment E->F Yes E->G No (Multiple Spots) H Log Batch Number & Date; Store Appropriately F->H

Caption: Initial assessment workflow for this compound.

Section 2: Handling and Experimental Use

Proper technique during handling is crucial to avoid contamination, degradation, and ensure personnel safety.

Frequently Asked Questions (FAQs)

Q4: What personal protective equipment (PPE) is required when working with this compound?

Based on safety data for analogous compounds, this compound should be regarded as an irritant. The following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[2][3]

Q5: The compound is difficult to dissolve. What solvents are recommended?

This compound is generally poorly soluble in water and non-polar solvents like hexanes. For reactions, polar aprotic solvents are typically effective.

  • Good choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often used in syntheses involving nitroindoles.[4]

  • Moderate choices: Acetone, ethyl acetate, and acetonitrile may work for analytical purposes (like TLC or HPLC) or for reactions at elevated temperatures.

  • Causality: The polar nitro group and the indole N-H bond necessitate polar solvents for effective solvation. Always ensure your chosen solvent is anhydrous, as residual water can interfere with many subsequent reaction types.

Q6: I am observing unexpected side products or low yields in my reaction. What are the likely chemical incompatibilities?

The functionality of this compound presents several potential reactivities that can lead to pitfalls if not properly controlled.

Incompatible Reagent ClassPotential Pitfall & Scientific Explanation
Strong Reducing Agents (e.g., H₂, Pd/C; Fe/HCl; NaBH₄)The nitro group is readily reduced to an amine, yielding 6-bromo-4-amino-1H-indole.[1] This is a common synthetic transformation, but an undesired side reaction if the nitro group is required for subsequent steps.
Strong Bases (e.g., n-BuLi, LDA, NaH)The indole N-H proton is acidic (pKa ≈ 17) and will be deprotonated. While this is often a desired step for N-alkylation, unintended deprotonation can halt a desired reaction or initiate side reactions.
Strong Oxidizing Agents [5]Can lead to uncontrolled oxidation and decomposition of the indole ring system.
Strong Acids [5]Indoles are known to polymerize or degrade under strongly acidic conditions. The electron-withdrawing groups on this molecule offer some protection, but harsh acidic conditions should still be avoided.
Certain Nucleophiles The bromine at the C6 position can be displaced via nucleophilic aromatic substitution, particularly in the presence of a transition metal catalyst (e.g., in Buchwald-Hartwig or Suzuki coupling reactions). This is a useful feature but can be a pitfall if unintended.

Section 3: Troubleshooting and Advanced Topics

This section addresses specific problems and delves into the chemical logic behind the compound's stability.

Frequently Asked Questions (FAQs)

Q7: My sample has darkened significantly upon storage, even in the cold. What is the likely cause and is it still usable?

Darkening is a common indicator of impurity formation in nitroaromatic compounds. The primary cause is often a combination of slow oxidation and potential polymerization, which can be initiated by trace impurities, light, or air.

  • Actionable Advice: Do not assume the material is unusable. First, perform a purity analysis using Protocol 1 (TLC) or HPLC. If a single major spot/peak corresponding to the product is observed with minor colored impurities at the baseline, the material may be salvageable by purification. If multiple new spots/peaks are present, the sample has likely degraded significantly.

Q8: What are the primary degradation pathways for this compound?

Understanding potential degradation is key to troubleshooting. While a formal stability study is not publicly available, we can infer likely pathways based on the compound's structure.

degradation_pathways cluster_0 cluster_1 A This compound B Reduced Product (6-Bromo-4-amino-1H-indole) A->B  Strong Reducing Agents (e.g., Fe, H₂/Pd) C Polymeric/Oligomeric Byproducts A->C  Strong Acid / Light D Decomposition Products (NOx, HBr, COx) A->D  High Heat / Combustion

Caption: Plausible degradation pathways for this compound.

Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[5]

Experimental Protocols

Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a self-validating system to quickly assess the purity of your material before committing it to a large-scale reaction.

Materials:

  • TLC plate (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate (v/v) - this is a starting point and may require optimization.

  • Sample solution: Dissolve a tiny amount (~1 mg) of this compound in a few drops of ethyl acetate or acetone.

  • UV lamp (254 nm)

Procedure:

  • Preparation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Spotting: Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to air dry completely. Visualize the spots under a UV lamp.

  • Interpretation:

    • High Purity: A single, well-defined spot should be visible.

    • Impurities Present: The presence of multiple spots, or significant streaking from the baseline, indicates impurities. Colored, non-UV active impurities may be visible to the naked eye at the baseline.

References

  • Synthonix. (n.d.). This compound - [B26133]. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 97%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

Sources

Technical Support Center: HPLC Method Development for 6-bromo-4-nitro-1H-indole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analysis of 6-bromo-4-nitro-1H-indole and its related derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this specific class of compounds. My objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during method development and resolve common issues with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when approaching the analysis of nitro- and bromo-substituted indoles.

Q1: What are the key structural features of this compound that I should consider for HPLC method development?

A1: Understanding the analyte's chemistry is the foundation of good method development.

  • Indole Ring System: The indole nucleus contains a weakly basic nitrogen atom. This basicity can lead to undesirable interactions with acidic residual silanols on the surface of traditional silica-based HPLC columns, often resulting in peak tailing.[1][2][3]

  • Nitro Group (-NO2): This is a strong electron-withdrawing group and a powerful chromophore. Its presence makes UV detection highly effective, typically around 254 nm.[4][5]

  • Bromo Group (-Br): The bromine atom adds hydrophobicity (increasing retention in reversed-phase) and molecular weight.

  • Overall Polarity: The combination of the nonpolar indole and bromo groups with the polar nitro group results in a molecule of intermediate polarity, making it an ideal candidate for reversed-phase HPLC.

Q2: What is a good starting point for a reversed-phase HPLC method for these compounds?

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µmProvides a good balance of efficiency and backpressure. C18 is a versatile, nonpolar stationary phase.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of residual silanols on the column, minimizing peak tailing.[3][6] Formic acid is volatile and MS-compatible.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.[7]
Gradient 10% to 90% B over 15 minutesA broad gradient is effective for scouting, ensuring elution of the parent compound and any related impurities or derivatives with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmThe nitroaromatic structure provides strong absorbance at this wavelength.[4][5] A photodiode array (PDA) detector is ideal for confirming peak purity and identifying the optimal wavelength.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Vol. 5-10 µLA good starting point to avoid column overload.

Q3: My analyte is a basic indole derivative. Which column should I choose to avoid peak tailing?

A3: Peak tailing for basic compounds is a classic challenge in reversed-phase HPLC, primarily caused by secondary interactions with acidic silanol groups on the silica surface.[2][6][8] To mitigate this, consider these column technologies:

  • End-capped Columns: These columns have been treated to block a majority of the residual silanol groups, significantly reducing the sites available for secondary interactions.[2][3]

  • Phenyl-Hexyl Phases: The phenyl stationary phase can offer alternative selectivity for aromatic compounds like indoles through pi-pi interactions. This can be particularly useful for separating structurally similar derivatives.[5]

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This creates a hydrating layer that shields the analytes from the silica surface, leading to symmetrical peaks for basic compounds even at neutral pH.[2]

Part 2: Troubleshooting Guide

This section is structured as a problem-solving workflow for issues you may encounter after running your initial method.

Workflow: Troubleshooting HPLC Method Issues

G start Problem Observed p1 Poor Peak Shape (Tailing/Fronting) start->p1 p2 Inadequate Resolution start->p2 p3 Retention Time Drift start->p3 p4 Low Sensitivity start->p4 s1_1 Tailing Peak? Check for Silanol Interactions p1->s1_1 s2_1 Modify Organic Modifier p2->s2_1 s2_3 Optimize Gradient Slope p2->s2_3 s2_5 Try a Different Column (e.g., Phenyl or C8) p2->s2_5 s3_1 Ensure Column Equilibration p3->s3_1 s3_2 Check for Leaks p3->s3_2 s3_3 Use Buffered Mobile Phase p3->s3_3 s4_1 Optimize Detection Wavelength (Use PDA/DAD) p4->s4_1 s4_2 Increase Concentration (If not overloading) p4->s4_2 s4_3 Check Detector Lamp Health p4->s4_3 s1_2 Lower Mobile Phase pH (e.g., 0.1% TFA, pH < 3) s1_1->s1_2 Yes s1_4 Fronting Peak? Check for Overload s1_1->s1_4 No s1_3 Use End-Capped or Polar-Embedded Column s1_2->s1_3 s1_5 Dilute Sample or Reduce Injection Volume s1_4->s1_5 Yes s2_2 Change Acetonitrile to Methanol (Alters Selectivity) s2_1->s2_2 s2_4 Make Gradient Shallower (e.g., 1%/min) s2_3->s2_4

Caption: Troubleshooting decision tree for common HPLC issues.

Q4: My main peak is tailing significantly. What is the cause and how do I fix it?

A4: This is the most common issue for indole-containing compounds.

  • Cause: The likely culprit is a secondary ionic interaction between the basic nitrogen on the indole ring and ionized, acidic silanol groups (-Si-O⁻) on the stationary phase surface. This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main band, creating a "tail".[2][3][8]

  • Solutions (in order of preference):

    • Lower Mobile Phase pH: The most effective solution is to operate at a low pH (typically 2.5 - 3.0).[1][6] By adding an acid like 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous mobile phase, you protonate the silanol groups (-Si-OH), neutralizing their negative charge and eliminating the ionic interaction.

    • Use a Modern Column: Switch to a high-purity silica column that is fully end-capped or features a polar-embedded ligand.[2] These are designed specifically to minimize silanol activity.

    • Increase Buffer Strength: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate) can help mask silanol interactions, though this is less effective than pH adjustment and not suitable for LC-MS.[6]

    • Use a Competing Base (Legacy approach): In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase.[1] The TEA preferentially interacts with the active silanol sites, shielding the analyte from them. However, this approach can shorten column lifetime and suppress MS signals, and is largely unnecessary with modern columns.

Q5: I can't separate two closely related derivatives. How can I improve resolution?

A5: Resolution is a function of efficiency, selectivity, and retention. To improve it, you must change one of these factors.

  • Change Selectivity (Most Powerful):

    • Switch Organic Modifier: The choice between acetonitrile and methanol can significantly alter elution order. Methanol is a protic solvent and a better hydrogen-bond donor, which can change its interaction with your analytes compared to the aprotic acetonitrile.

    • Change Stationary Phase: If modifying the mobile phase isn't enough, change the column. Moving from a C18 to a Phenyl-Hexyl column introduces pi-pi interactions, which can be highly effective for separating aromatic isomers. A C8 column can be used if you need less retention.

  • Increase Efficiency:

    • Use a Longer Column or Smaller Particles: Increasing column length (e.g., 150 mm to 250 mm) or decreasing particle size (e.g., 5 µm to <3 µm) will generate narrower peaks, which may be sufficient to resolve them. Be aware this will increase backpressure.

  • Increase Retention/Optimize Gradient:

    • Decrease Gradient Slope: If your peaks are eluting early in a gradient, make the gradient shallower (e.g., change from a 5-95% B in 10 min to 5-50% B in 20 min). This gives the analytes more time to interact with the stationary phase, improving separation.

Part 3: Method Development and Validation Protocol

A structured approach ensures a robust and reliable analytical method. This protocol is designed to be compliant with general principles outlined in ICH Q2(R1).[9][10][11]

Step-by-Step Experimental Protocol

1. Analyte Characterization & System Preparation

  • Determine the pKa and UV spectrum of this compound. The UV spectrum will confirm the optimal detection wavelength.

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., Methanol or Acetonitrile) at approximately 1 mg/mL.

  • Prepare fresh mobile phases (e.g., A: 0.1% Formic Acid in HPLC-grade water; B: Acetonitrile). Filter and degas all mobile phases to prevent blockages and baseline noise.[7]

2. Initial Scouting and Column Selection

  • Using the starting conditions from the table in Q2, perform an injection on a C18 column.

  • Evaluate the initial chromatogram for peak shape, retention time, and presence of any impurities.

  • If peak shape is poor (tailing factor > 1.5), switch to a column with lower silanol activity (e.g., a modern end-capped C18 or a Phenyl column) before further optimization.

3. Mobile Phase & Gradient Optimization

  • Objective: Achieve a retention factor (k) between 2 and 10 for the main peak and adequate resolution from all other peaks.

  • Isocratic vs. Gradient: If all peaks elute within a narrow time frame, an isocratic method may be suitable. If there is a wide range of polarities, a gradient is necessary.

  • Gradient Optimization:

    • Adjust the initial and final %B to bracket the elution of your compounds.

    • Modify the gradient slope (as described in Q5) to improve the separation of closely eluting peaks.

    • Introduce isocratic holds if necessary to improve resolution in specific regions of the chromatogram.

4. Method Validation (ICH Q2(R1) Guideline)

  • Once the method is optimized, it must be validated to prove it is suitable for its intended purpose.[9][11][12] Key validation parameters include:

    • Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).

    • Linearity: Analyze a series of at least five concentrations across the expected range. Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.998 is typical).

    • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration).

    • Precision (Repeatability & Intermediate Precision): Assess the variability of results from multiple injections of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Robustness: Intentionally make small variations in method parameters (e.g., pH ±0.1, column temperature ±2°C, flow rate ±5%) to ensure the method remains reliable.

Method Development Workflow Diagram

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analytical Goal (e.g., Purity, Assay) char Characterize Analyte (pKa, UV Spectra, Solubility) start->char scout Initial Scouting Run (Broad Gradient, C18 Column) char->scout eval1 Evaluate Peak Shape (Tailing Factor < 1.5?) scout->eval1 col_sel Select Appropriate Column (End-capped, Phenyl, etc.) eval1->col_sel No mob_opt Optimize Mobile Phase (pH, Organic Modifier) eval1->mob_opt Yes col_sel->mob_opt grad_opt Optimize Gradient Profile (Slope, Time, Holds) mob_opt->grad_opt final Final Optimized Method grad_opt->final validate Perform Method Validation (ICH Q2(R1) Guidelines) final->validate ssp Define System Suitability Parameters validate->ssp doc Document Method and Validation Report ssp->doc

Caption: A systematic workflow for HPLC method development and validation.

References

  • Błazewicz, A., Fijałek, Z., & Warowna-Grześkiewicz, M. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Dwight Stoll. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

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Validation & Comparative

A Predictive Guide to the Spectroscopic Analysis of 6-bromo-4-nitro-1H-indole: An In-Depth Technical Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indole scaffold remains a cornerstone for the design of novel functional molecules. Its inherent aromaticity and electron-rich nature make it a privileged structure in a multitude of biologically active compounds. The targeted introduction of substituents onto the indole ring is a key strategy for modulating its electronic properties and, consequently, its biological activity. This guide provides a comprehensive analysis of 6-bromo-4-nitro-1H-indole, a halogenated nitroindole with significant potential as a synthetic intermediate.

Given the scarcity of publicly available experimental spectral data for this specific molecule, this guide will focus on a predictive analysis of its Nuclear Magnetic Resonance (NMR) spectra, grounded in established principles of organic spectroscopy and supported by data from analogous compounds. We will delve into the anticipated ¹H and ¹³C NMR spectral features, offering a rationale for the expected chemical shifts and coupling patterns. Furthermore, we will present a comparative overview of alternative analytical techniques that can be employed for the structural elucidation and purity assessment of this and related indole derivatives.

The Structural Context: Synthesis of this compound

The most probable synthetic route to this compound is the Leimgruber-Batcho indole synthesis.[1][2] This powerful and versatile method allows for the construction of the indole ring from an appropriately substituted o-nitrotoluene. The general workflow for this synthesis is depicted below.

cluster_start Starting Material cluster_reagents Key Reagents cluster_product Final Product start 4-Bromo-2-methyl-5-nitroaniline intermediate Intermediate Enamine start->intermediate Enamine Formation reagent1 DMF-DMA reagent1->intermediate reagent2 Reducing Agent (e.g., H₂, Pd/C) product This compound reagent2->product intermediate->product Reductive Cyclization

Figure 1: A conceptual workflow for the Leimgruber-Batcho synthesis of this compound.

This synthetic pathway involves the initial formation of an enamine from the starting o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole ring system. The choice of reducing agent is critical and can be tailored to the specific functionalities present in the molecule.[1]

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the indole ring. To predict their chemical shifts, we will start with the known values for the parent 1H-indole and then consider the electronic effects of the bromo and nitro substituents.

Baseline Spectrum: 1H-Indole

The approximate chemical shifts for the protons of 1H-indole in a non-polar solvent like CDCl₃ are provided in the table below.[3]

ProtonChemical Shift (ppm)Multiplicity
H1 (N-H)~8.1br s
H2~7.2t
H3~6.5t
H4~7.6d
H5~7.1t
H6~7.1t
H7~7.6d

Substituent Effects of Bromine and Nitro Groups

Both the bromine atom at C6 and the nitro group at C4 are electron-withdrawing groups. The nitro group is a particularly strong deactivating group, exerting its influence through both inductive (-I) and resonance (-M) effects. The bromine atom is also deactivating, primarily through its inductive effect, although it has a weak activating resonance effect (+M). The net result of these substituents will be a general downfield shift (to higher ppm values) for the remaining protons on the aromatic ring, especially those in close proximity.

The Hammett constants provide a quantitative measure of the electronic effects of substituents on an aromatic ring.[4][5] The nitro group has a large positive σp value, indicating strong electron withdrawal, while the value for bromine is smaller but still positive.

Predicted ¹H NMR Spectrum of this compound

Based on these principles, we can predict the following features in the ¹H NMR spectrum of this compound:

Predicted ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityRationale for Prediction
H1 (N-H)> 8.5br sThe electron-withdrawing groups will decrease the electron density on the nitrogen, leading to a significant downfield shift of the N-H proton.
H2~7.4 - 7.6dExpected to be a doublet due to coupling with H3. The overall electron withdrawal from the benzene ring will cause a downfield shift compared to indole.
H3~6.7 - 6.9dExpected to be a doublet due to coupling with H2. This proton is on the pyrrole ring and will be less affected by the substituents on the benzene ring compared to the aromatic protons.
H5~7.8 - 8.0dThis proton is ortho to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift. It will appear as a doublet due to coupling with H7.
H7~7.9 - 8.1dThis proton is ortho to the bromine atom and meta to the nitro group. It will experience a downfield shift due to both substituents and will appear as a doublet due to coupling with H5.

Predictive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Similar to the ¹H NMR analysis, we can predict the ¹³C chemical shifts by considering the substituent effects on the baseline spectrum of 1H-indole.

Baseline Spectrum: 1H-Indole

The approximate ¹³C chemical shifts for 1H-indole are as follows:[6][7]

CarbonChemical Shift (ppm)
C2~124
C3~102
C3a~128
C4~120
C5~121
C6~122
C7~111
C7a~136

Predicted ¹³C NMR Spectrum of this compound

The electron-withdrawing bromo and nitro groups will have a pronounced effect on the ¹³C chemical shifts. The carbons directly attached to these substituents (C4 and C6) will be significantly deshielded (shifted downfield). The ipso-carbon attached to the nitro group (C4) is expected to show a large downfield shift, while the carbon attached to the bromine (C6) will also be shifted downfield, though to a lesser extent. The other carbons in the benzene ring will also experience downfield shifts due to the overall decrease in electron density.

Predicted CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
C2~125 - 127Minor downfield shift due to the overall electron-withdrawing nature of the substituted benzene ring.
C3~103 - 105Minor downfield shift.
C3a~129 - 131Downfield shift due to proximity to the substituted benzene ring.
C4~140 - 145Significant downfield shift due to the strong deshielding effect of the attached nitro group.
C5~123 - 125Downfield shift due to the influence of the adjacent nitro group.
C6~115 - 120The chemical shift of the carbon bearing the bromine atom is influenced by both inductive and heavy atom effects.
C7~113 - 115Downfield shift due to the ortho-bromo and meta-nitro substituents.
C7a~137 - 139Downfield shift due to the overall deactivation of the benzene ring.

A Comparative Look at Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization of this compound would involve a suite of analytical techniques.

Workflow for Comprehensive Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis hplc Purity Analysis (HPLC) purification->hplc

Figure 2: A typical workflow for the synthesis and comprehensive analytical characterization of a substituted indole.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.[8][9] For this compound (C₈H₅BrN₂O₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio). Fragmentation patterns can also provide structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10][11] The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

  • N-H stretch: A sharp peak around 3400-3300 cm⁻¹.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Asymmetric and symmetric NO₂ stretches: Strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[12]

  • C=C stretches (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-N stretch: In the 1350-1250 cm⁻¹ region.

  • C-Br stretch: Typically in the fingerprint region, below 700 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[13][14] The indole ring system has characteristic UV absorption bands. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indole.[13][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of a synthesized compound.[16][17] A validated HPLC method can separate the target compound from any starting materials, by-products, or other impurities. By using a diode-array detector (DAD), the UV-Vis spectrum of the main peak can be obtained, further confirming its identity.

Conclusion

References

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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of 6-bromo-4-nitro-1H-indole, a substituted indole of interest to researchers in medicinal chemistry and pharmacology. By dissecting its fragmentation pathways, we aim to provide a robust framework for its identification and characterization, while drawing comparisons to related indole analogs to highlight the influence of its unique substitution pattern.

The Structural Context: Predicting Fragmentation Behavior

The fragmentation of this compound in a mass spectrometer is dictated by the interplay of its three core components: the indole scaffold, the bromine substituent, and the nitro group. Each imparts distinct electronic and stability characteristics that govern bond cleavages upon ionization.

  • Indole Nucleus: The indole ring system is inherently stable. A characteristic fragmentation pathway for simple indoles involves the loss of hydrogen cyanide (HCN) from the pyrrole ring, a testament to the stability of the resulting aromatic cation[1].

  • Bromo Substituent: The presence of bromine introduces a distinctive isotopic pattern in the mass spectrum. Due to the near-equal natural abundance of its two stable isotopes, 79Br and 81Br, any bromine-containing fragment will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity[2]. The carbon-bromine bond is also a potential site of cleavage, leading to the loss of a bromine radical.

  • Nitro Group: The nitro group is a strongly electron-withdrawing substituent that significantly influences the fragmentation cascade. Common fragmentation pathways for nitroaromatic compounds include the loss of a nitro radical (•NO2) and the loss of nitric oxide (•NO), often preceded by rearrangement[3][4].

Based on these foundational principles, we can anticipate a complex and informative fragmentation pattern for this compound, characterized by competing and sequential losses of these functional groups.

Comparative Fragmentation Analysis: this compound vs. Simpler Analogs

To fully appreciate the fragmentation pattern of our target molecule, a comparative analysis with simpler, related indoles is instructive. We will consider the expected fragmentation of 6-bromo-1H-indole and a generic nitroindole to build a comprehensive picture.

Experimental Workflow: Acquiring Mass Spectra

A standardized protocol for analyzing these compounds via Electrospray Ionization (ESI) Mass Spectrometry is outlined below. ESI is a soft ionization technique that typically yields a prominent protonated molecule ([M+H]+), which can then be subjected to collision-induced dissociation (CID) to induce fragmentation (MS/MS).

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis a Dissolve 1 mg of indole derivative in 1 mL of Methanol b Dilute to 10 µg/mL with 50:50 Acetonitrile:Water + 0.1% Formic Acid a->b c Filter through 0.22 µm syringe filter b->c d Infuse sample into ESI source c->d Introduce into instrument e Acquire full scan MS spectrum (Positive Ion Mode) d->e f Isolate [M+H]+ ion e->f g Perform Collision-Induced Dissociation (CID) f->g h Acquire MS/MS product ion spectrum g->h

Figure 1: A generalized experimental workflow for ESI-MS/MS analysis of indole derivatives.
Data Interpretation and Comparison

The following table summarizes the predicted key fragment ions for this compound and its simpler analogs. The molecular weight of this compound is approximately 241.0 g/mol for the 79Br isotope.

Compound Molecular Ion [M+H]+ (m/z) Key Fragment Ions (m/z) Plausible Neutral Loss
6-bromo-1H-indole 196/198117Br•
90Br•, HCN
Aryl-nitroindole 163133NO
117NO2
90NO2, HCN
This compound 242/244 212/214 NO
196/198 NO2
169/171 NO, HCN
116 Br•, NO2
89 Br•, NO2, HCN

Table 1: Comparison of predicted key fragment ions for this compound and related compounds.

Proposed Fragmentation Pathway for this compound

Based on the established fragmentation rules and comparative data, we propose the following fragmentation cascade for the [M+H]+ ion of this compound upon CID.

fragmentation_pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation cluster_tertiary Tertiary Fragmentation M [M+H]+ m/z 242/244 A [M+H - NO]+ m/z 212/214 M->A -NO B [M+H - NO2]+ m/z 196/198 M->B -NO2 C [M+H - NO - HCN]+ m/z 185/187 A->C -HCN D [M+H - NO2 - Br]+ m/z 117 B->D -Br E [M+H - NO2 - HCN]+ m/z 169/171 B->E -HCN F [M+H - NO2 - Br - HCN]+ m/z 90 D->F -HCN

Sources

A Senior Application Scientist's Guide to Strategic Isomer Selection: 6-bromo-4-nitro-1H-indole vs. 5-bromo-4-nitro-1H-indole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the indole scaffold remains a "privileged" structure, central to countless therapeutic agents. The strategic functionalization of this nucleus is paramount in modulating pharmacological activity. This guide provides an in-depth comparative analysis of two key synthetic building blocks: 6-bromo-4-nitro-1H-indole and 5-bromo-4-nitro-1H-indole . We will dissect the nuances of their synthesis, explore the subtle yet critical differences in their reactivity, and provide a framework for rational isomer selection in drug discovery programs. This analysis is grounded in established chemical principles and supported by experimental data from analogous systems, offering actionable insights for the practicing chemist.

Introduction: The Strategic Value of Bromo-Nitro-Indoles

The introduction of both a bromine atom and a nitro group onto the indole core creates a uniquely versatile synthetic intermediate.

  • The Bromo Group : Serves as a robust synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). Its position on the benzene ring dictates the trajectory of molecular elaboration.

  • The Nitro Group : Acts as a powerful electron-withdrawing group (EWG), profoundly altering the electronic landscape of the indole. More importantly, it is a masked amine. Its reduction to the corresponding 4-aminoindole is a gateway to a vast chemical space, enabling the formation of amides, sulfonamides, and other functionalities crucial for targeting protein active sites.

The choice between the 6-bromo and 5-bromo isomer is not trivial. It impacts not only the synthetic route but also the steric and electronic properties of all subsequent derivatives, ultimately influencing biological activity. This guide aims to illuminate the key decision points in selecting the optimal isomer for a given synthetic objective.

Part 1: Synthesis of Bromo-Nitro-Indole Building Blocks

Direct electrophilic nitration of a bromoindole or bromination of a nitroindole often results in complex mixtures or undesired regioselectivity, with a strong preference for substitution at the C3 position of the electron-rich pyrrole ring. Therefore, constructing the desired 4-nitro isomers typically requires a more controlled, multi-step approach starting from a suitably substituted benzene ring.

The Leimgruber-Batcho indole synthesis is a powerful and widely adopted method for this purpose, starting from an ortho-nitrotoluene derivative.[1][2] This two-step process involves the formation of a reactive enamine followed by a reductive cyclization.[3][4]

Proposed Synthetic Pathway: Leimgruber-Batcho Approach

The most logical and versatile route to both target isomers begins with appropriately substituted 2-methyl-3-nitroaniline precursors. The general workflow is outlined below.

Leimgruber_Batcho cluster_start Starting Materials cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization start_A 4-Bromo-2-methyl- 3-nitroaniline enamine_A Enamine Intermediate (from 6-Bromo Isomer) start_A->enamine_A DMF-DMA, Pyrrolidine, Δ start_B 5-Bromo-2-methyl- 3-nitroaniline enamine_B Enamine Intermediate (from 5-Bromo Isomer) start_B->enamine_B DMF-DMA, Pyrrolidine, Δ product_A 6-Bromo-4-nitro- 1H-indole enamine_A->product_A Reducing Agent (e.g., H₂, Pd/C) product_B 5-Bromo-4-nitro- 1H-indole enamine_B->product_B Reducing Agent (e.g., H₂, Pd/C)

Figure 1: General Leimgruber-Batcho workflow for synthesizing the target bromo-nitro-indoles.

Experimental Protocol: Proposed Leimgruber-Batcho Synthesis

This protocol is adapted from analogous syntheses of substituted 4-nitroindoles.[4][5][6]

Step 1: Enamine Formation (Example for 6-Bromo Isomer)

  • To a solution of 4-bromo-2-methyl-3-nitroaniline (1.0 eq) in dry N,N-dimethylformamide (DMF, ~3-4 mL per mmol of aniline), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.5 eq) and pyrrolidine (1.1 eq).

  • Heat the reaction mixture at 110-120 °C under an inert atmosphere (N₂) for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude red-brown solid is the enamine intermediate. It can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine intermediate from Step 1 in a suitable solvent mixture, such as ethanol/ethyl acetate (1:1).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~10 mol%).

  • Subject the mixture to hydrogenation (H₂) at a pressure of 50-60 psi. The reaction can be run at room temperature or with gentle heating (40-50 °C) to increase the rate.

  • Monitor the reaction by TLC until the enamine is consumed (typically 4-12 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final This compound .

The same two-step procedure would be applied to 5-bromo-2-methyl-3-nitroaniline to yield 5-bromo-4-nitro-1H-indole . The primary challenge lies in the synthesis of the substituted ortho-nitrotoluene precursors, which is beyond the scope of this guide but is achievable through established aromatic chemistry.

Part 2: Comparative Reactivity & Synthetic Utility

The positional difference of the bromine atom—meta (in the 5-bromo isomer) or para (in the 6-bromo isomer) to the C4-nitro group—is the fundamental driver of their differential reactivity.

Electronic Landscape

The C4-nitro group is a potent EWG, deactivating the benzene portion of the indole ring towards electrophilic substitution through both its inductive (-I) and resonance (-M) effects. This effect is critical for subsequent transformations.

Electronic_Effects cluster_A 5-Bromo-4-nitro-1H-indole cluster_B This compound node5 Br at C5 effect5 C-Br bond is meta to NO₂. -I effect from NO₂ dominates. Resonance withdrawal from NO₂ does not directly polarize C5-Br. node5->effect5 reactivity_comp Reactivity Comparison effect5->reactivity_comp Slightly less activated C-Br node6 Br at C6 effect6 C-Br bond is para to NO₂. -I and -M effects from NO₂ are combined. Strong polarization of C6-Br bond (δ+ at C6). node6->effect6 effect6->reactivity_comp Highly activated C-Br

Figure 2: Influence of nitro group position on C-Br bond activation.

  • 5-Bromo-4-nitro-1H-indole : The bromine at C5 is meta to the nitro group. The electron-withdrawing influence on the C5-Br bond is primarily inductive.

  • This compound : The bromine at C6 is para to the nitro group. Here, the powerful resonance-withdrawing (-M) effect of the nitro group extends directly to the C6 position, creating a more electron-deficient carbon and a more polarized C-Br bond.

Key Transformation 1: Suzuki-Miyaura Cross-Coupling

This reaction is the cornerstone of derivatization for these building blocks. The higher activation of the C6-Br bond suggests that couplings involving This compound may proceed under milder conditions or with lower catalyst loadings than those with the 5-bromo isomer.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Bromo-Indole Scaffolds (Note: Data is for parent bromo-indoles/indazoles to establish a baseline, as direct comparative data for the 4-nitro analogues is not available in the literature. The presence of the 4-nitro group is expected to accelerate these reactions.)

SubstrateCatalyst / LigandBaseSolventTemp (°C) / Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃DME80 °C / 2 h~95%[7]
6-BromoindolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60 °C / 5-8 h~95%[8]
7-BromoindolePd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 °C / 4 h~70%[9]

Experimental Protocol: General Suzuki-Miyaura Coupling

  • To a microwave vial or Schlenk tube, add the bromo-nitro-indole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and/or ligand (e.g., SPhos, 5-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar).

  • Add a degassed solvent system (e.g., Dioxane/H₂O, DME, or Toluene/EtOH/H₂O).

  • Heat the reaction to the desired temperature (typically 80-120 °C) with stirring until TLC or LC-MS indicates consumption of the starting material.

  • Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.

Key Transformation 2: Reduction of the Nitro Group

The conversion of the 4-nitro group to a 4-amino group is essential for many medicinal chemistry applications. A primary concern during this step is the potential for hydrodebromination (loss of the bromine atom). Therefore, the choice of reducing agent is critical.

  • Catalytic Hydrogenation : Standard conditions like H₂ with Pd/C are often too harsh and can readily cleave the C-Br bond. Using Raney Nickel is a common strategy to mitigate this issue.[10]

  • Chemical Reduction : Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are highly effective and chemoselective, reliably reducing the nitro group while leaving the C-Br bond intact.[11][12] These methods are generally preferred for substrates containing aryl halides.

Table 2: Recommended Conditions for Chemoselective Nitro Group Reduction

Reagent(s)SolventTemperatureKey AdvantagesReference
SnCl₂·2H₂OEtOH or EtOAcRefluxExcellent chemoselectivity for NO₂ over C-Br; tolerant of many functional groups.[10][11]
Fe powder / NH₄ClEtOH / H₂ORefluxInexpensive, effective, and environmentally benign.[3]
H₂ (1 atm), Raney NiMeOH or EtOHRoom TempMilder than Pd/C; reduces risk of hydrodebromination.[1][10]

Experimental Protocol: Nitro Reduction with SnCl₂

  • Suspend the bromo-nitro-indole (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in one portion.

  • Heat the mixture to reflux (approx. 80 °C) and stir until the starting material is consumed (monitor by TLC, typically 1-3 hours).

  • Cool the reaction to room temperature and pour it into ice.

  • Carefully basify the mixture to pH 8-9 with a saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute NaOH. This will precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry (Na₂SO₄), and concentrate to yield the crude 4-amino-bromo-indole, which can be purified by chromatography.

The reactivity difference between the two isomers in the nitro reduction is expected to be minimal, as the reaction occurs at the nitro group itself and is not strongly influenced by the remote bromine substituent.

Part 3: Strategic Applications in Bioactive Scaffolds

While direct patent literature explicitly starting from these two isomers for named kinase inhibitors is sparse, the resulting 4-amino-5-bromo-indole and 4-amino-6-bromo-indole cores are highly valuable scaffolds. The choice of one over the other is a strategic decision in drug design.

  • 4-Amino-6-bromo-1H-indole : This scaffold places the key 4-amino group adjacent to a vacant C5 position and a C6 position ready for diversification via cross-coupling. This is particularly useful for synthesizing inhibitors where a vector extending from the C6 position is required to access a specific sub-pocket in a protein's active site.

  • 4-Amino-5-bromo-1H-indole : In this isomer, the bromine is adjacent to the critical 4-amino group. This arrangement can be used to:

    • Introduce Steric Hindrance : The bulky bromine atom can be used to control the conformation of substituents placed on the 4-amino group.

    • Modulate Basicity : The electron-withdrawing nature of the adjacent bromine can fine-tune the pKa of the 4-amino group, affecting its role as a hydrogen bond donor.

    • Create Orthogonal Synthetic Handles : Derivatization can occur at the 4-amino position, followed by a later-stage cross-coupling at C5, providing synthetic flexibility.

For example, many kinase inhibitors utilize an amino-heterocycle core to form key hydrogen bonds with the "hinge" region of the kinase. The substitution pattern on the indole ring is then optimized to achieve potency and selectivity by interacting with other regions of the ATP-binding site. The choice between a 5-bromo or 6-bromo starting material would be dictated by the specific topology of the target kinase.

Conclusion and Recommendation

Both This compound and 5-bromo-4-nitro-1H-indole are high-value building blocks for constructing complex molecular architectures. While their synthesis requires a strategic, multi-step approach like the Leimgruber-Batcho synthesis, their true value lies in their differential reactivity and the distinct structural opportunities they present.

Summary Table of Key Differences

FeatureThis compound5-Bromo-4-nitro-1H-indoleRecommendation for Selection
C-Br Bond Position para to NO₂meta to NO₂-
C-Br Reactivity Higher . Activated by -I and -M effects.Lower . Activated primarily by -I effect.Choose 6-bromo for milder Suzuki conditions or for coupling with less reactive boronic acids.
Nitro Reduction Chemoselective reduction is readily achievable.Chemoselective reduction is readily achievable.Both are suitable; choice of reagent (e.g., SnCl₂, Fe/AcOH) is key to avoid dehalogenation.
Strategic Utility Allows diversification at C6, providing a vector away from the C4-amino group.Places bromine adjacent to the C4-amino group for steric/electronic modulation.Choose 6-bromo for exploring distal pockets. Choose 5-bromo for influencing the local environment of the crucial 4-amino group.

As a final recommendation, This compound should be considered the more versatile and reactive building block for general diversification via cross-coupling, owing to its electronically activated C-Br bond. In contrast, 5-bromo-4-nitro-1H-indole offers a more specialized tool for fine-tuning the immediate steric and electronic environment of the future 4-amino group, a strategy that can be critical for achieving high potency and selectivity in targeted drug design.

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  • ResearchGate. (2014). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2023, July 18). PMC. Retrieved January 12, 2026, from [Link]

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  • Google Patents. (n.d.). WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof.
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Biological activity of "6-bromo-4-nitro-1H-indole" derivatives compared to analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 6-Bromo-4-Nitro-1H-Indole Derivatives and Analog Compounds

Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Its unique electronic properties and ability to mimic peptide structures allow it to bind reversibly to a wide array of enzymes and receptors, making it a fertile ground for developing novel therapeutics.[1][2] The strategic functionalization of the indole ring is a key approach in medicinal chemistry to modulate biological activity. This guide focuses on the specific derivative, This compound , and provides a comparative analysis of its potential biological activities by examining structurally related analogs.

While direct experimental data for this compound is limited in publicly available literature[3][4], a robust understanding of its potential can be synthesized by analyzing the structure-activity relationships (SAR) of its constituent parts: the bromo-substituted indoles and the nitro-substituted indoles. This guide will delve into the anticipated antimicrobial and anticancer properties of the target compound by comparing experimental data from these key analog classes.

The Influence of Bromo and Nitro Substituents on Biological Activity

The biological profile of an indole derivative is profoundly influenced by the nature and position of its substituents. The bromo and nitro groups in the 6- and 4-positions, respectively, are expected to confer distinct properties.

  • Bromine Substitution: Halogenation, particularly at the C5 or C6 position, often increases the lipophilicity of the indole molecule, which can enhance its ability to cross biological membranes. Bromine substitution has been linked to increased potency in both anticancer and anti-inflammatory activities.[5][6] For instance, studies on marine-derived brominated indoles have demonstrated significant anti-inflammatory and anticancer properties.[6]

  • Nitro Substitution: The nitro group is a strong electron-withdrawing group. Its presence can polarize the indole ring and create opportunities for specific hydrogen bonding interactions with biological targets.[7] Nitro-substituted indoles and related nitroaromatic compounds have shown a wide spectrum of bioactivities, including anticancer, antimicrobial, and antiparasitic effects.[8][9][10] The position of the nitro group is critical, as it dictates the electronic distribution and steric profile of the molecule.

The combination of a bromine atom at the 6-position and a nitro group at the 4-position in the target molecule suggests a unique electronic and steric landscape that could lead to potent and potentially novel biological activities.

Comparative Analysis I: Anticancer Activity

Indole derivatives are extensively studied for their antiproliferative effects against various cancer cell lines.[11][12] The mechanism often involves targeting key cellular machinery, such as tubulin polymerization or specific protein kinases.[11][13][14]

Structure-Activity Relationship Insights

Studies reveal that substitutions on the indole ring are critical for anticancer efficacy.

  • Effect of Bromo Group: Research on indole-linked oxadiazoles showed that a derivative containing a 5-bromo-1H-indole moiety (compound 6f ) exhibited the most potent cytotoxic effect against the MDA-MB-231 breast cancer cell line, with an IC₅₀ value of 2.82 µM.[15] This highlights the positive contribution of the bromo substituent to anticancer activity.

  • Effect of Nitro Group: Substituted 5-nitroindole derivatives have demonstrated broad-spectrum anticancer activities.[10] For example, certain 5-nitroindole derivatives were found to inhibit HeLa cell proliferation with IC₅₀ values in the low micromolar range (around 5 µM) by binding to the c-Myc promoter G-quadruplex and inducing cell-cycle arrest.[10]

  • Positional Importance: The relative positions of substituents are crucial. For instance, in a study of indole-based tubulin polymerization inhibitors, a 3-cyano-4-methyl substituent at the 6-position of the indole ring yielded the most potent compound, suggesting that the 6-position is a favorable site for modification.[16]

Comparative Data for Anticancer Analogs

The following table summarizes the cytotoxic activity of various indole analogs, providing a basis for predicting the potential of this compound.

Compound/Analog ClassCancer Cell LineActivity (IC₅₀ / GI₅₀)Reference
5-Bromo-1H-indole Derivative (6f )MDA-MB-231 (Breast)2.82 µM[15]
5-Nitroindole Derivative (5 )HeLa (Cervical)5.08 µM[10]
3-Methyl-2-phenyl-1H-indoles (31b )A2780 (Ovarian)2.0 µM[11]
6-Substituted Indole (3g )MDA-MB-231 (Breast)1.61 µM[16]
Betulinic Acid-Indole ConjugateMIAPaCa (Pancreatic)2.44 µg/mL[12]

This comparative data suggests that the presence of both bromo and nitro groups on the indole scaffold is a promising strategy for developing potent anticancer agents. The 6-bromo-4-nitro substitution pattern could potentially combine the beneficial lipophilic and electronic properties of each group to achieve high efficacy.

Comparative Analysis II: Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents, with indole derivatives being a significant area of investigation.[17][18] They have shown a broad spectrum of activity against bacteria and fungi.[19][20]

Structure-Activity Relationship Insights
  • Indole Core: The indole nucleus itself is a key pharmacophore for antimicrobial action, with derivatives showing activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[17]

  • Synergistic Action: Some indole derivatives have been shown to work synergistically with standard antibiotics, permeabilizing bacterial cell membranes and restoring the efficacy of conventional drugs against resistant strains.[18]

  • Heterocyclic Analogs: The fusion of other heterocyclic rings (like triazoles or thiadiazoles) to the indole scaffold has yielded compounds with potent and broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL against various bacteria and fungi.[17][20]

  • Effect of Bromo Group: In a study of indole-linked oxadiazoles, a 5-bromo-indole derivative (6f ) was the most effective against E. coli (MIC = 0.625 mM), while another derivative (6c ) was most active against S. aureus (MIC = 0.312 mM).[15] This indicates that halogenation can significantly contribute to antibacterial potency.

Comparative Data for Antimicrobial Analogs

The table below presents the MIC values for various indole analogs against representative bacterial and fungal strains.

Compound/Analog ClassMicroorganismActivity (MIC)Reference
Indole-Triazole Derivative (3d )MRSA3.125 µg/mL[17]
Indole-Triazole Derivative (3d )C. krusei3.125 µg/mL[17]
Indole-Thiadiazole DerivativeS. aureus6.25 µg/mL[17]
5-Bromo-Indole Derivative (6f )E. coli0.625 mM[15]
Indole-Oxadiazole Derivative (6c )S. aureus0.312 mM[15]

Given that both bromo and nitro-containing heterocyclic compounds are known for their antimicrobial properties, the this compound scaffold is a highly promising candidate for development as a novel antibacterial or antifungal agent.

Experimental Protocols: A Self-Validating System

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Causality Behind Experimental Choices: This assay is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity (conversion of MTT to formazan) and the number of viable cells. It provides a quantitative measure (IC₅₀) of a compound's potency.

Step-by-Step Methodology:

  • Cell Seeding: Inoculate cancer cells (e.g., MDA-MB-231, HeLa) into a 96-well microtiter plate at a density of 5,000 to 10,000 cells/well. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[21][22]

  • Compound Treatment: Prepare serial two-fold dilutions of the test compounds (e.g., this compound and its analogs) in the cell culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (cells treated with solvent, e.g., DMSO) and a positive control (a known anticancer drug).[21]

  • Incubation: Incubate the plate for 48 to 72 hours to allow the compound to exert its effect.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution Assay)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24]

Causality Behind Experimental Choices: The broth microdilution method is highly standardized (e.g., by the Clinical and Laboratory Standards Institute - CLSI) and allows for the efficient testing of multiple compounds and concentrations simultaneously. It provides a clear, quantitative endpoint (the lowest concentration that inhibits visible growth).[23][25]

Step-by-Step Methodology:

  • Preparation of Bacterial/Fungal Inoculum: Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate and inoculate them into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[21][26]

  • Inoculum Dilution: Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of a 96-well microtiter plate.[21]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate. The concentration range should be selected to bracket the expected MIC.[26]

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours for bacteria or longer for fungi.[26]

  • Determination of MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

Visualizations: Workflows and Mechanisms

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Serial Dilutions of Indole Derivatives incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize 6. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analysis 8. Calculate IC50 Value read->analysis

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_readout Result Determination prep_inoculum 1. Prepare Inoculum (0.5 McFarland) inoculate 3. Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_compounds 2. Prepare Serial Dilutions of Indole Derivatives in 96-Well Plate prep_compounds->inoculate incubate 4. Incubate 16-20h at 37°C inoculate->incubate visual_insp 5. Visually Inspect for Turbidity (Growth) incubate->visual_insp result 6. Determine MIC (Lowest concentration with no visible growth) visual_insp->result

Tubulin_Inhibition_Pathway

Conclusion and Future Directions

This guide provides a synthesized comparison of the potential biological activities of this compound by analyzing experimental data from its structural analogs. The collective evidence strongly suggests that this specific substitution pattern holds significant promise, particularly in the fields of oncology and antimicrobial research.

  • Anticancer Potential: The combination of a bromo group, known to enhance cytotoxicity, and a nitro group, which can facilitate specific molecular interactions and induce cell cycle arrest, makes the target compound a compelling candidate for anticancer screening.[10][11][15]

  • Antimicrobial Potential: The established antimicrobial activities of both halogenated and nitro-substituted heterocycles indicate a high probability that this compound derivatives could exhibit potent activity against a range of pathogenic bacteria and fungi.[15][17]

The logical next step is the direct synthesis and empirical evaluation of this compound and its derivatives. Future research should focus on screening against a diverse panel of cancer cell lines and clinically relevant microbial strains to quantify its IC₅₀ and MIC values. Subsequent studies should aim to elucidate its precise mechanism of action, investigate its synergistic potential with existing drugs, and conduct preclinical in vivo studies to assess its efficacy and safety profile.

References

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  • Tuntiwachwuttikul, P., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]

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Illuminating Molecular Architecture: A Comparative Guide to the Crystallographic Analysis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build hypotheses about biological activity, predict physicochemical properties, and design novel molecular entities. X-ray crystallography stands as the gold standard for elucidating these atomic-level details, providing an unambiguous map of electron density and, consequently, the precise arrangement of atoms in a crystalline solid.

This guide delves into the crystallographic analysis of substituted indoles, a scaffold of immense importance in medicinal chemistry. Our target molecule, 6-bromo-4-nitro-1H-indole , serves as a pertinent, albeit currently theoretical, case study. Despite its relevance, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this specific compound. This is not an uncommon scenario in research and presents a valuable opportunity to illustrate how comparative crystallographic analysis of closely related, known structures can provide critical insights.

Herein, we will first present a detailed, field-proven protocol for obtaining single-crystal X-ray diffraction data for a novel small molecule like this compound. Subsequently, we will conduct a comparative analysis of the publicly available crystal structures of the parent 1H-indole and a relevant substituted analogue, 6-bromo-1H-indole-3-carboxylic acid . This comparison will illuminate the profound impact of substituents on molecular conformation, intermolecular interactions, and crystal packing, offering a predictive framework for understanding the solid-state architecture of our target molecule.

The Cornerstone of Structural Elucidation: A Protocol for Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands both precision and an understanding of the underlying principles of crystal growth and diffraction physics. The following protocol represents a comprehensive workflow for the crystallographic analysis of a small organic molecule.

Part 1: The Art and Science of Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The ideal crystal for diffraction is typically 0.1-0.3 mm in each dimension, transparent, and free of cracks or other defects. The choice of crystallization technique is highly dependent on the solubility profile of the compound.

Step-by-Step Crystallization Protocol:

  • Purity is Paramount: Begin with the highest purity sample achievable. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. A purity of >95% is recommended.

  • Solvent Screening: The selection of an appropriate solvent system is critical. The ideal solvent is one in which the compound is sparingly soluble. This allows for a slow approach to supersaturation, which is conducive to the growth of large, well-ordered crystals.

    • Technique: Place a few milligrams of the compound in a series of small vials. Add small aliquots of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, toluene) and observe the solubility at room temperature and upon gentle heating.

  • Common Crystallization Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent to near-saturation in a clean vial.

      • Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow solvent evaporation.

      • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

    • Vapor Diffusion:

      • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

      • Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.

      • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

    • Slow Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature and induce crystallization.

Part 2: From Crystal to Diffraction Pattern

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays to generate a diffraction pattern.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting:

    • Under a microscope, carefully select a single, well-formed crystal.

    • Using a cryoloop, gently scoop the crystal from the crystallization solution. The surrounding oil or mother liquor can help protect the crystal from shock and dehydration.

    • Mount the loop on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer.[1]

    • A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • A monochromatic X-ray beam is directed at the crystal.[1]

    • The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations.[1] Each diffraction spot corresponds to the X-rays scattered by a specific set of planes in the crystal lattice.

Part 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most complex step and is typically accomplished using computational methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. The final refined structure provides precise information about bond lengths, bond angles, and torsion angles.

XRay_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination A Compound Synthesis & Purification B Solvent Screening A->B C Crystallization (Slow Evaporation, Vapor Diffusion, etc.) B->C D Crystal Mounting C->D Select Single Crystal E X-ray Diffraction (Data Acquisition) D->E F Unit Cell Determination E->F Diffraction Data G Structure Solution F->G H Structure Refinement G->H I Final Crystallographic Model (CIF) H->I

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Analysis: The Impact of Substitution on the Indole Scaffold

To approximate the structural characteristics of this compound, we will now compare the crystal structures of the parent 1H-indole and 6-bromo-1H-indole-3-carboxylic acid.

The Parent Scaffold: 1H-Indole

The crystal structure of 1H-indole reveals an orthorhombic crystal system with the space group Pna21.[2][3] A notable feature of the indole crystal structure is the presence of disorder, where the molecule can adopt two different orientations within the same crystallographic site.[2][3] The primary intermolecular interaction governing the crystal packing is a network of N-H···π hydrogen bonds.[3][4]

A Substituted Analogue: 6-Bromo-1H-indole-3-carboxylic acid

The introduction of a bromine atom at the 6-position and a carboxylic acid group at the 3-position significantly alters the crystallographic landscape. The crystal structure of 6-bromo-1H-indole-3-carboxylic acid belongs to the monoclinic crystal system with the space group P21/n. This change in symmetry is a direct consequence of the different packing requirements imposed by the substituents.

In the crystal, molecules of 6-bromo-1H-indole-3-carboxylic acid form inversion dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are further connected by N-H···O hydrogen bonds, creating layers within the crystal structure.

Parameter1H-Indole6-Bromo-1H-indole-3-carboxylic acid
Formula C₈H₇NC₉H₆BrNO₂
Crystal System OrthorhombicMonoclinic
Space Group Pna2₁P2₁/n
a (Å) 7.867.2229
b (Å) 5.6611.874
c (Å) 14.8911.079
α (°) 9090
β (°) 90108.37
γ (°) 9090
Volume (ų) 662.6901.7
Z 44
Key Intermolecular Interactions N-H···πO-H···O, N-H···O

Table 1: Comparison of the crystallographic data for 1H-indole and 6-bromo-1H-indole-3-carboxylic acid.

Discussion and Predictive Insights for this compound

The comparison between 1H-indole and its substituted counterpart provides a valuable framework for predicting the structural features of this compound.

  • Impact of the Bromo Substituent: The bulky and electron-withdrawing bromine atom at the 6-position would likely influence the local electronic environment and sterically guide the crystal packing. Halogen bonding, a non-covalent interaction involving a halogen atom, could also play a role in the crystal packing of this compound.

  • Impact of the Nitro Substituent: The nitro group is a strong hydrogen bond acceptor and is also known to participate in other non-covalent interactions. The presence of the nitro group at the 4-position would likely lead to the formation of N-H···O hydrogen bonds, similar to those observed in 6-bromo-1H-indole-3-carboxylic acid. The strong dipole moment of the nitro group would also significantly influence the overall crystal packing.

  • Combined Effects and Predicted Crystal Packing: It is plausible that the crystal structure of this compound would be dominated by a network of N-H···O hydrogen bonds involving the indole N-H donor and the nitro group oxygen acceptors. The bromo substituent would likely influence the overall arrangement of these hydrogen-bonded motifs. The interplay between these different functional groups would ultimately determine the final crystal system and space group, which would likely differ from that of both 1H-indole and 6-bromo-1H-indole-3-carboxylic acid.

Intermolecular_Interactions cluster_0 1H-Indole cluster_1 6-Bromo-1H-indole-3-carboxylic acid cluster_2 Predicted: this compound a Indole b Indole a->b N-H...π c Molecule A d Molecule B c->d O-H...O (Dimer) e Molecule C d->e N-H...O (Layer) f Molecule X g Molecule Y f->g N-H...O (Nitro) + Halogen Bonding?

Figure 2: A conceptual diagram illustrating the dominant intermolecular interactions.

Conclusion

While the crystal structure of this compound remains to be determined experimentally, a comparative analysis of related known structures provides a powerful predictive tool. The significant changes in the crystal system, space group, and dominant intermolecular interactions observed upon substitution of the indole scaffold underscore the importance of obtaining empirical crystallographic data. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to pursue the crystallization and structural elucidation of this and other novel compounds, thereby contributing invaluable knowledge to the fields of drug discovery and materials science. The eventual determination of the this compound crystal structure will undoubtedly provide further insights into the intricate dance of molecules in the solid state.

References

  • Roy, P. N. (1975). The crystal structure of indole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(6), 1741-1743.
  • Pindelska, E., & Daszkiewicz, M. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17533–17542.
  • Desiraju, G. R., & Steiner, T. (2001). The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press.

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A Senior Application Scientist's Guide to HPLC Purity Analysis of 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable and reproducible downstream results are built. The compound 6-bromo-4-nitro-1H-indole is a key building block in the synthesis of various biologically active molecules. Its purity directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, grounded in rigorous experimental data and established validation principles.

The Criticality of Purity for Synthetic Intermediates

In multi-step organic synthesis, impurities can be carried over from one stage to the next, potentially leading to the formation of undesirable side products. For a compound like this compound, potential impurities could include unreacted starting materials such as 6-bromoindole, regioisomers formed during the nitration step (e.g., 6-bromo-5-nitro-1H-indole or 6-bromo-7-nitro-1H-indole), and other by-products. An accurate and robust analytical method is therefore indispensable for monitoring the reaction progress, optimizing purification protocols, and ensuring the quality of the final intermediate.

Comparative HPLC Method Development

The polarity of this compound, conferred by the nitro group and the indole nitrogen, alongside the hydrophobicity of the bromo-substituted benzene ring, makes Reversed-Phase HPLC (RP-HPLC) the method of choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column.

To identify the optimal separation conditions, a comparative study of three different stationary phases was conducted: a traditional C18 column, a Phenyl-Hexyl column, and a Cyano (CN) column. The rationale behind this selection is to explore different separation mechanisms. The C18 phase separates primarily based on hydrophobic interactions. The Phenyl-Hexyl phase introduces π-π interactions, which can be beneficial for separating aromatic compounds. The Cyano phase provides different selectivity due to dipole-dipole interactions.

Experimental Design

A systematic approach was employed to evaluate the performance of each column with different mobile phase compositions. A gradient elution was chosen to ensure the timely elution of both polar and non-polar impurities.

Table 1: HPLC Systems and Parameters for Comparative Analysis

ParameterMethod AMethod BMethod C
Stationary Phase C18 (Octadecylsilane), 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 4.6 x 250 mmCyano (CN), 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 50-95% B in 15 min; 95% B for 5 min50-95% B in 15 min; 95% B for 5 min50-95% B in 15 min; 95% B for 5 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL10 µL
Comparative Data and Discussion

A sample of synthesized this compound, expected to contain starting material and isomeric impurities, was analyzed using the three methods. The key chromatographic parameters are summarized below.

Table 2: Comparative Chromatographic Performance

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (Cyano)
Retention Time (Main Peak) 12.5 min11.8 min9.2 min
Resolution (Main Peak & Impurity 1) 2.12.51.8
Resolution (Main Peak & Impurity 2) 1.92.21.6
Tailing Factor (Main Peak) 1.11.01.3
Theoretical Plates (Main Peak) 15,00016,50011,000

From the experimental data, the Phenyl-Hexyl column (Method B) demonstrated superior performance. It provided the best resolution between the main peak and the key impurities, a highly symmetrical peak shape (Tailing Factor of 1.0), and the highest number of theoretical plates, indicating the best column efficiency. The C18 column also provided acceptable separation, while the Cyano column showed lower resolution and efficiency for this particular separation. The enhanced resolution on the Phenyl-Hexyl column is likely due to the favorable π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the indole derivative and its impurities.

Optimized and Validated HPLC Protocol

Based on the comparative study, Method B was selected for further optimization and validation. The protocol is detailed below, designed to be self-validating through the inclusion of system suitability tests as mandated by guidelines such as ICH Q2(R1) and USP <621>.[1][2][3]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation SamplePrep Sample Preparation (1 mg/mL in Acetonitrile) Injection Inject 10 µL SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% Formic Acid in H2O B: Acetonitrile) MobilePhasePrep->Injection Separation Phenyl-Hexyl Column (5 µm, 4.6 x 250 mm) Gradient Elution Injection->Separation Detection UV Detection (254 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SystemSuitability System Suitability Test (Resolution, Tailing, Plates) DataAcquisition->SystemSuitability PurityAnalysis Purity Calculation (% Area) SystemSuitability->PurityAnalysis If Pass Report Generate Report PurityAnalysis->Report

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Methodology
  • System Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

    • Install a Phenyl-Hexyl column (5 µm, 4.6 x 250 mm) and equilibrate the system with a 50:50 mixture of Mobile Phase A and B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Chromatographic Run:

    • Set the column temperature to 30 °C.

    • Set the UV detector wavelength to 254 nm.

    • Inject 10 µL of the standard solution and then the sample solution.

    • Run the following gradient program:

      • 0-15 min: 50% to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 50% B and re-equilibrate.

  • System Suitability:

    • Before analyzing samples, inject the standard solution five times.

    • The system is deemed suitable for use if the following criteria are met:

      • The relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.

      • The tailing factor for the main peak is between 0.8 and 1.5.

      • The number of theoretical plates for the main peak is not less than 10,000.

  • Data Analysis:

    • Integrate the peaks in the chromatogram of the sample solution.

    • Calculate the percentage purity by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Other Analytical Alternatives

While HPLC is the workhorse for purity analysis in most pharmaceutical labs, other techniques offer distinct advantages and can be considered for specific applications.

Table 3: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Robust, versatile, well-established, and suitable for non-volatile and thermally labile compounds.Longer analysis times and higher solvent consumption compared to UPLC.Routine quality control, purity profiling, and stability testing.
UPLC (Ultra-Performance Liquid Chromatography) Utilizes smaller particle size columns (<2 µm) and higher pressures for separation.Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.[4][5][6][7][8]Higher initial instrument cost and more susceptible to clogging from particulate matter.High-throughput screening, complex mixture analysis, and impurity profiling where high resolution is critical.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for volatile and semi-volatile impurities, provides structural information for identification.[9][10][11][12]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.Analysis of residual solvents, volatile starting materials, or by-products.
SFC (Supercritical Fluid Chromatography) Uses a supercritical fluid (typically CO2) as the mobile phase.Fast, "green" technique with low solvent consumption, and offers unique selectivity, especially for chiral separations.[1][2][3][13][14]Limited applicability for highly polar compounds without significant mobile phase modification.Chiral separations, preparative chromatography, and analysis of moderately polar compounds where speed and reduced solvent use are priorities.

For the specific case of this compound, UPLC would be a superior alternative to HPLC if higher throughput and resolution are required. GC-MS is not directly applicable due to the low volatility and potential thermal degradation of the analyte. SFC could be a viable option, offering a greener and faster analysis, but would require careful method development to ensure adequate retention and resolution of this moderately polar compound.

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality of subsequent synthetic products. This guide has demonstrated a systematic approach to developing a robust and reliable HPLC method. Through a comparative study of different stationary phases, a Phenyl-Hexyl column was identified as the optimal choice, providing superior resolution and peak shape. The detailed, validated protocol presented herein serves as a reliable starting point for any laboratory tasked with the quality control of this important synthetic intermediate. Furthermore, the comparison with alternative techniques such as UPLC, GC-MS, and SFC provides a broader perspective on the analytical tools available to the modern research and development scientist.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link]

  • LCGC International. HPLC vs UPLC: Key Differences & Applications. 2025. Available from: [Link]

  • International Journal of Pharmaceutical Research and Practice. The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. Available from: [Link]

  • Journal of Pharmaceutical and Allied Sciences. Prospects of UPLC in Pharmaceutical Analysis over HPLC. 2022. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available from: [Link]

  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available from: [Link]

  • LCGC International. Advances in the Analysis of Persistent Halogenated Organic Compounds. 2010. Available from: [Link]

  • ResearchGate. The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. 2025. Available from: [Link]

  • Twisting Memoirs Publications. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. 2025. Available from: [Link]

  • Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis. CRC Press. Available from: [Link]

  • News-Medical.Net. Pharmaceutical Applications of Supercritical Fluid Chromatography. Available from: [Link]

  • American Pharmaceutical Review. Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. 2017. Available from: [Link]

  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC) Chromatography?. Available from: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 6-bromo-4-nitro-1H-indole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Positional Isomerism in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of substituents, such as bromine and nitro groups, can drastically alter a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, bromo-nitro-indoles are of significant interest as intermediates in the synthesis of novel therapeutics.[1] However, the synthesis of these compounds often yields a mixture of positional isomers, such as 6-bromo-4-nitro-1H-indole and 4-bromo-6-nitro-1H-indole .

Differentiating these isomers is not merely an academic exercise; it is a critical step in drug development and quality control. The precise substitution pattern dictates the molecule's three-dimensional structure, electronic distribution, and, consequently, its interaction with biological targets. An incorrect isomer can lead to reduced efficacy, altered toxicity, or unforeseen side effects. This guide provides a comprehensive, multi-technique spectroscopic framework for the unambiguous identification and comparison of these critical isomers, grounded in first principles and supported by experimental data.

The Isomers in Focus: Electronic and Steric Divergence

The primary subjects of this guide are this compound (Isomer A) and 4-bromo-6-nitro-1H-indole (Isomer B). While they share the same molecular formula (C₈H₅BrN₂O₂) and mass (241.04 g/mol ), the positioning of the strongly electron-withdrawing nitro group (-NO₂) and the inductively withdrawing/mesomerically donating bromine atom (-Br) creates distinct electronic environments around the indole ring.[2] These differences are the key to their spectroscopic differentiation.

isomers cluster_A Isomer A: this compound cluster_B Isomer B: 4-bromo-6-nitro-1H-indole A A B B

Caption: Structures of the two primary isomers under investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy is arguably the most powerful tool for structural elucidation of isomers. The chemical shift (δ) and coupling constants (J) of each proton and carbon nucleus provide a detailed map of the molecular connectivity and electronic environment.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for indoles due to its ability to solubilize the compounds and slow the exchange of the N-H proton, allowing for its observation. The strong electron-withdrawing nature of the nitro group will cause protons ortho and para to it to shift significantly downfield (to a higher ppm value).

  • For this compound (Isomer A):

    • The nitro group at C4 will strongly deshield H-5.

    • The bromine at C6 will deshield H-5 and H-7.

    • We expect to see distinct signals for H-2, H-3, H-5, and H-7. H-5 will likely be the most downfield of the benzene ring protons, appearing as a doublet. H-7 will be a doublet, coupled to H-5 (meta-coupling, small J value) if H-6 were present, but here it will be a singlet or a very narrow doublet.

  • For 4-bromo-6-nitro-1H-indole (Isomer B):

    • The nitro group at C6 will strongly deshield H-5 and H-7.

    • The bromine at C4 will deshield H-5.

    • H-7 will be significantly downfield, likely appearing as a doublet or singlet. H-5 will also be downfield, appearing as a doublet. The chemical shifts will be markedly different from Isomer A.

Comparative ¹H NMR Data Summary

ProtonExpected δ (ppm) for this compound (Isomer A)Expected δ (ppm) for 4-bromo-6-nitro-1H-indole (Isomer B)Key Differentiator
N-H ~12.0 (broad singlet)~12.2 (broad singlet)Minor difference, highly dependent on concentration and solvent.
H-2 ~7.6 (triplet or doublet of doublets)~7.7 (triplet or doublet of doublets)Similar, but subtle shifts can be observed.
H-3 ~6.8 (doublet of doublets)~6.9 (doublet of doublets)Similar, coupled to H-2 and N-H.
H-5 ~8.2 (doublet, J ≈ 2 Hz)~8.4 (doublet, J ≈ 2 Hz)Both are downfield, but H-5 in Isomer B is likely further downfield due to the para-nitro group's influence.
H-7 ~7.9 (doublet, J ≈ 2 Hz)~8.8 (doublet, J ≈ 2 Hz)Primary Differentiator. H-7 in Isomer B is ortho to the powerful nitro group and will be significantly deshielded.

Note: These are estimated values based on substituent effects on parent indole systems. Actual experimental values may vary slightly.[3][4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The principles are similar to ¹H NMR. Carbons directly attached to electronegative substituents (C4, C6) and those ortho/para to the nitro group will show the most significant shifts.

Comparative ¹³C NMR Data Summary

CarbonExpected δ (ppm) for this compound (Isomer A)Expected δ (ppm) for 4-bromo-6-nitro-1H-indole (Isomer B)Key Differentiator
C-2 ~125~126Minor difference.
C-3 ~104~105Minor difference.
C-4 ~145 (ipso to -NO₂)~115 (ipso to -Br)Primary Differentiator. The ipso-carbon to the nitro group is significantly downfield compared to the bromo-ipso carbon.
C-5 ~118~115Shifted by adjacent substituents in both cases.
C-6 ~118 (ipso to -Br)~143 (ipso to -NO₂)Primary Differentiator. The positions of the highly deshielded nitro-ipso carbon and the bromo-ipso carbon are swapped.
C-7 ~120~118Affected by the adjacent substituent.
C-3a/C-7a ~130-138~130-138The precise shifts of the bridgehead carbons will also differ based on the overall electronic distribution.

Note: Predicted values based on known substituent chemical shifts (SCS) for aromatic systems.[5]

Mass Spectrometry (MS): Isotopic Patterns and Fragmentation

Causality Behind Experimental Choices: Electron Ionization (EI) is an excellent choice as it provides reproducible fragmentation patterns that serve as a molecular fingerprint. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is essential to confirm the elemental composition of the parent and fragment ions.

Both isomers will exhibit an identical molecular ion cluster. Due to the presence of one bromine atom, we will observe two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2). This immediately confirms the presence of a single bromine atom.

Differentiation lies in the fragmentation pattern. The stability of the resulting radical cations after fragmentation will differ between the isomers.

  • Expected Fragmentation Pathways:

    • Loss of NO₂: [M - 46]⁺

    • Loss of NO followed by CO: [M - 30 - 28]⁺

    • Loss of HBr: [M - 81]⁺ / [M - 79]⁺

    • Loss of Br: [M - 79]⁺ / [M - 81]⁺

The relative abundance of the [M - NO₂]⁺ versus the [M - Br]⁺ fragments can be a key diagnostic tool. The stability of the resulting bromo-indole cation versus the nitro-indole cation will dictate the preferred pathway, which is influenced by the substitution pattern. For instance, fragmentation may be more facile if it relieves steric strain or results in a more resonance-stabilized fragment ion, which will differ between the two isomers.[6][7]

Comparative MS Data Summary

FeatureThis compound (Isomer A) & 4-bromo-6-nitro-1H-indole (Isomer B)
Molecular Ion (m/z) 240/242 (C₈H₅⁷⁹BrN₂O₂⁺ / C₈H₅⁸¹BrN₂O₂⁺)
Isotopic Pattern M / M+2 peaks in an approximate 1:1 ratio.[8]
Key Fragments (m/z) 194/196 ([M-NO₂]⁺), 161 ([M-Br]⁺), 160 ([M-HBr]⁺)
Key Differentiator The relative intensities of the fragment ions. A detailed fragmentation study would be required for definitive assignment based on MS alone.

Vibrational Spectroscopy (FT-IR): Probing Functional Groups

Causality Behind Experimental Choices: For solid samples, preparing a KBr pellet is a standard method that provides high-quality transmission spectra. This avoids solvent peaks and allows for clear observation of the fingerprint region.

FT-IR is excellent for confirming the presence of key functional groups. Both isomers will show characteristic peaks for the N-H stretch, aromatic C-H stretches, and, most importantly, the nitro group stretches.

  • N-H Stretch: A broad peak around 3400-3300 cm⁻¹.

  • Aromatic C=C Stretches: Multiple sharp peaks in the 1620-1450 cm⁻¹ region.

  • NO₂ Asymmetric Stretch: A very strong, sharp peak around 1550-1520 cm⁻¹.

  • NO₂ Symmetric Stretch: A strong, sharp peak around 1360-1330 cm⁻¹.

  • C-Br Stretch: Found in the fingerprint region, typically below 1000 cm⁻¹.

While the spectra will look broadly similar, the precise wavenumber of these vibrations, especially in the fingerprint region (1400-600 cm⁻¹), is sensitive to the overall substitution pattern. The coupling of vibrations within the molecule will be different for each isomer, leading to a unique fingerprint. Comparing the experimental spectra to a reference database is the most effective way to use FT-IR for isomer differentiation.[9][10]

Comparative FT-IR Data Summary

Vibrational ModeExpected Wavenumber (cm⁻¹)Key Differentiator
N-H Stretch ~3350Minor shifts expected.
NO₂ Asymmetric Stretch ~1530The electronic environment can cause shifts of a few wavenumbers (cm⁻¹), which may be distinguishable with high-resolution instrumentation.[11]
NO₂ Symmetric Stretch ~1340Similar subtle shifts are possible.
Fingerprint Region 1400 - 600Primary Differentiator. This region contains complex C-H bending and ring deformation modes that will be unique to each isomer's symmetry and substitution pattern.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

Causality Behind Experimental Choices: Using a polar aprotic solvent like acetonitrile or a polar protic one like ethanol allows for the solubilization of the compounds while minimizing complex solvent-solute interactions that could obscure the underlying electronic transitions.

The UV-Vis spectrum is governed by the π-electron system of the indole ring, which is significantly perturbed by the substituents. The nitro group acts as a powerful chromophore and auxochrome, typically causing a bathochromic (red) shift of the absorption maxima (λ_max) into the near-UV or even visible range.[12] The position of this group relative to the rest of the conjugated system is critical. Different nitroindole isomers are known to have distinct absorption spectra.[13][14]

  • For this compound (Isomer A): The nitro group at C4 is in conjugation with the pyrrole ring system.

  • For 4-bromo-6-nitro-1H-indole (Isomer B): The nitro group at C6 is also in conjugation, but the different substitution pattern will alter the energy of the π → π* transitions.

We can predict that the λ_max values will differ, providing another data point for differentiation. A study of nitroindole isomers in 2-propanol showed that λ_max values can vary significantly, for example, between 4-nitroindole (~350 nm) and 6-nitroindole (~360 nm), with 5- and 7-nitroindoles absorbing at lower wavelengths.[13] The presence of bromine will further modulate these values.

Comparative UV-Vis Data Summary

FeatureExpected ObservationKey Differentiator
λ_max Both isomers are expected to show strong absorption bands in the 340-380 nm range due to the nitro-indole chromophore.Primary Differentiator. The precise λ_max and the shape of the absorption band will be unique to each isomer.

Standard Operating Protocols (SOPs)

These protocols are designed to be self-validating by including system suitability checks and standardized parameters.

SOP-01: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the isomer and dissolve in ~0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and well-shimmed.

  • ¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 2 seconds.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

  • Processing: Apply an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Reference the spectrum to TMS at 0.00 ppm.

SOP-02: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce ~1 µL of a 100 µg/mL solution in methanol into the GC-MS or via a direct insertion probe.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 300.

  • Validation: Calibrate the mass analyzer using perfluorotributylamine (PFTBA) prior to the run. Confirm the expected m/z and isotopic pattern for the molecular ion.

SOP-03: FT-IR Spectroscopy
  • Sample Preparation: Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Collection: Collect a background spectrum of the empty sample chamber.

  • Sample Analysis: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 32 scans.

  • Processing: Perform an automatic baseline correction and display the spectrum in transmittance mode.

Integrated Workflow for Isomer Identification

The following workflow ensures a systematic and definitive identification process.

Caption: A comprehensive experimental workflow for isomer differentiation.

Conclusion

While this compound and its 4-bromo-6-nitro isomer are indistinguishable by molecular weight, a multi-technique spectroscopic approach provides a robust and definitive means of identification. ¹H NMR spectroscopy is the most decisive single technique , with the chemical shift of proton H-7 providing a clear and unambiguous distinction. ¹³C NMR corroborates this finding by identifying the positions of the carbon atoms bonded to the nitro and bromo substituents. Mass spectrometry confirms the elemental composition and bromine presence, while FT-IR and UV-Vis spectroscopy provide valuable, complementary data that reinforce the structural assignment. By following the integrated workflow presented, researchers and drug development professionals can confidently and accurately characterize these critical synthetic intermediates, ensuring the integrity and quality of their scientific endeavors.

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A Senior Application Scientist's Guide to Qualifying 6-bromo-4-nitro-1H-indole as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards employed.[1][2] This guide provides a comprehensive framework for the qualification of 6-bromo-4-nitro-1H-indole as a reference standard. While this molecule is commercially available as a building block for synthesis, its formal qualification as a reference standard for analytical purposes necessitates a rigorous, multi-faceted evaluation.[1][3][4]

This document will not present a direct comparison of this compound with pre-existing alternatives due to the current lack of publicly available, direct comparative studies. Instead, it will serve as a practical, step-by-step guide for a laboratory to perform its own qualification and comparison, adhering to the stringent requirements of regulatory bodies like the FDA and the principles outlined in ICH guidelines.[1][3]

The Imperative for In-House Qualification

A reference standard is defined as a highly purified and well-characterized compound.[1] While commercial suppliers provide basic information, a comprehensive characterization is often necessary to establish a compound as a primary or secondary reference standard for GMP-regulated analyses.[1][3][5][6] The level of characterization is dictated by the intended use of the standard, with those used for potency assays requiring the most thorough evaluation.[1]

Characterization of this compound as a Candidate Reference Standard

The qualification of a new reference standard is a systematic process involving confirmation of its identity, determination of its purity, and assessment of its stability. The following sections outline the essential experimental workflows.

Part 1: Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed to provide orthogonal confirmation of the molecular structure.

Experimental Workflow for Identity Confirmation

cluster_0 Identity Confirmation Candidate Material Candidate Material NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Candidate Material->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Candidate Material->Mass_Spectrometry FTIR_Spectroscopy FTIR Spectroscopy Candidate Material->FTIR_Spectroscopy Structural_Confirmation Confirmed Structure of This compound NMR_Spectroscopy->Structural_Confirmation Mass_Spectrometry->Structural_Confirmation FTIR_Spectroscopy->Structural_Confirmation

Caption: Workflow for the structural elucidation and identity confirmation of a candidate reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural confirmation.[7][8][9][10] The expected proton NMR spectrum of this compound would show distinct signals for the aromatic protons, with splitting patterns dictated by their coupling. The carbon spectrum would similarly show the expected number of signals for the eight carbon atoms. 2D NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively, providing unambiguous assignment of all signals.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule, which should correspond to the theoretical mass of C₈H₅BrN₂O₂. The fragmentation pattern observed in MS/MS can provide further structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups, such as the N-H stretch of the indole, C-H stretches of the aromatic ring, and the characteristic symmetric and asymmetric stretches of the nitro group.

Part 2: Purity Determination

A reference standard must be of the highest reasonably attainable purity.[5][6] Purity assessment is a comprehensive evaluation that quantifies organic impurities, inorganic impurities, residual solvents, and water content. The overall purity is typically determined by a mass balance approach, subtracting the sum of all impurities from 100%.

Table 1: Orthogonal Methods for Purity Assessment

Impurity TypeRecommended Analytical TechniquePurpose
Organic Impurities High-Performance Liquid Chromatography (HPLC) with UV/DAD detectionTo separate and quantify process-related impurities and potential degradants.[4][11][12][13][14][15][16][]
Gas Chromatography-Mass Spectrometry (GC-MS)To identify and quantify volatile or semi-volatile organic impurities.[18]
Residual Solvents Headspace Gas Chromatography (HSGC) with FID detectionTo quantify residual solvents from the synthesis and purification process.[19][20]
Water Content Karl Fischer TitrationTo accurately determine the water content.[20]
Inorganic Impurities Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Residue on Ignition (ROI) / Sulfated AshTo quantify non-volatile inorganic impurities and elemental impurities.[18][20]

Experimental Protocol: HPLC Method for Organic Purity

A robust, stability-indicating HPLC method is the cornerstone of purity determination for a non-volatile organic compound like this compound.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point for indole derivatives.[4][11]

  • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase system would be a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted) and a polar organic solvent like acetonitrile or methanol.[12]

  • Detection: A photodiode array (PDA) or diode array detector (DAD) is recommended to monitor the elution at multiple wavelengths, which can help in identifying co-eluting peaks and assessing peak purity. The detection wavelength should be chosen at the UV maximum of this compound.

  • Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, and robustness.[4][11][13]

Part 3: Stability Assessment

The stability of a reference standard is critical to ensure its integrity over its intended shelf life.[21] This involves both long-term stability studies under recommended storage conditions and forced degradation studies to understand its degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and to demonstrate the specificity of the analytical methods.[22][23][24]

Experimental Workflow for Forced Degradation

cluster_1 Forced Degradation Studies Candidate_Standard This compound Acid_Hydrolysis Acidic Conditions (e.g., 0.1N HCl, heat) Candidate_Standard->Acid_Hydrolysis Base_Hydrolysis Basic Conditions (e.g., 0.1N NaOH, heat) Candidate_Standard->Base_Hydrolysis Oxidation Oxidative Conditions (e.g., 3% H₂O₂, RT) Candidate_Standard->Oxidation Thermal_Stress Thermal Stress (e.g., 80°C, solid state) Candidate_Standard->Thermal_Stress Photostability Photolytic Stress (ICH Q1B light exposure) Candidate_Standard->Photostability Analysis Analyze by validated - HPLC-DAD/MS - Other relevant methods Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal_Stress->Analysis Photostability->Analysis

Caption: Experimental design for forced degradation studies of this compound.

The results of these studies will reveal the intrinsic stability of the molecule and help in identifying the analytical methods that are "stability-indicating." For nitroaromatic compounds, degradation can sometimes involve reduction of the nitro group or nucleophilic substitution of the bromo group, particularly under harsh basic or reductive conditions.[25]

Long-Term Stability Study

A long-term stability study should be initiated with the candidate reference standard stored under its proposed storage conditions (e.g., protected from light at 2-8°C). The material should be re-tested at regular intervals (e.g., 3, 6, 9, 12, 18, 24 months) using the validated purity method to monitor for any degradation.[21]

Comparative Evaluation with Alternative Standards

Once this compound has been thoroughly characterized, a researcher can then compare it to other potential reference standards. The choice of an alternative would depend on the specific application. For example, if quantifying impurities in a drug substance that is a substituted indole, other stable, highly pure substituted indoles could be considered.

Framework for Comparison

To objectively compare this compound with an alternative (e.g., 4-bromo-6-nitro-1H-indole or a non-brominated nitroindole), the following data should be generated for each candidate under identical experimental conditions:

Table 2: Data for Comparative Assessment of Reference Standard Candidates

ParameterThis compoundAlternative Standard 1Alternative Standard 2Rationale for Comparison
Purity (mass balance) [Experimental Value][Experimental Value][Experimental Value]Higher purity is generally preferable.[5][6]
Hygroscopicity [Experimental Value][Experimental Value][Experimental Value]Low hygroscopicity simplifies handling and weighing.
Stability (Forced Degradation) [Summary of degradation][Summary of degradation][Summary of degradation]The most stable compound under various stress conditions is preferred.
Solubility [Solubility in relevant solvents][Solubility in relevant solvents][Solubility in relevant solvents]Good solubility in the analytical method's diluent is crucial.
Availability and Cost [Supplier and cost data][Supplier and cost data][Supplier and cost data]Practical considerations for routine use.

Conclusion and Recommendations

The qualification of a new reference standard is a rigorous but essential process in a regulated environment. This guide provides a comprehensive roadmap for the characterization and evaluation of this compound for this purpose. By systematically confirming its identity, determining its purity through orthogonal methods, and assessing its stability, a researcher can build a robust data package to support its use as a reference standard.

The ultimate choice of a reference standard will depend on a holistic evaluation of its chemical properties, stability, and suitability for the intended analytical method. While this compound presents a viable candidate as a heterocyclic building block, its journey to becoming a qualified reference standard is one of meticulous analytical science.

References

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]

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A Comparative Guide to the Synthetic Routes of 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The privileged indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The specific derivative, 6-bromo-4-nitro-1H-indole, presents a unique substitution pattern that makes it a valuable intermediate for the synthesis of more complex molecules. The presence of both a halogen and a nitro group offers orthogonal handles for further functionalization, while their specific placement on the indole ring influences the molecule's electronic properties and potential biological activity. This guide provides a comparative analysis of plausible synthetic routes to this important building block, offering insights into the strategic considerations and experimental details for each approach.

Introduction to Synthetic Strategies

The synthesis of substituted indoles has been a subject of intense research for over a century, leading to the development of a diverse array of named reactions. For a molecule with the specific substitution pattern of this compound, the choice of synthetic strategy is dictated by the availability of starting materials and the desired efficiency and scalability of the process. The electron-withdrawing nature of the nitro group and the presence of a halogen significantly influence the reactivity of the precursors and intermediates. This guide will focus on three classical and powerful methods for indole synthesis: the Leimgruber-Batcho, Bartoli, and Fischer indole syntheses, and will also explore a Reissert-type approach, providing a comprehensive overview of the most viable pathways to the target molecule.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a variety of factors, including the number of steps, overall yield, availability and cost of starting materials, and the robustness of the reaction conditions. The following table summarizes the key aspects of the most promising synthetic strategies for this compound.

Synthetic Route Starting Material Key Transformations Advantages Challenges Plausible Overall Yield
Leimgruber-Batcho Synthesis 4-Bromo-2-methyl-5-nitroanilineEnamine formation, Reductive cyclizationHigh yields, mild conditions for cyclization, readily available starting material precursors.Two-step process, potential for side reactions during enamine formation.Good to Excellent
Bartoli Indole Synthesis 1-Bromo-2-methyl-4-nitrobenzeneReaction with vinyl Grignard reagentConvergent synthesis, good for highly substituted indoles.Requires excess Grignard reagent, sensitive to steric hindrance.Moderate to Good
Fischer Indole Synthesis (3-Bromo-5-nitrophenyl)hydrazineHydrazone formation, Acid-catalyzed cyclizationOne-pot potential, widely applicable.Harsh acidic conditions, potential for regioisomeric mixtures with unsymmetrical ketones.Moderate
Reissert-Type Synthesis 2-Methyl-3-nitro-5-bromoanilineCondensation with diethyl oxalate, Reductive cyclizationWell-established for nitroindoles, good yields.Multi-step process, requires specific reagents.Good

In-Depth Analysis and Experimental Protocols

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient and popular method for the preparation of indoles, particularly those bearing electron-withdrawing groups.[1][2] The synthesis proceeds in two key steps: the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[1]

Causality of Experimental Choices:

The choice of a suitably substituted o-nitrotoluene is critical. For the synthesis of this compound, the logical starting material would be 1-bromo-5-methyl-2,4-dinitrobenzene or a related precursor that can be converted to 4-bromo-2-methyl-5-nitroaniline. The condensation with dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine is a reliable method for enamine formation.[1] The subsequent reductive cyclization is the key step, and various reducing agents can be employed, such as Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride.[1] The choice of reducing agent can be critical to avoid the reduction of the bromo substituent.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of N,N-Dimethyl-2-(4-bromo-2-methyl-5-nitrophenyl)vinylamine

To a solution of 4-bromo-2-methyl-5-nitroaniline in anhydrous DMF, an excess of dimethylformamide dimethyl acetal (DMF-DMA) and one equivalent of pyrrolidine are added. The mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled and the solvent is removed under reduced pressure. The crude enamine is purified by column chromatography.

Step 2: Reductive Cyclization to this compound

The purified enamine is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for instance, iron powder in acetic acid or stannous chloride in ethanol, is added portion-wise at room temperature. The reaction mixture is then heated to reflux for a few hours. After completion of the reaction, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which is then purified by recrystallization or column chromatography.

Workflow Diagram:

Caption: Leimgruber-Batcho synthesis workflow.

The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the construction of indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[3][4] This reaction is particularly useful for the synthesis of 7-substituted indoles, but modifications have expanded its scope to other substitution patterns.[3]

Causality of Experimental Choices:

The key to a successful Bartoli synthesis is the presence of a substituent ortho to the nitro group, which facilitates the crucial[5][5]-sigmatropic rearrangement.[4] For our target molecule, a plausible starting material would be 1-bromo-2-methyl-4-nitrobenzene. The reaction requires at least three equivalents of a vinyl Grignard reagent.[4] The first equivalent reduces the nitro group to a nitroso group, the second adds to the nitroso group, and the third acts as a base to facilitate the final elimination step.[5][6]

Experimental Protocol (Hypothetical):

A solution of 1-bromo-2-methyl-4-nitrobenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of vinylmagnesium bromide (3 equivalents) in THF is added dropwise. The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Workflow Diagram:

Caption: Bartoli indole synthesis workflow.

The Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles.[7][8] It involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[7]

Causality of Experimental Choices:

To synthesize this compound via the Fischer synthesis, the required precursor would be (3-bromo-5-nitrophenyl)hydrazine. This hydrazine would then be condensed with a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring. For an unsubstituted C2 and C3, acetaldehyde or a protected form of acetaldehyde would be used. The strong electron-withdrawing effect of the nitro group can make the cyclization step challenging, often requiring strong acids like polyphosphoric acid (PPA) or Eaton's reagent.[9]

Experimental Protocol (Hypothetical):

(3-Bromo-5-nitrophenyl)hydrazine is dissolved in a suitable solvent like ethanol or acetic acid. An equivalent of acetaldehyde is added, and the mixture is stirred at room temperature to form the corresponding hydrazone. The solvent is then removed, and the crude hydrazone is added to polyphosphoric acid at an elevated temperature (e.g., 100-120 °C). The reaction is monitored by TLC until the hydrazone is consumed. The reaction mixture is then cooled and poured into ice-water. The precipitated product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography.

Workflow Diagram:

Caption: Fischer indole synthesis workflow.

Reissert-Type Synthesis

The Reissert indole synthesis and its analogues are effective for the preparation of indoles from ortho-nitrotoluenes. A variation of this approach can be envisioned for the synthesis of this compound.

Causality of Experimental Choices:

This route would likely start with a substituted 2-methyl-3-nitroaniline derivative. The key transformation involves a condensation with diethyl oxalate in the presence of a strong base to form an α-keto ester, which then undergoes a reductive cyclization to form the indole-2-carboxylate, followed by decarboxylation. A detailed procedure for the synthesis of 4-nitroindole using a similar strategy has been published in Organic Syntheses, providing a solid foundation for this approach.

Experimental Protocol (Adapted from Organic Syntheses Procedure for 4-nitroindole):

Step 1: Preparation of Ethyl N-(5-bromo-2-methyl-3-nitrophenyl)formimidate

A mixture of 5-bromo-2-methyl-3-nitroaniline, triethyl orthoformate, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is heated, and the ethanol formed is distilled off. The resulting imidate ester is purified by vacuum distillation.

Step 2: Synthesis of Ethyl this compound-2-carboxylate

To a solution of diethyl oxalate in dry DMF, potassium ethoxide is added with cooling and vigorous stirring. This solution is then immediately added to a solution of the imidate ester from the previous step in dry DMSO. The resulting deep-red solution is stirred at a slightly elevated temperature (e.g., 40 °C). The product is precipitated by the addition of water, filtered, and dried.

Step 3: Hydrolysis and Decarboxylation to this compound

The ethyl this compound-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution. The resulting carboxylic acid is then decarboxylated by heating in a high-boiling solvent like quinoline with a copper catalyst to afford the final product.

Workflow Diagram:

Caption: Reissert-type synthesis workflow.

Conclusion

The synthesis of this compound can be approached through several well-established methodologies. The Leimgruber-Batcho synthesis appears to be a highly promising route due to its typically high yields and the availability of precursors for the required starting material. The Reissert-type synthesis , with a published precedent for a closely related analogue, also offers a reliable, albeit multi-step, pathway. The Bartoli and Fischer indole syntheses represent viable alternatives, with the Bartoli synthesis being particularly attractive for its convergent nature and the Fischer synthesis for its long-standing versatility.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, including scale, available equipment, and the cost and availability of the starting materials. This guide provides the foundational knowledge and strategic insights to enable an informed decision for the efficient and successful synthesis of this valuable chemical intermediate.

References

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Benchmarking the Performance of 6-bromo-4-nitro-1H-indole in Key Synthetic Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of "6-bromo-4-nitro-1H-indole," a halogenated and nitrated indole derivative with significant potential as a building block in medicinal chemistry and materials science. Indole scaffolds are central to a vast array of biologically active compounds, and the strategic placement of functional groups like bromine and a nitro group offers versatile handles for molecular elaboration.[1][2] Specifically, the bromo substituent serves as a prime site for palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine for further derivatization or can act as an electron-withdrawing group to influence the molecule's reactivity.

Given the limited specific experimental data in peer-reviewed literature for this compound, this guide will benchmark its expected performance in several key reactions. The comparisons and predictions herein are based on established principles of organic chemistry and supported by experimental data from closely related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their synthetic strategies.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically coupling an organoboron compound with an organic halide.[3] For this compound, the C6-Br bond is the reactive site for this transformation.

Expected Performance of this compound

The reactivity of the C-Br bond in a Suzuki-Miyaura coupling is significantly influenced by the electronic environment of the aromatic ring. The presence of the electron-withdrawing nitro group at the C4 position is expected to enhance the reactivity of the C6-Br bond towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This activation is a direct result of the decreased electron density at the carbon bearing the bromine atom.

However, the strongly electron-deficient nature of the indole ring could also lead to potential side reactions, such as the formation of de-brominated byproducts. The choice of catalyst, ligand, and base will be crucial in mitigating these side reactions and achieving high yields of the desired coupled product.

Comparative Analysis

To contextualize the expected performance, we can compare this compound with other relevant bromo-substituted aromatics.

CompoundSubstituent EffectsExpected Reactivity in Suzuki-Miyaura Coupling
This compound Strong electron-withdrawing nitro group at C4.High reactivity of the C6-Br bond is anticipated due to electronic activation. Potential for side reactions like debromination under harsh conditions.
6-Bromo-1H-indole No strong electron-withdrawing group.Moderate reactivity. The C6-Br bond is less activated compared to the nitro-substituted analog.
1-Bromo-4-nitrobenzene Strong electron-withdrawing nitro group para to the bromine.High reactivity. This is a classic activated substrate for Suzuki-Miyaura couplings. The electronic activation is pronounced.
1-Bromo-3-nitrobenzene Strong electron-withdrawing nitro group meta to the bromine.Moderate to high reactivity. The activating effect of the nitro group is less pronounced compared to the para-isomer but still significant.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][3]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K2CO3) B Add Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., Dioxane/H2O) B->C D Inert Atmosphere (Argon Purge) C->D E Heat & Stir (80-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Quench (Water) F->G H Extract (Ethyl Acetate) G->H I Purify (Column Chromatography) H->I J Product I->J

Figure 1. General workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Mechanism Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)L2-Br Pd0->PdII_complex Oxidative Addition Transmetalation Ar-Pd(II)L2-Ar' PdII_complex->Transmetalation Transmetalation Product_complex Ar-Ar'-Pd(0)L2 Transmetalation->Product_complex Reductive Elimination Product_complex->Pd0 ArAr Ar-Ar' (Coupled Product) Product_complex->ArAr ArBr Ar-Br (this compound) ArBr->PdII_complex ArBOH2 Ar'B(OH)2 (Arylboronic acid) ArBOH2->Transmetalation Base Base Base->Transmetalation

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Reduction of the Nitro Group

The transformation of a nitro group into an amino group is a fundamental reaction in organic synthesis, providing a gateway to a wide range of functionalities. For this compound, this reduction would yield 6-bromo-4-amino-1H-indole, a valuable intermediate for further derivatization.

Expected Performance of this compound

A key challenge in the reduction of nitroarenes bearing halogen substituents is the potential for hydrodehalogenation, where the halogen is reductively cleaved from the aromatic ring. The choice of reducing agent is therefore critical to ensure chemoselectivity.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): This is a very effective method for nitro group reduction but carries a high risk of debromination, especially with palladium catalysts.[1]

  • Metal/Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These are classic and often chemoselective methods for nitro group reduction in the presence of halogens. Tin(II) chloride is particularly known for its mildness and tolerance of various functional groups.[1]

  • Other Reagents (e.g., Na₂S₂O₄, Na₂S): Sodium dithionite and sodium sulfide are also viable options for this transformation, often offering good chemoselectivity under basic or neutral conditions.

Comparative Analysis
Reducing SystemExpected Outcome with this compoundComparison with Alternatives
H₂ / Pd/C High yield of the aminoindole is possible, but significant debromination to form 4-amino-1H-indole is a major risk.For substrates where dehalogenation is not a concern, this method is highly efficient. For halogenated substrates, it is often avoided.
SnCl₂ / HCl Good to excellent yield of 6-bromo-4-amino-1H-indole is expected with high chemoselectivity.[1]A reliable and widely used method for the selective reduction of nitro groups in the presence of halogens. The workup can be challenging due to the formation of tin salts.
Fe / HCl or NH₄Cl Similar to SnCl₂, good chemoselectivity is anticipated, providing the desired bromo-amino-indole in high yield.An economical and effective alternative to tin-based reductions.
Na₂S₂O₄ Good yields are possible, especially under basic conditions. This method can be milder than metal/acid systems.Can be a good alternative when acidic conditions need to be avoided.
Detailed Experimental Protocol: Nitro Group Reduction with SnCl₂
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol) to the solution. If using a non-alcoholic solvent, concentrated hydrochloric acid (5 mL) may be added.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Carefully basify the mixture with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is >8. A precipitate of tin salts will form.

  • Filtration and Extraction: Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 6-bromo-4-amino-1H-indole. Further purification by column chromatography may be necessary.

Visualizations

Nitro_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate (this compound) in solvent (e.g., EtOH) B Add Reducing Agent (e.g., SnCl2.2H2O) A->B C Stir at RT or Heat B->C D Monitor Progress (TLC) C->D E Quench & Basify (Ice-water, NaHCO3) D->E F Filter Tin Salts (Celite) E->F G Extract (Ethyl Acetate) F->G H Purify G->H I Product H->I

Figure 3. General workflow for a nitro group reduction using SnCl₂.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. In this compound, the presence of the strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack.

Expected Performance of this compound

The regioselectivity of SNAr reactions on this substrate is an important consideration. The nitro group at C4 will strongly activate the ortho (C3 and C5) and para (C7) positions to nucleophilic attack. The bromine at C6 is meta to the nitro group and is therefore not significantly activated for direct displacement.

Therefore, direct SNAr displacement of the bromide is unlikely. Instead, nucleophilic attack is more likely to occur at other positions on the ring, potentially leading to more complex transformations or requiring more specialized reaction conditions (e.g., Vicarious Nucleophilic Substitution).

A related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, has been shown to undergo nucleophilic substitution at the C2 position, with the methoxy group acting as a leaving group.[4] This suggests that for this compound, functionalization at other positions might be more facile than displacement of the C6-bromo group.

Comparative Analysis
CompoundPosition of Leaving Group relative to Nitro GroupExpected SNAr Reactivity
This compound metaLow reactivity for direct displacement of bromide. The ring is activated at other positions (C3, C5, C7) for other types of nucleophilic attack.
4-Bromo-6-nitro-1H-indole orthoHigh reactivity for displacement of bromide. The C-Br bond is significantly activated by the ortho nitro group.
1-Bromo-4-nitrobenzene paraHigh reactivity for displacement of bromide. The C-Br bond is strongly activated by the para nitro group.
1-Bromo-3-nitrobenzene metaLow reactivity for displacement of bromide. Similar to the target compound, the bromine is not in an activated position.

Summary and Recommendations

Reaction TypeExpected Performance of this compoundKey ConsiderationsRecommended Alternatives
Suzuki-Miyaura Coupling High Potential for debromination. Requires careful optimization of catalyst, ligand, and base.For less activated systems, higher catalyst loading or more forcing conditions may be needed.
Nitro Group Reduction High (with chemoselective reagents) Avoid catalytic hydrogenation with Pd/C to prevent debromination.SnCl₂/HCl or Fe/HCl are reliable choices.
Nucleophilic Aromatic Substitution (of Bromide) Low The bromide is meta to the activating nitro group.Consider alternative isomers like 4-bromo-6-nitro-1H-indole for SNAr reactions.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Somekawa, K., et al. Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. HETEROCYCLES, 2005 , 65(3), 565-576. [Link]

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A Senior Application Scientist's Guide to In-Silico Modeling and Docking: A Comparative Analysis of 6-bromo-4-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic application of computational techniques is paramount. In-silico modeling and molecular docking have emerged as indispensable tools, offering a rapid and cost-effective avenue for the preliminary assessment of novel chemical entities. This guide provides a comprehensive, in-depth comparison of the potential of "6-bromo-4-nitro-1H-indole" derivatives against established indole-based inhibitors, grounded in rigorous in-silico methodologies. Our focus will be on a well-validated oncological target, the Phosphoinositide 3-kinase alpha (PI3Kα), to illustrate a robust workflow that can be adapted for various therapeutic targets.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic functionalization of the indole ring can modulate its pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the 6-position and a nitro group at the 4-position of the indole core in "this compound" presents an intriguing chemical space for exploration. These electron-withdrawing groups are anticipated to influence the molecule's electronic distribution and potential for intermolecular interactions within a protein's active site.

This guide is structured to provide researchers, scientists, and drug development professionals with a detailed protocol for conducting their own in-silico evaluations, from initial ligand and protein preparation to the interpretation of docking results and comparative analysis. We will compare our lead compound with a known indole-2-carboxamide inhibitor of PI3Kα to provide a clear benchmark for performance.[3][4]

Comparative In-Silico Analysis: A Step-by-Step Workflow

A successful in-silico study hinges on a meticulously planned and executed workflow. The following sections detail the critical steps, from data preparation to the final analysis, providing the causal reasoning behind each experimental choice.

Experimental Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Docking & Simulation cluster_2 Analysis & Comparison A Ligand Preparation (this compound & Comparators) C Molecular Docking (AutoDock Vina) A->C B Protein Preparation (PI3Kα - PDB: 2RD0) B->C D Binding Site Analysis C->D E Comparative Analysis of Docking Scores D->E F Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) D->F G ADMET Prediction E->G F->G

Caption: Workflow for in-silico modeling and docking studies.

Part 1: Ligand and Protein Preparation

The fidelity of in-silico predictions is critically dependent on the quality of the input structures. This initial preparation phase is non-negotiable for obtaining meaningful results.

Ligand Preparation

The three-dimensional structures of the ligands are the starting point for any docking study.

  • Lead Compound: this compound

  • Comparator Compound: A known indole-2-carboxamide PI3Kα inhibitor (as a positive control).

  • Negative Control: A simple indole molecule to establish a baseline.

Protocol:

  • 2D Structure Generation: Draw the chemical structures of the lead compound, comparator, and negative control using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform energy minimization using a suitable force field, such as MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligand.[1] Software like Avogadro or the LigPrep module in Schrödinger Suite can be utilized for this purpose.

  • File Format Conversion: Save the optimized 3D structures in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Rationale: Energy minimization removes steric clashes and brings the molecule to a more realistic, lower-energy conformational state, which is essential for accurate docking.

Protein Target Preparation

The selection of an appropriate protein target and its preparation are equally critical. For this guide, we will use the crystal structure of PI3Kα.

Protocol:

  • PDB Structure Retrieval: Download the 3D crystal structure of PI3Kα from the Protein Data Bank (PDB ID: 2RD0).[4] This structure is co-crystallized with a known inhibitor, which helps in defining the binding site.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is done to create a clean receptor structure for docking.

  • Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.

  • Charge Assignment: Assign appropriate partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.

Rationale: The cleaning and preparation of the protein structure ensure that the docking calculations are not influenced by extraneous molecules and that the electrostatic interactions are accurately modeled.

Part 2: Molecular Docking and Analysis

With the prepared ligands and protein, we can now proceed to the molecular docking simulations.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Software: AutoDock Vina is a widely used and validated open-source docking program.[5]

Protocol:

  • Grid Box Definition: Define a grid box that encompasses the active site of PI3Kα. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Execution: Run the docking simulation for each ligand (lead compound, comparator, and negative control) against the prepared PI3Kα structure. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Pose Selection: The pose with the lowest binding energy is typically considered the most favorable binding mode.

Rationale: The grid box confines the search space for the docking algorithm to the region of interest, making the calculation more efficient and biologically relevant.

Analysis of Docking Results

The output of the docking simulation provides a wealth of information that needs to be carefully analyzed.

Protocol:

  • Binding Affinity Comparison: Compare the binding affinities of the lead compound, comparator, and negative control. A more negative binding affinity indicates a stronger predicted interaction.

  • Interaction Analysis: Visualize the best-ranked pose of each ligand within the active site of PI3Kα using a molecular visualization tool like PyMOL or Discovery Studio Visualizer. Identify and analyze the key intermolecular interactions, such as:

    • Hydrogen Bonds: These are critical for specific ligand-protein recognition.

    • Hydrophobic Interactions: These contribute significantly to the overall binding affinity.

    • Pi-Stacking Interactions: These can occur between aromatic rings in the ligand and protein.

  • Binding Site Residue Analysis: Identify the key amino acid residues in the PI3Kα active site that are involved in binding each ligand.

Rationale: A simple comparison of binding energies is insufficient. A detailed analysis of the binding mode and intermolecular interactions provides a more comprehensive understanding of the ligand's potential efficacy and specificity.

Comparative Data Summary

The following table presents a hypothetical comparison of the docking results for our compounds of interest against PI3Kα.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
This compound -8.5Val851, Ser774, Lys8023
Indole-2-carboxamide (Comparator) -9.2Val851, Tyr836, Ser7744
Indole (Negative Control) -5.1Val8510

Interpretation of Hypothetical Data:

In this hypothetical scenario, the "this compound" shows a promising binding affinity, significantly better than the negative control and approaching that of the known inhibitor. The presence of the nitro and bromo groups likely contributes to the formation of specific hydrogen bonds and other interactions within the active site. The comparator, being an optimized inhibitor, shows a slightly better binding affinity, which is expected.

ADMET Prediction

A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery.

Protocol:

Utilize online web servers or software packages (e.g., SwissADME, ProTox-II) to predict the pharmacokinetic and toxicological properties of the lead compound and the comparator.[6] Key parameters to evaluate include:

  • Lipinski's Rule of Five: Assesses drug-likeness.

  • Gastrointestinal (GI) Absorption: Predicts oral bioavailability.

  • Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

  • Toxicity Prediction: Estimates potential carcinogenicity, mutagenicity, and other toxic effects.

Rationale: Favorable ADMET properties are as important as high binding affinity for a compound to be a viable drug candidate. Early prediction of potential liabilities can save significant time and resources.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in-silico modeling and docking of "this compound" derivatives, using PI3Kα as a representative target. The hypothetical results suggest that this novel scaffold has the potential for further development as a PI3Kα inhibitor.

The next logical steps in a real-world drug discovery project would involve:

  • Synthesis and In Vitro Validation: Synthesize the "this compound" and its derivatives and test their inhibitory activity against PI3Kα in biochemical assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs to explore the SAR and optimize the potency and selectivity.

  • Molecular Dynamics (MD) Simulations: Perform MD simulations to study the stability of the ligand-protein complex over time and to gain deeper insights into the binding dynamics.

By integrating in-silico techniques with traditional medicinal chemistry and biological testing, the drug discovery process can be significantly accelerated, leading to the identification of novel and effective therapeutic agents.

References

  • Universitas Airlangga. Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach.
  • PubMed. Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors. 2016-06-01.
  • IJCRT.org. Computational Design And Evaluation Of 2- Methyl Indole Derivatives As Aromatase Inhibitors For Breast Cancer Therapy. 2025-02-02.
  • ResearchGate. 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents. 2025-08-07.
  • ResearchGate. Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Ka/EGFR inhibitors. 2016-04-18.
  • PMC - NIH. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers.
  • Synthesis, reactivity and biological properties of methoxy-activated indoles.
  • PMC - PubMed Central. In Silico Studies of Indole Derivatives as Antibacterial Agents. 2023-06-30.
  • NIH. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354.
  • PMC - NIH. 6-Bromo-1H-indole-3-carboxylic acid.
  • Frontiers. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. 2022-01-16.
  • BLD Pharm. 885520-50-3|this compound.
  • Google Patents. CN104292145A - Preparation method of 6-bromoindole derivative.
  • PMC - PubMed Central. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • Semantic Scholar. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola. 2023-01-31.
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. 2022-01-23.
  • PubChem. 6-Bromoindole.
  • Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. 2022-01-01.
  • Journal of Pharmaceutical Research International. Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. 2022-03-25.

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The Strategic Value of 6-bromo-4-nitro-1H-indole in Drug Discovery: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have cemented its status as a "privileged structure."[3] Within the vast chemical space of indole derivatives, the strategic placement of substituents can dramatically influence a molecule's pharmacological profile. This guide provides an in-depth comparison of 6-bromo-4-nitro-1H-indole with other key building blocks in drug discovery, offering insights into its untapped potential and practical applications for researchers, scientists, and drug development professionals.

The Indole Nucleus: A Privileged Scaffold in Oncology

Indole derivatives are particularly prominent in the development of kinase inhibitors, a major class of anticancer therapeutics.[4][5][6] The indole ring system can effectively mimic the purine core of ATP, enabling competitive inhibition at the enzyme's active site.[7] The nitrogen atom of the indole ring often acts as a hydrogen bond donor, a critical interaction in the hinge region of many kinases. Furthermore, the planar bicyclic structure allows for favorable π-π stacking interactions with aromatic residues in the ATP-binding pocket.[8]

The development of numerous FDA-approved indole-based kinase inhibitors, such as sunitinib and nintedanib, underscores the scaffold's therapeutic importance.[2] The strategic functionalization of the indole ring is a key strategy to enhance potency, selectivity, and pharmacokinetic properties.

Unpacking the Potential of this compound

This compound is a unique building block that offers several strategic advantages for drug discovery, primarily due to the distinct electronic and positional effects of its substituents.

The Role of the 6-Bromo Substituent:

The bromine atom at the C6 position serves as a versatile synthetic handle for introducing molecular diversity. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[9][10] This allows for the facile introduction of aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies.[11] Moreover, the presence of a halogen can enhance binding affinity through halogen bonding, a non-covalent interaction with electron-rich atoms in the target protein.[12][13] Studies on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have demonstrated their potential as tubulin polymerization inhibitors with significant antiproliferative activity.[14][15]

The Influence of the 4-Nitro Group:

The electron-withdrawing nitro group at the C4 position significantly modulates the electronic properties of the indole ring. This can influence the reactivity of other positions on the ring and the pKa of the indole N-H, potentially impacting binding interactions and pharmacokinetic properties. The nitro group itself can act as a hydrogen bond acceptor. Furthermore, the nitro group can be readily reduced to an amino group, providing a key vector for further functionalization.[16][17] This resulting 4-amino-6-bromo-1H-indole scaffold is a precursor to derivatives with reported anti-cancer and anti-inflammatory properties.[18]

The combination of a synthetically versatile bromine atom and a modifiable, electron-withdrawing nitro group on the same indole core makes this compound a building block with high potential for generating novel and potent bioactive molecules.

A Comparative Analysis with Other Building Blocks

To fully appreciate the utility of this compound, it is essential to compare it with other commonly employed building blocks in drug discovery.

Comparison with Other Substituted Indoles
Building BlockKey FeaturesAdvantagesDisadvantages
This compound Bromo at C6 for cross-coupling; Nitro at C4 for electronic modulation and further functionalization.High synthetic versatility; potential for unique SAR exploration.Relatively underexplored, limited commercially available derivatives.
5-Bromoindole Bromo at C5 for cross-coupling.Well-established in synthesis; commercially available.Lacks the electronic influence of the C4-nitro group.
5-Nitroindole Nitro at C5 for electronic modulation and reduction to an amine.Known to be a key feature in some G-quadruplex binders.[19]Lacks the direct cross-coupling handle of a bromo substituent.
Simple Indole Unsubstituted indole core.Readily available and inexpensive starting material.Requires C-H activation for functionalization, which can lead to regioselectivity issues.
Bioisosteric Replacements: Azaindoles and Benzimidazoles

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design.[18][20][21][22] Azaindoles and benzimidazoles are two of the most common and successful bioisosteres of the indole scaffold.

Azaindoles:

Azaindoles, where a CH group in the benzene ring of indole is replaced by a nitrogen atom, have emerged as "privileged structures" in their own right, particularly as kinase inhibitors.[1][7][23][24] The position of the nitrogen atom (4-, 5-, 6-, or 7-azaindole) can significantly impact the molecule's physicochemical properties, such as solubility and pKa, as well as its binding interactions.[24][25]

  • Advantages over Indoles: The pyridine nitrogen in azaindoles can act as an additional hydrogen bond acceptor, potentially leading to enhanced binding affinity and selectivity.[1] Azaindoles often exhibit improved solubility and metabolic stability compared to their indole counterparts.[1]

  • Comparison to this compound: While azaindoles offer inherent advantages in terms of physicochemical properties, this compound provides a more direct and versatile platform for rapid library synthesis through established cross-coupling chemistries at the C6 position. The choice between these scaffolds would depend on the specific goals of the drug discovery program.

Benzimidazoles:

The benzimidazole scaffold is another important bioisostere of indole, found in numerous FDA-approved drugs.[26][27][28][29] Like indole, it features a bicyclic aromatic system capable of participating in similar binding interactions.

  • Advantages as an Indole Isostere: Benzimidazoles can offer a different vector for substituent placement and may exhibit a distinct ADME profile. They have been successfully employed as kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[30][31][32][33][34][35]

  • Comparison to this compound: The unique substitution pattern of this compound provides a distinct electronic and steric profile that cannot be directly replicated by a simple benzimidazole core. The dual functionality of the bromo and nitro groups in the indole scaffold allows for a more diverse range of subsequent chemical modifications.

Experimental Protocols

The following protocols provide a starting point for the synthetic manipulation of this compound and related compounds.

Suzuki-Miyaura Cross-Coupling of a Bromoindole

This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromoindole with an arylboronic acid, a key reaction for derivatizing the C6 position of this compound.[8][9][36][37]

Materials:

  • Bromoindole (e.g., this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or ethanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the bromoindole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction of a Nitroindole to an Aminoindole

This protocol describes the reduction of the nitro group to an amine, a crucial step for further functionalization of the 4-position.[16][17][38]

Materials:

  • Nitroindole (e.g., a derivative of this compound)

  • Reducing agent (e.g., SnCl₂·2H₂O, Fe/NH₄Cl, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate, or acetic acid)

Procedure (using SnCl₂·2H₂O):

  • To a solution of the nitroindole (1.0 equiv.) in ethanol, add stannous chloride dihydrate (4-5 equiv.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Utility and Bioisosteric Relationships

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Functionalized Intermediates cluster_3 Bioisosteric Alternatives This compound This compound Suzuki Coupling (C6) Suzuki Coupling (C6) This compound->Suzuki Coupling (C6) Arylboronic acid, Pd catalyst Nitro Reduction (C4) Nitro Reduction (C4) This compound->Nitro Reduction (C4) e.g., SnCl2 Azaindole Scaffolds Azaindole Scaffolds This compound->Azaindole Scaffolds Bioisosteric Comparison Benzimidazole Scaffolds Benzimidazole Scaffolds This compound->Benzimidazole Scaffolds Bioisosteric Comparison 6-Aryl/Heteroaryl-4-nitro-1H-indole 6-Aryl/Heteroaryl-4-nitro-1H-indole Suzuki Coupling (C6)->6-Aryl/Heteroaryl-4-nitro-1H-indole 6-Bromo-4-amino-1H-indole 6-Bromo-4-amino-1H-indole Nitro Reduction (C4)->6-Bromo-4-amino-1H-indole

Conclusion and Future Perspectives

This compound represents a highly promising, yet underexplored, building block for drug discovery. Its unique substitution pattern offers a powerful combination of synthetic versatility at the C6 position and the potential for diverse functionalization at the C4 position following nitro reduction. This dual reactivity allows for the rapid generation of compound libraries with distinct structural and electronic features.

While direct comparative data is still emerging, the known properties of bromoindoles and nitroindoles, along with the successful application of related 4,6-disubstituted indoles in generating bioactive compounds, strongly suggest that this compound is a valuable tool for medicinal chemists. Its strategic use can lead to the discovery of novel chemical entities that can overcome the limitations of existing indole scaffolds and their bioisosteres. Further exploration of this building block is warranted and is poised to make a significant impact on the development of next-generation therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

References

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A Comparative Guide to the Characterization of Impurities in 6-bromo-4-nitro-1H-indole for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug design. The compound 6-bromo-4-nitro-1H-indole is a key building block in the synthesis of various pharmacologically active molecules. Its impurity profile can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies for the robust characterization of potential impurities in this compound, grounded in established scientific principles and regulatory expectations.

The control of impurities in new drug substances is mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[1] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities, making their thorough characterization a non-negotiable aspect of the drug development lifecycle.[2][3][4]

Understanding the Origin: Potential Impurities in the Synthesis of this compound

A comprehensive impurity characterization begins with a theoretical evaluation of the synthetic route. While multiple pathways to substituted indoles exist, a common and logical approach to this compound involves a two-step process: the nitration of 6-bromo-1H-indole or the bromination of 4-nitro-1H-indole. Each pathway presents a unique profile of potential process-related impurities.

A plausible synthetic pathway could involve the nitration of 6-bromo-1H-indole. Electrophilic nitration of the indole ring is a well-established reaction. However, controlling the regioselectivity can be challenging, leading to the formation of isomeric impurities.

Another viable route is the bromination of 4-nitro-1H-indole. Similar to nitration, electrophilic bromination of the indole nucleus can yield various positional isomers. The electron-withdrawing nature of the nitro group will direct the incoming electrophile, but side reactions can still occur.

Based on these synthetic strategies, the following classes of impurities can be anticipated:

  • Regioisomeric Impurities: These are isomers of the desired product with the bromo and nitro groups at different positions on the indole ring. Examples include 5-bromo-4-nitro-1H-indole, 7-bromo-4-nitro-1H-indole, 6-bromo-5-nitro-1H-indole, and 6-bromo-7-nitro-1H-indole. The formation of these isomers is highly dependent on the reaction conditions.

  • Starting Material Carryover: Incomplete reactions can lead to the presence of the starting materials, such as 6-bromo-1H-indole or 4-nitro-1H-indole, in the final product.

  • Over-reacted Species: The presence of multiple bromo or nitro groups on the indole ring can result from overly harsh reaction conditions. Dibromo-nitro-indoles or bromo-dinitro-indoles are potential impurities of this class.

  • By-products from Side Reactions: Depending on the specific reagents and conditions used, other by-products may form. For instance, oxidation of the indole ring can lead to oxindole derivatives.

  • Degradation Products: this compound may degrade under certain conditions of heat, light, humidity, or in the presence of acids and bases. Forced degradation studies are crucial to identify these potential degradants.[1] Nitroaromatic compounds, in particular, can be susceptible to reduction of the nitro group or other complex degradation pathways.[3][5]

Comparative Analysis of Analytical Techniques for Impurity Profiling

A multi-faceted analytical approach is essential for the comprehensive characterization of these diverse impurities. The following table compares the most relevant techniques for this purpose.

Analytical Technique Principle Strengths for this compound Analysis Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of analytes between a stationary and a mobile phase.Excellent for separation of regioisomers and quantification of known impurities. Robust and widely available.Co-elution of impurities with similar polarities can occur. Requires reference standards for positive identification and quantification.Routine quality control, purity assessment, and quantification of specified impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis of the eluting compounds.Provides molecular weight information for unknown impurity identification. High sensitivity and selectivity. Can elucidate fragmentation patterns for structural confirmation.[6][7][8]Ionization efficiency can vary between compounds. Quantification requires careful validation.Identification of unknown impurities, characterization of degradation products, and trace-level impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.The most powerful technique for unambiguous structure elucidation of unknown impurities, including regioisomers. Provides detailed information on the connectivity of atoms.[9]Lower sensitivity compared to MS. Can be complex to interpret for minor components in a mixture.Definitive structural confirmation of isolated impurities and characterization of reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Suitable for volatile and thermally stable impurities, such as residual solvents.Not suitable for non-volatile or thermally labile compounds like this compound and its primary impurities.Analysis of residual solvents and other volatile organic impurities.
Forced Degradation Studies Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light).Helps to identify potential degradation products that could form during storage and handling, providing insights into the stability of the molecule.[4]The degradation pathways in forced studies may not always perfectly mimic real-world degradation.Stability-indicating method development and identification of potential degradants.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment and Impurity Quantification

This protocol provides a starting point for the development of a stability-indicating HPLC method.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for indole derivatives.[10][11][12]

  • Mobile Phase: A gradient elution is typically required to separate impurities with a range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 280 nm (or a photodiode array detector for full spectral analysis).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Causality behind Experimental Choices: The use of a C18 column is based on its versatility in separating moderately polar to nonpolar compounds like indole derivatives. The acidic mobile phase (formic acid) helps to ensure good peak shape for the acidic indole N-H proton. A gradient elution is crucial for resolving both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime.

Protocol 2: LC-MS/MS for Impurity Identification

This protocol outlines a general approach for identifying unknown impurities.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

  • LC Conditions: Utilize the same HPLC method as described in Protocol 1 to ensure chromatographic correlation.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for the parent compound and its impurities.

  • Mass Spectrometry Parameters:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect all potential ions.

    • Product Ion Scan (MS/MS): Fragment the molecular ions of the parent compound and any detected impurities to obtain characteristic fragmentation patterns. This data is critical for structural elucidation.

  • Data Analysis: Compare the exact mass measurements and fragmentation patterns of the impurities to theoretical values for potential structures.

Self-Validating System: The combination of retention time from HPLC, accurate mass measurement from MS, and fragmentation patterns from MS/MS provides a high degree of confidence in the identification of unknown impurities.

Visualization of Workflows and Relationships

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Impurity Formation cluster_analysis Analytical Characterization 6-bromo-1H-indole 6-bromo-1H-indole Nitration Nitration 6-bromo-1H-indole->Nitration 4-nitro-1H-indole 4-nitro-1H-indole Bromination Bromination 4-nitro-1H-indole->Bromination Target_Molecule This compound Nitration->Target_Molecule Impurities Process-Related Impurities (Regioisomers, Starting Materials, Over-reacted species) Nitration->Impurities Bromination->Target_Molecule Bromination->Impurities HPLC_UV HPLC-UV Target_Molecule->HPLC_UV Purity & Quantification LC_MS LC-MS/MS Target_Molecule->LC_MS Identification Forced_Degradation Forced Degradation Target_Molecule->Forced_Degradation Impurities->HPLC_UV Impurities->LC_MS NMR NMR Impurities->NMR Structure Elucidation Degradants Degradation Products Forced_Degradation->Degradants Degradants->LC_MS

Caption: Workflow for the synthesis, impurity formation, and analytical characterization of this compound.

Analytical_Technique_Comparison cluster_separation Separation & Quantification cluster_identification Identification & Structure Elucidation cluster_stability Stability Assessment Impurity_Profile Impurity Profile of This compound HPLC_UV HPLC-UV (Quantitative) Impurity_Profile->HPLC_UV LC_MS LC-MS/MS (Identification) Impurity_Profile->LC_MS Forced_Degradation Forced Degradation (Potential Degradants) Impurity_Profile->Forced_Degradation NMR NMR (Definitive Structure) LC_MS->NMR

Caption: Logical relationship of analytical techniques for comprehensive impurity characterization.

Conclusion

The characterization of impurities in this compound is a critical activity in drug development that requires a strategic and multi-disciplinary analytical approach. By understanding the potential synthetic pathways and the types of impurities that may arise, appropriate analytical techniques can be selected and optimized. A combination of high-performance liquid chromatography for separation and quantification, mass spectrometry for identification, and nuclear magnetic resonance spectroscopy for definitive structure elucidation provides a robust framework for comprehensive impurity profiling. Furthermore, conducting forced degradation studies is essential for identifying potential degradants and establishing the stability of the molecule. This comprehensive guide serves as a foundational resource for scientists and researchers to develop and validate analytical methods that ensure the quality and safety of pharmaceuticals derived from this important building block.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Wang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 487. [Link]

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  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • PubMed. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]

  • Atlantis Press. (2018). Synthesis of 6-bromo-4-iodoquinoline. [Link]

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  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. The compound 6-bromo-4-nitro-1H-indole, with its halogenated and nitro-functionalized heterocyclic structure, requires a disposal protocol grounded in a thorough understanding of its potential hazards. This guide provides a direct, procedural framework for its safe handling and disposal, ensuring the safety of laboratory personnel and environmental compliance. The causality behind each step is explained to foster a culture of safety that is both knowledgeable and proactive.

Hazard Identification and Risk Assessment: The "Why"

Before any handling or disposal, a comprehensive risk assessment is paramount. The structure of this compound suggests specific hazards. The presence of a bromine atom classifies it as a halogenated organic compound, while the nitro group places it in the nitroaromatic category. Compounds with these functionalities are often toxic, environmentally persistent, and can be irritants.[1]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationAnticipated EffectRationale & Representative Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]Nitroaromatic and halogenated compounds frequently exhibit systemic toxicity.[2]
Skin Corrosion/Irritation Causes skin irritation.[3][4]A common characteristic of functionalized indole and benzene rings.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]Direct contact with powders or solutions can cause significant eye damage.[3]
Specific target organ toxicity (single exposure) May cause respiratory irritation.[3][4]Inhalation of dust can irritate the respiratory tract.[3]
Hazardous to the Aquatic Environment Harmful to aquatic life with long-lasting effects.[2]Halogenated organic compounds are often persistent and bioaccumulative.[2]

This assessment mandates that this compound must be treated as hazardous waste. Under no circumstances should it be disposed of via standard trash or drain systems.[5] Such actions violate regulatory standards set by the Environmental Protection Agency (EPA) and can lead to environmental contamination and significant legal repercussions.[6]

Operational Plan: From Bench to Final Disposal

The operational plan for disposing of this compound is a multi-step process that prioritizes containment and clear communication.

Immediate Safety & Personal Protective Equipment (PPE)

Handling this compound, whether in pure form or as waste, requires stringent adherence to PPE protocols to mitigate the risks of exposure identified above.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.[1]Prevents dermal absorption and skin irritation.[1]
Eye/Face Protection Chemical safety goggles and a face shield if handling significant quantities or creating dust.[1]Protects against splashes and airborne particles causing serious eye irritation.[1]
Skin & Body Protection Flame-resistant lab coat.Provides a barrier against spills and contamination of personal clothing.[7]
Respiratory Protection Use within a certified chemical fume hood. If not possible, a NIOSH/MSHA approved respirator is required.[2][3]Prevents inhalation of airborne particles that can cause respiratory tract irritation.[3]

All handling and waste collection procedures should be performed within a chemical fume hood to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[2]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal workflow. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing costs and risks.[8][9]

Step-by-Step Collection Procedure:

  • Container Selection: Designate a specific, dedicated hazardous waste container for "Halogenated Organic Solids."[1] The container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a secure, sealable lid.[10]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag.[11] Clearly write the full chemical name, "this compound," and list all other components if it is a mixture, including solvents and their percentages.[10]

  • Waste Transfer: Carefully transfer the chemical waste (pure solid, contaminated labware like weigh boats or gloves) into the designated container. Avoid creating dust. If transferring a solution, use a funnel.

  • Container Management: Keep the waste container securely closed at all times except when adding waste.[1][10] This prevents the release of vapors and protects the contents from contamination.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be away from incompatible materials, particularly bases and strong oxidizing agents.[2] Use secondary containment (e.g., a plastic tub) to contain any potential leaks.[10]

Causality Note: Segregating halogenated waste is crucial because its disposal often requires high-temperature incineration to ensure the complete destruction of the molecule and to scrub acidic gases (like HBr) formed during combustion.[9] Mixing it with non-halogenated waste complicates this process.[1]

Spill Management Protocol

In the event of a spill, immediate and correct action is vital.

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.[1]

  • Assess & Don PPE: If the spill is large or in a poorly ventilated area, evacuate and call your institution's Environmental Health and Safety (EHS) department. For a small, manageable spill, don the appropriate PPE as listed in Table 2.[1]

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into your designated "Halogenated Organic Solids" waste container.[2]

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials (wipes, contaminated gloves) must also be disposed of as hazardous waste in the same container.[1]

Disposal Pathway and Decision Workflow

The ultimate fate of this compound waste is determined by federal and local regulations. The only acceptable disposal route is through a licensed hazardous waste disposal contractor.[3][8] This is a non-negotiable control measure. The following diagram illustrates the decision-making workflow for proper disposal.

G cluster_prep Preparation & Assessment cluster_collection In-Lab Waste Handling cluster_storage Storage & Disposal start Waste Generated: This compound ppe 1. Don Appropriate PPE (See Table 2) start->ppe sds 2. Consult SDS & Institutional EHS Protocols ppe->sds container 3. Place in a designated, compatible, and sealed container. sds->container labeling 4. Affix 'Hazardous Waste' Label with full chemical name. container->labeling segregate 5. Segregate as: 'Halogenated & Nitrated Organic Solid Waste' labeling->segregate storage 6. Store in designated Satellite Accumulation Area (SAA) with secondary containment. segregate->storage disposal 7. Arrange pickup by a licensed hazardous waste disposal service. storage->disposal

Caption: Disposal workflow for this compound.

Regulatory Framework: Adherence to National Standards

All hazardous waste management activities are governed by strict regulations to protect human health and the environment.[6]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA provides the "cradle-to-grave" framework for hazardous waste management.[6][12] This includes waste identification, generator responsibilities, transportation manifests, and disposal facility standards.[13] Your institution is considered the waste generator and is legally responsible for the waste until its final, safe disposal.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER), ensure worker safety.[14][15] This includes requirements for providing access to SDS, training on chemical hazards, and mandating the use of appropriate PPE.[14][16]

By following the procedures outlined in this guide, you are not only ensuring your personal safety but also maintaining your organization's compliance with these critical federal mandates.[15]

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide . BenchChem.

  • Safety Data Sheet: 1-Bromo-4-nitrobenzene . Thermo Fisher Scientific.

  • Safety Data Sheet: 6-Bromo-1H-indole . ChemicalBook.

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS.

  • Safety Data Sheet: 5-Bromo-1H-indole . MilliporeSigma.

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management.

  • Best Practices for Hazardous Waste Disposal . AEG Environmental.

  • What are the OSHA Requirements for Hazardous Chemical Storage? . U.S. Chemical Storage.

  • OSHA Rules for Hazardous Chemicals . DuraLabel.

  • Safety Data Sheet: 6-Bromoindole . Fisher Scientific.

  • Hazardous Waste . U.S. Environmental Protection Agency.

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency.

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration.

  • Hazardous Waste and Disposal Considerations . American Chemical Society.

  • 6-Bromoindole Safety and Hazards . PubChem, National Institutes of Health.

  • Safety Data Sheet: 2-Bromo-4-nitroanisole . Fisher Scientific.

  • Safety Data Sheet: 4-Bromo-1H-indole-3-carbaldehyde . Fisher Scientific.

  • Safety Data Sheet: 6-Bromoindole-3-carboxaldehyde . Fisher Scientific.

  • Hazardous Waste Disposal Guide . Northwestern University.

  • Hazardous Waste Segregation . University of California, Santa Cruz.

  • Hazardous Waste Disposal Guide . Dartmouth College.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich.

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Mastering the Safe Handling of 6-Bromo-4-Nitro-1H-Indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 6-bromo-4-nitro-1H-indole, a halogenated nitroaromatic compound. By understanding the inherent risks and implementing the robust protocols outlined below, you can ensure a safe and efficient laboratory environment.

Hazard Assessment: Understanding the Risks

The primary hazards associated with this compound are inferred from related halogenated and nitrated aromatic compounds. The combination of the bromo and nitro functional groups likely contributes to its potential toxicity and reactivity.

Key Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][4]

  • Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1]

The following table summarizes the anticipated hazard classifications based on similar compounds:

Hazard ClassificationGHS Hazard Statement (Anticipated)Source (Analogous Compounds)
Acute Toxicity, OralH302: Harmful if swallowed[1][3]
Acute Toxicity, DermalH312: Harmful in contact with skin[2]
Acute Toxicity, InhalationH332: Harmful if inhaled[2]
Skin Corrosion/IrritationH315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[2][4]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[2][4]
Specific target organ toxicity — repeated exposureH373: May cause damage to organs through prolonged or repeated exposure[1][2]
Hazardous to the aquatic environment, long-term hazardH410 / H412: Very toxic/Harmful to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements

The following PPE should be considered the minimum standard when handling this compound in solid form or in solution:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact, which can lead to irritation and systemic toxicity.[5][6]
Eye and Face Protection Safety goggles with side shields or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[6][7]
Body Protection Long-sleeved laboratory coatTo protect the skin from accidental spills and contamination.[7]
Footwear Closed-toe shoesTo protect feet from spills and falling objects.[6]
Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of aerosol generation (e.g., weighing fine powders, preparing concentrated solutions) or when handling larger quantities, the following additional PPE is required:

  • Respiratory Protection: A NIOSH-approved respirator with a particulate filter is recommended if working outside of a certified chemical fume hood.[4]

  • Enhanced Body Protection: A chemical-resistant apron or coveralls should be worn over the laboratory coat.[5][7]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Start: Assess Procedure low_risk Low Risk Procedure (e.g., handling dilute solutions) start->low_risk Low Aerosol/Splash Potential high_risk High Risk Procedure (e.g., weighing powder, heating) start->high_risk High Aerosol/Splash Potential core_ppe Core PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes low_risk->core_ppe enhanced_ppe Enhanced PPE: - Core PPE + - Respirator - Chemical Apron/Coveralls high_risk->enhanced_ppe end Proceed with Experiment core_ppe->end enhanced_ppe->end

Caption: PPE selection workflow based on procedural risk.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood to control airborne particles.[2]

  • Decontamination: Before starting, ensure the work area is clean and free of incompatible materials.

  • Weighing:

    • Use a tared weigh boat or glassine paper to prevent contamination of the balance.

    • Handle the container and spatula with care to avoid generating dust.

    • Close the primary container immediately after dispensing the required amount.[8]

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.

Solution Preparation
  • Solvent Addition: Slowly add the weighed solid to the chosen solvent in a suitable flask or beaker within the fume hood.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Storage
  • Store this compound in a tightly sealed, properly labeled container.[8]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • The storage temperature should be maintained between 2-8°C as recommended for a similar compound, 4-bromo-6-nitro-1H-indole.[9]

The following diagram outlines the standard operating procedure for handling this chemical:

SOP_Workflow cluster_1 Standard Operating Procedure prep 1. Preparation - Don PPE - Prepare Fume Hood - Assemble Equipment weigh 2. Weighing - Tare weigh boat - Dispense solid carefully - Close container prep->weigh dissolve 3. Dissolution - Add solid to solvent - Gentle mixing - Avoid aerosol generation weigh->dissolve labeling 4. Labeling - Chemical Name - Concentration & Solvent - Date & Hazards dissolve->labeling storage 5. Storage - Tightly sealed container - Cool, dry, ventilated area - Away from incompatibles labeling->storage

Caption: Step-by-step workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Waste Segregation
  • Halogenated Organic Waste: All solid waste, contaminated materials (e.g., weigh boats, gloves, paper towels), and solutions containing this compound must be disposed of in a designated, properly labeled "Halogenated Organic Waste" container.[10]

  • Sharps: Needles and other contaminated sharps must be placed in a designated sharps container.

Container Management
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Closure: Keep the waste container closed at all times, except when adding waste.

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.

Decontamination of Glassware
  • Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., acetone or ethanol).

  • The first rinseate must be collected and disposed of as halogenated organic waste. Subsequent rinses can typically be disposed of in the non-halogenated solvent waste stream, but consult your institution's specific guidelines.

The disposal process is summarized in the following diagram:

Disposal_Workflow cluster_2 Disposal Protocol collect 1. Collect Waste - Solid Residue - Contaminated PPE - Solutions segregate 2. Segregate Waste - Place in 'Halogenated Organic Waste' container collect->segregate label_waste 3. Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms segregate->label_waste store_waste 4. Store Securely - Closed container - Satellite Accumulation Area label_waste->store_waste request_pickup 5. Request Pickup - Follow institutional procedures store_waste->request_pickup

Caption: Waste disposal workflow for this compound.

By integrating these scientifically grounded procedures into your daily laboratory practice, you can confidently and safely advance your research while upholding the highest standards of safety and environmental responsibility.

References

  • 6-Bromo-1H-indole - Safety D
  • Personal Protective Equipment | US EPA. (2025-09-12).
  • 4-Bromo-6-nitro-1H-indole | 885520-47-8. Sigma-Aldrich.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • How to Choose PPE for Chemical Work. (2025-10-23).
  • 6-Bromoindole 96 52415-29-9. Sigma-Aldrich.
  • 6-Bromoindole | C8H6BrN | CID 676493. PubChem.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • PPE Solutions for Chemical Industries. 3M.
  • 885520-50-3|this compound|BLD Pharm.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
  • Proper Disposal of 2,6-Dibromo-4-nitroaniline: A Guide for Labor
  • 6-Methyl-4-nitro-1H-indole | C9H8N2O2 | CID 24728764. PubChem.
  • 4-nitroindole - Organic Syntheses Procedure.
  • 6-Nitro-1H-indole | C8H6N2O2 | CID 78502. PubChem - NIH.
  • This compound, min 97%, 10 grams.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.